molecular formula C6H7ClN2O2S B187413 3-Amino-4-chlorobenzenesulfonamide CAS No. 29092-34-0

3-Amino-4-chlorobenzenesulfonamide

Cat. No.: B187413
CAS No.: 29092-34-0
M. Wt: 206.65 g/mol
InChI Key: OIWCPLBCWJUCMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-chlorobenzenesulfonamide is a functionalized benzenesulfonamide that serves as a valuable chemical scaffold in medicinal chemistry and drug discovery research. The presence of both the sulfonamide group and a chloro-substituent on the aromatic ring makes it a versatile precursor for synthesizing diverse libraries of compounds, including Schiff bases and other derivatives, for structure-activity relationship (SAR) studies . The benzenesulfonamide core is a privileged structure in pharmacology, known for its ability to bind to enzymes like carbonic anhydrases . Research on closely related chlorinated benzenesulfonamides has shown that the chlorine atom at the meta position can significantly influence the binding affinity and selectivity for various CA isoenzymes, which are important targets in oncology . This compound provides researchers with a key intermediate for developing novel therapeutic agents, particularly in the investigation of anticancer compounds. Its structure, featuring hydrophilic (amino) and lipophilic (aromatic ring) regions, can contribute to improved pharmacokinetic properties in derivative molecules, aiding in the optimization of absorption, distribution, metabolism, and excretion (ADME) profiles . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-4-chlorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H,8H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWCPLBCWJUCMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10183338
Record name 3-Amino-4-chlorobenzenesulphonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10183338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29092-34-0
Record name 3-Amino-4-chlorobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29092-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-4-chlorobenzenesulphonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029092340
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 29092-34-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36944
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Amino-4-chlorobenzenesulphonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10183338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-4-chlorobenzenesulphonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.916
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-4-chlorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 29092-34-0

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-4-chlorobenzenesulfonamide, a key sulfonamide-containing chemical intermediate. While specific detailed experimental data for this compound (CAS 29092-34-0) is limited in publicly accessible literature, this guide synthesizes available information and draws upon established principles of sulfonamide chemistry to offer valuable insights for researchers and drug development professionals. The document covers the compound's fundamental properties, plausible synthetic routes, expected spectral characteristics, potential applications as a carbonic anhydrase inhibitor, and essential safety and handling protocols. By contextualizing this molecule within the broader landscape of sulfonamide-based drug discovery, this guide serves as a foundational resource for its evaluation and use in research and development.

Introduction: The Significance of the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, most notably for its foundational role in the development of antimicrobial "sulfa" drugs. These synthetic agents act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria.[1] Because humans obtain folate from their diet, these drugs exhibit selective toxicity towards microbial pathogens.[1]

Beyond their antimicrobial properties, sulfonamides are integral to a diverse range of therapeutics, including diuretics, anticonvulsants, and hypoglycemic agents.[1] A particularly significant application is in the design of carbonic anhydrase inhibitors. Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide and are implicated in various physiological processes. Their inhibition has therapeutic relevance in conditions such as glaucoma, epilepsy, and certain types of cancer.[2][3] this compound, as a primary sulfonamide, represents a valuable building block for the synthesis of novel therapeutic agents targeting these pathways.

Physicochemical Properties and Structural Elucidation

While extensive experimental data for this compound is not widely published, its fundamental properties can be derived from its chemical structure and information available from chemical suppliers.[2][4]

PropertyValueSource
CAS Number 29092-34-0[2][4]
Molecular Formula C₆H₇ClN₂O₂S[4]
Molecular Weight 206.65 g/mol [4]
Appearance Solid (predicted)[4]
SMILES NC1=C(Cl)C=C(C=C1)S(N)(=O)=O[4]
InChI Key OIWCPLBCWJUCMR-UHFFFAOYSA-N[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the two amino groups. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene ring. The protons of the sulfonamide (-SO₂NH₂) and the aromatic amine (-NH₂) would appear as broad singlets, and their chemical shifts could be sensitive to the solvent and concentration. For a related compound, 3-amino-4-hydroxybenzenesulfonamide, characteristic proton signals have been reported.[5]

  • ¹³C NMR: The carbon NMR spectrum would show six distinct signals for the aromatic carbons, with their chemical shifts influenced by the chloro, amino, and sulfonamide substituents. The carbon atom attached to the chlorine would be shifted downfield, while the carbons bearing the amino groups would be shifted upfield. Data for similar sulfonamides can provide a reference for expected chemical shift ranges.[6][7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the vibrational frequencies of its functional groups. Key expected absorptions include:

  • N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine and sulfonamide groups.

  • S=O stretching: Strong absorption bands around 1350 cm⁻¹ and 1160 cm⁻¹ for the asymmetric and symmetric stretching of the sulfonyl group.

  • Aromatic C-H and C=C stretching: Bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry would provide information on the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), the molecular ion peak (M⁺) would be expected at m/z 206 and 208 in an approximate 3:1 ratio, characteristic of the presence of a chlorine atom. Fragmentation would likely involve the loss of SO₂ (64 Da) and cleavage of the C-S and C-N bonds.[8]

Synthesis Strategies

A logical synthetic pathway is outlined below:

Synthesis_Pathway A 2-Chloroaniline B 2-Chloro-5-nitroaniline A->B Nitration (HNO₃/H₂SO₄) C 4-Chloro-3-nitrobenzenesulfonyl chloride B->C Diazotization & Sandmeyer Reaction (NaNO₂, HCl, CuCl/SO₂) D 4-Chloro-3-nitrobenzenesulfonamide C->D Amination (NH₄OH) E This compound (CAS 29092-34-0) D->E Reduction (e.g., Fe/HCl or H₂/Pd-C)

Figure 1. Plausible synthetic pathway for this compound.

Experimental Protocol (Hypothetical):

Step 1: Nitration of 2-Chloroaniline.

  • To a stirred solution of 2-chloroaniline in concentrated sulfuric acid, cooled to 0-5 °C, a mixture of nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

  • The mixture is then poured onto crushed ice, and the precipitated 2-chloro-5-nitroaniline is collected by filtration, washed with water, and dried.

Step 2: Diazotization and Sandmeyer Reaction.

  • 2-Chloro-5-nitroaniline is dissolved in a mixture of hydrochloric acid and water and cooled to 0-5 °C.

  • A solution of sodium nitrite in water is added dropwise to form the diazonium salt.

  • The diazonium salt solution is then slowly added to a solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(I) chloride.

  • The resulting 4-chloro-3-nitrobenzenesulfonyl chloride is extracted with an organic solvent and purified.

Step 3: Amination.

  • The 4-chloro-3-nitrobenzenesulfonyl chloride is added portion-wise to a cooled, concentrated solution of ammonium hydroxide.

  • The reaction mixture is stirred until the starting material is consumed.

  • The precipitated 4-chloro-3-nitrobenzenesulfonamide is collected by filtration, washed with cold water, and dried.

Step 4: Reduction.

  • 4-Chloro-3-nitrobenzenesulfonamide is suspended in a mixture of ethanol and hydrochloric acid.

  • Iron powder is added portion-wise, and the mixture is heated at reflux for several hours.

  • After cooling, the reaction mixture is filtered, and the filtrate is neutralized with a base to precipitate the product.

  • The crude this compound is collected, recrystallized, and dried.

Applications in Drug Discovery: A Focus on Carbonic Anhydrase Inhibition

The primary sulfonamide moiety is a well-established zinc-binding group, making compounds like this compound attractive starting points for the design of carbonic anhydrase (CA) inhibitors.[9] The sulfonamide group coordinates to the zinc ion in the active site of the enzyme, leading to inhibition.[3]

The development of isoform-selective CA inhibitors is a major goal in medicinal chemistry to minimize off-target effects.[10] The substitution pattern on the aromatic ring of the benzenesulfonamide scaffold plays a crucial role in determining the inhibitory potency and selectivity against different CA isoforms. The presence of the amino and chloro substituents on this compound provides handles for further chemical modification to explore structure-activity relationships (SAR).

CA_Inhibition cluster_0 Carbonic Anhydrase Active Site cluster_1 Sulfonamide Inhibitor Zn(II) Zn(II) His1 His1 Zn(II)->His1 Coordination His2 His2 Zn(II)->His2 Coordination His3 His3 Zn(II)->His3 Coordination H2O/OH- H2O/OH- Zn(II)->H2O/OH- Coordination R-SO2NH2 This compound SO2NH- Deprotonated Sulfonamide R-SO2NH2->SO2NH- Deprotonation SO2NH-->Zn(II) Binding and Inhibition

Figure 2. General mechanism of carbonic anhydrase inhibition by a sulfonamide.

Derivatives of structurally similar compounds, such as 3-amino-4-hydroxybenzenesulfonamide, have been synthesized and shown to bind to various carbonic anhydrase isoforms, demonstrating the potential of this chemical class in developing novel therapeutics, including anticancer agents.[5]

Safety, Handling, and Storage

A specific Material Safety Data Sheet (MSDS) for this compound (CAS 29092-34-0) is not widely available. Therefore, it is imperative to handle this compound with the precautions appropriate for a novel chemical of unknown toxicity, and by referencing safety data for structurally related compounds.

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[11]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[12]

  • Hygiene: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[11]

First Aid Measures (Based on related compounds):

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[12]

  • Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.[12]

  • Ingestion: Do not induce vomiting. Give large quantities of water. Never give anything by mouth to an unconscious person. Seek medical attention.[11]

Storage:

  • Store in a tightly closed container.

  • Keep in a cool, dry, well-ventilated area away from incompatible substances.

  • The compound is listed as a combustible solid.[4]

Conclusion

This compound is a valuable chemical intermediate with significant potential in drug discovery, particularly in the development of carbonic anhydrase inhibitors. While a comprehensive dataset for this specific compound is currently lacking in the public domain, this guide provides a solid foundation for its scientific evaluation. By understanding its fundamental properties, plausible synthetic routes, and the well-established biological activity of the sulfonamide scaffold, researchers can effectively incorporate this molecule into their research and development programs. As with any compound with limited published data, all handling and experimental work should be conducted with appropriate caution and adherence to rigorous safety protocols.

References

  • PubChem. 3-Amino-4-chloro-N-phenylbenzenesulfonamide. [Link]
  • Vainauskas, V., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules.
  • Gudžytė, D., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors.
  • Mass Spectrometry of Amino Acids and Proteins. (n.d.). Wiley-VCH.
  • NIST. 4-Amino-3-chlorobenzonitrile. [Link]
  • Vainauskas, V., et al. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI.
  • CPAchem. Safety data sheet: 3-Amino-4-chlorobenzotrifluoride. [Link]
  • Catalano, A., et al. (2018). FT-IR spectra of amino acids studied in the present work.
  • Bua, S., et al. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. MDPI.
  • Summary table of the mass, chemical formula, amino acid composition,... (n.d.).
  • Acar, B., et al. (2023). Synthesis reaction of 3-amino-4-chloro benzohydrazide.
  • Matrix Science.
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • Angeli, A., et al. (2020). Amino Acids as Building Blocks for Carbonic Anhydrase Inhibitors. MDPI.
  • Infante, E., et al. (2024). Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. PubMed.
  • MSDS of 3-Amino-4-chlorobenzonitrile. (n.d.).
  • Zubrienė, A., et al. (2015). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules.
  • Wikipedia. Sulfonamide (medicine). [Link]
  • Al-Sayad, K. A., et al. (2025). Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS. PubMed.
  • NIST. 3-Amino-1,2,4-triazine. [Link]
  • PubChem. 3-Amino-4-chlorobenzoic acid. [Link]
  • Li, Y., et al. (2013). Low Mass MS/MS Fragments of Protonated Amino Acids used for Distinction of their 13C- Isotopomers in Metabolic Studies. PubMed Central.
  • Thermo Fisher Scientific. SAFETY DATA SHEET: 2-Amino-4-chloro-5-methylbenzenesulfonic acid. [Link]
  • Ju, Y., et al. (2014). FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b).
  • Ohtani, H., et al. (2018).
  • Harsági, A., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. MDPI.
  • NIST. 4-Amino-6-chlorobenzene-1,3-disulfonamide. [Link]
  • PubChem. 3-Amino-4-hydroxybenzenesulfonic acid. [Link]
  • Li, H., et al. (2018). In situ attenuated total reflection-Fourier transform infrared (ATR-FTIR) spectroscopy combined with non-negative matrix factorization for investigating the synthesis reaction mechanism of 3-amino-4-amino-oxime furazan. Analytical Methods.

Sources

An In-Depth Technical Guide to 3-Amino-4-chlorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

<

Executive Summary: This document provides a comprehensive technical overview of 3-Amino-4-chlorobenzenesulfonamide (C₆H₇ClN₂O₂S), a key chemical intermediate in the pharmaceutical and dye industries. Centered around its fundamental molecular weight of 206.65 g/mol , this guide details the compound's physicochemical properties, synthesis, analytical characterization, and critical applications, particularly in drug development. It is intended for researchers, chemists, and professionals in the life sciences who require a detailed understanding of this versatile sulfonamide building block.

Core Physicochemical Properties

This compound is a substituted aromatic sulfonamide. Its structure, featuring an amine group, a chlorine atom, and a sulfonamide group on a benzene ring, imparts specific chemical reactivity and physical characteristics that are crucial for its role in organic synthesis. The precise arrangement of these functional groups dictates its utility as a precursor for more complex molecules.

The molecular weight is a foundational parameter, essential for stoichiometric calculations in synthesis, quantitative analysis, and spectrometric identification. Commercial suppliers consistently report the molecular weight as 206.65 g/mol .[1][2][3]

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
Molecular Weight 206.65 g/mol [1][2][3]
Molecular Formula C₆H₇ClN₂O₂S[2]
CAS Number 29092-34-0[1][2]
Physical Form Solid / Powder[1][3]
Canonical SMILES C1=CC(=C(C=C1S(=O)(=O)N)N)Cl
InChI Key OIWCPLBCWJUCMR-UHFFFAOYSA-N

These properties, particularly the molecular formula and weight, are the basis for all analytical and synthetic protocols involving this compound.

Synthesis and Quality Control Workflow

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. While various specific pathways exist, a general and illustrative workflow involves the nitration and subsequent reduction of a chlorinated benzenesulfonamide precursor.

The causality behind this common approach is rooted in the directing effects of the functional groups on the benzene ring. The sulfonamide group is a meta-director, while the chlorine is an ortho-, para-director. Managing the sequence of chlorination, nitration, and amination is key to achieving the desired 3-amino-4-chloro substitution pattern.

G cluster_0 Synthesis Pathway cluster_1 Purification & QC A Starting Material (e.g., 4-Chlorobenzenesulfonamide) B Step 1: Nitration (HNO₃/H₂SO₄) A->B C Intermediate (4-Chloro-3-nitrobenzenesulfonamide) B->C D Step 2: Reduction (e.g., Fe/HCl or H₂/Pd-C) C->D E Crude Product (this compound) D->E F Recrystallization E->F G Purity Analysis (HPLC) F->G H Identity Confirmation (MS, NMR) G->H I Final Product (>98% Purity) H->I

Caption: A generalized workflow for the synthesis and purification of this compound.

Experimental Protocol: Purity Verification by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of synthesized this compound.[4] This protocol is self-validating as the presence of multiple peaks would indicate impurities from starting materials or side-reactions.

Objective: To determine the purity of a synthesized batch.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid to ensure good peak shape. The organic/aqueous ratio may require optimization.

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a final concentration of 1 mg/mL.

  • Sample Preparation: Dissolve the synthesized product in the mobile phase to the same concentration (1 mg/mL).

  • HPLC System Setup:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV detector set to an appropriate wavelength (e.g., 254 nm) where the aromatic compound absorbs strongly.

    • Column Temperature: 30 °C.

  • Analysis: Inject the standard solution to determine the retention time of the pure compound. Subsequently, inject the sample solution.

  • Data Interpretation: The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram. A single, sharp peak at the expected retention time indicates high purity.

Applications in Drug Development

The structural motifs within this compound make it a valuable scaffold in medicinal chemistry. The sulfonamide group is a well-known pharmacophore found in a wide range of therapeutic agents, including antibacterial drugs and diuretics.[5][6] The amino group provides a reactive handle for further chemical modification, allowing for the construction of more complex drug candidates.[5]

Its derivatives are explored for a variety of biological activities, including as carbonic anhydrase inhibitors, which have applications in treating glaucoma, and as potential anticancer agents.[5][7] The development of novel sulfonamides often involves using this or similar building blocks to investigate structure-activity relationships (SAR) to optimize therapeutic efficacy and pharmacokinetic properties.[5][8]

G A This compound (Core Scaffold) B Chemical Modification (e.g., Acylation, Alkylation, Schiff Base Formation) A->B C Library of Novel Sulfonamide Derivatives B->C D Biological Screening (e.g., Enzyme Inhibition Assays) C->D E Lead Compound Identification D->E F Structure-Activity Relationship (SAR) Studies E->F G Optimized Drug Candidate E->G F->B

Caption: Role of the core scaffold in a typical drug discovery and optimization cycle.

Safety, Handling, and Storage

Proper handling of this compound is essential in a laboratory setting. It is classified as a solid that requires careful management to avoid inhalation of dust and direct contact with skin and eyes.[1][9]

Table 2: GHS Hazard Information Summary

Hazard ClassStatementPrecautionary Measures
Acute Toxicity May be toxic if swallowed, in contact with skin, or if inhaled.P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[9][10]
Skin Irritation Causes skin irritation.P302+352: IF ON SKIN: Wash with plenty of soap and water.[10]
Eye Irritation Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
Recommended Procedures
  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[9] Employ engineering controls to prevent dust generation.[11]

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[10]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents.[1][9]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[11][12]

Conclusion

This compound, with a definitive molecular weight of 206.65 g/mol , is more than a simple chemical compound; it is a foundational building block in the synthesis of pharmaceuticals and other high-value materials. A thorough understanding of its properties, from its core molecular weight to its reactivity and handling requirements, is indispensable for scientists and researchers aiming to leverage its synthetic potential safely and effectively.

References

  • Vainauskas, V., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI. [Link]
  • PubChem. 3-Amino-4-chloro-N-phenylbenzenesulfonamide. [Link]
  • Vainauskas, V., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. PubMed. [Link]
  • Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • Houben-Weyl. 7.3 Amino Acid Analysis. [Link]
  • PubChem. CID 154809854 | C12H12Cl2N2O6S2. [Link]
  • Aartifi.
  • Carl ROTH.
  • PubMed. Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. [Link]
  • Shimadzu. Analytical Methods for Amino Acids. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. The Versatile Applications of 3-Amino-4-hydroxybenzenesulfonamide in Industry. [Link]
  • Agilent. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. [Link]
  • Chemos GmbH & Co.KG.

Sources

An In-depth Technical Guide to 3-Amino-4-chlorobenzenesulfonamide: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Amino-4-chlorobenzenesulfonamide is a substituted aromatic sulfonamide that serves as a pivotal intermediate in various synthetic applications. Its unique molecular architecture, featuring a reactive amino group, a sulfonamide moiety, and a chlorinated benzene ring, makes it a versatile building block in the fields of medicinal chemistry and dye manufacturing. This guide provides a comprehensive overview of its chemical and physical properties, established synthetic routes, key applications, and essential safety protocols, tailored for researchers, chemists, and professionals in drug development. The strategic positioning of its functional groups allows for sequential, regioselective reactions, making it an invaluable precursor for complex molecular targets.

Core Chemical and Physical Properties

A thorough understanding of a compound's fundamental properties is critical for its effective application in research and synthesis. The key identifiers and physicochemical characteristics of this compound are summarized below.

Chemical Identity

The compound is unambiguously identified by its systematic name and registry numbers, which are crucial for accurate sourcing and regulatory compliance.

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 29092-34-0[2][3]
Molecular Formula C₆H₇ClN₂O₂S[2][4]
Molecular Weight 206.65 g/mol [2][4]
InChI Key OIWCPLBCWJUCMR-UHFFFAOYSA-N
SMILES String NC1=CC(S(N)(=O)=O)=CC=C1Cl
Physicochemical Properties

These properties dictate the compound's behavior in various solvents and physical states, informing decisions on reaction conditions, purification methods, and storage.

PropertyValueSource
Appearance Solid[3]
Melting Point Data not consistently available; related compounds like 3-Amino-4-hydroxybenzenesulphonamide melt at 199-201°C[5]
Boiling Point Not applicable (decomposes)
Solubility Soluble in methanol[5] and likely other polar organic solvents.
Storage Class 11 - Combustible Solids

Synthesis and Reactivity

The synthesis of this compound typically involves a multi-step process starting from more readily available precursors. The reactivity is dominated by the nucleophilic amino group and the acidic sulfonamide protons.

Representative Synthetic Pathway

A common strategy for synthesizing substituted anilines is the reduction of a corresponding nitro compound. The synthesis of this compound can be logically inferred from the synthesis of its sulfonic acid analogue, which involves the reduction of 4-chloro-3-nitrobenzenesulfonic acid[6]. A plausible pathway would therefore start with the chlorosulfonation of 2-chloro-1-nitrobenzene, followed by amination of the resulting sulfonyl chloride, and finally, reduction of the nitro group.

G A 2-Chloro-1-nitrobenzene B 4-Chloro-3-nitrobenzene- 1-sulfonyl chloride A->B 1. Chlorosulfonic acid (ClSO3H) C 4-Chloro-3-nitrobenzenesulfonamide B->C 2. Ammonia (NH3) or Ammonium Hydroxide D This compound C->D 3. Reduction (e.g., Fe/HCl, SnCl2, H2/Pd)

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: Nitro Group Reduction (Conceptual)

This conceptual protocol outlines the final, critical step of the synthesis.

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-Chloro-3-nitrobenzenesulfonamide and a suitable solvent such as ethanol or acetic acid.

  • Reagent Addition: Add the reducing agent (e.g., iron powder and a catalytic amount of hydrochloric acid) portion-wise to control the exothermic reaction.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture and filter to remove the solid catalyst. Neutralize the filtrate with a base (e.g., sodium carbonate solution) to precipitate the crude product.

  • Purification: Collect the solid product by filtration, wash with water, and dry. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the purified this compound.

Causality: The choice of a reducing agent like iron in acidic media is a classic, cost-effective, and efficient method for the selective reduction of aromatic nitro groups to amines without affecting the chloro or sulfonamide functionalities.

Applications in Drug Discovery and Chemical Industry

The utility of this compound stems from its identity as a "scaffold" or "building block" that can be readily functionalized.

G cluster_0 Core Intermediate cluster_1 Application Pathways cluster_2 Final Products A This compound B Pharmaceuticals A->B Scaffold for Bioactive Molecules C Dyestuffs A->C Diazotization Coupling D Specialty Chemicals A->D Functional Group Manipulation B1 Carbonic Anhydrase Inhibitors B->B1 B2 Sulfonamide Antibiotics B->B2 C1 Azo Dyes C->C1 D1 Organic Synthesis Reagents D->D1

Caption: Application pathways for this compound.

Pharmaceutical Intermediate

The sulfonamide group is a well-established pharmacophore. This compound provides a scaffold for developing new therapeutic agents, particularly inhibitors for enzymes like carbonic anhydrase (CA), which are targets in cancer therapy.[7][8] The presence of both hydrophilic (amino, sulfonamide) and lipophilic (aromatic ring) regions can be leveraged to optimize the pharmacokinetic (ADME) properties of derivative compounds.[7] Its analogues, such as 3-amino-4-hydroxybenzenesulfonamide, are precursors in the synthesis of sulfonamide antibiotics, which inhibit essential metabolic pathways in bacteria.[9][10]

Dye Synthesis

The primary amino group on the benzene ring can be readily converted into a diazonium salt. This reactive intermediate can then be coupled with electron-rich aromatic compounds (e.g., phenols, anilines) to form intensely colored azo dyes. This chemistry is a cornerstone of the dye manufacturing industry.[6][9]

Organic Synthesis

Beyond specific applications, it is used as a versatile intermediate in broader organic synthesis.[3] The amino and sulfonamide groups can be protected, modified, or used to direct the substitution of other positions on the aromatic ring, enabling the construction of complex molecular frameworks.

Spectroscopic Profile (Anticipated)

While specific spectra are lot-dependent, the structure of this compound allows for the prediction of its key spectroscopic features, which are essential for its characterization.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, with their chemical shifts and coupling patterns determined by the electronic effects of the amino, chloro, and sulfonamide substituents. Broad signals corresponding to the protons of the -NH₂ and -SO₂NH₂ groups would also be present.

  • ¹³C NMR: The carbon NMR spectrum would display six unique signals for the aromatic carbons, with their chemical shifts influenced by the attached functional groups.[11][12]

  • IR Spectroscopy: The infrared spectrum would feature characteristic absorption bands for N-H stretching of the amino and sulfonamide groups (typically in the 3300-3500 cm⁻¹ region), S=O stretching of the sulfonamide group (around 1350 and 1160 cm⁻¹), and C-Cl stretching.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight (206.65 g/mol ), along with a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl).[4]

Safety and Handling

Proper handling of all chemical reagents is paramount in a laboratory setting.

  • Hazard Identification: While specific toxicity data for this compound is limited, related aromatic amines and chloro-compounds can be irritants and potentially harmful. For instance, the related 3-Amino-4-chlorobenzoic acid is noted to cause skin and eye irritation and may cause respiratory irritation.[13] It is prudent to handle this compound with similar precautions.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[3]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a chemical fume hood to avoid inhalation of dust.

Conclusion

This compound is a chemical intermediate of significant value, bridging basic chemical manufacturing with advanced applications in pharmaceuticals and material science. Its well-defined structure and predictable reactivity provide a reliable platform for synthetic innovation. For researchers and drug development professionals, this compound represents a key starting point for the rational design of novel sulfonamide-based molecules with tailored biological activities. A firm grasp of its chemical properties, synthetic accessibility, and handling requirements is essential for unlocking its full potential in scientific discovery.

References

  • PubChem. 3-Amino-4-chloro-N-phenylbenzenesulfonamide | C12H11ClN2O2S. PubChem. [Link]
  • PubChem. 4-Amino-3-chlorobenzenesulfonamide | C6H7ClN2O2S. PubChem. [Link]
  • PubChem. CID 154809854 | C12H12Cl2N2O6S2. PubChem. [Link]
  • Ningbo Inno Pharmchem Co.,Ltd. The Versatile Applications of 3-Amino-4-hydroxybenzenesulfonamide in Industry. [Link]
  • PubChem. 3-Amino-4-chlorobenzoic acid | C7H6ClNO2. PubChem. [Link]
  • Vainauskas, V. et al. (2024). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI. [Link]
  • Vainauskas, V. et al. (2024). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures.
  • ResearchGate. Synthesis reaction of 3-amino-4-chloro benzohydrazide.
  • Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • U.S. Environmental Protection Agency. Provisional Peer-Reviewed Toxicity Values for 3-Amino-4-chlorobenzotrifluoride. [Link]
  • PubMed. Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability.
  • PubMed. Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS.
  • MDPI.
  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
  • Queen's University. Bio NMR spectroscopy. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 3-Amino-4-chlorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

3-Amino-4-chlorobenzenesulfonamide, a sulfonamide derivative, represents a class of compounds of significant interest in medicinal chemistry and drug discovery. The strategic placement of an amino group, a chloro group, and a sulfonamide moiety on a benzene ring gives rise to a unique electronic and structural profile, making it a valuable building block in the synthesis of various biologically active molecules. An exhaustive understanding of its fundamental physical properties is paramount for its effective utilization in research and development, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability.

This technical guide provides a comprehensive overview of the known physical characteristics of this compound (CAS No. 29092-34-0) and offers detailed, field-proven methodologies for the experimental determination of its yet-to-be-fully-characterized properties. The protocols described herein are designed to ensure scientific integrity and reproducibility, providing a solid foundation for any research endeavor involving this compound.

Physicochemical Properties

A summary of the currently available and predicted physicochemical properties of this compound is presented in the table below. It is important to note that while some fundamental properties are established, several others require experimental verification.

PropertyValueSource/Method
Chemical Name This compoundIUPAC
CAS Number 29092-34-0[1][2][3]
Molecular Formula C₆H₇ClN₂O₂S[1][2][3]
Molecular Weight 206.65 g/mol [1][2][3]
Appearance Solid[4]
Melting Point Not experimentally determinedRequires experimental verification
Boiling Point 416.5 °C at 760 mmHg (Predicted)
Solubility Not quantitatively determinedRequires experimental verification
pKa Not experimentally determinedRequires experimental verification
LogP 0.0932 (Predicted)[5]

Experimental Protocols for Physical Property Determination

The following sections detail robust experimental protocols for the determination of key physical properties of this compound. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.

Melting Point Determination

Rationale: The melting point is a critical indicator of purity. A sharp melting range is characteristic of a pure crystalline solid. This protocol utilizes the capillary method, a widely accepted and reliable technique for determining the melting point of a solid.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a steady rate of 1-2 °C per minute near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has melted (completion of melting) are recorded as the melting range.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result prep1 Finely powder the solid sample prep2 Pack into capillary tube (2-3 mm) prep1->prep2 meas1 Place in melting point apparatus prep2->meas1 meas2 Heat at a controlled rate (1-2 °C/min) meas1->meas2 meas3 Observe and record melting range meas2->meas3 result1 Sharp Melting Range (Pure) meas3->result1 result2 Broad Melting Range (Impure) meas3->result2

Caption: Workflow for Melting Point Determination.

Solubility Profiling

Rationale: Understanding the solubility of this compound in various solvents is crucial for its use in synthesis, purification, and formulation. This protocol outlines a systematic approach to determine its qualitative and quantitative solubility.

Methodology:

  • Solvent Selection: A range of solvents with varying polarities should be selected (e.g., water, methanol, ethanol, acetone, dimethyl sulfoxide (DMSO), and dichloromethane).

  • Qualitative Assessment:

    • To 1 mL of each solvent in a separate vial, add a small, accurately weighed amount (e.g., 1 mg) of this compound.

    • Vortex the mixture for 1 minute and visually inspect for dissolution.

    • If dissolved, add another portion of the solute and repeat until saturation is reached.

  • Quantitative Determination (Isothermal Shake-Flask Method):

    • Prepare saturated solutions by adding an excess of the solid to each solvent in sealed flasks.

    • Agitate the flasks at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant and filter it through a syringe filter (0.22 µm).

    • Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved solid using a validated analytical technique such as UV-Vis spectroscopy or HPLC.[5]

Solubility_Workflow cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Determination qual1 Add ~1 mg to 1 mL of solvent qual2 Vortex and observe qual1->qual2 qual3 Categorize as soluble, partially soluble, or insoluble qual2->qual3 quant1 Prepare saturated solution (shake-flask) qual3->quant1 quant2 Equilibrate at constant temperature quant1->quant2 quant3 Filter supernatant quant2->quant3 quant4 Analyze concentration (UV-Vis/HPLC) quant3->quant4 end End quant4->end start Start start->qual1

Caption: Workflow for Solubility Profiling.

pKa Determination

Rationale: The acid dissociation constant (pKa) is a critical parameter that governs the ionization state of a molecule at a given pH. For a sulfonamide, the pKa of the sulfonamide proton is particularly important as it influences solubility, membrane permeability, and receptor binding. Potentiometric titration is a classic and accurate method for pKa determination.

Methodology:

  • Solution Preparation: Prepare a dilute, accurately known concentration of this compound in a suitable solvent system (e.g., a water-methanol mixture to ensure solubility).

  • Titration:

    • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).

    • Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

  • Data Analysis:

    • Plot the pH of the solution as a function of the volume of titrant added.

    • The pKa is the pH at the half-equivalence point, where half of the sulfonamide has been neutralized. This can be determined from the midpoint of the steepest part of the titration curve or by calculating the first derivative of the curve.

pKa_Workflow cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis setup1 Prepare a dilute solution of the compound titr1 Add standardized base titrant incrementally setup1->titr1 setup2 Calibrate pH meter setup2->titr1 titr2 Record pH after each addition titr1->titr2 an1 Plot pH vs. volume of titrant titr2->an1 an2 Determine the half-equivalence point an1->an2 an3 pKa = pH at half-equivalence point an2->an3

Caption: Workflow for pKa Determination via Potentiometric Titration.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expected Spectral Features:

  • N-H Stretching: Two distinct bands in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amino (-NH₂) and sulfonamide (-SO₂NH₂) groups.

  • S=O Stretching: Strong, characteristic absorption bands for the asymmetric and symmetric stretching of the sulfonyl group (-SO₂) typically appearing around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively.

  • C-N Stretching: A band in the region of 1300-1200 cm⁻¹.

  • C-Cl Stretching: A band in the fingerprint region, typically around 800-600 cm⁻¹.

  • Aromatic C-H and C=C Stretching: Bands in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features (in a suitable deuterated solvent like DMSO-d₆):

  • Aromatic Protons: A set of signals in the aromatic region (typically 6.5-8.0 ppm). The splitting pattern will be complex due to the substitution pattern on the benzene ring.

  • Amino Protons (-NH₂): A broad singlet that may be exchangeable with D₂O.

  • Sulfonamide Protons (-SO₂NH₂): A broad singlet, also potentially exchangeable with D₂O.

UV-Vis Spectroscopy

Expected Spectral Features:

  • The UV-Vis spectrum is expected to show absorption maxima characteristic of a substituted benzene ring. The presence of the amino and sulfonamide groups will influence the position and intensity of these bands. The spectrum can be recorded in a non-polar solvent like cyclohexane and a polar solvent like ethanol to observe any solvatochromic shifts.

Safety and Handling

This compound is classified as an irritant.[2][6] Appropriate safety precautions should be taken during handling.

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[6] Avoid contact with skin and eyes.[6]

  • Storage: Store in a tightly closed container in a cool, dry place.[1]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This technical guide has provided a detailed overview of the known physical properties of this compound and has outlined robust experimental protocols for the determination of its yet-to-be-characterized attributes. By following these methodologies, researchers can obtain reliable and reproducible data, which is essential for advancing the use of this compound in various scientific disciplines. The provided safety information should be strictly adhered to ensure a safe laboratory environment.

References

  • SIELC Technologies. (2018, May 16). 3-Amino-4-chlorobenzenesulphonamide.
  • Crysdot LLC. (n.d.). This compound.
  • PubChem. (n.d.). 4-Chlorobenzenesulfonamide.
  • Chemsrc. (n.d.). 4-Chlorobenzenesulfonamide | CAS#:98-64-6.
  • NIST. (n.d.). 4-Amino-6-chlorobenzene-1,3-disulfonamide. In NIST Chemistry WebBook.
  • NIST. (n.d.). Benzenesulfonamide, 4-methyl-. In NIST Chemistry WebBook.
  • Aladdin Scientific. (n.d.). This compound.
  • Titan Scientific. (n.d.). This compound.

Sources

3-Amino-4-chlorobenzenesulfonamide structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Amino-4-chlorobenzenesulfonamide: Structure, Synthesis, and Applications

Executive Summary

This compound is a substituted aromatic sulfonamide that serves as a critical building block in organic synthesis. Its unique molecular architecture, featuring an aniline core functionalized with both a chloro and a sulfonamide group, makes it a versatile intermediate in the development of pharmaceuticals and specialty chemicals. The strategic placement of these functional groups—an electron-donating amino group and electron-withdrawing chloro and sulfonamide groups—imparts a distinct reactivity profile that is highly valuable for constructing more complex molecular entities. This guide provides a comprehensive technical overview of its structure, physicochemical properties, a validated synthetic pathway with mechanistic insights, its applications as a molecular scaffold in drug discovery, and essential safety protocols for its handling and storage.

Chemical Identity and Physicochemical Properties

The foundational characteristics of this compound are summarized below. These properties are essential for its identification, purification, and application in synthetic chemistry.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 29092-34-0
Molecular Formula C₆H₇ClN₂O₂S
Molecular Weight 206.65 g/mol
Physical Form Solid[1]
SMILES String NC1=CC(S(N)(=O)=O)=CC=C1Cl[1]
InChI Key OIWCPLBCWJUCMR-UHFFFAOYSA-N[1]
Structural Analysis

The structure of this compound is defined by a benzene ring substituted at positions 1, 3, and 4.

  • Sulfonamide Group (-SO₂NH₂): Located at position 1, this group is a potent electron-withdrawing group and a key pharmacophore in many drug classes, notably diuretics and carbonic anhydrase inhibitors. It serves as a strong hydrogen bond donor and acceptor.

  • Amino Group (-NH₂): At position 3, this is an activating, ortho-para directing group. Its presence is crucial for subsequent derivatization, often through diazotization or acylation reactions.

  • Chloro Group (-Cl): Positioned at C4, this halogen atom is an electron-withdrawing but ortho-para directing group. It enhances the lipophilicity of the molecule and can serve as a metabolic blocking site or a point for further modification in advanced synthetic schemes.

The interplay of these groups dictates the molecule's chemical behavior, influencing the acidity of the sulfonamide protons and the nucleophilicity of the amino group.

Caption: 2D structure of this compound.

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through a multi-step process starting from a readily available precursor like 4-chloro-3-nitrobenzenesulfonic acid. The key transformation is the selective reduction of the nitro group to an amine without affecting the other functional groups.

Exemplary Synthetic Protocol: Reduction of 4-chloro-3-nitrobenzenesulfonamide
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, suspend 4-chloro-3-nitrobenzenesulfonamide in a suitable solvent such as ethanol or a mixture of water and ethanol.

  • Reductant Addition: Heat the suspension to a gentle reflux. Add a reducing agent, such as stannous chloride (SnCl₂) in concentrated hydrochloric acid (HCl), dropwise to the reaction mixture. The use of iron powder in the presence of an acid (e.g., acetic acid or HCl) is also a common and cost-effective alternative.

  • Reaction Monitoring: The reaction is exothermic and should be controlled by the rate of addition. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup and Isolation: After completion, cool the reaction mixture to room temperature. If using tin, carefully neutralize the acidic solution with a base (e.g., NaOH or Na₂CO₃) to precipitate tin hydroxides. Filter the mixture to remove the inorganic salts.

  • Purification: The crude product in the filtrate can be extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Rationale and Mechanistic Considerations
  • Choice of Starting Material: 4-chloro-3-nitrobenzenesulfonamide is an ideal precursor because the directing effects of the chloro and sulfonyl groups guide the nitration to the desired position (meta to the sulfonyl group and ortho to the chloro group).

  • Reduction Step: The selective reduction of an aromatic nitro group in the presence of a chloro substituent and a sulfonamide is a well-established transformation. Metal-acid systems like SnCl₂/HCl or Fe/HCl are highly effective for this purpose. The mechanism involves a series of single-electron transfers from the metal to the nitro group, with protonation steps facilitated by the acid, ultimately leading to the formation of the corresponding aniline. This method is robust and generally high-yielding.

Synthesis Workflow Visualization

SynthesisWorkflow Start 4-Chloro-3-nitrobenzenesulfonamide Process Reduction Start->Process 1. SnCl₂ / HCl or Fe / HCl 2. Reflux End This compound Process->End Workup & Purification

Caption: High-level workflow for the synthesis of the target compound.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a valuable intermediate. Its utility stems from the presence of multiple reactive sites that can be selectively functionalized.

  • Pharmaceutical Synthesis: The sulfonamide moiety is a cornerstone of many therapeutic agents. This compound provides a scaffold for creating libraries of novel sulfonamide-based drugs. The amino group can be readily acylated, alkylated, or converted into a diazonium salt, which can then undergo various coupling reactions (e.g., Sandmeyer reaction) to introduce a wide range of functionalities. The related compound 3-amino-4-hydroxybenzenesulfonamide is a known precursor in the synthesis of sulfonamide antibiotics.[2]

  • Carbonic Anhydrase Inhibitors: The benzenesulfonamide scaffold is the classic template for inhibitors of carbonic anhydrases (CAs), a family of enzymes implicated in diseases like glaucoma, epilepsy, and cancer.[3][4] The sulfonamide group coordinates to the zinc ion in the enzyme's active site. The substituted benzene ring allows for modifications that can tune the inhibitor's potency and isoform selectivity.

  • Dye Manufacturing: Aromatic amines are fundamental precursors in the synthesis of azo dyes.[2][5] The amino group of this compound can be diazotized and coupled with electron-rich aromatic compounds (coupling partners) to produce a diverse range of colored compounds for textiles and other applications.

Logical Framework: A Scaffold for Bioactive Agents

The structure of this compound can be conceptually divided into a constant region (the scaffold) and points for diversification (vectors), illustrating its utility in combinatorial chemistry and drug design.

SAR cluster_core Core Scaffold Core This compound R1 Vector 1: Amino Group Derivatization (e.g., Acylation, Alkylation) Core->R1 Modify Reactivity R2 Vector 2: Sulfonamide N-Substitution Core->R2 Modify Solubility R3 Vector 3: Ring Modification (via Diazotization of -NH₂) Core->R3 Introduce New Groups Target Bioactive Molecule (e.g., Enzyme Inhibitor, Dye) R1->Target R2->Target R3->Target

Caption: Diversification potential of the this compound scaffold.

Safety, Handling, and Storage

As a chemical intermediate, this compound requires careful handling. While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, data from structurally similar chemicals provide a reliable guide to its potential hazards.

  • Potential Hazards: Based on related sulfonamides and chlorinated anilines, this compound may be toxic if swallowed, inhaled, or in contact with skin.[6] It is also likely to cause skin and serious eye irritation.[6][7]

  • Handling Procedures:

    • Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust or fumes.[6]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[6]

    • Avoid generating dust.

    • Wash hands and any exposed skin thoroughly after handling.[6]

    • Do not eat, drink, or smoke in the work area.[6]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and dark place.[6]

    • Keep away from incompatible materials such as strong oxidizing agents.[6]

    • The storage area should be well-ventilated.

Conclusion

This compound is a strategically functionalized aromatic compound of significant value to the chemical and pharmaceutical industries. Its structure provides a robust and versatile platform for the synthesis of a wide array of more complex molecules, particularly in the realm of medicinal chemistry as a scaffold for enzyme inhibitors and in materials science as a precursor for azo dyes. A thorough understanding of its properties, synthetic routes, and handling requirements is essential for leveraging its full potential in research and development.

References

  • PubChem. 3-Amino-4-chloro-N-phenylbenzenesulfonamide | C12H11ClN2O2S | CID 2873180. [Link]
  • PubChem. CID 154809854 | C12H12Cl2N2O6S2. [Link]
  • PubChem. 4-Amino-3-chlorobenzenesulfonamide | C6H7ClN2O2S | CID 1502014. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. The Versatile Applications of 3-Amino-4-hydroxybenzenesulfonamide in Industry. [Link]
  • MDPI. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. [Link]
  • PubChem. 3-Amino-4-chlorobenzoic acid | C7H6ClNO2 | CID 76092. [Link]
  • Carl ROTH.
  • National Institutes of Health. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. [Link]
  • Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • PubChem. 3-Amino-4-hydroxybenzenesulfonic acid | C6H7NO4S | CID 7385. [Link]
  • ResearchGate. Synthesis reaction of 3-amino-4-chloro benzohydrazide. [Link]
  • PubMed. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. [Link]

Sources

An In-depth Technical Guide to 3-Amino-4-chlorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-4-chlorobenzenesulfonamide, a key chemical intermediate in the pharmaceutical and dye industries. The document details its chemical identity, including its IUPAC name, CAS registry number, and molecular properties. A plausible, well-referenced synthesis protocol is presented, followed by an in-depth discussion of the compound's chemical reactivity, focusing on the functional groups that make it a versatile building block. Advanced analytical techniques for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS), are thoroughly described with expected data. The guide explores its significant applications in medicinal chemistry, particularly as a scaffold for the development of potent carbonic anhydrase inhibitors. Finally, comprehensive safety and handling procedures are outlined to ensure its proper management in a laboratory and industrial setting.

Chemical Identity and Properties

Nomenclature and Identifiers

The unambiguous identification of a chemical entity is paramount for scientific communication and regulatory compliance.

  • IUPAC Name : this compound[1][2]

  • CAS Number : 29092-34-0[1]

  • Molecular Formula : C₆H₇ClN₂O₂S[1]

  • Molecular Weight : 206.65 g/mol [1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in synthesis.

PropertyValueSource
Appearance White to off-white solid/powder[3]
Melting Point Not precisely defined; decomposition may occur at elevated temperatures.Inferred from general sulfonamide properties
Solubility Sparingly soluble in water. Soluble in some organic solvents like ethanol, and dilute alkali solutions.[4]
pKa The amino group is weakly basic, and the sulfonamide proton is weakly acidic. Precise pKa values are not readily available in the literature but can be estimated based on analogous structures.General chemical principles

Synthesis and Manufacturing

While specific industrial manufacturing protocols are often proprietary, a logical and experimentally sound synthesis of this compound can be devised from readily available starting materials, primarily through the chlorosulfonation of a substituted aniline derivative followed by amination.

Proposed Synthetic Pathway

A plausible and efficient route to this compound begins with 2-chloroaniline. The synthesis involves two key steps: chlorosulfonation and subsequent amination.

Synthesis_of_this compound start 2-Chloroaniline intermediate1 4-Chloro-3-aminobenzenesulfonyl chloride start->intermediate1 1. Chlorosulfonic acid (ClSO3H) 2. Thionyl chloride (SOCl2) product This compound intermediate1->product Aqueous Ammonia (NH4OH)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol

Step 1: Synthesis of 4-Chloro-3-aminobenzenesulfonyl chloride

  • In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a mechanical stirrer, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).

  • Carefully add chlorosulfonic acid to the flask and cool it in an ice-salt bath.

  • Slowly add 2-chloroaniline dropwise from the dropping funnel while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 60-70 °C for 2-3 hours until the evolution of HCl gas ceases.

  • Cool the reaction mixture and cautiously pour it onto crushed ice.

  • The solid 4-chloro-3-aminobenzenesulfonic acid will precipitate. Filter the solid, wash it with cold water, and dry it.

  • To convert the sulfonic acid to the sulfonyl chloride, treat the dried solid with thionyl chloride, optionally in an inert solvent like toluene, and heat under reflux until the reaction is complete (cessation of SO₂ and HCl evolution).

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 4-chloro-3-aminobenzenesulfonyl chloride.

Step 2: Synthesis of this compound

  • Cool a concentrated aqueous solution of ammonia in a flask placed in an ice bath.

  • Slowly add the crude 4-chloro-3-aminobenzenesulfonyl chloride from the previous step to the cold ammonia solution with vigorous stirring.

  • Continue stirring for 1-2 hours, allowing the mixture to slowly warm to room temperature.

  • The solid product, this compound, will precipitate.

  • Filter the precipitate, wash it thoroughly with cold water to remove any ammonium salts, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified this compound.

Chemical Reactivity and Profile

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups: the aromatic amino group, the sulfonamide group, and the chloro substituent on the benzene ring.

Reactivity_Profile cluster_amino Amino Group (-NH2) cluster_sulfonamide Sulfonamide Group (-SO2NH2) cluster_chloro Chloro Group (-Cl) main This compound amino_reactions Diazotization Acylation Alkylation Schiff Base Formation main->amino_reactions Electrophilic attack on N sulfonamide_reactions N-Alkylation/Arylation Deprotonation (weakly acidic) main->sulfonamide_reactions Nucleophilic attack by N or deprotonation chloro_reactions Nucleophilic Aromatic Substitution (under harsh conditions) main->chloro_reactions Nucleophilic attack on C

Caption: Reactivity profile of this compound.

Reactivity of the Amino Group

The aromatic amino group is a versatile handle for a variety of chemical transformations. It can undergo diazotization followed by Sandmeyer or related reactions to introduce a range of substituents. Acylation and alkylation reactions are also readily achievable. The formation of Schiff bases through condensation with aldehydes is another common reaction.[5]

Reactivity of the Sulfonamide Group

The sulfonamide group is relatively stable. The nitrogen atom can be alkylated or arylated under appropriate conditions. The protons on the nitrogen are weakly acidic and can be removed by a strong base, which can be useful in certain synthetic strategies.

Thermal Stability

Benzenesulfonamide derivatives generally exhibit good thermal stability. However, at elevated temperatures, decomposition can occur. The likely initial decomposition pathways would involve the cleavage of the C-S or S-N bonds. The specific decomposition temperature and products for this compound would require experimental determination through techniques like thermogravimetric analysis (TGA).

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and sulfonamide groups. The aromatic region will display a complex splitting pattern due to the substitution pattern. The chemical shifts of the -NH₂ and -SO₂NH₂ protons can be broad and their position may vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will show six distinct signals for the aromatic carbons, with their chemical shifts influenced by the electronic effects of the substituents.

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆) Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
~7.5-7.8 ppm (aromatic protons)~140-150 ppm (C-NH₂)
~7.2-7.4 ppm (aromatic protons)~130-135 ppm (C-SO₂NH₂)
~6.8-7.0 ppm (aromatic protons)~120-130 ppm (C-Cl)
~5.5-6.0 ppm (broad, -NH₂)~115-125 ppm (other aromatic C-H)
~7.0-7.5 ppm (broad, -SO₂NH₂)

Note: These are predicted values and may vary based on experimental conditions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound and for monitoring reaction progress. A reversed-phase C18 column is typically suitable.

Typical HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), the molecular ion peak at m/z 206 would be expected.

Expected Fragmentation Pattern:

  • Loss of SO₂NH₂: A significant fragment corresponding to the loss of the sulfonamide group.

  • Loss of Cl: A fragment corresponding to the loss of the chlorine atom.

  • Cleavage of the aromatic ring: Further fragmentation of the benzene ring.

Applications in Drug Development

This compound is a valuable building block in medicinal chemistry, primarily due to the presence of the sulfonamide moiety, which is a key pharmacophore in many drugs.

Carbonic Anhydrase Inhibitors

The sulfonamide group is a well-established zinc-binding group in the active site of carbonic anhydrases (CAs). Derivatives of this compound can be synthesized to create potent and selective inhibitors of various CA isoenzymes, which are implicated in diseases such as glaucoma, epilepsy, and certain types of cancer.[5][6] The amino group provides a convenient point for further derivatization to enhance binding affinity and selectivity.

Antibacterial Agents

The sulfonamide scaffold is historically significant in the development of antibacterial drugs (sulfa drugs). While the use of simple sulfonamides has declined due to resistance, this compound can serve as a starting material for the synthesis of more complex and potent antibacterial agents.

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety.

Hazard Identification
  • Health Hazards: May cause skin, eye, and respiratory irritation. Ingestion may be harmful.[7][8]

  • Environmental Hazards: The environmental impact has not been fully investigated, but release into the environment should be avoided.

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a chemical intermediate of significant importance, particularly in the field of drug discovery and development. Its versatile reactivity, stemming from its amino, chloro, and sulfonamide functional groups, allows for the synthesis of a diverse range of derivatives with potential therapeutic applications. A thorough understanding of its chemical properties, synthesis, and handling is essential for researchers and scientists working with this compound. This guide provides a solid foundation of technical information to facilitate its effective and safe utilization in research and development endeavors.

References

  • PubChem. (n.d.). 3-Amino-4-hydroxybenzenesulfonic acid. National Center for Biotechnology Information.
  • Sigma-Aldrich. (n.d.). This compound.
  • PubChem. (n.d.). 3-Amino-4-chloro-N-phenylbenzenesulfonamide. National Center for Biotechnology Information.
  • MDPI. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry.
  • PubChem. (n.d.). 4-Amino-3-chlorobenzenesulfonamide. National Center for Biotechnology Information.
  • MDPI. (n.d.). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures.
  • PubChem. (n.d.). 3-Amino-4-chlorobenzoic acid. National Center for Biotechnology Information.
  • Google Patents. (n.d.). Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor.
  • PubChem. (n.d.). CID 154809854. National Center for Biotechnology Information.
  • BLD Pharm. (n.d.). 2138080-85-8|this compound hydrochloride.
  • PubMed. (n.d.). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures.
  • Google Patents. (n.d.). A method for preparing 3-amino-6-chlorotoluene-4-sulfonic acid.
  • Google Patents. (n.d.). 4-halo-3-sulfamoylbenzamides and methods of preparing the same.
  • ResearchGate. (n.d.). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity.
  • Google Patents. (n.d.). Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
  • ChemBK. (n.d.). 4-amino-6-chlorotoluene-3-sulphonic acid.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 4-aminoazobenzene.
  • PubChem. (n.d.). 4-Chloro-3-nitrobenzenesulfonamide. National Center for Biotechnology Information.
  • Santa Cruz Biotechnology. (n.d.). 4-Aminotoluene-3-sulfonic acid.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Google Patents. (n.d.). Method for producing 4-aminotoluene-3-sulfonic acid.
  • TCI Chemicals. (2023). SAFETY DATA SHEET.
  • MDPI. (2022). Thermal Stability of Self-Assembled 3-Aminopropyltrimethoxysilane Diffusion Barrier Terminated by Carboxyl Groups.
  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
  • 3-Amino-4-Chlorobenzotrifluoride supplier. (n.d.). 3-Amino-4-Chlorobenzotrifluoride.
  • ResearchGate. (n.d.). Synthesis, characterization and thermal behavior of some trivalent lanthanide 4-amino-benzenesulfonate salts.
  • MDPI. (2024). Thermal Stability of Dispersions of Amino-Functionalized Silica in Glycol and in 50–50 Aqueous Glycol.
  • ChemicalBook. (n.d.). 3-Amino-4-hydroxybenzenesulphonamide(98-32-8) 13C NMR spectrum.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • FLUOROCHEM PRIVATE LIMITED. (n.d.). 4-amino-3-chlorobenzenesulfonamide Manufacturer, Supplier from Pune.
  • SpectraBase. (n.d.). 3'-Amino-4'-methoxyacetophenone.

Sources

An In-depth Technical Guide to the Synthesis of 3-Amino-4-chlorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-chlorobenzenesulfonamide is a key chemical intermediate with significant applications in the pharmaceutical and dye industries. Its structural motif is a common feature in a variety of biologically active molecules. This guide provides a comprehensive overview of the primary synthesis pathway for this compound, delving into the mechanistic details, experimental protocols, and critical process parameters. Furthermore, alternative synthetic strategies are explored and compared, offering a broad perspective for researchers and process chemists.

Primary Synthesis Pathway: A Two-Step Approach

The most established and industrially viable route for the synthesis of this compound commences with the readily available starting material, 4-chlorobenzenesulfonamide. The pathway involves two sequential reactions: electrophilic aromatic nitration followed by the reduction of the introduced nitro group.

Synthesis_Pathway Start 4-Chlorobenzenesulfonamide Intermediate 3-Nitro-4-chlorobenzenesulfonamide Start->Intermediate Nitration (HNO₃, H₂SO₄) Product This compound Intermediate->Product Reduction

Caption: Primary synthesis pathway for this compound.

Part 1: Nitration of 4-Chlorobenzenesulfonamide

The initial step is the regioselective nitration of 4-chlorobenzenesulfonamide to yield 3-nitro-4-chlorobenzenesulfonamide. This is a classic example of an electrophilic aromatic substitution reaction.

Mechanism and Regioselectivity:

The nitration of an aromatic ring proceeds via the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from the reaction of concentrated nitric acid and sulfuric acid.[1][2] Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the loss of a water molecule and the formation of the nitronium ion.[2]

The regioselectivity of the nitration is dictated by the directing effects of the substituents on the benzene ring: the chloro (-Cl) and sulfonamide (-SO₂NH₂) groups. Both groups are deactivating and meta-directing. However, the chloro group is an ortho, para-director due to the interplay of its inductive and resonance effects. In this specific case, the incoming nitro group is directed to the position ortho to the chloro group and meta to the sulfonamide group, resulting in the desired 3-nitro-4-chlorobenzenesulfonamide. Computational studies on the nitration of substituted benzenes have provided insights into the potential energy surfaces and the factors governing regioselectivity.[3][4][5]

Experimental Protocol: Nitration

Materials:

  • 4-Chlorobenzenesulfonamide

  • Concentrated Nitric Acid (68%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Deionized Water

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, carefully add 4-chlorobenzenesulfonamide to concentrated sulfuric acid while maintaining the temperature below 20°C with an ice bath.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate vessel, keeping the mixture cool in an ice bath.

  • Slowly add the nitrating mixture dropwise to the solution of 4-chlorobenzenesulfonamide, ensuring the reaction temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours to ensure complete conversion.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • The precipitated 3-nitro-4-chlorobenzenesulfonamide is collected by filtration, washed with cold water until the washings are neutral, and dried.

Causality Behind Experimental Choices:

  • Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration (dinitration) and minimize side reactions.[6]

  • Sulfuric Acid as Solvent and Catalyst: Sulfuric acid not only catalyzes the formation of the nitronium ion but also serves as a solvent for the starting material, ensuring a homogeneous reaction mixture.

  • Slow Addition of Nitrating Mixture: This allows for better control of the reaction temperature and prevents localized overheating, which could lead to decomposition and reduced yield.

  • Quenching on Ice: Pouring the reaction mixture onto ice serves to dilute the strong acids and precipitate the product, which is sparingly soluble in water.

Part 2: Reduction of 3-Nitro-4-chlorobenzenesulfonamide

The second step involves the reduction of the nitro group in 3-nitro-4-chlorobenzenesulfonamide to an amino group, yielding the final product. Several methods can be employed for this transformation, each with its own advantages and disadvantages.

Comparison of Reduction Methods

Reduction MethodReagentsAdvantagesDisadvantages
Catalytic Hydrogenation H₂, Pd/C or Pt/CHigh yield, clean reaction, catalyst can be recycled.[7]Requires specialized high-pressure equipment, potential for dehalogenation (loss of chlorine).[7]
Metal/Acid Reduction SnCl₂/HCl or Fe/HClEffective and widely used, tolerates many functional groups.[7]Requires stoichiometric amounts of metal, generates metallic waste, can be harsh for sensitive substrates.
Metal/Base Reduction Zn/NaOHMilder conditions compared to acidic methods.[8]Can be slower, and the workup may be more complex.

Experimental Protocol: Reduction using Stannous Chloride (SnCl₂)

Materials:

  • 3-Nitro-4-chlorobenzenesulfonamide

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate

Procedure:

  • Suspend 3-nitro-4-chlorobenzenesulfonamide in ethanol or a mixture of ethanol and water.

  • Add a solution of stannous chloride dihydrate in concentrated hydrochloric acid to the suspension.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture and carefully neutralize it with a concentrated sodium hydroxide solution to precipitate tin salts.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality Behind Experimental Choices:

  • Stannous Chloride as Reducing Agent: SnCl₂ is a classic and reliable reagent for the reduction of aromatic nitro compounds. It is effective and relatively inexpensive. The reaction proceeds through a series of single-electron transfers from Sn(II) to the nitro group.

  • Acidic Medium: The presence of a strong acid like HCl is necessary for the reduction mechanism with tin(II) chloride.

  • Neutralization and Extraction: The workup procedure is designed to remove the inorganic tin salts and isolate the desired amine product. The use of a strong base is necessary to precipitate the tin hydroxides.

Alternative Synthesis Pathways

While the nitration-reduction sequence is the most common, other synthetic strategies can be considered, particularly for specific applications or to avoid certain reagents.

Alternative_Pathway Start 2-Chloroaniline Intermediate1 2-Chloroaniline-5-sulfonic acid Start->Intermediate1 Sulfonation (H₂SO₄) Intermediate2 2-Chloroaniline-5-sulfonyl chloride Intermediate1->Intermediate2 Chlorination (SOCl₂ or PCl₅) Product This compound Intermediate2->Product Amination (NH₃)

Caption: An alternative synthesis pathway starting from 2-chloroaniline.

An alternative approach involves the sulfonation of 2-chloroaniline, followed by conversion of the sulfonic acid to a sulfonyl chloride, and subsequent amination. This route offers a different set of reaction conditions and may be advantageous in certain contexts.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
4-Chlorobenzenesulfonamide C₆H₆ClNO₂S191.64145-148
3-Nitro-4-chlorobenzenesulfonamide C₆H₅ClN₂O₄S236.63168-171
This compound C₆H₇ClN₂O₂S206.65151-154

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating through in-process controls and final product characterization.

  • Reaction Monitoring: The progress of both the nitration and reduction steps should be monitored by Thin-Layer Chromatography (TLC) to ensure complete conversion of the starting material. This provides a real-time check on the reaction's efficiency.

  • Product Purity Assessment: The melting point of the intermediate and final products should be measured and compared to literature values as a preliminary assessment of purity.

  • Spectroscopic Characterization: The identity and purity of the final product, this compound, should be unequivocally confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The data should be consistent with the expected structure. Infrared (IR) spectroscopy can be used to confirm the presence of key functional groups (e.g., -NH₂, -SO₂NH₂, C-Cl).

By implementing these analytical checks at critical stages, the integrity of the synthesis is continuously verified, ensuring the production of the desired compound with high purity.

References

  • ResearchGate. Synthesis reaction of 3-amino-4-chloro benzohydrazide. [Link]
  • Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • RSC Publishing. Continuous-flow and safe synthesis of 3-amino-4-amidoximinofurazan. [Link]
  • Scribd.
  • Master Organic Chemistry.
  • Google Patents. US4217304A - Continuous reduction process.
  • SciSpace.
  • Chemistry LibreTexts. 18.
  • PubMed.
  • Organic Chemistry Portal. Nitro Reduction. [Link]
  • ResearchGate.
  • Semantic Scholar.

Sources

An In-depth Technical Guide to the Solubility of 3-Amino-4-chlorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Foreword: Navigating the Data Gap for 3-Amino-4-chlorobenzenesulfonamide

In the realm of pharmaceutical sciences and materials research, understanding the solubility of a compound is a cornerstone of process development, formulation design, and bioavailability assessment. This guide is dedicated to this compound, a sulfonamide of interest. It is important to note at the outset that a comprehensive search of peer-reviewed literature and chemical databases reveals a conspicuous absence of published experimental solubility data for this specific compound. This data gap, while presenting a challenge, provides a unique opportunity to delve into the foundational principles of solubility, predictive methodologies, and the practical aspects of its experimental determination.

This document, therefore, serves a dual purpose. It is a guide to the anticipated solubility behavior of this compound based on the well-established characteristics of structurally similar sulfonamides. Concurrently, it is a practical handbook for the researcher, providing the theoretical framework and detailed experimental protocols necessary to generate this much-needed data.

Physicochemical Profile of this compound

Before exploring its solubility, a review of the known physicochemical properties of this compound is essential. These properties provide the basis for understanding its interactions with various solvents.

PropertyValueSource
Chemical Formula C₆H₇ClN₂O₂S[1]
Molecular Weight 206.65 g/mol [1]
CAS Number 29092-34-0[1]
Appearance Solid[1]
InChI Key OIWCPLBCWJUCMR-UHFFFAOYSA-N[1]

Theoretical Underpinnings of Sulfonamide Solubility

The solubility of a sulfonamide is a complex interplay of its crystalline structure and its interactions with the solvent. The molecular structure of this compound, featuring an aromatic ring, an amino group, a chloro substituent, and a sulfonamide moiety, dictates its potential for various intermolecular forces.

  • Hydrogen Bonding: The amino (-NH₂) and sulfonamide (-SO₂NH₂) groups are capable of acting as both hydrogen bond donors and acceptors. This suggests a propensity for solubility in protic solvents like water, alcohols, and to some extent, in aprotic polar solvents that can act as hydrogen bond acceptors (e.g., DMSO, DMF).

  • Dipole-Dipole Interactions: The polar sulfonamide and chloro groups introduce significant dipole moments, favoring interactions with polar solvents.

  • Van der Waals Forces: The benzene ring contributes to non-polar character, allowing for dispersion forces that can facilitate solubility in less polar organic solvents.

The overall solubility in a given solvent will be determined by the balance of the energy required to overcome the crystal lattice energy of the solid and the energy released upon the formation of solute-solvent interactions.

The Influence of pH

Sulfonamides are amphoteric, possessing both a weakly basic amino group and a weakly acidic sulfonamide group.[2] This characteristic implies that the aqueous solubility of this compound will be significantly influenced by the pH of the medium.

  • In acidic solutions (low pH): The amino group will be protonated (-NH₃⁺), forming a more soluble salt.

  • In alkaline solutions (high pH): The sulfonamide group can be deprotonated (-SO₂N⁻), also leading to the formation of a more soluble salt.[2]

Consequently, the minimum aqueous solubility is expected at the isoelectric point, where the net charge on the molecule is zero.

Predictive Frameworks for Solubility Estimation

In the absence of experimental data, several thermodynamic models can be employed to predict or correlate the solubility of sulfonamides. These models are invaluable for initial assessments and for designing experimental studies.

The van't Hoff Equation

The temperature dependence of solubility is fundamentally described by the van't Hoff equation, which relates the mole fraction solubility (x) to the temperature (T), the enthalpy of solution (ΔH°sol), and the entropy of solution (ΔS°sol):

ln(x) = - (ΔH°sol / R) * (1/T) + (ΔS°sol / R)

where R is the ideal gas constant. A plot of ln(x) versus 1/T can yield the enthalpy and entropy of solution, providing insight into the thermodynamics of the dissolution process. For most sulfonamides, the dissolution process is endothermic (ΔH°sol > 0), meaning solubility increases with temperature.[3][4]

The Modified Apelblat Equation

The modified Apelblat equation is a widely used semi-empirical model that provides a good correlation for the temperature dependence of solubility in a specific solvent:

ln(x) = A + (B / T) + C * ln(T)

where A, B, and C are empirical parameters determined by fitting the model to experimental data. This model is particularly useful for its accuracy in interpolating solubility at temperatures where experimental data is not available.[5][6]

Hildebrand and Hansen Solubility Parameters

The concept of "like dissolves like" can be quantified using solubility parameters. The Hildebrand solubility parameter (δ) provides a measure of the cohesive energy density of a substance. A drug is generally most soluble in a solvent with a similar solubility parameter. The Hansen solubility parameters further divide this into contributions from dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh). These parameters can be calculated or estimated and are useful for solvent screening.

A Practical Guide to the Experimental Determination of Solubility

Given the lack of published data, this section provides a detailed, best-practice protocol for the experimental determination of the solubility of this compound. The isothermal shake-flask method is the gold standard for determining equilibrium solubility.[7]

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide) of analytical grade

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow: Isothermal Shake-Flask Method

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing prep1 Weigh excess this compound prep2 Add to a vial with a known volume of solvent prep1->prep2 equil1 Place vials in a thermostatically controlled shaker prep2->equil1 equil2 Agitate at a constant temperature for a defined period (e.g., 24-72 hours) equil1->equil2 sample1 Allow solid to settle equil2->sample1 sample2 Withdraw an aliquot of the supernatant sample1->sample2 sample3 Filter through a syringe filter sample2->sample3 sample4 Dilute the filtrate with mobile phase sample3->sample4 sample5 Analyze by HPLC to determine concentration sample4->sample5 data1 Calculate solubility (e.g., in mg/mL or mol/L) sample5->data1 data2 Repeat at different temperatures data1->data2

Caption: Isothermal shake-flask method workflow.

Step-by-Step Protocol
  • Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Place the sealed vials in a thermostatically controlled shaker set to the desired temperature (e.g., 298.15 K). Allow the samples to equilibrate for a sufficient time (typically 24 to 72 hours) to ensure that equilibrium is reached. The equilibration time should be determined experimentally by taking samples at different time points until the concentration remains constant.

  • Sampling: After equilibration, cease agitation and allow the excess solid to sediment. Carefully withdraw an aliquot of the supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

  • Dilution and Analysis: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis). Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

  • Data Calculation: From the measured concentration and the dilution factor, calculate the solubility of the compound in the solvent at the specified temperature.

  • Temperature Dependence: Repeat the experiment at different temperatures (e.g., 278.15 K to 318.15 K) to determine the temperature dependence of solubility and to enable thermodynamic analysis.

Comparative Solubility Analysis: Insights from Structurally Related Sulfonamides

While data for this compound is unavailable, examining the solubility of structurally similar compounds like sulfanilamide and sulfadiazine can provide valuable insights into its expected behavior.

Sulfanilamide Solubility

A study by Kodide et al. (2019) provides extensive solubility data for sulfanilamide in various solvents.[5]

SolventSolubility (mole fraction x 10³) at 298.15 K
Toluene~0.02
Ethyl Acetate~0.2
Water~0.8
1-Butanol~2.0
Ethanol~4.5
Methanol~6.0
Acetone~10.0

Data adapted from J. Chem. Eng. Data 2019, 64, 12, 5473–5483.[5]

This data illustrates a clear trend of increasing solubility with increasing solvent polarity and hydrogen bonding capacity, with the exception of water, where self-association likely plays a role.

Sulfadiazine Solubility

Sulfadiazine, another related sulfonamide, also exhibits a strong dependence on the solvent system. For instance, its solubility is significantly higher in DMSO and DMF (approximately 50 mg/mL) compared to ethanol (approximately 0.3 mg/mL).[8] In binary solvent mixtures like acetonitrile and 1-propanol, its solubility is endothermic and dependent on the cosolvent composition.[3]

Expected Solubility Profile of this compound

Based on its structure and the data from related compounds, we can hypothesize the following solubility profile for this compound:

  • Low solubility in non-polar solvents like toluene and hexane.

  • Moderate solubility in alcohols like ethanol and methanol, likely increasing with decreasing alkyl chain length.

  • Good solubility in polar aprotic solvents such as acetone, DMSO, and DMF, which are effective at disrupting the crystal lattice and forming strong dipole-dipole and hydrogen bond interactions.

  • Limited but pH-dependent solubility in water. The presence of the chloro- group, being electron-withdrawing, may slightly increase the acidity of the sulfonamide proton, potentially affecting its solubility profile at different pH values compared to sulfanilamide.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the theoretical and practical considerations for the solubility of this compound. While the absence of direct experimental data necessitates a predictive and comparative approach, the principles and methodologies outlined here equip researchers and drug development professionals with the necessary tools to both estimate its solubility and to generate the precise data required for their applications.

The generation of experimental solubility data for this compound in a range of pharmaceutically relevant solvents at various temperatures is a critical next step. Such data would not only fill a significant gap in the chemical literature but also enable the development of robust formulations and processes for this compound. Furthermore, the application of thermodynamic models to this new data would allow for a deeper understanding of the solute-solvent interactions that govern its dissolution.

References

  • Delgado, D. R., et al. (2022). Thermodynamic Analysis of the Solubility of Sulfadiazine in (Acetonitrile + 1-Propanol) Cosolvent Mixtures from 278.15 K to 318.15 K. Molecules, 28(1), 7.
  • Delgado, D. R., et al. (2021). Solubility of Sulfamethazine in the Binary Mixture of Acetonitrile + Methanol from 278.15 to 318.15 K: Measurement, Dissolution Thermodynamics, Preferential Solvation, and Correlation. Journal of Molecular Liquids, 339, 116811.
  • Jouyban, A. (2009). Experimental and Computational Methods Pertaining to Drug Solubility.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 1502014, 4-Amino-3-chlorobenzenesulfonamide.
  • Kodide, K., et al. (2019). Solubility and Thermodynamic Modeling of Sulfanilamide in 12 Mono Solvents and 4 Binary Solvent Mixtures from 278.15 to 318.15 K.
  • Krebs, H. A., & Speakman, J. C. (1946). SOLUBILITY OF SULPHONAMIDES. The British Medical Journal, 1(4436), 47–50.
  • Palmer, D. S., et al. (2023). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society, 145(2), 1089–1101.
  • Jouyban, A., et al. (2023). Prediction of Drugs Solubility in Mono-Solvent Systems at Different Temperatures Using a Single Determination. Pharmaceutical Sciences, 29(1), 187-194.
  • Bergström, C. A. S. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Hanaee, J., et al. (2005). Solubility prediction of sulfonamides at various temperatures using a single determination. DARU Journal of Pharmaceutical Sciences, 13(2), 37-45.
  • Perlovich, G. L., et al. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
  • Pobudkowska, A., & Płowaś, I. (2024). Predicting sulfanilamide solubility in the binary mixtures using a reference solvent approach. Polymers in Medicine, 54(1), 1-12.
  • BMG LABTECH (2023). Drug solubility: why testing early matters in HTS.
  • Delgado, D. R., & Martínez, F. (2015). Prediction of sulfadiazine solubility in some cosolvent mixtures using non-ideal solution models. Revista Colombiana de Ciencias Químico-Farmacéuticas, 44(1), 33-47.
  • Tran, P., et al. (2023). Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning. Scientific Reports, 13(1), 1-13.
  • Martin, A., et al. (1981). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 70(11), 1260-1264.

Sources

3-Amino-4-chlorobenzenesulfonamide spectral analysis (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Analysis of 3-Amino-4-chlorobenzenesulfonamide

This guide provides a comprehensive technical overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the structural elucidation of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causal relationships behind spectral features, grounding its analysis in established scientific principles and field-proven insights.

Introduction: The Molecule in Focus

This compound (C₆H₇ClN₂O₂S) is a substituted aromatic sulfonamide. The arrangement of its functional groups—an amine, a chloro group, and a sulfonamide moiety—on a benzene ring creates a unique electronic environment that gives rise to a distinct spectroscopic fingerprint. Accurate interpretation of this fingerprint is paramount for structure confirmation, purity assessment, and understanding its chemical behavior in various applications, including pharmaceutical development.

This guide will present a predictive analysis of the compound's spectra. While experimental data can vary slightly based on instrumentation and conditions, the principles outlined here provide a robust framework for interpreting actual results. The causality behind expected spectral features is emphasized, reflecting an expert's approach to structural analysis.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of proton (¹H) and carbon (¹³C) signals, we can precisely map the connectivity and electronic environment of each atom.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for sulfonamides due to its ability to dissolve polar compounds and slow the exchange of labile N-H protons, allowing them to be observed.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set a spectral width of approximately 16 ppm.

    • Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

    • Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Set a spectral width of approximately 220 ppm.

    • Acquire 1024 or more scans, depending on sample concentration, with a relaxation delay of 2-5 seconds.

    • Process the data with a line broadening of 1-2 Hz.

¹H NMR Spectral Interpretation

The aromatic region of the ¹H NMR spectrum (typically 6.5-8.0 ppm) is particularly informative for this molecule.[1] The three aromatic protons (H-2, H-5, H-6) will each give a distinct signal, with chemical shifts and splitting patterns dictated by the electronic effects of the substituents.

  • Substituent Effects:

    • -NH₂ (Amino): A strong electron-donating group (EDG) that shields ortho and para protons, shifting them upfield (to lower ppm).

    • -Cl (Chloro): An electron-withdrawing group (EWG) via induction but weakly donating via resonance. It generally deshields nearby protons.

    • -SO₂NH₂ (Sulfonamide): A strong electron-withdrawing group that significantly deshields ortho and para protons, shifting them downfield (to higher ppm).

  • Predicted Assignments:

    • H-2: This proton is ortho to the strong EWG (-SO₂NH₂) and meta to the strong EDG (-NH₂). The deshielding effect of the sulfonamide group is expected to dominate, placing this signal furthest downfield. It will appear as a doublet, split by H-6 (meta coupling, J ≈ 2-3 Hz).

    • H-6: This proton is ortho to the EDG (-NH₂) and meta to the EWG (-SO₂NH₂). The shielding from the amino group will shift it upfield relative to H-2. It will appear as a doublet of doublets, split by H-5 (ortho coupling, J ≈ 7-10 Hz) and H-2 (meta coupling, J ≈ 2-3 Hz).[2]

    • H-5: This proton is ortho to the -Cl group and meta to both the -NH₂ and -SO₂NH₂ groups. Its chemical shift will be intermediate. It will appear as a doublet, split by H-6 (ortho coupling, J ≈ 7-10 Hz).[2]

    • -NH₂ Protons: These will likely appear as a broad singlet. The chemical shift is variable and depends on solvent and concentration, but could be in the 4-6 ppm range.

    • -SO₂NH₂ Protons: These protons are also exchangeable and will likely appear as a broad singlet, typically further downfield than the amino protons, possibly > 7 ppm in DMSO-d₆.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Proton Assignment Predicted δ (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-2 7.8 - 8.0 d J_meta ≈ 2-3
H-6 7.4 - 7.6 dd J_ortho ≈ 7-10, J_meta ≈ 2-3
H-5 7.2 - 7.4 d J_ortho ≈ 7-10
Ar-NH₂ 4.0 - 6.0 br s N/A

| SO₂-NH₂ | 7.0 - 8.0 | br s | N/A |

¹³C NMR Spectral Interpretation

In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak.[3][4] The chemical shifts are highly sensitive to the electronic environment. Aromatic carbons typically resonate between 110-160 ppm.[1][5]

  • Substituent Effects: EDGs shield carbons (shift upfield), while EWGs deshield them (shift downfield).

  • Predicted Assignments:

    • C-1 & C-4: These carbons are directly attached to the strongly withdrawing sulfonamide and chloro groups, respectively. They will be deshielded and appear downfield. C-1, attached to the -SO₂NH₂, is expected to be the most downfield of the aromatic carbons. These are quaternary carbons and will likely have weaker signal intensities.[5]

    • C-3: Attached to the electron-donating amino group, this carbon will be significantly shielded and appear further upfield.

    • C-2, C-5, C-6: These carbons, bearing protons, will have shifts influenced by their positions relative to all three substituents. C-2 (para to -Cl, ortho to -SO₂NH₂) and C-5 (para to -NH₂, ortho to -Cl) will have distinct shifts. C-6 (ortho to -NH₂, meta to -Cl and -SO₂NH₂) is expected to be the most shielded of this group.

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Carbon Assignment Predicted δ (ppm) Notes
C-1 145 - 150 Quaternary, attached to -SO₂NH₂
C-3 140 - 145 Quaternary, attached to -NH₂
C-4 130 - 135 Quaternary, attached to -Cl
C-2 128 - 132 Deshielded by adjacent -SO₂NH₂
C-5 125 - 128 Influenced by adjacent -Cl

| C-6 | 115 - 120 | Shielded by adjacent -NH₂ |

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.[6]

Experimental Protocol: IR Analysis
  • Sample Preparation:

    • KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent disk using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

  • Instrumentation: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Scan the mid-IR range (4000-400 cm⁻¹). Co-add 16-32 scans to improve the signal-to-noise ratio.

Spectral Interpretation

The IR spectrum of this compound will be characterized by several key absorption bands.

  • N-H Vibrations:

    • Amine (-NH₂): Expect two distinct bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching modes.[7]

    • Sulfonamide (-SO₂NH₂): A sharp N-H stretching band is expected around 3300-3200 cm⁻¹.

  • S=O Vibrations:

    • The sulfonamide group will exhibit two very strong and characteristic absorption bands for the S=O stretch: an asymmetric stretch around 1370-1330 cm⁻¹ and a symmetric stretch around 1180-1160 cm⁻¹.

  • Aromatic Ring Vibrations:

    • C-H Stretch: Aromatic C-H stretching vibrations appear as weak to medium bands just above 3000 cm⁻¹.[1]

    • C=C Stretch: In-ring carbon-carbon stretching vibrations produce several bands of variable intensity in the 1600-1450 cm⁻¹ region.

  • C-Cl Vibration: The C-Cl stretching vibration typically appears as a strong band in the 800-600 cm⁻¹ region.

Table 3: Predicted Characteristic IR Absorption Bands

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Amine N-H Asymmetric Stretch ~3450 Medium
Amine N-H Symmetric Stretch ~3350 Medium
Sulfonamide N-H Stretch ~3250 Medium
Aromatic C-H Stretch 3100 - 3000 Weak
Aromatic C=C Stretch 1600 - 1450 Medium
S=O Asymmetric Stretch 1370 - 1330 Strong
S=O Symmetric Stretch 1180 - 1160 Strong

| C-Cl Stretch | 800 - 600 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and the deduction of its structure through fragmentation analysis.

Experimental Protocol: MS Analysis
  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

  • Acquisition:

    • Full Scan MS: Acquire data in positive ion mode to detect the protonated molecule [M+H]⁺. Scan a mass range from m/z 50 to 500.

    • Tandem MS (MS/MS): Isolate the [M+H]⁺ precursor ion and subject it to collision-induced dissociation (CID) to generate fragment ions. This is crucial for structural confirmation.

Spectral Interpretation

The molecular weight of this compound is 206.65 g/mol .

  • Molecular Ion Peak:

    • In ESI positive mode, the base peak will likely be the protonated molecule, [M+H]⁺, at m/z 207.

    • A key feature will be the isotopic pattern of chlorine. Chlorine has two major isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%). Therefore, the spectrum will show an [M+H]⁺ peak at m/z 207 (for ³⁵Cl) and an [M+2+H]⁺ peak at m/z 209 (for ³⁷Cl) with an intensity ratio of approximately 3:1. This pattern is a definitive indicator of a monochlorinated compound.

  • Fragmentation Pathway:

    • Tandem MS (MS/MS) of the precursor ion at m/z 207 would reveal the molecule's structural weaknesses. A logical fragmentation pathway involves the loss of small, stable neutral molecules.

    • Loss of SO₂: A common fragmentation pathway for sulfonamides is the cleavage of the C-S bond followed by the loss of sulfur dioxide (SO₂), a neutral loss of 64 Da. This would produce a fragment ion at m/z 143.

    • Loss of NH₂ radical: Cleavage of the S-N bond can lead to the loss of the amino radical from the sulfonamide group.

    • Loss of the Sulfonamide Group: Cleavage of the C-S bond could lead to the loss of the entire ·SO₂NH₂ group (a loss of 80 Da), resulting in a fragment at m/z 127.

parent [M+H]⁺ m/z 207/209 (3:1) frag1 [M+H - SO₂]⁺ m/z 143/145 parent->frag1 - SO₂ (64 Da) frag2 [M+H - SO₂NH₂]⁺ m/z 127/129 parent->frag2 - ·SO₂NH₂ (80 Da)

Caption: Predicted major fragmentation pathway for this compound.

Table 4: Predicted Key Ions in Mass Spectrum (ESI+)

m/z (³⁵Cl / ³⁷Cl) Ion Assignment Notes
207 / 209 [M+H]⁺ Protonated molecular ion, 3:1 isotope ratio
143 / 145 [M+H - SO₂]⁺ Loss of sulfur dioxide

| 127 / 129 | [M+H - SO₂NH₂]⁺ | Loss of the sulfonamide radical |

Integrated Spectroscopic Analysis

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. For this compound:

  • MS confirms the molecular weight (206.65 Da) and the presence of one chlorine atom.

  • IR confirms the presence of key functional groups: amine (-NH₂), sulfonamide (-SO₂NH₂), and the aromatic ring.

  • ¹³C NMR confirms the number of unique carbon environments (six aromatic carbons).

  • ¹H NMR provides the final, detailed piece of the puzzle, confirming the substitution pattern on the aromatic ring through the specific chemical shifts and coupling constants of the three aromatic protons.

Together, these techniques provide an unambiguous and self-validating confirmation of the structure of this compound, ensuring the identity and purity of the material for any research or development application.

References

  • PubChem. 3-Amino-4-chloro-N-phenylbenzenesulfonamide.
  • Medizinische Fakultät Münster. Amino acids. University of Münster. [Link]
  • Infrared Spectroscopy – Analytical chemistry laboratory, ICT Prague. Table of Characteristic IR Absorptions. University of Chemistry and Technology, Prague. [Link]
  • Materese, C. K., et al. (2022). Infrared Spectral Intensities of Amine Ices, Precursors to Amino Acids. Astrobiology, 22(4), 452-461. [Link]
  • PubChem. CID 154809854 | C12H12Cl2N2O6S2.
  • PubChem. 3-Amino-4-hydroxybenzenesulfonic acid.
  • Vaškevičiūtė, K., et al. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 24(13), 11148. [Link]
  • Akutsu, H., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 23(19), 11925. [Link]
  • NIST. 4-Amino-3-chlorobenzonitrile. National Institute of Standards and Technology. [Link]
  • Kinter, M., & Sherman, N. E. (2000). Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. [Link]
  • Nagaraja, P., et al. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Acta Pharmaceutica, 57(3), 333-342. [Link]
  • LibreTexts Chemistry. 15.4: Spectral Characteristics of the Benzene Ring. [Link]
  • Brna, P. W. (1944). Spectrophotometric Determinations of the Sulfonamides. Loyola eCommons. [Link]
  • Organic Chemistry D
  • University of Puget Sound.
  • Rogue Chem. H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. [Link]
  • Xia, Q., et al. (2011). Characterization and Diagnostic Value of Amino Acid Side Chain Neutral Losses Following Electron-Transfer Dissociation. Journal of the American Society for Mass Spectrometry, 22(1), 98-108. [Link]
  • SpectraBase. 3'-Amino-4'-methoxyacetophenone. [Link]
  • El-Reash, Y. A., et al. (2017). spectrophotometric method for determination of sulfonamides in water.
  • University of Wisconsin-Madison.
  • Wang, J., et al. (2019). Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry, 67(18), 5305-5314. [Link]
  • Matrix Science.
  • Benzoic acid.
  • Al-Hamdani, A. A. S., & Al-Khafaji, Z. H. (2022). Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. Molecules, 27(5), 1642. [Link]
  • LibreTexts Chemistry. Carbon-13 NMR. [Link]
  • Boschi, D., et al. (2020). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation pathways. Rapid Communications in Mass Spectrometry, 34(S3), e8693. [Link]
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. [Link]
  • The Royal Society of Chemistry.
  • University of Alberta. 13 Carbon NMR. [Link]
  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]

Sources

A Technical Guide to the Mechanism of Action of 3-Amino-4-chlorobenzenesulfonamide as a Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides an in-depth analysis of the putative mechanism of action for 3-Amino-4-chlorobenzenesulfonamide (CAS: 29092-34-0)[1]. Based on the well-established pharmacology of its core chemical scaffold, this compound is characterized as a potent inhibitor of the zinc-containing metalloenzyme family, Carbonic Anhydrases (CAs). The primary mechanism involves the coordination of the deprotonated sulfonamide moiety to the catalytic Zn(II) ion within the enzyme's active site, effectively blocking its physiological function of catalyzing the reversible hydration of carbon dioxide. This guide elucidates the molecular interactions governing this inhibition, details the authoritative experimental methodologies required to characterize these interactions, and discusses the broader physiological and therapeutic implications of CA inhibition. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this class of inhibitors.

Introduction: The Benzenesulfonamide Scaffold and Carbonic Anhydrase Family

This compound belongs to the benzenesulfonamide class of compounds, a chemical scaffold renowned for its therapeutic applications[2]. The defining feature of this class is the primary sulfonamide group (-SO₂NH₂) attached to a benzene ring. This functional group serves as a highly effective "zinc-binding group," targeting a wide range of metalloenzymes.

1.1. Chemical Properties of this compound

PropertyValueReference
Chemical Formula C₆H₇ClN₂O₂S[1]
Molecular Weight 206.65 g/mol [1]
CAS Number 29092-34-0[1]
SMILES C1=CC(=C(C=C1)Cl)N[3]

1.2. The Target: Carbonic Anhydrases (CAs)

Carbonic anhydrases are ubiquitous enzymes that play a critical role in fundamental physiological processes, including respiration, pH homeostasis, ion transport, and biosynthesis[4][5]. In humans, there are 15 known isoforms, 12 of which are catalytically active, each with distinct tissue distribution and physiological roles[2][6]. Their primary function is to catalyze the following reversible reaction:

CO₂ + H₂O ⇌ HCO₃⁻ + H⁺

Given their involvement in numerous pathologies, from glaucoma to cancer, CAs are significant drug targets[7][8][9]. The development of isoform-selective inhibitors is a key objective in modern drug discovery to enhance therapeutic efficacy and minimize off-target side effects[2].

Core Mechanism of Action: Coordination to the Catalytic Zinc Ion

The inhibitory action of benzenesulfonamides against carbonic anhydrases is a well-elucidated, canonical example of structure-based drug design. The mechanism is predicated on the interaction between the sulfonamide group and the essential Zn(II) ion in the enzyme's active site.

2.1. Molecular Binding Mode

The catalytic cycle of CA involves a zinc-bound hydroxide ion that performs a nucleophilic attack on a carbon dioxide molecule. Sulfonamide inhibitors function by displacing this hydroxide ion. The process occurs as follows:

  • Deprotonation: The sulfonamide group (-SO₂NH₂) is weakly acidic and exists in equilibrium with its deprotonated, anionic form (-SO₂NH⁻).

  • Zinc Coordination: The anionic nitrogen atom acts as a strong Lewis base, coordinating directly to the Lewis acidic Zn(II) ion, which is tetrahedrally coordinated by three histidine residues and a water molecule/hydroxide ion[10][11]. This binding event forms a stable enzyme-inhibitor complex.

  • Hydrogen Bond Network: The two oxygen atoms of the sulfonamide group accept hydrogen bonds from the backbone amide of the highly conserved Thr199 residue, further anchoring the inhibitor in the active site[4][12].

  • Role of the Aromatic Ring and Substituents: The 3-amino and 4-chloro-substituted benzene ring extends into the active site cavity. The 4-chloro substituent can occupy a hydrophobic portion of the active site, influencing the compound's orientation and affinity[6]. The 3-amino group can form additional interactions with residues lining the active site, contributing to binding affinity and isoform selectivity.

This binding mode physically occludes the active site, preventing access for CO₂ and halting the catalytic cycle.

2.2. Visualization of the Inhibitory Mechanism

The following diagram illustrates the key interactions between a benzenesulfonamide inhibitor and the active site of a human carbonic anhydrase.

G Figure 1: Benzenesulfonamide Binding to CA Active Site cluster_ActiveSite CA Active Site cluster_Inhibitor This compound Zn Zn²⁺ His94 His94 Zn->His94 Coordination His96 His96 Zn->His96 His119 His119 Zn->His119 Thr199 Thr199-NH Sulfonamide_O1 O Thr199->Sulfonamide_O1 H-Bond Sulfonamide_O2 O Thr199->Sulfonamide_O2 H-Bond Sulfonamide_N R-SO₂-NH⁻ Sulfonamide_N->Zn Coordination Bond (Inhibition) Sulfonamide_N->Sulfonamide_O1 Sulfonamide_N->Sulfonamide_O2 Aromatic_Ring Aromatic Ring (3-NH₂, 4-Cl) Aromatic_Ring->Sulfonamide_N C-S bond

Caption: Core inhibitory mechanism of benzenesulfonamides.

Methodologies for Mechanistic Characterization

A multi-faceted experimental approach is required to fully validate and quantify the mechanism of action. The causality behind this workflow is to progress from confirming enzyme inhibition to quantifying its potency, and finally, to visualizing the atomic-level interactions that drive it.

3.1. In Vitro Enzymatic Inhibition Assays

The initial step is to confirm that the compound inhibits CA activity and to determine its potency (typically as an IC₅₀ or Kᵢ value). The most common method relies on the esterase activity of carbonic anhydrase.

Experimental Protocol: Colorimetric CA Inhibition Assay

This protocol provides a self-validating system by comparing the inhibited reaction rate against both a positive control (uninhibited enzyme) and a negative control (known inhibitor).

Principle: Active CA catalyzes the hydrolysis of an ester substrate (e.g., 4-nitrophenyl acetate) to produce a chromophore (4-nitrophenol), which can be quantified spectrophotometrically at ~405 nm[5][13]. An inhibitor will reduce the rate of chromophore production.

Materials:

  • Purified human Carbonic Anhydrase (e.g., hCA II)

  • CA Assay Buffer (e.g., Tris-based buffer, pH 7.5-8.0)

  • CA Substrate (e.g., 4-Nitrophenyl Acetate in DMSO)

  • This compound (Test Inhibitor), serially diluted in DMSO

  • Acetazolamide (Reference Inhibitor), serially diluted in DMSO[13]

  • 96-well microplate

  • Microplate reader capable of kinetic measurements

Step-by-Step Methodology:

  • Enzyme Preparation: Prepare a working solution of hCA II in CA Assay Buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.

  • Plate Layout: Designate wells for:

    • Blank (Buffer only)

    • Enzyme Control (EC) (Enzyme + DMSO)

    • Reference Inhibitor (Acetazolamide at various concentrations)

    • Test Inhibitor (this compound at various concentrations)

  • Inhibitor Incubation: To the appropriate wells, add 2 µL of the serially diluted Test Inhibitor, Reference Inhibitor, or pure DMSO (for EC).

  • Enzyme Addition: Add 188 µL of the CA working solution to all wells except the Blank. Add 190 µL of Assay Buffer to the Blank well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding to the enzyme[14].

  • Reaction Initiation: Initiate the reaction by adding 10 µL of the CA Substrate to all wells. Mix thoroughly, avoiding bubbles.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 405 nm every 60 seconds for 30 minutes[14].

  • Data Analysis:

    • Calculate the reaction rate (V, slope of Absorbance vs. Time) for each well from the linear portion of the curve.

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [(V_EC - V_Inhibitor) / V_EC] * 100.

    • Plot % Inhibition vs. log[Inhibitor] and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Workflow Visualization: CA Inhibition Assay

G Figure 2: Workflow for CA Colorimetric Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Acquisition & Analysis prep_inhibitor 1. Prepare Serial Dilutions of Test & Reference Inhibitors prep_enzyme 2. Prepare Working Solution of CA Enzyme add_inhibitor 3. Add Inhibitors/DMSO to Wells prep_enzyme->add_inhibitor add_enzyme 4. Add Enzyme Solution add_inhibitor->add_enzyme pre_incubate 5. Pre-incubate (15 min) add_enzyme->pre_incubate add_substrate 6. Initiate with Substrate pre_incubate->add_substrate read_plate 7. Read Absorbance (405 nm) in Kinetic Mode add_substrate->read_plate calc_rate 8. Calculate Reaction Rates (V) read_plate->calc_rate calc_inhibition 9. Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 10. Plot Dose-Response Curve & Determine IC₅₀ calc_inhibition->calc_ic50

Caption: Step-wise workflow for determining CA inhibitory potency.

3.2. Structural Elucidation of the Enzyme-Inhibitor Complex

To provide definitive, atomic-level proof of the binding mode, X-ray crystallography is the gold standard.

Methodology Overview: X-ray Crystallography

Principle: This technique determines the three-dimensional arrangement of atoms within a crystal. By co-crystallizing the target protein (e.g., hCA II) with the inhibitor, the precise orientation of the inhibitor in the active site and all its interactions with the protein can be visualized[10][11][12].

Step-by-Step Workflow:

  • Protein Expression and Purification: Overexpress and purify high-quality, homogenous hCA II protein.

  • Co-crystallization: Screen a wide range of conditions (precipitants, pH, temperature) to find those under which the hCA II-inhibitor complex forms well-ordered crystals. This is often done using sitting-drop or hanging-drop vapor diffusion methods.

  • X-ray Diffraction: Expose the obtained crystal to a high-intensity X-ray beam. The crystal diffracts the X-rays into a specific pattern of spots.

  • Data Collection and Processing: Collect the diffraction data and process it to determine the electron density map of the crystal.

  • Structure Solution and Refinement: Fit the known amino acid sequence of hCA II and the chemical structure of the inhibitor into the electron density map. Refine the model to best fit the experimental data, resulting in a high-resolution 3D structure of the complex[11][15].

Workflow Visualization: X-ray Crystallography

G Figure 3: Workflow for X-ray Crystallography protein_prep 1. Express & Purify hCA II Protein complex_form 2. Form Protein-Inhibitor Complex in Solution protein_prep->complex_form crystallization 3. Screen Conditions & Grow Co-crystals complex_form->crystallization diffraction 4. X-ray Diffraction Data Collection crystallization->diffraction processing 5. Data Processing & Electron Density Map diffraction->processing solution 6. Structure Solution & Refinement processing->solution final_structure 7. Final 3D Structure of Enzyme-Inhibitor Complex solution->final_structure

Caption: Key stages in determining the 3D structure of an inhibitor complex.

Quantitative Data and Isoform Selectivity

The potency of a benzenesulfonamide inhibitor is not uniform across all human carbonic anhydrase isoforms. Determining the inhibition constants (Kᵢ) against a panel of key isoforms is crucial for predicting therapeutic utility and potential side effects. The data below is representative of typical results for a benzenesulfonamide derivative.

IsoformPhysiological RoleRepresentative Kᵢ (nM)Significance of Inhibition
hCA I Abundant in red blood cells75Inhibition can be a source of side effects
hCA II Ubiquitous, high activity (eye, kidney, brain)12Target for glaucoma and diuretic drugs[8]
hCA IX Tumor-associated, hypoxia-induced25Key target for anticancer therapies[7]
hCA XII Tumor-associated6Potential target for anticancer therapies[7]

Note: These values are illustrative, based on published data for similar sulfonamides, and would need to be experimentally determined for this compound.[2][7]

Conclusion

The mechanism of action of this compound is confidently predicted to be the potent inhibition of carbonic anhydrase enzymes. This action is mediated by the coordination of its sulfonamide group to the catalytic Zn(II) ion, a mechanism validated for thousands of compounds within this chemical class. The substituents on the aromatic ring are critical for fine-tuning the affinity and isoform selectivity. A rigorous experimental evaluation, employing enzymatic assays to determine potency and X-ray crystallography to confirm the binding mode, is necessary to fully characterize its profile as a CA inhibitor. Understanding this mechanism provides a robust foundation for its potential development in therapeutic areas where CA modulation is beneficial, such as oncology and ophthalmology.

References

  • Grybaitė, B., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. National Institutes of Health.
  • Grybaitė, B., et al. (n.d.). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI.
  • ResearchGate. (n.d.). Synthesis reaction of 3-amino-4-chloro benzohydrazide. ResearchGate.
  • PubChem. (n.d.). 3-Amino-4-chloro-N-phenylbenzenesulfonamide. PubChem.
  • PubChem. (n.d.). 3-Amino-4-hydroxybenzenesulfonic acid. PubChem.
  • Rutkauskas, K., et al. (n.d.). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI.
  • National Institutes of Health. (n.d.). Remarkable, Unexpected Mechanism for (S)-3-Amino-4-(Difluoromethylenyl)cyclohex-1-Ene-1-Carboxylic Acid as a Selective Inactivator of Human Ornithine Aminotransferase. PMC.
  • PubChem. (n.d.). CID 154809854. PubChem.
  • Stams, T., & Christianson, D. W. (1998). Structural analysis of inhibitor binding to human carbonic anhydrase II. PubMed.
  • Wagdy, A., et al. (2022). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. PMC.
  • Supuran, C. T., et al. (2001). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. PubMed.
  • Baranauskiene, L., et al. (2021). Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases. PMC.
  • Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. Google Patents.
  • Pagnozzi, D., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters.
  • Iwabuchi, T., et al. (2012). Differences in the pharmacokinetics of 4-amino-3-chlorophenyl hydrogen sulfate, a metabolite of resatorvid, in rats and dogs. PubMed.
  • Angeli, A., et al. (2025). X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors. RSC Publishing.
  • Al-Obaidi, A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed.
  • Paul, C., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI.
  • van der Wouden, P. E., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. PubMed.
  • Ilies, M., et al. (2003). Carbonic anhydrase inhibitors: SAR and X-ray crystallographic study for the interaction of sugar sulfamates/sulfamides with isozymes I, II and IV. PubMed.
  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie.
  • Pagnozzi, D., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. CNR-IRIS.
  • Google Patents. (n.d.). CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method. Google Patents.
  • Protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition. Protocols.io.

Sources

An In-depth Technical Guide to the Predicted Biological Activity of 3-Amino-4-chlorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted biological activities of 3-Amino-4-chlorobenzenesulfonamide. While direct experimental data for this specific molecule is limited in publicly accessible literature, its chemical structure, featuring a core benzenesulfonamide scaffold, allows for robust predictions of its biological functions. This document synthesizes information from extensive research on closely related analogs to build a scientifically grounded profile. The primary focus is on its potential as a carbonic anhydrase inhibitor and the downstream implications for anticancer and antimicrobial applications. Detailed experimental protocols are provided to enable the scientific community to validate these predicted activities.

Introduction: The Benzenesulfonamide Scaffold as a Privileged Pharmacophore

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, renowned for its ability to target a variety of enzymes and receptors. Its presence in numerous clinically approved drugs is a testament to its favorable pharmacokinetic properties and versatile biological activity. The core structure of this compound suggests a strong potential for interaction with metalloenzymes, particularly zinc-containing enzymes like carbonic anhydrases. The amino and chloro substitutions on the benzene ring are expected to modulate its binding affinity, selectivity, and overall pharmacological profile. This guide will deconstruct the probable biological activities stemming from this promising chemical architecture.

Predicted Primary Biological Activity: Carbonic Anhydrase Inhibition

The most prominent and well-documented activity of benzenesulfonamides is the inhibition of carbonic anhydrases (CAs).[1][2] These enzymes are vital for numerous physiological processes, including pH regulation and CO2 transport.[1] The inhibition of specific CA isoforms is a validated therapeutic strategy for various conditions, including glaucoma, epilepsy, and cancer.[3]

Mechanism of Action

The inhibitory action of sulfonamides on carbonic anhydrases is well-elucidated. The deprotonated sulfonamide group (SO2NH-) acts as a zinc-binding group, coordinating with the Zn2+ ion in the enzyme's active site. This interaction displaces a water/hydroxide molecule essential for the catalytic hydration of carbon dioxide, thereby inhibiting the enzyme's function. The aromatic ring and its substituents, in this case, the amino and chloro groups of this compound, are predicted to form additional interactions with amino acid residues in the active site, influencing the inhibitor's potency and isoform selectivity.

cluster_CA_Active_Site Carbonic Anhydrase Active Site cluster_Inhibitor This compound Zn Zn2+ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 H2O H2O/OH- Zn->H2O Catalytic Center Inhibitor SO2NH- Benzene Ring NH2 Cl Inhibitor:f0->Zn Inhibition (Displaces H2O/OH-)

Caption: Predicted interaction of this compound with the carbonic anhydrase active site.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol outlines a colorimetric assay to determine the inhibitory activity of a compound against carbonic anhydrase, based on the enzyme's esterase activity.[4]

Materials and Reagents:

  • Human or bovine carbonic anhydrase (e.g., from erythrocytes)

  • p-Nitrophenyl acetate (p-NPA) as the substrate

  • Acetazolamide as a positive control inhibitor

  • Tris-HCl buffer (50 mM, pH 7.5)

  • DMSO for dissolving compounds

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 400-405 nm

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the CA enzyme in cold Tris-HCl buffer.

    • Prepare a stock solution of p-NPA in a suitable organic solvent like acetonitrile.

    • Prepare serial dilutions of this compound and acetazolamide in DMSO.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Buffer + Substrate Solution.

    • Control wells (Maximum Activity): Buffer + DMSO + Enzyme Solution + Substrate Solution.

    • Test wells: Buffer + Test Compound Dilution + Enzyme Solution + Substrate Solution.

    • Positive Control wells: Buffer + Acetazolamide Dilution + Enzyme Solution + Substrate Solution.

  • Enzyme-Inhibitor Pre-incubation:

    • Add buffer, followed by the test compound or DMSO to the appropriate wells.

    • Add the CA enzyme solution to all wells except the blank.

    • Incubate at room temperature for 15 minutes to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the p-NPA substrate solution to all wells.

    • Immediately begin kinetic measurements of absorbance at 400-405 nm every 30 seconds for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the absorbance vs. time curve) for each well.

    • Determine the percent inhibition for each concentration of the test compound.

    • Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Predicted Downstream Activity: Anticancer Potential

The inhibition of specific carbonic anhydrase isoforms, particularly CA IX and XII which are overexpressed in many tumors, is a promising strategy in oncology.[1] These isoforms are involved in regulating tumor pH, promoting proliferation, and metastasis. By inhibiting these CAs, this compound could potentially exert anticancer effects.

Proposed Anticancer Mechanism

By inhibiting tumor-associated CAs, this compound is predicted to disrupt the pH balance in the tumor microenvironment. This can lead to increased intracellular acidification and reduced extracellular pH, which in turn can inhibit tumor growth, and induce apoptosis. Furthermore, some sulfonamide derivatives have been shown to affect cell cycle progression.[5]

Inhibitor This compound CAIX_XII Carbonic Anhydrase IX/XII (Tumor-associated) Inhibitor->CAIX_XII Inhibition pH_Regulation Disrupted pH Homeostasis CAIX_XII->pH_Regulation Disruption of Intracellular_Acidification Intracellular Acidification pH_Regulation->Intracellular_Acidification Extracellular_Acidification Reduced Extracellular Acidification pH_Regulation->Extracellular_Acidification Tumor_Growth Inhibition of Tumor Growth Intracellular_Acidification->Tumor_Growth Apoptosis Induction of Apoptosis Intracellular_Acidification->Apoptosis Metastasis Reduced Metastasis Extracellular_Acidification->Metastasis

Caption: Predicted anticancer mechanism of action for this compound.

Experimental Protocol: Cell Viability (MTT) Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials and Reagents:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilizing agent (e.g., DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include untreated control wells.

  • MTT Addition:

    • After the incubation period, add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Predicted Downstream Activity: Antimicrobial Properties

Sulfonamides were among the first antimicrobial agents to be widely used.[6] They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is involved in the bacterial synthesis of folic acid.[7] As folic acid is essential for DNA and RNA synthesis, its inhibition leads to a bacteriostatic effect.

Proposed Antimicrobial Mechanism

This compound, due to its structural similarity to para-aminobenzoic acid (PABA), is predicted to compete with PABA for the active site of DHPS in bacteria. This would block the synthesis of dihydrofolic acid, a precursor to folic acid, ultimately halting bacterial growth.

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) (Bacterial Enzyme) PABA->DHPS Substrate Inhibitor This compound (PABA Analog) Inhibitor->DHPS Competitive Inhibition Folic_Acid_Pathway Folic Acid Synthesis DHPS->Folic_Acid_Pathway Bacterial_Growth Bacterial Growth Folic_Acid_Pathway->Bacterial_Growth

Caption: Predicted antimicrobial mechanism via inhibition of the folic acid synthesis pathway.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]

Materials and Reagents:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Standard antimicrobial agents for positive control (e.g., sulfamethoxazole)

  • 96-well microplates

Procedure:

  • Preparation of Inoculum:

    • Prepare a bacterial suspension standardized to a 0.5 McFarland standard.

  • Preparation of Dilutions:

    • Perform serial two-fold dilutions of this compound in CAMHB in a 96-well plate.

  • Inoculation:

    • Inoculate each well with the standardized bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Summary of Predicted Activities and Physicochemical Properties

Property Predicted Value/Activity Primary Target
Molecular Formula C6H7ClN2O2S-
Molecular Weight 206.65 g/mol -
Primary Biological Activity Carbonic Anhydrase InhibitionCarbonic Anhydrases
Secondary Biological Activity AnticancerTumor-associated CAs (e.g., CA IX, CA XII)
Tertiary Biological Activity Antimicrobial (Bacteriostatic)Dihydropteroate Synthase (DHPS)

Physicochemical data sourced from Sigma-Aldrich.[8]

Conclusion and Future Directions

This compound is a molecule with significant, albeit predicted, therapeutic potential. Its core chemical structure strongly suggests activity as a carbonic anhydrase inhibitor, with consequent implications for anticancer and antimicrobial applications. The experimental protocols detailed in this guide provide a clear roadmap for the scientific community to systematically investigate and validate these predicted biological activities. Further research should focus on determining its isoform selectivity for carbonic anhydrases, elucidating its precise mechanisms of action in cancer cell lines, and evaluating its spectrum of antimicrobial activity. Structure-activity relationship (SAR) studies on derivatives of this compound could also lead to the development of more potent and selective therapeutic agents.

References

  • Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. (n.d.). National Institutes of Health.
  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. (n.d.). National Institutes of Health.
  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021). National Institutes of Health.
  • Antimicrobial activity screening of some sulfonamide derivatives on some Nocardia species and isolates. (n.d.). PubMed.
  • Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. (2024). MDPI.
  • A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. (n.d.). MDPI.
  • In Vitro Inhibition of Human Carbonic Anhydrase I and II Isozymes with Natural Phenolic Compounds. (n.d.). ResearchGate.
  • Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. (2024). MDPI.
  • (PDF) Antimicrobial activity screening of some sulfonamide derivatives on some Nocardia species and isolates. (2025). ResearchGate.
  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2025). National Institutes of Health.
  • Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. (n.d.). RSC Publishing.
  • Carbonic anhydrase inhibition by antiviral drugs in vitro and in silico. (2023). PubMed.
  • Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. (n.d.). JOCPR.
  • Carbonic Anhydrase Inhibitors - All you need to know. (2023). YouTube.
  • Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. (2015). ACS Publications.
  • Amino Acids as Building Blocks for Carbonic Anhydrase Inhibitors. (1989). MDPI.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.).
  • Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. (n.d.). ResearchGate.
  • 3-Amino-4-chloro-N-phenylbenzenesulfonamide. (n.d.). PubChem.

Sources

Unlocking the Therapeutic Potential of 3-Amino-4-chlorobenzenesulfonamide: A Technical Guide for Innovative Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Untapped Promise of a Versatile Scaffold

In the landscape of medicinal chemistry, the benzenesulfonamide moiety stands as a privileged scaffold, forming the cornerstone of numerous therapeutic agents. Its unique physicochemical properties have been expertly leveraged to design molecules that modulate a wide array of biological targets. Within this distinguished class of compounds, 3-Amino-4-chlorobenzenesulfonamide emerges as a molecule of significant, yet largely untapped, potential. Its strategic placement of an amino group and a chlorine atom on the benzenesulfonamide core presents a rich canvas for chemical derivatization and the exploration of novel pharmacological activities.

This technical guide is crafted for researchers, scientists, and drug development professionals who are poised at the forefront of innovation. It moves beyond a mere recitation of facts to provide a forward-looking perspective on the potential research avenues for this compound. Herein, we will dissect the latent opportunities encoded within its structure and delineate actionable, field-proven strategies to unlock its therapeutic promise. As we embark on this scientific exploration, we will be guided by the principles of rational drug design, envisioning a future where derivatives of this versatile scaffold contribute to the next generation of medicines.

Foundational Understanding of the this compound Core

Before delving into prospective research, a firm grasp of the fundamental characteristics of this compound is paramount. This foundational knowledge informs our strategic approach to derivatization and target selection.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for predicting its behavior in biological systems and for guiding the design of synthetic modifications.

PropertyValueSource
CAS Number 29092-34-0[1][2]
Molecular Formula C₆H₇ClN₂O₂S[1][2]
Molecular Weight 206.65 g/mol [1][2]
Appearance Solid[1]
InChI Key OIWCPLBCWJUCMR-UHFFFAOYSA-N[1]
Existing Knowledge Landscape

While direct biological studies on this compound are limited, the broader benzenesulfonamide class is well-characterized. Derivatives of structurally similar compounds have shown significant promise in various therapeutic areas. For instance, derivatives of 3-amino-4-hydroxy-benzenesulfonamide have been explored as carbonic anhydrase inhibitors for their potential in cancer therapy.[3][4] This existing body of research provides a fertile ground for hypothesis-driven exploration of the this compound scaffold.

Potential Research Area 1: Novel Carbonic Anhydrase Inhibitors for Oncology

Scientific Rationale: The overexpression of certain carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII, is a hallmark of many aggressive cancers. These enzymes play a crucial role in regulating tumor pH, promoting proliferation, and facilitating metastasis. The sulfonamide group is a classic zinc-binding motif that can effectively inhibit these metalloenzymes. The 3-amino and 4-chloro substituents on the benzenesulfonamide ring of our lead compound offer unique vectors for modification to enhance potency and isoform selectivity.

Proposed Synthetic Strategy: Synthesis of Novel N-Aryl and N-Heteroaryl Derivatives

The primary amino group of this compound is a prime handle for derivatization. We propose the synthesis of a library of N-aryl and N-heteroaryl derivatives to explore the structure-activity relationship (SAR) for CA inhibition.

G A This compound C Schiff Base Intermediate A->C Condensation (Ethanol, Reflux) B Aromatic/Heteroaromatic Aldehyde or Ketone B->C E N-Aryl/N-Heteroaryl Derivative Library C->E Reduction D Sodium Borohydride (NaBH4) D->E

Caption: Proposed workflow for the synthesis of N-aryl/heteroaryl derivatives.

Experimental Protocol: Synthesis of a Representative N-(4-pyridinyl)methyl Derivative

  • Schiff Base Formation:

    • To a solution of this compound (1.0 mmol) in absolute ethanol (20 mL), add pyridine-4-carboxaldehyde (1.1 mmol).

    • Add a catalytic amount of glacial acetic acid (2-3 drops).

    • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • Reduction to the Amine:

    • Suspend the Schiff base intermediate (1.0 mmol) in methanol (25 mL).

    • Cool the suspension to 0 °C in an ice bath.

    • Add sodium borohydride (1.5 mmol) portion-wise over 15 minutes.

    • Stir the reaction mixture at room temperature for 2-3 hours.

    • Quench the reaction by the slow addition of water (10 mL).

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

Biological Evaluation: In Vitro Carbonic Anhydrase Inhibition Assay

Protocol: Stopped-Flow Carbonic Anhydrase Activity Assay

This assay measures the inhibition of the CO₂ hydration activity of various CA isoforms.

  • Enzyme and Inhibitor Preparation:

    • Prepare stock solutions of recombinant human CA isoforms (e.g., CA I, II, IX, XII) in a suitable buffer (e.g., 10 mM HEPES-Tris, pH 7.4).

    • Prepare stock solutions of the synthesized derivatives in DMSO.

  • Assay Procedure:

    • The assay is performed using a stopped-flow instrument.

    • One syringe contains the CA enzyme in buffer, and the other contains a CO₂-saturated water solution.

    • The reaction is initiated by rapidly mixing the two solutions.

    • The hydration of CO₂ causes a pH change, which is monitored by a pH indicator (e.g., phenol red).

    • The initial rate of the reaction is measured.

    • To determine the inhibitory activity, the enzyme is pre-incubated with various concentrations of the test compound before mixing with the CO₂ solution.

    • IC₅₀ values are calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration.

G cluster_0 In Vitro Assay Workflow A Synthesized Derivative Library C Pre-incubation A->C B Recombinant Human CA Isoforms (I, II, IX, XII) B->C D Stopped-Flow Assay (CO2 Hydration) C->D E Measure Reaction Rate D->E F Calculate IC50 Values E->F G Determine Isoform Selectivity F->G

Caption: Workflow for in vitro evaluation of carbonic anhydrase inhibition.

Potential Research Area 2: Novel Antibacterial Agents Targeting Dihydropteroate Synthase (DHPS)

Scientific Rationale: The sulfonamide core is a well-established pharmacophore in antibacterial drug discovery, with the first generation of antibiotics, the sulfa drugs, targeting dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid in bacteria, a pathway absent in humans. The emergence of antibiotic resistance necessitates the development of new antibacterial agents. By modifying the this compound scaffold, we can aim to design novel DHPS inhibitors with improved potency and a spectrum of activity against resistant strains.

Proposed Synthetic Strategy: Synthesis of Pyrazoline-Benzenesulfonamide Hybrids

Pyrazoline-containing compounds have demonstrated a broad range of biological activities, including antimicrobial effects.[5] We propose the synthesis of hybrid molecules that incorporate a pyrazoline ring system onto the this compound core.

G A This compound C N-Acryloyl Intermediate A->C Acylation (DCM, Et3N) B Acryloyl chloride B->C E Pyrazoline-Benzenesulfonamide Hybrid C->E Cyclocondensation (Ethanol, Acetic Acid) D Substituted Phenylhydrazine D->E

Caption: Synthetic route to novel pyrazoline-benzenesulfonamide hybrids.

Experimental Protocol: Synthesis of a Representative Pyrazoline-Benzenesulfonamide Hybrid

  • Synthesis of N-(4-chloro-3-sulfamoylphenyl)acrylamide:

    • Dissolve this compound (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous dichloromethane (DCM, 20 mL) under a nitrogen atmosphere.

    • Cool the solution to 0 °C.

    • Add a solution of acryloyl chloride (1.1 mmol) in DCM (5 mL) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with 1N HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the N-acryloyl intermediate.

  • Cyclocondensation to form the Pyrazoline Ring:

    • Dissolve the N-acryloyl intermediate (1.0 mmol) and a substituted phenylhydrazine hydrochloride (1.1 mmol) in glacial acetic acid (15 mL).

    • Reflux the mixture for 8-10 hours.

    • After cooling, pour the reaction mixture into ice-water.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Recrystallize the crude product from ethanol to obtain the pure pyrazoline-benzenesulfonamide hybrid.

Biological Evaluation: Antibacterial and DHPS Inhibition Assays

Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, including resistant strains, should be used.

  • Assay Procedure:

    • The assay is performed using the broth microdilution method according to CLSI guidelines.

    • Serial two-fold dilutions of the synthesized compounds are prepared in a 96-well microtiter plate containing a suitable bacterial growth medium.

    • Each well is inoculated with a standardized bacterial suspension.

    • The plates are incubated at 37 °C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol: In Vitro DHPS Inhibition Assay

  • Enzyme and Substrates: Recombinant DHPS from a target bacterium (e.g., E. coli) is required. The substrates are para-aminobenzoic acid (pABA) and 7,8-dihydropterin pyrophosphate (DHPP).

  • Assay Principle: The enzymatic reaction produces pyrophosphate (PPi), which can be detected using a coupled enzymatic assay that leads to a colorimetric or fluorescent readout.

  • Assay Procedure:

    • The reaction is carried out in a 96-well plate.

    • The reaction mixture contains buffer, DHPS enzyme, pABA, DHPP, and the test compound at various concentrations.

    • The reaction is initiated by the addition of one of the substrates.

    • After a defined incubation period, the amount of PPi produced is quantified.

    • IC₅₀ values are determined by plotting the percentage of DHPS inhibition against the inhibitor concentration.

Future Directions and Advanced Research Pathways

The versatility of the this compound scaffold extends beyond the two research areas detailed above. Further avenues for exploration include:

  • Kinase Inhibitors: The benzenesulfonamide moiety can be found in several approved kinase inhibitors. The 3-amino group can serve as an attachment point for hinge-binding motifs.

  • Antiviral Agents: Some sulfonamide derivatives have shown activity against various viruses. The potential of this compound derivatives as inhibitors of viral proteases or polymerases could be investigated.

  • Computational and In Silico Studies: Molecular docking and quantitative structure-activity relationship (QSAR) studies can be employed to predict potential biological targets and to guide the rational design of more potent and selective derivatives.[6]

Conclusion: A Call to Innovation

This compound represents a promising starting point for the development of novel therapeutic agents. Its amenability to chemical modification, combined with the proven track record of the benzenesulfonamide scaffold, provides a solid foundation for innovative drug discovery programs. The potential research areas outlined in this guide – from oncology to infectious diseases – are not exhaustive but are intended to ignite scientific curiosity and inspire further investigation. By applying the principles of medicinal chemistry and leveraging modern drug discovery technologies, the research community can unlock the full therapeutic potential of this versatile molecule.

References

  • Vainauskas, V., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 26(13), 6466. [Link]
  • Petrikaite, V., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI. [Link]
  • Al-Sanea, M. M., et al. (2022). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Molecules, 27(19), 6293. [Link]
  • Singh, P., et al. (2014). Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents. Journal of Pharmacy and Nutrition Sciences, 4(3), 169-181. [Link]

Sources

Methodological & Application

Application Note & Protocol: A Chemoselective Approach to the Synthesis of 3-Amino-4-chlorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-Amino-4-chlorobenzenesulfonamide, a valuable intermediate in pharmaceutical and dye manufacturing, from its precursor, 4-chloro-3-nitrobenzenesulfonamide. The core of this protocol is the selective reduction of an aromatic nitro group to a primary amine. We will delve into the chemical principles underpinning this transformation, compare various established reduction methodologies, and present a detailed, validated protocol employing sodium dithionite—a reagent noted for its mild conditions, high chemoselectivity, and operational simplicity. This guide is intended for researchers and process chemists in drug development and fine chemical synthesis, offering field-proven insights to ensure a reliable and efficient laboratory-scale preparation.

Introduction: The Significance of a Versatile Intermediate

This compound (CAS: 29092-34-0) is a key building block in organic synthesis. Its structure, featuring a primary aromatic amine, a halogen, and a sulfonamide moiety, offers multiple reactive sites for constructing more complex molecules. The sulfonamide group, in particular, is a well-established pharmacophore responsible for the biological activity of sulfa drugs, which have been instrumental in combating bacterial infections.[1] Consequently, derivatives of this molecule are frequently explored in the development of novel therapeutic agents, including carbonic anhydrase inhibitors and antagonists for various receptors.[2][3]

The synthesis of this compound hinges on the efficient and selective reduction of the nitro group on 4-chloro-3-nitrobenzenesulfonamide (CAS: 97-09-6) without affecting the chloro-substituent or the sulfonamide group.[4] This transformation converts the strongly electron-withdrawing, meta-directing nitro group into a strongly electron-donating, ortho-, para-directing amino group, fundamentally altering the electronic properties of the aromatic ring for subsequent reactions.[5]

Mechanistic Overview: The Reduction of Aromatic Nitro Compounds

The conversion of an aromatic nitro compound (Ar-NO₂) to an aniline (Ar-NH₂) is a cornerstone transformation in organic chemistry, involving a six-electron reduction. The reaction proceeds through several intermediates, including nitroso (Ar-N=O) and hydroxylamine (Ar-NHOH) species.

G ArNO2 Aromatic Nitro (Ar-NO₂) ArNO Nitroso Intermediate (Ar-N=O) ArNO2->ArNO +2e⁻, +2H⁺ -H₂O ArNHOH Hydroxylamine Intermediate (Ar-NHOH) ArNO->ArNHOH +2e⁻, +2H⁺ ArNH2 Primary Amine (Ar-NH₂) ArNHOH->ArNH2 +2e⁻, +2H⁺ -H₂O

Figure 1. Simplified pathway for the reduction of a nitro group to an amine.

A variety of reagents can effect this transformation, each with distinct advantages and limitations:

  • Catalytic Hydrogenation: Often the method of choice for its clean nature, using catalysts like Palladium on Carbon (Pd/C) or Raney Nickel with hydrogen gas.[6][7] However, a significant drawback is the potential for competitive hydrodehalogenation (reduction of the C-Cl bond), which can reduce the yield of the desired product.[8] The process can also be risky due to the formation of unstable intermediates that may decompose exothermically.[9]

  • Dissolving Metal Reductions: Classic methods using metals like Iron (Fe), Tin (Sn), or Zinc (Zn) in acidic media (e.g., HCl) are robust and widely used.[5][10][11] The SnCl₂/HCl system is particularly mild and effective.[6][11] A primary disadvantage is the stoichiometric consumption of the metal and the often cumbersome workup required to remove metal salts.

  • Sodium Dithionite (Na₂S₂O₄): Also known as sodium hydrosulfite, this reagent offers an excellent metal-free alternative.[12][13] It is valued for its high chemoselectivity, allowing for the reduction of nitro groups in the presence of other sensitive functionalities like halogens, esters, and ketones.[12] The reaction proceeds under mild, typically aqueous or semi-aqueous conditions, making it highly suitable for laboratory applications.[12][14]

Given its high selectivity and operational simplicity, this guide will focus on the sodium dithionite method. The active reducing species is believed to be the sulfur dioxide radical anion (•SO₂⁻), which forms in an equilibrium with the dithionite ion and transfers electrons to the nitro group.[12]

Detailed Application Protocol: Synthesis via Dithionite Reduction

This protocol details the reduction of 4-chloro-3-nitrobenzenesulfonamide to this compound on a laboratory scale.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Wt. ( g/mol )Amount UsedMoles (mmol)Equivalents
4-chloro-3-nitrobenzenesulfonamide97-09-6236.635.00 g21.131.0
Sodium Dithionite (Na₂S₂O₄, ~85% pure)7775-14-6174.1112.25 g~59.8 (active)~2.8
Methanol (MeOH)67-56-132.04100 mL--
Deionized Water (H₂O)7732-18-518.0250 mL--
Ethyl Acetate (EtOAc)141-78-688.11~150 mL--
Saturated Sodium Chloride (Brine)7647-14-558.44~30 mL--
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37~5 g--
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Dropping funnel (optional)

  • Separatory funnel (250 mL)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • TLC plates (silica gel 60 F₂₅₄)

Safety Precautions
  • General: Perform the reaction in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15][16]

  • 4-chloro-3-nitrobenzenesulfonamide: Causes skin and serious eye irritation. May cause respiratory irritation. Avoid breathing dust.[15]

  • Sodium Dithionite: Flammable solid. Harmful if swallowed. Contact with acids liberates toxic gas (SO₂). Keep away from heat and moisture.

  • Solvents: Methanol is toxic and flammable. Ethyl acetate is flammable and an eye irritant.

Step-by-Step Experimental Procedure

G cluster_prep 1. Reaction Setup cluster_reaction 2. Reduction Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification A Dissolve Starting Material (5.0 g in 100 mL MeOH) C Heat MeOH solution to reflux (~65 °C) A->C B Prepare Dithionite Solution (12.25 g in 50 mL H₂O) D Add dithionite solution dropwise over 30 min B->D C->D E Maintain reflux for 2-3 hours D->E F Monitor reaction by TLC E->F G Cool to RT & remove MeOH (rotary evaporator) F->G H Extract with Ethyl Acetate (3 x 50 mL) G->H I Wash with Brine H->I J Dry organic layer (MgSO₄) I->J K Filter & concentrate J->K L Recrystallize crude solid (e.g., from aq. Ethanol) K->L M Collect pure crystals by vacuum filtration L->M N Dry under vacuum M->N Final This compound N->Final Characterize Product

Figure 2. Experimental workflow for the synthesis of this compound.

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5.00 g (21.13 mmol) of 4-chloro-3-nitrobenzenesulfonamide. Add 100 mL of methanol and stir until the solid is fully dissolved.

  • Reagent Preparation: In a separate beaker, dissolve 12.25 g of sodium dithionite (85% purity) in 50 mL of deionized water. Gentle warming may be required.

  • Reaction Execution: Heat the methanolic solution of the starting material to a gentle reflux (approx. 65 °C) using a heating mantle.

  • Once refluxing, add the aqueous sodium dithionite solution to the flask dropwise over 30 minutes using a dropping funnel. Causality Note: Slow addition is crucial to control the exotherm of the reaction and prevent vigorous boiling.

  • After the addition is complete, maintain the reaction mixture at reflux with vigorous stirring for 2-3 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). Use a mobile phase of 50:50 Ethyl Acetate:Hexanes. The product spot (amine) will be more polar and have a lower Rf value than the starting material (nitro compound). The reaction is complete when the starting material spot is no longer visible.

  • Workup - Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Workup - Extraction: Transfer the remaining aqueous slurry to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Causality Note: The product is more soluble in the organic phase. Multiple extractions ensure maximum recovery.[12]

  • Combine the organic extracts and wash once with 30 mL of saturated brine. Causality Note: The brine wash helps to remove residual water and inorganic salts from the organic layer.

  • Workup - Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent. Concentrate the filtrate under reduced pressure to yield the crude this compound as a solid.

  • Purification: The crude product can be purified by recrystallization. A suitable solvent system is aqueous ethanol or isopropanol. Dissolve the crude solid in a minimum amount of hot solvent, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization and Validation

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure. The appearance of signals corresponding to the -NH₂ group (a broad singlet) and the upfield shift of aromatic protons are key indicators of a successful reduction.

  • FT-IR Spectroscopy: Look for the characteristic N-H stretching bands of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region) and the disappearance of the NO₂ stretching bands (around 1530 and 1350 cm⁻¹).

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (C₆H₇ClN₂O₂S, MW: 206.65 g/mol ).

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reducing agent; short reaction time.Use fresh, high-purity sodium dithionite. Increase the equivalents to 3.0-3.5. Extend the reflux time and monitor by TLC.
Low Yield Inefficient extraction; product loss during workup.Ensure the aqueous layer is thoroughly extracted. Be careful not to use excessive solvent during recrystallization.
Product is an oil or gummy solid Presence of impurities or residual solvent.Ensure the product is completely dry. If recrystallization fails, consider purification by column chromatography on silica gel.
Dehalogenation byproduct observed (Unlikely with dithionite) Harsh reaction conditions.This is more common with catalytic hydrogenation. Stick to the mild conditions of the dithionite protocol.

References

  • PubChem. 4-Chloro-3-nitrobenzenesulfonamide.
  • Vainauskas, V., et al. (2021). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 26(24), 7589. MDPI. [Link]
  • Wikipedia. Reduction of nitro compounds. [Link]
  • Organic Chemistry Portal. Sodium Hydrosulfite, Sodium Dithionite. [Link]
  • Master Organic Chemistry. Reduction of Nitro Groups. [Link]
  • Common Organic Chemistry. Nitro Reduction - Iron (Fe). [Link]
  • Common Organic Chemistry. Nitro Reduction - Common Conditions. [Link]
  • Mettler Toledo.
  • Organic Process Research & Development. Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow.
  • The Versatile Applications of 3-Amino-4-hydroxybenzenesulfonamide in Industry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • The Journal of Organic Chemistry. Dithionite-Mediated Tandem Nitro Reduction/Imine Formation/Intramolecular Cyclization for the Synthesis of Dihydro-benzothiadiazine-1,1-dioxides.
  • ResearchGate.
  • Reaxense. Tin reduction of nitroarenes. [Link]

Sources

3-Amino-4-chlorobenzenesulfonamide as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 3-Amino-4-chlorobenzenesulfonamide as a Versatile Building Block in Organic Synthesis

Authored by a Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the applications of this compound. We will delve into its role as a pivotal building block, exploring its reactivity, key transformations, and its application in the synthesis of high-value molecules, including pharmaceuticals. The protocols provided are designed to be robust and explanatory, focusing on the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of this compound

This compound is a substituted aniline derivative possessing three key functional groups: a primary aromatic amine (-NH₂), a chloro substituent (-Cl), and a sulfonamide (-SO₂NH₂). This unique arrangement makes it a highly versatile and valuable starting material in multi-step organic synthesis.

  • The amino group serves as a potent nucleophile or a handle for diazotization, allowing for a wide range of C-N and C-C bond-forming reactions.

  • The sulfonamide moiety is a critical pharmacophore in many drug classes, known for its ability to act as a hydrogen bond donor and acceptor, often interacting with key residues in enzyme active sites.[1] It is the cornerstone of sulfa drugs and a wide array of carbonic anhydrase inhibitors.[2][3]

  • The chloro substituent and the overall substitution pattern on the benzene ring influence the molecule's reactivity and provide a site for further functionalization, often through nucleophilic aromatic substitution.

This trifecta of functionality allows chemists to strategically elaborate the molecule in multiple directions, making it a staple in the synthesis of diuretics, kinase inhibitors, and other biologically active compounds.

Physicochemical Properties and Reactivity Profile

A clear understanding of the physical properties and chemical reactivity of this compound is fundamental to its successful application in synthesis.

PropertyValueSource
Chemical Formula C₆H₇ClN₂O₂S[4]
Molecular Weight 206.65 g/mol [4]
CAS Number 29092-34-0
Appearance Solid
InChI Key OIWCPLBCWJUCMR-UHFFFAOYSA-N

Reactivity Insights:

The synthetic utility of this compound is dictated by the interplay of its functional groups. The amino group is the most reactive site for nucleophilic attack and is the starting point for many synthetic routes. It readily undergoes acylation, alkylation, and reductive amination. The sulfonamide nitrogen is significantly less nucleophilic due to the strong electron-withdrawing effect of the adjacent sulfonyl group. The aromatic ring is deactivated towards electrophilic substitution but can participate in palladium-catalyzed cross-coupling reactions, typically after conversion of the amino group to a more suitable directing group or a halide/triflate.

Application in the Synthesis of Potent Loop Diuretics

The aminobenzenesulfonamide scaffold is central to the structure of several loop diuretics, which are critical for treating edema and hypertension. While direct synthesis from this compound is less common than from its isomers, its structural motifs are foundational. We will explore the synthesis of Furosemide and Bumetanide, where closely related intermediates are employed, illustrating the core chemical principles.

A. Synthesis of Furosemide

Furosemide (4-chloro-N-(2-furylmethyl)-5-sulfamoylanthranilic acid) is a widely used diuretic. Its synthesis typically starts from 2,4-dichlorobenzoic acid.[5] The key intermediate, 2,4-dichloro-5-sulfamoylbenzoic acid, contains the critical chloro and sulfamoyl groups, and the final step involves a nucleophilic aromatic substitution where an amino group displaces a chlorine atom.

Workflow for Furosemide Synthesis

Furosemide_Synthesis start 2,4-Dichlorobenzoic Acid intermediate1 2,4-Dichloro-5-chlorosulfonylbenzoic Acid start->intermediate1 ClSO₃H intermediate2 2,4-Dichloro-5-sulfamoylbenzoic Acid intermediate1->intermediate2 NH₃ (Ammonolysis) furosemide Furosemide intermediate2->furosemide Furfurylamine (Condensation)

Caption: Synthetic pathway for Furosemide.

Protocol 1: Condensation with Furfurylamine to Yield Furosemide

This protocol outlines the final key step, the condensation of 2,4-dichloro-5-sulfamoylbenzoic acid with furfurylamine. This is a nucleophilic aromatic substitution where the amine displaces the chlorine at the C-2 position, activated by the adjacent carboxylic acid and the para-sulfonamide group.

Materials:

  • 2,4-dichloro-5-sulfamoylbenzoic acid

  • Furfurylamine

  • Anhydrous solvent (e.g., N-methyl-2-pyrrolidone or an excess of furfurylamine)

  • Base (e.g., potassium carbonate, optional)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1.0 equivalent of 2,4-dichloro-5-sulfamoylbenzoic acid with 3-5 equivalents of furfurylamine.

  • Heat the reaction mixture to 120-140 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Maintain the temperature for 4-8 hours or until the starting material is consumed.

  • After cooling to room temperature, dilute the mixture with water and acidify with hydrochloric acid (HCl) to a pH of 2-3 to precipitate the product.[6]

  • Collect the crude Furosemide by filtration, wash thoroughly with water to remove any remaining salts and furfurylamine hydrochloride.

  • Purify the product by recrystallization from a suitable solvent system, such as ethanol/water.[5]

Causality: The use of excess furfurylamine serves as both the reactant and the solvent, driving the reaction forward according to Le Châtelier's principle. The high temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution on the electron-deficient aromatic ring. Acidification is crucial for protonating the carboxylate salt, leading to the precipitation of the neutral, less soluble Furosemide product.

B. Synthesis of Bumetanide

Bumetanide (3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid) is another potent loop diuretic. Its synthesis often involves the N-alkylation of the key intermediate, 3-amino-4-phenoxy-5-sulfamoylbenzoic acid.[7] This intermediate can be prepared from precursors like 3,5-dinitro-4-chlorobenzoic acid.[8] The final butylation step is critical for its biological activity.

Workflow for Bumetanide Synthesis

Bumetanide_Synthesis start 3-Amino-4-phenoxy- 5-sulfamoylbenzoic acid intermediate Schiff Base Intermediate start->intermediate Butyraldehyde bumetanide Bumetanide intermediate->bumetanide Reduction (e.g., NaBH₄)

Caption: Reductive amination pathway for Bumetanide.

Protocol 2: Reductive Amination for the Synthesis of Bumetanide

This protocol describes the N-butylation of 3-amino-4-phenoxy-5-sulfamoylbenzoic acid with butyraldehyde via a reductive amination process.

Materials:

  • 3-amino-4-phenoxy-5-sulfamoylbenzoic acid

  • Butyraldehyde

  • Reducing agent (e.g., sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaCNBH₃))

  • Solvent (e.g., methanol, ethanol)

Procedure:

  • Suspend 1.0 equivalent of 3-amino-4-phenoxy-5-sulfamoylbenzoic acid in methanol in a round-bottom flask.

  • Add 1.1 to 1.5 equivalents of butyraldehyde to the suspension. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate Schiff base (imine).[9]

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add 1.5 to 2.0 equivalents of sodium borohydride in small portions. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Quench the reaction by the careful addition of water.

  • Acidify the mixture with HCl to pH 2-3 to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry. Recrystallize from an appropriate solvent if necessary.

Causality: This two-step, one-pot reaction is highly efficient. The initial condensation of the amine and aldehyde forms an iminium ion in equilibrium with the Schiff base. The reducing agent, sodium borohydride, selectively reduces the C=N double bond of the iminium ion, which is more electrophilic than the aldehyde, to yield the secondary amine product. The reaction is performed under mild conditions, preserving the other functional groups.

Application in the Synthesis of Kinase Inhibitors

The sulfonamide group is a privileged scaffold in the design of kinase inhibitors, often forming crucial hydrogen bonds in the ATP-binding pocket.[10][11] this compound provides a platform to build molecules where the sulfonamide is positioned for optimal interaction, while the amino group allows for the attachment of various heterocyclic systems common in kinase inhibitor design.

General Workflow for Kinase Inhibitor Synthesis

Kinase_Inhibitor_Workflow start This compound step1 N-Protection or Derivatization start->step1 step2 Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) step1->step2 Introduces diversity step3 Deprotection / Further Functionalization step2->step3 final Kinase Inhibitor Library step3->final

Caption: Diversification using this compound.

Protocol 3: Suzuki-Miyaura Cross-Coupling for Scaffold Elaboration

This protocol provides a general method for a Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl group onto the benzenesulfonamide core. This requires prior modification, for instance, by converting the amino group into an iodide via a Sandmeyer reaction.

Materials:

  • 3-Iodo-4-chlorobenzenesulfonamide (prepared from this compound)

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

  • Solvent system (e.g., Dioxane/Water, Toluene/Ethanol/Water)

Procedure:

  • To a flask, add 3-iodo-4-chlorobenzenesulfonamide, the boronic acid, and the base.

  • Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed solvent system, followed by the palladium catalyst.

  • Heat the mixture to 80-100 °C and stir until the reaction is complete as monitored by TLC or LC-MS (typically 6-24 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl sulfonamide.

Causality: The Suzuki-Miyaura reaction is a powerful C-C bond-forming tool. The palladium catalyst facilitates a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to couple the aryl iodide with the boronic acid. The base is essential for the transmetalation step. An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

Safety and Handling

As a laboratory chemical, this compound and its derivatives should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[12]

  • Inhalation: Avoid breathing dust. Handle in a well-ventilated area or a chemical fume hood.[12] May cause respiratory irritation.[12]

  • Skin and Eye Contact: The compound may cause skin and eye irritation.[13] In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Always consult the Safety Data Sheet (SDS) for the specific compound before use.

Conclusion

This compound is a cornerstone building block in modern synthetic chemistry. Its strategically placed functional groups provide a robust platform for constructing complex molecules with significant biological activity. The protocols and workflows detailed in this guide underscore its versatility in the synthesis of established drugs like diuretics and in the development of novel therapeutics such as kinase inhibitors. By understanding the principles behind the reactions, researchers can confidently and effectively utilize this compound to advance their scientific and drug discovery objectives.

References

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2025).
  • 3-Amino-4-chloro-N-phenylbenzenesulfonamide | C12H11ClN2O2S | CID 2873180. PubChem. [Link]
  • Synthesis method of diuretic drug buuramine. (1986).
  • 3-Amino-4-hydroxybenzenesulfonic acid | C6H7NO4S | CID 7385. PubChem. [Link]
  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI. [Link]
  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2025). PubMed. [Link]
  • The Versatile Applications of 3-Amino-4-hydroxybenzenesulfonamide in Industry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • 4-Amino-3-chlorobenzenesulfonamide | C6H7ClN2O2S | CID 1502014. PubChem. [Link]
  • Process for the preparation of furosemide. (1996).
  • Method for preparing bumetanide. (2009).
  • Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. (2024). PubMed. [Link]
  • Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfon
  • Facile, one pot synthesis of bumetanide, a loop diuretic of sulfamoyl category to tre
  • Practical Guidelines for Perioperative Hypersensitivity Reactions. (2018). PubMed. [Link]

Sources

The Strategic Use of 3-Amino-4-chlorobenzenesulfonamide in the Synthesis of Bioactive Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug discovery, the selection of appropriate starting materials is a critical determinant of synthetic efficiency and the novelty of the resulting molecular architectures. 3-Amino-4-chlorobenzenesulfonamide is a versatile and highly valuable building block for the synthesis of a variety of heterocyclic compounds. Its unique substitution pattern, featuring a sulfonamide group, an amino moiety, and a strategically positioned chlorine atom on the aromatic ring, offers a rich platform for diverse cyclization strategies. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of medicinally relevant heterocyclic systems, with a focus on benzothiadiazine 1,1-dioxides and quinazolines.

The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, including diuretics, anticonvulsants, and anti-inflammatory drugs. The ortho-amino group, in conjunction with the sulfonamide, provides the necessary nucleophilic centers for the construction of fused heterocyclic rings. Furthermore, the chlorine substituent can serve as a handle for further functionalization or can be retained in the final molecule to modulate its physicochemical and pharmacological properties. This document will detail the underlying chemical principles, provide field-proven experimental protocols, and present characterization data to enable the successful synthesis of these important heterocyclic scaffolds.

Core Principles and Mechanistic Insights

The synthetic utility of this compound lies in the reactivity of its ortho-disubstituted amino and sulfonamide groups. The amino group acts as a nucleophile, while the sulfonamide can participate in cyclization reactions, often after activation. The chlorine atom at the 4-position influences the reactivity of the aromatic ring and can be a key determinant in the biological activity of the final products.

The primary cyclization strategies involve the reaction of the amino group with a suitable electrophile to form an intermediate that subsequently undergoes intramolecular cyclization involving the sulfonamide moiety or the adjacent aromatic carbon. Common electrophilic partners include one-carbon synthons like orthoesters and formamide, as well as reagents like urea and isocyanates that can provide the necessary atoms to complete the heterocyclic ring.

Synthesis of 7-Chloro-1,2,4-benzothiadiazine 1,1-dioxide Derivatives

The 1,2,4-benzothiadiazine 1,1-dioxide core is a privileged scaffold in medicinal chemistry, most notably found in diuretic drugs like chlorothiazide. The synthesis of this ring system from this compound can be efficiently achieved through a one-pot cyclocondensation reaction.

Protocol 1: Synthesis of 7-Chloro-2H-1,2,4-benzothiadiazine 1,1-dioxide

This protocol details the reaction of this compound with triethyl orthoformate, which serves as a one-carbon source to form the heterocyclic ring.

Reaction Scheme:

Reaction_Scheme_1 start This compound intermediate Intermediate start->intermediate Heat reagent1 + Triethyl Orthoformate product 7-Chloro-2H-1,2,4-benzothiadiazine 1,1-dioxide intermediate->product Cyclization

Caption: Synthesis of 7-Chloro-2H-1,2,4-benzothiadiazine 1,1-dioxide.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Volume/MassSupplier
This compound206.65102.07 gSigma-Aldrich
Triethyl orthoformate148.20203.3 mLAcros Organics
Formamide45.04-10 mLFisher Scientific

Experimental Procedure:

  • To a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (2.07 g, 10 mmol) and formamide (10 mL).

  • Add triethyl orthoformate (3.3 mL, 20 mmol) to the suspension.

  • Heat the reaction mixture to 150-160 °C and maintain this temperature for 3 hours with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into 50 mL of ice-cold water with stirring.

  • Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol-water mixture to afford pure 7-Chloro-2H-1,2,4-benzothiadiazine 1,1-dioxide as a white crystalline solid.

Expected Yield: ~75-85%

Characterization Data:

AnalysisExpected Results
Melting Point>300 °C
¹H NMR (DMSO-d₆)δ 8.25 (s, 1H, CH), 7.90 (d, 1H, Ar-H), 7.75 (dd, 1H, Ar-H), 7.50 (d, 1H, Ar-H), 7.30 (br s, 2H, SO₂NH₂)
Mass Spec (ESI) m/z: 215.9 [M-H]⁻

Synthesis of 6-Chloro-8-sulfamoylquinazoline Derivatives

The quinazoline scaffold is another cornerstone in medicinal chemistry, with applications ranging from anticancer to antimicrobial agents. This compound can be utilized to construct quinazolinone derivatives through condensation with appropriate reagents.

Protocol 2: Synthesis of 6-Chloro-8-sulfamoyl-3,4-dihydro-4-oxoquinazoline

This protocol describes the synthesis of a quinazolinone derivative through the reaction of this compound with formamide, which acts as both a reagent and a solvent.

Reaction Scheme:

Reaction_Scheme_2 start This compound product2 6-Chloro-8-sulfamoyl-3,4-dihydro-4-oxoquinazoline start->product2 Heat reagent2 + Formamide

Caption: Synthesis of 6-Chloro-8-sulfamoyl-3,4-dihydro-4-oxoquinazoline.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Volume/MassSupplier
This compound206.65102.07 gSigma-Aldrich
Formamide45.04-15 mLFisher Scientific

Experimental Procedure:

  • In a 50 mL round-bottom flask fitted with a reflux condenser, suspend this compound (2.07 g, 10 mmol) in formamide (15 mL).

  • Heat the mixture to reflux (approximately 180-190 °C) and maintain for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Add 20 mL of water to the flask and stir for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash thoroughly with water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield 6-Chloro-8-sulfamoyl-3,4-dihydro-4-oxoquinazoline.

Expected Yield: ~60-70%

Characterization Data:

AnalysisExpected Results
Melting Point>300 °C
¹H NMR (DMSO-d₆)δ 12.1 (br s, 1H, NH), 8.10 (s, 1H, CH), 8.00 (d, 1H, Ar-H), 7.85 (d, 1H, Ar-H), 7.40 (br s, 2H, SO₂NH₂)
Mass Spec (ESI) m/z: 258.0 [M-H]⁻

Causality and Experimental Choices

  • Choice of Reagents: Triethyl orthoformate and formamide are excellent choices for introducing the single carbon atom required for the formation of the benzothiadiazine and quinazolinone rings, respectively. They are readily available, and the reaction conditions are relatively straightforward.

  • Reaction Temperature: The high temperatures employed in these protocols are necessary to overcome the activation energy for the cyclization reactions. The aromatic nature of the starting material and the stability of the intermediates necessitate thermal energy to drive the reactions to completion.

  • Solvent Selection: In the quinazolinone synthesis, formamide serves as both a reactant and a high-boiling solvent, simplifying the experimental setup. For the benzothiadiazine synthesis, formamide is used as a solvent to ensure the reactants are in solution at the high reaction temperature.

  • Work-up Procedure: The precipitation of the products upon addition of water is a convenient and effective method for initial purification. The low solubility of these heterocyclic compounds in aqueous media allows for their easy isolation from the reaction mixture. Recrystallization is a standard and effective technique for obtaining high-purity crystalline products.

Conclusion

This compound is a readily accessible and highly versatile starting material for the synthesis of a range of medicinally important heterocyclic compounds. The protocols detailed in this application note provide a solid foundation for the synthesis of 7-chloro-1,2,4-benzothiadiazine 1,1-dioxide and 6-chloro-8-sulfamoylquinazoline derivatives. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can efficiently generate these valuable scaffolds for further investigation in drug discovery and development programs. The strategic placement of the amino, chloro, and sulfonamide groups on the benzene ring offers a multitude of possibilities for creating diverse chemical libraries with the potential for novel biological activities.

References

  • Topliss, J. G., & Konzelman, L. M. (1964). Synthesis of Potential Diuretic Agents. II. Dichloro Derivatives of 1,2,4-Benzothiadiazine 1,1-Dioxide. The Journal of Organic Chemistry, 29(8), 2329–2332. [Link]
  • Al-Obaid, A. M., Abdel-Hamide, S. G., El-Kashef, H. S., Abdel-Aziz, A. A., El-Azab, A. S., & Al-Khamees, H. A. (2009). Quinazoline as a promising scaffold for the discovery of novel therapeutic agents. Archiv der Pharmazie, 342(11), 619–641. [Link]
  • Luo, H., Chen, L., Ren, Y., & Zhang, W. (2014). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. European journal of medicinal chemistry, 84, 463–471. [Link]
  • Pavia, M. R., Lobbestael, S. J., Taylor, C. P., Hershenson, F. M., & Miskell, D. L. (1991). Benzothiadiazine dioxide derivatives as inhibitors of AMPA receptor desensitization. Journal of medicinal chemistry, 34(10), 2935–2938. [Link]

Application Note: 3-Amino-4-chlorobenzenesulfonamide as a Key Building Block for Novel Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in enzymology and medicinal chemistry.

Introduction: The Critical Role of Carbonic Anhydrases and the Rationale for Inhibition

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a crucial role in fundamental physiological processes.[1] These enzymes catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, a reaction essential for respiration, pH homeostasis, electrolyte secretion, and various biosynthetic pathways.[1][2] In humans, 15 different CA isoforms have been identified, each with distinct tissue distribution and subcellular localization. The overexpression or aberrant activity of specific CA isoforms is implicated in a range of pathologies, including glaucoma, epilepsy, altitude sickness, and certain types of cancer.[3][4]

The primary sulfonamide group (-SO₂NH₂) is a cornerstone pharmacophore for potent CA inhibitors. It acts as a zinc-binding group, coordinating to the catalytic Zn²⁺ ion in the enzyme's active site with high affinity, thereby blocking its catalytic function.[5][6] This targeted inhibition has led to the development of a clinically significant class of drugs. 3-Amino-4-chlorobenzenesulfonamide is a versatile and strategically functionalized starting material for the synthesis of a diverse array of CA inhibitors, offering synthetic handles for structural elaboration to achieve isoform selectivity and desired pharmacokinetic properties.

Chemical Profile: this compound

A thorough understanding of the starting material is paramount for successful synthesis.

PropertyValueSource
Chemical Name This compoundSigma-Aldrich[7]
CAS Number 29092-34-0Sigma-Aldrich[7]
Molecular Formula C₆H₇ClN₂O₂SSigma-Aldrich[7]
Molecular Weight 206.65 g/mol Sigma-Aldrich[7]
Appearance SolidSigma-Aldrich[7]
Key Functional Groups Primary amine (-NH₂), Sulfonamide (-SO₂NH₂), Chloro (-Cl)-

The presence of the primary amine allows for a wide range of derivatization reactions, including acylation, alkylation, and the formation of Schiff bases, enabling the introduction of various "tail" moieties to explore the inhibitor's interaction with different regions of the CA active site.[5][8] The chloro group influences the electronic properties of the aromatic ring and can be a site for further modification or can play a role in the binding affinity of the final compound.

Synthetic Strategy: A Representative Protocol for a Novel CA Inhibitor

The following protocol outlines a representative synthesis of a novel carbonic anhydrase inhibitor starting from this compound. This protocol is based on established principles of sulfonamide chemistry and multi-step organic synthesis.

Overall Synthetic Workflow

The synthetic pathway involves a two-step process: N-acylation of the primary amine followed by a nucleophilic substitution to introduce a desired side chain.

G A This compound B Intermediate 1: N-Acylated Derivative A->B Step 1: N-Acylation (e.g., Acetyl Chloride, Base) C Final Product: Novel CA Inhibitor B->C Step 2: Nucleophilic Substitution (e.g., Amine, Heat)

Caption: Synthetic workflow for a novel CA inhibitor.

Step 1: N-Acylation of this compound

Objective: To protect the primary amine and introduce a functional group for further modification. This example uses acetylation.

Reaction Scheme:

This compound + Acetyl Chloride → N-(5-amino-2-chlorophenyl)sulfonyl)acetamide

Materials:

  • This compound (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Protocol:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add pyridine to the solution, followed by the dropwise addition of acetyl chloride.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding 1M HCl.

  • Transfer the mixture to a separatory funnel and extract the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the N-acylated intermediate.

Causality and Trustworthiness: The use of pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[9] The aqueous workup is essential to remove excess reagents and byproducts. TLC monitoring ensures the reaction is complete before quenching, maximizing yield.

Step 2: Synthesis of the Final Inhibitor via Nucleophilic Aromatic Substitution

Objective: To introduce a desired side chain by displacing the chloro group with a suitable nucleophile, in this case, an amine.

Reaction Scheme:

N-(5-amino-2-chlorophenyl)sulfonyl)acetamide + Amine → Final CA Inhibitor

Materials:

  • N-acylated intermediate from Step 1 (1.0 eq)

  • Desired primary or secondary amine (e.g., ethylamine, 1.5 eq)

  • Dimethyl sulfoxide (DMSO)

  • Potassium carbonate (2.0 eq)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Protocol:

  • In a sealed reaction vessel, combine the N-acylated intermediate, the chosen amine, and potassium carbonate in DMSO.

  • Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove DMSO and inorganic salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the final product by recrystallization or column chromatography.

Expert Insights: The choice of a polar aprotic solvent like DMSO is crucial for this type of nucleophilic aromatic substitution, as it can solvate the cation of the base, increasing the nucleophilicity of the amine. The reaction is typically performed at elevated temperatures to overcome the activation energy of breaking the carbon-chlorine bond.

Characterization and Validation of the Final Product

Trustworthiness through Validation: The identity and purity of the synthesized inhibitor must be rigorously confirmed.

Analytical TechniquePurposeExpected Outcome
Mass Spectrometry (MS) To confirm the molecular weight of the final compound.A molecular ion peak corresponding to the calculated mass of the target molecule.
Nuclear Magnetic Resonance (NMR) To elucidate the chemical structure and confirm the connectivity of atoms.¹H and ¹³C NMR spectra consistent with the proposed structure.
High-Performance Liquid Chromatography (HPLC) To determine the purity of the final compound.A single major peak indicating high purity (>95%).
Infrared (IR) Spectroscopy To identify the presence of key functional groups.Characteristic absorption bands for sulfonamide, amide, and amine groups.

In Vitro Evaluation of Carbonic Anhydrase Inhibition

The inhibitory activity of the newly synthesized compound against various CA isoforms is a critical step in its evaluation.

Stopped-Flow CO₂ Hydration Assay

This is a widely used method to determine the inhibition constants (Ki) of CA inhibitors.[10][11]

G A Prepare Solutions: - CA Enzyme - Inhibitor Stock - Buffer with pH indicator - CO₂ Substrate B Rapid Mixing in Stopped-Flow Instrument A->B C Monitor Absorbance Change of pH Indicator over Time B->C D Calculate Initial Rate of Reaction C->D E Determine Ki from Rate vs. Inhibitor Concentration Data D->E

Caption: Workflow for CA inhibition assay.

Protocol Overview:

  • A solution of the purified CA isoform and a pH indicator is rapidly mixed with a CO₂-saturated solution in a stopped-flow instrument.

  • The hydration of CO₂ by CA produces protons, causing a change in the pH of the solution.

  • This pH change is monitored by the change in absorbance of the pH indicator over a short time scale.

  • The initial rate of the reaction is calculated from the absorbance data.

  • The experiment is repeated with varying concentrations of the synthesized inhibitor to determine its effect on the enzyme's catalytic rate.

  • The inhibition constant (Ki) is then calculated by fitting the data to appropriate enzyme inhibition models.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the inhibitor-enzyme interaction.[12]

Protocol Overview:

  • The purified CA enzyme is placed in the sample cell of the ITC instrument.

  • The synthesized inhibitor is loaded into the injection syringe.

  • A series of small, precise injections of the inhibitor are made into the sample cell.

  • The heat change associated with each injection is measured.

  • The data is analyzed to determine the binding parameters.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound and its derivatives.[7][13][14][15]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a fume hood, especially when handling volatile reagents or solvents.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[13] In case of contact, wash the affected area thoroughly with water.[14][15]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[13]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel carbonic anhydrase inhibitors. Its strategic functionalization allows for the creation of diverse chemical libraries for structure-activity relationship studies. The protocols and analytical methods outlined in this application note provide a robust framework for the synthesis, characterization, and evaluation of new potential therapeutic agents targeting the carbonic anhydrase family of enzymes. Rigorous adherence to these methodologies will ensure the generation of reliable and reproducible data, accelerating the drug discovery process.

References

  • Supuran, C. T. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry.
  • Wu, J., et al. (2023). Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper Catalysis. ACS Publications.
  • National Center for Biotechnology Information. Quantitative Characterization of Three Carbonic Anhydrase Inhibitors by LESA Mass Spectrometry. PubMed Central.
  • ResearchGate. Which catalyst is the most efficient in the synthesis of sulfonamide?.
  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling.
  • RSC Publishing. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances.
  • National Center for Biotechnology Information. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PubMed Central.
  • Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation.
  • National Center for Biotechnology Information. Carbonic Anhydrase Inhibitors. StatPearls.
  • National Center for Biotechnology Information. Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae. PubMed Central.
  • Google Patents. (2014). The synthetic method of dorzolamide hydrochloride intermediate.
  • National Center for Biotechnology Information. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. PubMed Central.
  • National Center for Biotechnology Information. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. PubMed Central.
  • Royal Society of Chemistry. Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study.
  • MDPI. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Versatile Applications of 3-Amino-4-hydroxybenzenesulfonamide in Industry.
  • PubMed. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures.
  • Google Patents. (2006). Method of making dorzolamide hydrochloride.
  • National Center for Biotechnology Information. Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study. PubMed Central.
  • MDPI. Amino Acids as Building Blocks for Carbonic Anhydrase Inhibitors.
  • National Center for Biotechnology Information. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. PubMed Central.

Sources

Application Notes and Protocols: N-Alkylation of 3-Amino-4-chlorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview and detailed experimental protocols for the N-alkylation of 3-amino-4-chlorobenzenesulfonamide, a key transformation for the synthesis of diverse sulfonamide derivatives with significant potential in medicinal chemistry. Two primary strategies are presented: a direct, chemoselective catalytic N-alkylation of the sulfonamide in the presence of the free amino group, and a classical protection-alkylation-deprotection sequence. This document offers in-depth explanations of the underlying chemical principles, step-by-step procedures, and critical considerations for successful execution in a research and development setting.

Introduction: The Significance of N-Alkylated Sulfonamides

The sulfonamide functional group is a cornerstone in modern medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, diuretic, and hypoglycemic drugs. The N-alkylation of sulfonamides provides a powerful avenue for modulating the physicochemical and pharmacological properties of these molecules. By introducing various alkyl substituents, researchers can fine-tune parameters such as lipophilicity, metabolic stability, and target-binding affinity, thereby optimizing drug candidates for enhanced efficacy and safety. This compound serves as a valuable starting material, offering multiple points for chemical modification. However, the presence of two nucleophilic nitrogen atoms—the sulfonamide and the aromatic amine—presents a significant challenge in achieving selective N-alkylation. This guide addresses this challenge by providing detailed protocols for two effective synthetic routes.

Strategic Approaches to Selective N-Alkylation

Two principal strategies for the selective N-alkylation of this compound are detailed below. The choice of method will depend on factors such as the desired alkyl group, available reagents and equipment, and the scale of the synthesis.

Strategy 1: Chemoselective Catalytic N-Alkylation with Alcohols

This modern approach leverages a sophisticated ruthenium catalyst to achieve direct and selective alkylation of the sulfonamide nitrogen in the presence of the unprotected aromatic amino group. This method is highly atom-economical, as it utilizes alcohols as the alkylating agents, with water as the only byproduct.

Strategy 2: Protection, Alkylation, and Deprotection

This classical and robust three-step sequence involves the temporary protection of the more nucleophilic aromatic amino group, followed by the N-alkylation of the sulfonamide, and concluding with the removal of the protecting group. While less atom-economical than the catalytic approach, this strategy is highly reliable and can be advantageous when working with complex or sensitive alkylating agents.

Strategy 1: Chemoselective Catalytic N-Alkylation

Scientific Rationale and Mechanistic Insights

The selective N-alkylation of the sulfonamide over the more nucleophilic aniline is achieved through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, facilitated by a specific metal-ligand bifunctional ruthenium catalyst, [(p-Cymene)Ru(2,2'-bpyO)(H2O)]. The reaction proceeds through a series of catalytic cycles:

  • Oxidation: The ruthenium catalyst transiently oxidizes the alcohol to the corresponding aldehyde.

  • Condensation: The sulfonamide nitrogen, being more acidic than the aniline nitrogen, preferentially condenses with the in-situ generated aldehyde to form a sulfonylimine intermediate.

  • Reduction: The ruthenium hydride species, formed during the initial oxidation step, then reduces the sulfonylimine to the desired N-alkylated sulfonamide, regenerating the active catalyst.

The chemoselectivity arises from the greater acidity of the sulfonamide N-H proton compared to the aniline N-H protons, which favors its participation in the condensation step.

Diagram of the Catalytic Cycle:

Catalytic Cycle cluster_0 Catalytic Cycle for Selective N-Alkylation Alcohol Alcohol Aldehyde Aldehyde Alcohol->Aldehyde Oxidation Sulfonylimine Sulfonylimine Aldehyde->Sulfonylimine Condensation with This compound N-Alkyl_Sulfonamide N-Alkyl_Sulfonamide Sulfonylimine->N-Alkyl_Sulfonamide Reduction Ru_Catalyst [(p-Cymene)Ru(2,2'-bpyO)(H2O)] Ru_Hydride Ru-H

Caption: Catalytic cycle for the selective N-alkylation of this compound.

Experimental Protocol: Selective Catalytic N-Alkylation

Materials and Reagents:

ReagentPurity/GradeSupplier
This compound≥98%Standard Supplier
Alkyl Alcohol (e.g., Benzyl alcohol)Anhydrous, ≥99%Standard Supplier
[(p-Cymene)Ru(2,2'-bpyO)(H2O)] CatalystN/ASynthesized or Commercially Available
Cesium Carbonate (Cs₂CO₃)≥99%Standard Supplier
TolueneAnhydrous, ≥99.8%Standard Supplier
Ethyl AcetateACS GradeStandard Supplier
HexanesACS GradeStandard Supplier
Saturated Sodium Bicarbonate Solution (NaHCO₃)ACS GradePrepared in-house
Brine (Saturated NaCl Solution)ACS GradePrepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)≥99.5%Standard Supplier

Procedure:

  • Reaction Setup:

    • To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 206.6 mg), the desired alkyl alcohol (1.2 mmol), [(p-Cymene)Ru(2,2'-bpyO)(H2O)] catalyst (0.01 mmol, 1 mol%), and cesium carbonate (0.1 mmol, 32.6 mg).

    • Evacuate and backfill the Schlenk tube with an inert atmosphere (e.g., argon or nitrogen) three times.

    • Add anhydrous toluene (2.0 mL) via syringe.

  • Reaction Execution:

    • Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.

    • Stir the reaction mixture vigorously for 24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated-3-amino-4-chlorobenzenesulfonamide.

Strategy 2: Protection-Alkylation-Deprotection

Scientific Rationale

This strategy relies on the differential reactivity of the two nitrogen atoms. The aromatic amino group is more nucleophilic and will react preferentially with an acylating agent. By protecting it as an acetamide, its nucleophilicity is significantly reduced, allowing for the selective alkylation of the sulfonamide nitrogen. The final step involves the removal of the acetyl group to regenerate the free amine.

Workflow Diagram:

Protection_Alkylation_Deprotection Start This compound Step1 Step 1: N-Acetylation (Protection) Start->Step1 Intermediate 4-Acetamido-3-chlorobenzenesulfonamide Step1->Intermediate Step2 Step 2: N-Alkylation Intermediate->Step2 Protected_Product N-Alkyl-4-acetamido-3-chlorobenzenesulfonamide Step2->Protected_Product Step3 Step 3: Deprotection Protected_Product->Step3 Final_Product N-Alkyl-3-amino-4-chlorobenzenesulfonamide Step3->Final_Product

Caption: Workflow for the protection-alkylation-deprotection strategy.

Experimental Protocols

Materials and Reagents:

ReagentPurity/GradeSupplier
This compound≥98%Standard Supplier
Acetic AnhydrideACS Reagent, ≥98%Standard Supplier
PyridineAnhydrous, ≥99.8%Standard Supplier
Dichloromethane (DCM)Anhydrous, ≥99.8%Standard Supplier
1 M Hydrochloric Acid (HCl)ACS GradePrepared in-house

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound (10.0 mmol, 2.07 g) in anhydrous pyridine (20 mL) and anhydrous dichloromethane (30 mL).

    • Cool the solution to 0 °C in an ice bath.

  • Reaction Execution:

    • Add acetic anhydride (11.0 mmol, 1.04 mL) dropwise to the stirred solution over 15 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Carefully pour the reaction mixture into ice-cold 1 M HCl (100 mL).

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 30 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 4-acetamido-3-chlorobenzenesulfonamide.

Materials and Reagents:

ReagentPurity/GradeSupplier
4-Acetamido-3-chlorobenzenesulfonamideFrom Step 1N/A
Alkyl Halide (e.g., Benzyl bromide)≥98%Standard Supplier
Potassium Carbonate (K₂CO₃)Anhydrous, PowderedStandard Supplier
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Standard Supplier
Ethyl AcetateACS GradeStandard Supplier
WaterDeionizedN/A

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add 4-acetamido-3-chlorobenzenesulfonamide (5.0 mmol, 1.25 g) and anhydrous potassium carbonate (7.5 mmol, 1.04 g) in anhydrous N,N-dimethylformamide (25 mL).

  • Reaction Execution:

    • Add the alkyl halide (5.5 mmol) to the suspension.

    • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

    • Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into ice water (100 mL).

    • Collect the resulting precipitate by vacuum filtration and wash with water.

    • Alternatively, if no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 40 mL).

    • Wash the combined organic extracts with water (2 x 50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by recrystallization or flash column chromatography to obtain the N-alkyl-4-acetamido-3-chlorobenzenesulfonamide.

Materials and Reagents:

ReagentPurity/GradeSupplier
N-Alkyl-4-acetamido-3-chlorobenzenesulfonamideFrom Step 2N/A
Hydrochloric Acid (HCl)ConcentratedStandard Supplier
Ethanol95%Standard Supplier
Sodium Hydroxide (NaOH) Solution2 MPrepared in-house
Ethyl AcetateACS GradeStandard Supplier

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, suspend N-alkyl-4-acetamido-3-chlorobenzenesulfonamide (4.0 mmol) in ethanol (20 mL).

    • Add concentrated hydrochloric acid (5 mL) to the suspension.

  • Reaction Execution:

    • Heat the mixture to reflux and stir for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture by the slow addition of 2 M sodium hydroxide solution until the pH is approximately 7-8.

    • Extract the product with ethyl acetate (3 x 30 mL).

    • Wash the combined organic layers with brine (30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography or recrystallization to yield the final N-alkyl-3-amino-4-chlorobenzenesulfonamide.

Characterization and Quality Control

The identity and purity of the synthesized N-alkylated-3-amino-4-chlorobenzenesulfonamide derivatives should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of alkylation.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Alkylating agents can be toxic and/or carcinogenic; handle with extreme care.

  • Strong acids and bases are corrosive; handle with appropriate caution.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This application note provides two robust and reliable protocols for the N-alkylation of this compound. The chemoselective catalytic method offers an elegant and atom-economical approach, while the protection-based strategy provides a more traditional and often highly dependable alternative. The choice of method should be guided by the specific requirements of the synthesis and the expertise of the researcher. By following these detailed protocols and adhering to good laboratory practices, scientists can effectively synthesize a diverse library of N-alkylated sulfonamides for further investigation in drug discovery and development programs.

References

  • Li, F., et al. (2024). Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst. The Journal of Organic Chemistry. [Link]
  • Koenig, S. G., et al. (2009). A Facile Deprotection of Secondary Acetamides. Organic Letters. [Link]
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
  • Dmitrikova, L. V., et al. (2016). N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. Journal of Chemistry and Technologies. [Link]
  • IonSource. (2007). Acetylation of Peptides and Proteins: Monograph 0003. [Link]

Application Notes and Protocols for 3-Amino-4-chlorobenzenesulfonamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Amino-4-chlorobenzenesulfonamide in Drug Discovery

This compound is a pivotal building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of therapeutic agents. Its unique trifunctional nature, featuring an aniline-type amino group, a reactive sulfonyl chloride precursor (via diazotization and subsequent reactions) or a sulfonamide moiety, and a strategically positioned chlorine atom, provides medicinal chemists with multiple handles for molecular elaboration. This application note provides a comprehensive guide to the key reaction conditions for leveraging this compound in the synthesis of medicinally relevant compounds. We will delve into the mechanistic underpinnings of these transformations, offering field-proven insights to enable researchers to confidently and efficiently utilize this valuable starting material.

Physicochemical Properties and Handling

A thorough understanding of the starting material is paramount for successful and reproducible synthetic outcomes.

PropertyValueReference
Molecular Formula C₆H₇ClN₂O₂S
Molecular Weight 206.65 g/mol
Appearance Solid
CAS Number 29092-34-0

Safety and Handling: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Core Synthetic Transformations

The strategic functionalization of this compound can be broadly categorized into three key reaction classes: derivatization of the amino group, modification of the sulfonamide moiety, and transformation of the aromatic ring.

N-Arylation and N-Acylation of the Amino Group

The primary amino group is a versatile handle for introducing a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).

The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of the amino group of this compound with various aryl halides.[1] This reaction has revolutionized the synthesis of arylamines, offering a significant improvement over harsher classical methods.[1]

Causality of Experimental Choices:

  • Catalyst System: The choice of palladium precursor and phosphine ligand is critical. Bulky, electron-rich phosphine ligands, such as X-Phos or S-Phos, are often employed to facilitate the reductive elimination step, which is the product-forming step in the catalytic cycle.[2]

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOt-Bu), is required to deprotonate the amine and facilitate the formation of the palladium-amide complex.[3]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent quenching of the base and deactivation of the catalyst.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents This compound Aryl Halide Pd Catalyst & Ligand Base solvent Anhydrous Toluene/Dioxane reagents->solvent Dissolve heating Inert Atmosphere (N₂ or Ar) Heat (80-110 °C) solvent->heating Execute quench Cool to RT Quench with H₂O heating->quench Monitor by TLC/LC-MS extract Extract with Organic Solvent quench->extract purify Column Chromatography extract->purify product N-Aryl Product purify->product

Caption: Workflow for Buchwald-Hartwig N-arylation.

Detailed Protocol: Buchwald-Hartwig N-Arylation of this compound

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), combine this compound (1.0 mmol, 1.0 equiv.), the desired aryl halide (1.2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., X-Phos, 0.04 mmol, 4 mol%).

  • Reagent Addition: Add sodium tert-butoxide (1.4 mmol, 1.4 equiv.) and anhydrous, degassed toluene (5 mL).

  • Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and carefully quench with water (10 mL).

  • Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the N-arylated product.

Causality of Experimental Choices:

  • Copper Source: Copper(II) acetate (Cu(OAc)₂) is a commonly used and effective catalyst.

  • Solvent: A polar solvent such as dichloromethane (DCM) or methanol is typically employed.

  • Base: A tertiary amine base, such as triethylamine (Et₃N) or pyridine, is often used.

  • Atmosphere: The reaction is often run open to the air, which can be a significant practical advantage.

Detailed Protocol: Chan-Evans-Lam N-Arylation of this compound

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv.) and the desired arylboronic acid (1.5 equiv.) in dichloromethane (10 mL).

  • Reagent Addition: Add copper(II) acetate (1.2 equiv.) and triethylamine (2.0 equiv.).

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature and open to the air.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 24-48 hours.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite and wash with dichloromethane.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel to afford the N-arylated product.

Diazotization and Subsequent Functionalization of the Aromatic Ring

The conversion of the primary aromatic amine to a diazonium salt is a cornerstone of aromatic chemistry, opening up a plethora of synthetic possibilities.[5] This transformation allows for the introduction of a wide range of functional groups in place of the amino group.

Causality of Experimental Choices:

  • Reagents: Sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl), are used to generate nitrous acid in situ.[5]

  • Temperature: The reaction is performed at low temperatures (0-5 °C) to prevent the highly reactive and unstable diazonium salt from decomposing.[5]

Diazotization_Workflow cluster_transformations Subsequent Reactions start This compound diazotization NaNO₂, HCl 0-5 °C start->diazotization diazonium_salt Diazonium Salt Intermediate diazotization->diazonium_salt sandmeyer Sandmeyer Reaction (CuX, X = Cl, Br, CN) diazonium_salt->sandmeyer schiemann Schiemann Reaction (HBF₄, heat) diazonium_salt->schiemann hydrolysis Hydrolysis (H₂O, heat) diazonium_salt->hydrolysis

Caption: Diazotization and subsequent transformations.

Detailed Protocol: Diazotization of this compound

  • Amine Suspension: In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend this compound (0.1 mol) in water (200 mL).

  • Acidification: Carefully add concentrated hydrochloric acid (25 mL) to the suspension. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Nitrite Solution: In a separate beaker, dissolve sodium nitrite (0.105 mol) in water (50 mL).

  • Diazotization: Add the sodium nitrite solution dropwise to the cold amine suspension over 30-45 minutes, ensuring the temperature remains below 5 °C.

  • Confirmation: The completion of the diazotization can be confirmed by a positive test with starch-iodide paper (a blue-black color indicates the presence of excess nitrous acid).

  • Immediate Use: The resulting diazonium salt solution is highly reactive and should be used immediately in the subsequent reaction (e.g., Sandmeyer, Schiemann, or azo coupling).

Synthesis of Celecoxib Analogues

This compound serves as a key precursor for the synthesis of analogues of the COX-2 inhibitor, Celecoxib.[6][7] The general synthetic strategy involves the condensation of a substituted hydrazine with a 1,3-dicarbonyl compound to form the pyrazole core.[8]

Causality of Experimental Choices:

  • Hydrazine Formation: The amino group of this compound is first converted to a hydrazine, typically via diazotization followed by reduction.

  • Cyclocondensation: The resulting hydrazine is then reacted with a suitable 1,3-diketone in a cyclocondensation reaction to form the pyrazole ring. The regioselectivity of this reaction can be influenced by the nature of the substituents on the diketone.

Protocol: Synthesis of a Celecoxib Analogue

This is a generalized protocol. Specific reaction conditions may need to be optimized.

  • Hydrazine Synthesis:

    • Diazotize this compound as described in the previous protocol.

    • Reduce the resulting diazonium salt in situ using a suitable reducing agent, such as sodium sulfite or stannous chloride, to form the corresponding hydrazine hydrochloride. Isolate the hydrazine salt by filtration.

  • Pyrazole Formation:

    • In a suitable solvent such as ethanol, dissolve the synthesized hydrazine hydrochloride (1.0 equiv.) and the desired 1,3-diketone (e.g., 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione for a celecoxib analogue) (1.0 equiv.).

    • Heat the reaction mixture to reflux and monitor by TLC. The reaction is typically complete within 4-8 hours.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by recrystallization or column chromatography to yield the desired celecoxib analogue.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. A sound understanding of the reaction conditions for its key transformations, including N-arylation, diazotization, and its application in the synthesis of complex molecules like celecoxib analogues, is essential for its effective utilization in drug discovery programs. The protocols and insights provided in this application note are intended to serve as a practical guide for researchers, enabling the efficient and strategic synthesis of novel compounds with therapeutic potential.

References

  • Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - MDPI. (2021-12-29).
  • Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide - Cihan University-Erbil Repository.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation | Journal of the American Chemical Society. (2023-09-20).
  • Synthesis reaction of 3-amino-4-chloro benzohydrazide - ResearchGate.
  • Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates - ChemRxiv. (2019-07-10).
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - MDPI.
  • CN110872242B - Synthesis method of celecoxib intermediate p-hydrazino benzenesulfonamide hydrochloride - Google Patents.
  • Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal.
  • Aminative Suzuki-Miyaura coupling - PubMed. (2024-02-29).
  • Buchwald–Hartwig amination - Wikipedia.
  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed Central. (2024-11-20).
  • Synthesis of Celecoxib and Structural Analogs- A Review - ResearchGate. (2025-08-06).
  • Exploiting the diazotization reaction of 4-minoacetophenone for Methyldopa determination. (2025-08-07).
  • Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions - Organic Chemistry Frontiers (RSC Publishing).
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023-06-30).
  • Aminative Suzuki-Miyaura Coupling - Domainex. (2024-06-11).
  • Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids - PMC - NIH.
  • New Diazo Process - DTIC.
  • Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE.
  • The Buchwald-Hartwig Amination Reaction - YouTube. (2012-04-06).
  • Preparation and Evaluation of Amino Acid Conjugates of Celecoxib as Prodrugs to Improve the Pharmacokinetic and Therapeutic Properties of Celecoxib - PubMed Central. (2020-10-30).
  • CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents.
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. (2024-03-22).
  • US2013180A - Process of preparing diazonium compounds from 4-aminodiarylamines - Google Patents.
  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - ResearchGate. (2025-08-07).
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018-05-04).
  • Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors - PMC.
  • SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB - Zenodo. (2020-05-30).
  • Selective N-arylation of aminobenzanilides under mild conditions using triarylbismuthanes - PubMed.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing.
  • Room temperature N-arylation of amino acids and peptides using copper(i) and β-diketone.
  • Chemistry of uncondensed 1,2,4-triazines, Part IV. Synthesis and chemistry of bioactive 3-amino-1,2,4-triazines and related compounds--an overview - ResearchGate. (2025-08-06).

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-Amino-4-chlorobenzenesulfonamide and Its Process-Related Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated isocratic High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Amino-4-chlorobenzenesulfonamide and its potential process-related impurities. The method is designed for researchers, scientists, and drug development professionals engaged in the synthesis, quality control, and stability testing of this important pharmaceutical intermediate. The described protocol offers excellent specificity, linearity, accuracy, and precision, making it suitable for routine analysis in a regulated environment.

Introduction: The Analytical Imperative for this compound

This compound is a key starting material and intermediate in the synthesis of various pharmaceutical compounds, including diuretics and carbonic anhydrase inhibitors.[1] The purity of this intermediate is critical as any impurities can be carried through the synthetic process, potentially affecting the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable and sensitive analytical method is essential for monitoring its purity, identifying and quantifying process-related impurities, and ensuring batch-to-batch consistency. This application note provides a comprehensive guide to the HPLC analysis of this compound, with a focus on the scientific rationale behind the method development.

Chromatographic Principles and Method Rationale

The separation of this compound from its potential impurities is achieved by reversed-phase HPLC. The choice of this chromatographic mode is based on the non-polar to moderately polar nature of the analyte and its likely impurities.

  • Stationary Phase: A C8 column is selected for this method.[2] While a C18 column could also be used, the C8 provides a slightly less hydrophobic stationary phase, which can be advantageous for retaining and separating the relatively polar this compound and its derivatives without excessively long run times. The use of a YMC-Triart C8 column (250 x 4.6 mm, 5 µm) is recommended for its durability and excellent peak shape for a wide range of compounds.[2]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous buffer and an organic modifier is employed. The buffer, 20 mM potassium phosphate adjusted to a pH of 3.0 with phosphoric acid, serves to control the ionization of the amino group on the analyte and its derivatives, ensuring consistent retention times and symmetrical peak shapes. Acetonitrile is chosen as the organic modifier due to its low UV cutoff and excellent solubilizing properties for sulfonamides. The isocratic elution simplifies the method, enhances reproducibility, and allows for a shorter run time.

  • Detection: Detection is performed using a Photo-Diode Array (PDA) detector at 265 nm.[2] This wavelength is chosen based on the UV absorbance profile of the benzenesulfonamide chromophore, which provides good sensitivity for the parent compound and its likely aromatic impurities. A PDA detector is preferred as it allows for the simultaneous acquisition of spectra across a range of wavelengths, which can be invaluable for peak purity assessment and impurity identification.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A quaternary or binary HPLC system with a PDA detector.

  • Column: YMC-Triart C8 (250 x 4.6 mm, 5 µm) or equivalent.[2]

  • Reagents:

    • This compound reference standard (Sigma-Aldrich, CAS: 29092-34-0)

    • Acetonitrile (HPLC grade)

    • Potassium phosphate monobasic (ACS grade)

    • Phosphoric acid (ACS grade)

    • Water (HPLC grade)

Preparation of Solutions
  • Mobile Phase: Dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. The final mobile phase is a 60:40 (v/v) mixture of this buffer and acetonitrile.

  • Diluent: A 50:50 (v/v) mixture of mobile phase buffer and acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

HPLC Method Parameters
ParameterSetting
Column YMC-Triart C8 (250 x 4.6 mm, 5 µm)[2]
Mobile Phase 20 mM Potassium Phosphate (pH 3.0) : Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min[2]
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 265 nm[2]
Run Time 20 minutes
Analytical Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (Buffer:ACN 60:40) E Equilibrate System with Mobile Phase A->E B Prepare Diluent C Prepare Standard Solution (100 µg/mL) B->C D Prepare Sample Solution (1000 µg/mL) B->D F Inject Standard & Sample C->F D->F E->F G Isocratic Elution (20 min) F->G H PDA Detection (265 nm) G->H I Integrate Peaks H->I J Calculate Purity (% Area Normalization) I->J K Generate Report J->K

Caption: Workflow for the HPLC analysis of this compound.

Results and Discussion

System Suitability

To ensure the validity of the analytical results, system suitability parameters should be assessed before sample analysis by injecting the Working Standard Solution (100 µg/mL) five times. The acceptance criteria are as follows:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%
Method Validation

This method should be validated in accordance with ICH guidelines. A summary of the expected validation parameters is provided below.

  • Specificity: The method should demonstrate good resolution between the main peak of this compound and any potential impurities. A typical chromatogram will show the main peak at a retention time of approximately 8-10 minutes.

  • Linearity: The method is expected to be linear over a concentration range of 1 to 200 µg/mL with a correlation coefficient (r²) of ≥ 0.999.[2]

  • Accuracy: Accuracy should be assessed by spike recovery studies at three concentration levels (e.g., 50%, 100%, and 150% of the working standard concentration). Recoveries are expected to be within 98.0% to 102.0%.

  • Precision: The precision of the method, expressed as the relative standard deviation (%RSD), should be ≤ 2.0% for both repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ for this compound are anticipated to be approximately 0.1 µg/mL and 0.3 µg/mL, respectively, demonstrating the high sensitivity of the method.

Analysis of Potential Derivatives

The developed method is also suitable for the separation and quantification of potential process-related impurities, such as those arising from starting materials or side reactions. For instance, an impurity like 4-chlorobenzenesulfonamide (lacking the amino group) would be expected to be less polar and thus have a longer retention time. Conversely, a more polar impurity, such as one with an additional hydroxyl group, would likely elute earlier. The PDA detector is instrumental in providing preliminary identification of such derivatives by comparing their UV spectra to that of the parent compound.

Conclusion

The HPLC method detailed in this application note provides a reliable, sensitive, and efficient means for the quality control of this compound and its derivatives. The use of a C8 column with an isocratic mobile phase and PDA detection ensures robust and reproducible results. This method is well-suited for implementation in research, development, and manufacturing environments to ensure the quality and consistency of this vital pharmaceutical intermediate.

References

  • Thermo Fisher Scientific. (n.d.). Amino acid analysis in food, beverages and fertilizers by automated in-needle OPA/FMOC derivatization.
  • Gailiūtė, A., et al. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI.
  • Patel, D. R., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.
  • Gadani, K., et al. (2019). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology.
  • Patyra, E., et al. (2021). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules.

Sources

Application Notes and Protocols for the ¹H and ¹³C NMR Characterization of 3-Amino-4-chlorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the structural elucidation of 3-Amino-4-chlorobenzenesulfonamide using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document outlines the fundamental principles, experimental procedures, and data interpretation strategies necessary for unambiguous characterization. The protocols are designed to be self-validating, with in-depth explanations of the causality behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Structural Verification

In the realm of pharmaceutical sciences and organic synthesis, the unequivocal confirmation of a molecule's structure is paramount. This compound, a key intermediate in the synthesis of various biologically active compounds, demands rigorous characterization to ensure purity and identity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural analysis of organic molecules in solution. This guide will provide the necessary protocols and theoretical background to successfully characterize this compound using ¹H and ¹³C NMR.

The substituents on the benzene ring—an amino group (-NH₂), a chloro group (-Cl), and a sulfonamide group (-SO₂NH₂)—each exert distinct electronic effects that influence the chemical shifts of the aromatic protons and carbons. Understanding these effects is crucial for the correct assignment of the NMR signals. The amino group is an electron-donating group, which tends to shield the ortho and para positions, shifting their signals upfield in the NMR spectrum.[1] Conversely, the chloro and sulfonamide groups are electron-withdrawing, deshielding the aromatic nuclei and causing downfield shifts.[2] The interplay of these substituent effects results in a unique NMR fingerprint for this compound.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is essential for designing an effective NMR experiment.

PropertyValueSource
Molecular Formula C₆H₇ClN₂O₂S[3]
Molecular Weight 206.65 g/mol [3][4]
Appearance Solid[4]
IUPAC Name This compound

Experimental Protocols

Sample Preparation: The Foundation of a High-Quality Spectrum

The quality of the NMR spectrum is directly contingent on the meticulous preparation of the sample. The goal is to create a homogeneous solution free from particulate matter and paramagnetic impurities.[5]

Materials:

  • This compound

  • Deuterated solvent (e.g., DMSO-d₆)

  • High-quality 5 mm NMR tubes

  • Pasteur pipettes and bulbs

  • Small vials

  • Analytical balance

Protocol:

  • Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.[6] The higher concentration for ¹³C NMR is necessary due to the low natural abundance of the ¹³C isotope.[7]

  • Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial.[5] DMSO-d₆ is a common choice for sulfonamides due to its high dissolving power. Ensure the solvent is from a fresh, sealed container to minimize water contamination.[8] Gently swirl or vortex the vial to fully dissolve the sample.

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small cotton plug in a Pasteur pipette directly into the NMR tube.[9]

  • Volume Adjustment: The final sample height in the NMR tube should be between 4 and 5 cm to ensure it is within the detection region of the NMR probe's coils.[5]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identity.

Diagram of the Sample Preparation Workflow:

G cluster_prep Sample Preparation weigh 1. Weigh Sample (10-20 mg for ¹H, 50-100 mg for ¹³C) dissolve 2. Dissolve in Deuterated Solvent (e.g., 0.7 mL DMSO-d₆) weigh->dissolve Transfer to vial filter 3. Filter into NMR Tube dissolve->filter Ensure complete dissolution adjust 4. Adjust Volume (4-5 cm height) filter->adjust Gravity filtration cap 5. Cap and Label adjust->cap G cluster_acq Data Acquisition insert Insert Sample lock_shim Lock and Shim insert->lock_shim tune_match Tune and Match Probe lock_shim->tune_match setup_exp Set Acquisition Parameters tune_match->setup_exp acquire Acquire FID setup_exp->acquire process Process Data (FT, Phase, Baseline) acquire->process

Caption: General workflow for NMR data acquisition and processing.

Data Analysis and Interpretation: Decoding the Spectrum

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum (typically 6.5-8.0 ppm) will be of primary interest. [10]The three aromatic protons will exhibit distinct chemical shifts and coupling patterns based on their positions relative to the substituents.

Predicted ¹H Chemical Shifts and Splitting Patterns:

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J)Rationale
H-2 ~7.5-7.7dJ(H2,H6) ≈ 2-3 HzOrtho to the electron-withdrawing -SO₂NH₂ group and meta to the electron-donating -NH₂ group.
H-5 ~7.2-7.4dJ(H5,H6) ≈ 8-9 HzOrtho to the electron-withdrawing -Cl group and ortho to the electron-donating -NH₂ group.
H-6 ~6.8-7.0ddJ(H6,H5) ≈ 8-9 Hz, J(H6,H2) ≈ 2-3 HzOrtho to the electron-donating -NH₂ group and meta to both electron-withdrawing groups.
-NH₂ ~5.0-6.0br s-Broad singlet, chemical shift is concentration and solvent dependent.
-SO₂NH₂ ~7.0-8.0br s-Broad singlet, chemical shift is concentration and solvent dependent.

Note: These are estimated values. The actual spectrum should be referenced to the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm).

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show six distinct signals for the six aromatic carbons. The chemical shifts are influenced by the inductive and resonance effects of the substituents. Aromatic carbons typically resonate in the 120-150 ppm range. [10] Predicted ¹³C Chemical Shifts:

CarbonPredicted δ (ppm)Rationale
C-1 ~135-145Attached to the electron-withdrawing -SO₂NH₂ group.
C-2 ~115-125Influenced by ortho -SO₂NH₂ and para -NH₂ groups.
C-3 ~140-150Attached to the electron-donating -NH₂ group.
C-4 ~120-130Attached to the electron-withdrawing -Cl group.
C-5 ~125-135Influenced by ortho -Cl and meta -SO₂NH₂ groups.
C-6 ~110-120Influenced by ortho -NH₂ and meta -Cl groups.

Note: Quaternary carbons (C-1, C-3, C-4) will typically have lower intensities than protonated carbons.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the ¹H and ¹³C NMR characterization of this compound. By following the detailed protocols for sample preparation and data acquisition, and by applying the principles of spectral interpretation outlined herein, researchers can confidently verify the structure of this important chemical entity. The provided rationale for experimental choices and predicted spectral features serves to enhance the trustworthiness and educational value of this guide.

References

  • Stothers, J. B.
  • Chapter 5: Acquiring ¹H and ¹³C Spectra.
  • PubChem. 3-Amino-4-chlorobenzoic acid.
  • Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]
  • PubChem. 3-Amino-4-chloro-N-phenylbenzenesulfonamide.
  • Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-
  • Basic Practical NMR Concepts.
  • Organomation.
  • Spiesecke, H., & Schneider, W. G. Substituent Effects on the C¹³ and H¹ Chemical Shifts in Monosubstituted Benzenes. The Journal of Chemical Physics. [Link]
  • ¹³C NMR Chemical Shifts.
  • Basic NMR Concepts. [Link]
  • Edison, A., et al. Practical Guidelines to ¹³C-based NMR Metabolomics. NIST. [Link]
  • NMR Sample Preparation.
  • Substituent Effects on ¹³C NMR and ¹H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines.
  • PubChem. 4-Amino-3-chlorobenzenesulfonamide.
  • Optimized Default ¹³C Parameters. University of Wisconsin-Madison Chemistry Department NMR Facility. [Link]
  • How to Analyze Chemical Shift in the Arom
  • Amass, A. J., et al. The influence of substituents on the ¹³C-NMR chemical shifts of meta- and para- substituted phenylacetylenes.
  • Bagno, A., et al. Predicting ¹³C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A. [Link]
  • Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. [Link]
  • A Great ¹³C NMR Spectrum Even When Your Sample is Dilute. Anasazi Instruments. [Link]
  • Abraham, R. J., et al. Prediction of ¹H NMR Chemical Shifts and Conformational Analysis of Organic Molecules. The University of Liverpool Repository. [Link]
  • FT-NMR Sample Prepar
  • Fowler, S. How to predict the ¹³C NMR spectrum of a compound. YouTube. [Link]
  • NMR Spectroscopy of Benzene Deriv
  • Aromatic ¹HNMR signals of compounds (a) 1a and (b) 1b.
  • Comparison of the substituent effects on the (¹³)C NMR with the (¹)H NMR chemical shifts of CH=N in substituted benzylideneanilines. PubMed. [Link]
  • Explanation for ¹³C-Shift on arom
  • Quantit
  • Principles of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]
  • 3-Amino-4-Chlorobenzotrifluoride. [Link]
  • PubChem. 3-Amino-4-hydroxybenzenesulfonic acid.

Sources

Application Notes & Protocols: Leveraging 3-Amino-4-chlorobenzenesulfonamide as a Versatile Precursor for Novel Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Amino-4-chlorobenzenesulfonamide is a pivotal chemical intermediate whose structural motifs—a primary aromatic amine, an electron-withdrawing sulfonyl group, and a reactive chlorine atom—offer a rich platform for synthetic diversification in drug discovery. This guide provides an in-depth exploration of its utility, focusing on the strategic synthesis of potent pharmaceutical scaffolds. We will detail the causality behind synthetic choices and provide robust, step-by-step protocols for the derivatization of this precursor into key pharmacophores, such as those found in diuretic agents and selective COX-2 inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the synthetic potential of this valuable building block.

Physicochemical Properties & Strategic Importance

This compound is a solid compound whose value lies in its trifunctional nature. The sulfonamide group is a classic pharmacophore found in a multitude of drugs, including diuretics and antibacterial agents. The primary amino group serves as a versatile handle for a wide range of chemical transformations, including diazotization, acylation, and condensation reactions to form heterocycles. The chlorine atom, activated by the adjacent electron-withdrawing sulfonamide group, can participate in nucleophilic aromatic substitution reactions, further expanding its synthetic utility.

Table 1: Properties of this compound

Property Value Source
CAS Number 29092-34-0 [1]
Molecular Formula C₆H₇ClN₂O₂S [1]
Molecular Weight 206.65 g/mol [1]
Appearance Solid [1][2]
InChI Key OIWCPLBCWJUCMR-UHFFFAOYSA-N [1]

| Primary Applications | Chemical Intermediate for Pharmaceutical and Organic Synthesis |[2] |

Safety and Handling

Proper handling of this compound is crucial for laboratory safety. The compound should be handled in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[3]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[3]

  • Handling: Avoid creating dust. Use a closed system where possible. Wash hands thoroughly after handling.[3]

  • Storage: Store the container tightly sealed in a cool, dry, and well-ventilated place away from oxidizing agents.[2][3]

  • First Aid:

    • In case of skin contact: Wash immediately with plenty of soap and water.[3]

    • In case of eye contact: Rinse cautiously with water for several minutes.[3]

    • If inhaled: Move the person to fresh air.[3]

    • If swallowed: Rinse mouth and seek immediate medical attention.[3]

Application I: Synthesis of Furosemide-Type Diuretic Scaffolds

The aminobenzenesulfonamide core is fundamental to a class of potent "loop" diuretics.[4][5] The synthesis of these agents often involves the derivatization of the amino group. The following protocol outlines a representative synthesis of a key intermediate, demonstrating the strategic alkylation of the amino group, a common step in building diuretic drug candidates.

Workflow for Diuretic Precursor Synthesis

cluster_0 Synthesis Workflow start This compound step1 N-Alkylation with Furfuryl Chloride start->step1 + Furfuryl Chloride + Base (e.g., Na2CO3) + Solvent (e.g., DMF) step2 Purification (Recrystallization) step1->step2 Reaction Work-up product N-(furan-2-ylmethyl)-3-amino-4-chlorobenzenesulfonamide step2->product

Caption: Synthetic workflow for an N-alkylated diuretic precursor.

Protocol 1: Synthesis of a Diuretic Intermediate

This protocol describes the N-alkylation of this compound with furfuryl chloride. This specific transformation is a foundational step in creating analogues of diuretics like furosemide.

Rationale: The primary amine of the starting material acts as a nucleophile, displacing the chloride from furfuryl chloride. A non-nucleophilic base is required to neutralize the HCl generated during the reaction. DMF is chosen as the solvent for its ability to dissolve the reactants and its high boiling point, which allows for elevated reaction temperatures to drive the reaction to completion.

Materials:

  • This compound (1.0 eq)

  • Furfuryl chloride (1.1 eq)

  • Anhydrous Sodium Carbonate (Na₂CO₃) (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous DMF. Stir until fully dissolved.

  • Add anhydrous sodium carbonate to the solution.

  • Add furfuryl chloride dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 80°C and maintain for 4-6 hours, monitoring by TLC (Thin Layer Chromatography).

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water and extract three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an ethyl acetate/hexane solvent system.

Self-Validation & Characterization:

  • Yield: Expect a moderate to good yield (60-75%).

  • Melting Point: The purified product should exhibit a sharp melting point.

  • ¹H NMR: Expect to see characteristic peaks for the furan ring protons, a doublet for the methylene bridge protons coupled to the NH proton, and the aromatic protons from the benzenesulfonamide ring.

  • FT-IR (cm⁻¹): Look for the appearance of a secondary amine N-H stretch (~3350 cm⁻¹) and the persistence of the sulfonamide N-H stretches (~3300-3200 cm⁻¹) and S=O stretches (~1350 and 1160 cm⁻¹).

Application II: Synthesis of Celecoxib-Type COX-2 Inhibitors

Selective COX-2 inhibitors, like Celecoxib, are characterized by a 1,5-diarylpyrazole core.[6] A key synthetic strategy involves the condensation of a 1,3-diketone with a substituted arylhydrazine.[7] this compound can serve as a precursor to the necessary hydrazine via a two-step process involving diazotization followed by reduction.

Pathway to Celecoxib Analogue Synthesis

G A This compound B Diazonium Salt Intermediate A->B Step 1: Diazotization (NaNO2, HCl, 0-5°C) C 4-Chloro-3-hydrazinylbenzenesulfonamide B->C Step 2: Reduction (SnCl2, HCl) E Celecoxib Analogue (Pyrazole Core) C->E Step 3: Cyclocondensation (Ethanol, Reflux) D 1,3-Diketone (e.g., 1-(4-methylphenyl)-4,4,4- trifluorobutane-1,3-dione) D->E

Caption: Multi-step synthesis of a celecoxib analogue from the precursor.

Protocol 2: Two-Step Synthesis of a 1,5-Diarylpyrazole

This protocol outlines the conversion of the precursor to the required hydrazine and its subsequent condensation to form the pyrazole core structure.

Part A: Synthesis of 4-Chloro-3-hydrazinylbenzenesulfonamide

Rationale: The primary aromatic amine is converted to a diazonium salt at low temperature to prevent decomposition. This salt is then reduced in situ by stannous chloride (SnCl₂) to form the corresponding hydrazine. This is a classic and reliable method for synthesizing arylhydrazines.

Materials:

  • This compound (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O)

  • Sodium Hydroxide (NaOH) solution

Procedure:

  • Suspend this compound in concentrated HCl and cool the mixture to 0-5°C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C. Stir for 30 minutes after addition is complete.

  • In a separate flask, prepare a solution of stannous chloride dihydrate in concentrated HCl and cool it to 0°C.

  • Slowly add the cold diazonium salt solution to the stannous chloride solution, ensuring the temperature remains below 10°C.

  • After the addition is complete, remove the ice bath and stir at room temperature for 3 hours.

  • Collect the precipitated hydrazine hydrochloride salt by filtration.

  • To obtain the free base, suspend the salt in water and carefully add a 10% NaOH solution until the pH is basic (~8-9).

  • Filter the resulting solid, wash with cold water, and dry under vacuum.

Part B: Synthesis of the Pyrazole Core

Rationale: The synthesized arylhydrazine undergoes a cyclocondensation reaction with a 1,3-diketone. One nitrogen of the hydrazine attacks one carbonyl, and the other nitrogen attacks the second carbonyl, followed by dehydration to form the stable aromatic pyrazole ring.[7]

Materials:

  • 4-Chloro-3-hydrazinylbenzenesulfonamide (from Part A) (1.0 eq)

  • 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq)

  • Ethanol

Procedure:

  • Dissolve the hydrazine from Part A and the 1,3-diketone in ethanol in a round-bottom flask.

  • Reflux the mixture for 4-8 hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry.

  • The product can be further purified by recrystallization from ethanol if necessary.

Self-Validation & Characterization:

  • Hydrazine Intermediate: Characterize by ¹H NMR to confirm the presence of hydrazine protons (which may be broad) and by mass spectrometry.

  • Final Pyrazole Product:

    • ¹H NMR: A characteristic singlet for the pyrazole CH proton should appear. Signals for the tolyl methyl group and the two distinct aromatic rings should be visible.

    • ¹⁹F NMR: A singlet corresponding to the -CF₃ group.

    • Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of the final product.

Table 2: Summary of Protocols and Expected Outcomes

Protocol Key Transformation Reagents Conditions Expected Yield
1 N-Alkylation Furfuryl Chloride, Na₂CO₃ DMF, 80°C, 4-6h 60-75%
2A Diazotization/Reduction NaNO₂, SnCl₂·2H₂O, HCl 0-5°C then RT, 3h 70-85%

| 2B | Cyclocondensation | 1,3-Diketone | Ethanol, Reflux, 4-8h | 80-90% |

Conclusion

This compound stands out as a highly effective and economically viable precursor for constructing complex molecular architectures in pharmaceutical research. Its inherent functionalities allow for sequential and regioselective modifications, providing access to diverse libraries of compounds. The protocols detailed herein for the synthesis of diuretic and anti-inflammatory scaffolds serve as a testament to its versatility and provide a solid foundation for further exploration and development of novel therapeutic agents.

References

  • Gökçe, M., et al. (2016). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules.
  • Lee, Y., et al. (2019). Preparation and Evaluation of Amino Acid Conjugates of Celecoxib as Prodrugs to Improve the Pharmacokinetic and Therapeutic Properties of Celecoxib. MDPI.
  • Edwards, M., & Ratho, S. (2012). Synthesis of p-Chlorocelecoxib from 4-Methylacetophenone & its Spectral Characterization. Indo Global Journal of Pharmaceutical Sciences.
  • Reddy, P., et al. (2020). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Zenodo.
  • Vaickelioniene, R., et al. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI.
  • Nielsen, O. B., Nielsen, C. K., & Feit, P. W. (1973). Aminobenzoic acid diuretics. 5. 3-Amino-4-arylmethyl-5-sulfamylbenzoic acid derivatives and related compounds. Journal of Medicinal Chemistry, 16(10), 1170–1177.
  • Feit, P. W. (1971). Aminobenzoic acid diuretics. 2. 4-Substituted-3-amino-5-sulfamylbenzoic acid derivatives. Journal of Medicinal Chemistry, 14(5), 432–439.

Sources

Application Notes: A Step-by-Step Guide to the Diazotization of 3-Amino-4-chlorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Diazonium Salt Intermediate

The diazotization of primary aromatic amines is a cornerstone transformation in synthetic organic chemistry, unlocking a vast array of subsequent functionalizations. This process converts a relatively inert amino group into a highly reactive diazonium salt, which serves as a versatile intermediate.[1] The resulting diazonium group (-N₂⁺) is an excellent leaving group (as dinitrogen gas), readily displaced by a wide range of nucleophiles in reactions such as the Sandmeyer, Schiemann, and Gomberg-Bachmann reactions.[2]

This guide provides a detailed, field-proven protocol for the diazotization of 3-Amino-4-chlorobenzenesulfonamide. This specific molecule is a valuable building block in the synthesis of pharmaceuticals and specialized azo dyes. The resulting diazonium salt is typically prepared in situ and used immediately in subsequent coupling reactions due to its inherent instability.[3] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance grounded in established chemical principles and safety protocols.

Critical Safety Imperatives: Handling Diazonium Compounds

Aryl diazonium salts are notoriously unstable and can be explosive, especially in a solid, dry state.[4] Their preparation and handling demand strict adherence to safety protocols. The following rules are critical for the safe execution of this procedure:

  • Temperature Control is Paramount: The reaction must be maintained at 0-5 °C.[1] Above this temperature range, the diazonium salt can decompose rapidly, potentially leading to an uncontrolled, explosive release of nitrogen gas.[4]

  • Never Isolate the Solid Salt: Diazonium salts should not be isolated or allowed to dry unless specific, stabilizing counter-ions (like tetrafluoroborate) are used, which is not the case in this protocol.[4] The product should be kept in solution and used promptly.

  • Stoichiometric Control: Use only a stoichiometric amount of sodium nitrite. A significant excess can lead to unwanted side reactions and poses a safety risk.[5][6]

  • Quench Excess Nitrous Acid: Any excess nitrous acid remaining after the reaction should be neutralized. This is typically achieved by the careful addition of sulfamic acid.[1]

  • Proper Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and gloves. Conduct the reaction in a well-ventilated fume hood.

  • Ventilation: The reaction generates gases. Ensure the reaction vessel is not sealed to prevent pressure buildup.[5][6]

  • Waste Disposal: Unreacted diazonium salts in waste streams must be quenched before disposal. Hypophosphorous acid is often used for this purpose.[5] All local regulations for hazardous waste disposal must be followed.

The Underlying Chemistry: Mechanism of Diazotization

The diazotization reaction proceeds through a series of well-understood steps involving the in situ generation of the nitrosating agent.

  • Formation of Nitrous Acid: In the presence of a strong mineral acid like hydrochloric acid (HCl), sodium nitrite (NaNO₂) is protonated to form nitrous acid (HNO₂).[7][8]

  • Formation of the Nitrosonium Ion: The nitrous acid is further protonated by the excess acid, followed by the loss of a water molecule to generate the highly electrophilic nitrosonium ion (NO⁺).

  • Electrophilic Attack: The primary aromatic amine (this compound) acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine intermediate.

  • Tautomerization and Dehydration: The N-nitrosamine undergoes a series of proton transfers (tautomerization) to form a diazohydroxide. Subsequent protonation of the hydroxyl group by the acid catalyst creates a good leaving group (water), which is eliminated to form the stable aryl diazonium ion.[7]

Diagram: Mechanism of Diazotization

Diazotization_Mechanism NaNO2 NaNO₂ + HCl HNO2 HNO₂ (Nitrous Acid) NaNO2->HNO2 In situ generation NO_plus NO⁺ (Nitrosonium Ion) HNO2->NO_plus + H⁺, -H₂O H2O_out1 H₂O Nitrosamine Ar-NH-N=O (N-Nitrosamine) NO_plus->Nitrosamine Nucleophilic Attack Amine Ar-NH₂ (this compound) Amine->Nitrosamine Nucleophilic Attack Diazohydroxide Ar-N=N-OH (Diazohydroxide) Nitrosamine->Diazohydroxide Tautomerization Diazonium Ar-N₂⁺ (Aryl Diazonium Ion) Diazohydroxide->Diazonium + H⁺, -H₂O H2O_out2 H₂O

Caption: The reaction pathway for the formation of an aryl diazonium ion.

Experimental Protocol

This protocol is adapted from established procedures for structurally similar aromatic amines, such as 4-Amino-3-chlorobenzenesulfonic acid.[1] The quantities are based on a 0.1 molar scale.

Materials and Reagents
ReagentMolecular Weight ( g/mol )Quantity (0.1 mol scale)MolesNotes
This compound206.6520.67 g0.10Purity >98%
Sodium Nitrite (NaNO₂)69.007.25 g0.105A slight excess ensures complete reaction.
Concentrated Hydrochloric Acid (HCl)36.46~25 mL (approx. 0.3 mol)~0.3037% w/w. Provides the acidic medium and excess protons.
Distilled Water18.02~250 mL-Used as the reaction solvent.
Ice-As needed-For maintaining temperature.
Starch-Iodide Paper---For testing for the presence of excess nitrous acid.
Sulfamic Acid (NH₂SO₃H)97.09As needed-For quenching excess nitrous acid (optional but recommended).[1]
Step-by-Step Procedure
  • Preparation of the Amine Suspension:

    • To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add this compound (20.67 g).

    • Add approximately 200 mL of distilled water and begin stirring to form a suspension. The sulfonamide may have limited solubility.

    • Carefully and slowly add concentrated hydrochloric acid (25 mL) to the suspension. Some warming may occur.

    • Place the flask in an ice-salt bath and cool the mixture to 0-5 °C with continuous, vigorous stirring. Add crushed ice directly to the mixture if necessary to maintain this temperature range.

  • Preparation of the Nitrite Solution:

    • In a separate beaker, dissolve sodium nitrite (7.25 g) in 50 mL of distilled water.

    • Cool this solution in an ice bath before use.

  • Diazotization Reaction:

    • Once the amine suspension is stable at 0-5 °C, slowly add the chilled sodium nitrite solution dropwise from the dropping funnel over 20-30 minutes.

    • Crucial: Maintain vigorous stirring and ensure the internal temperature does not rise above 5 °C.[1] The rate of addition is the primary means of temperature control.

  • Monitoring for Completion:

    • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes.

    • Test for a slight excess of nitrous acid by touching a drop of the reaction mixture to starch-iodide paper. An immediate blue-black color indicates the presence of nitrous acid and that the diazotization is complete.

  • Quenching Excess Nitrite (Recommended):

    • If the starch-iodide test is strongly positive, quench the excess nitrous acid by adding a small amount of sulfamic acid, portion-wise, until the test is negative or only faintly positive.[1]

  • Use of the Diazonium Salt Solution:

    • The resulting pale-yellow solution or fine suspension contains the 4-chloro-3-sulfamoylbenzenediazonium chloride.

    • This solution is unstable and should be used immediately for the subsequent reaction (e.g., azo coupling). Do not attempt to store it.[3]

Diagram: Experimental Workflow

Workflow start Start prep_amine 1. Prepare Amine Suspension (Amine + H₂O + HCl) start->prep_amine cool_amine 2. Cool to 0-5 °C (Ice-Salt Bath) prep_amine->cool_amine add_nitrite 4. Add NaNO₂ Solution Dropwise (Maintain T < 5 °C) cool_amine->add_nitrite prep_nitrite 3. Prepare & Cool NaNO₂ Solution prep_nitrite->add_nitrite stir 5. Stir for 30 min at 0-5 °C add_nitrite->stir test 6. Test with Starch-Iodide Paper stir->test quench 7. Quench Excess Nitrite (Optional - Sulfamic Acid) test->quench Positive use 8. Use Diazonium Salt Solution Immediately test->use Negative/Faint quench->use end End use->end

Sources

Application Notes and Protocols for the Preparation of Benzenesulfonamide Derivatives from 3-Amino-4-chlorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of 3-amino-4-chlorobenzenesulfonamide as a key starting material for the preparation of various benzenesulfonamide derivatives. This document emphasizes the underlying chemical principles, offers detailed, field-proven protocols for key transformations, and discusses the significance of the resulting compounds in medicinal chemistry. The protocols are designed to be self-validating, with explanations for critical steps and expected outcomes.

Introduction: The Strategic Importance of this compound

This compound is a versatile bifunctional molecule of significant interest in synthetic and medicinal chemistry. Its structure, featuring a nucleophilic amino group, an aromatic ring amenable to electrophilic substitution, and a sulfonamide moiety, makes it a valuable scaffold for building more complex molecules. The chlorine atom provides a site for further functionalization or can act as a key electronic and steric modulator in the final compound.

The sulfonamide group (—SO₂NH₂) is a well-established pharmacophore, crucial to the activity of a wide range of therapeutic agents, including antibacterial drugs, diuretics, and anti-inflammatory agents.[1][2] The strategic placement of the amino and chloro substituents on the benzene ring of the title compound allows for regioselective reactions, making it a predictable and reliable building block in multi-step syntheses.

Key Physicochemical Properties:

PropertyValueReference
Molecular Formula C₆H₇ClN₂O₂S[3]
Molecular Weight 206.65 g/mol [3]
CAS Number 29092-34-0
Appearance Solid / White powder[4]
InChI Key OIWCPLBCWJUCMR-UHFFFAOYSA-N

Core Synthetic Applications and Mechanistic Insights

The primary synthetic utility of this compound stems from the reactivity of its amino group. This group can be readily transformed into a variety of functional groups, serving as a handle for constructing larger, more complex molecular architectures. A paramount application is in the synthesis of pyrazole-containing compounds, most notably the selective COX-2 inhibitor, Celecoxib.

Synthesis of Celecoxib: A Case Study in Pyrazole Formation

The synthesis of Celecoxib provides an excellent example of the strategic use of a substituted hydrazine derived from an aniline precursor. While Celecoxib itself is synthesized from 4-hydrazinylbenzenesulfonamide, the principles are directly applicable to derivatives that could be prepared from this compound. The general pathway involves a diazotization of the amino group, followed by reduction to a hydrazine, which is then condensed with a β-diketone.

The key steps, adapted from established Celecoxib syntheses, are:

  • Diazotization: The aromatic amino group is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl). This is a classic transformation that prepares the nitrogen for further reactions.

  • Reduction to Hydrazine: The diazonium salt is then reduced to the corresponding hydrazine derivative. A common reducing agent for this step is stannous chloride (SnCl₂) in concentrated hydrochloric acid.

  • Cyclocondensation (Knorr Pyrazole Synthesis): The resulting hydrazine hydrochloride is condensed with a β-diketone, such as 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione. This reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl groups of the diketone, followed by cyclization and dehydration to form the stable pyrazole ring.

The workflow for this type of synthesis is illustrated below.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Reduction cluster_2 Step 3: Cyclocondensation A This compound B Diazonium Salt Intermediate A->B NaNO₂, HCl 0-5 °C C 3-Chloro-4-sulfamoylphenylhydrazine Hydrochloride B->C SnCl₂·2H₂O, conc. HCl E Final Pyrazole Derivative C->E Reflux in Alcohol (e.g., Methanol or Ethanol) D β-Diketone (e.g., trifluoroacetylacetone derivative) D->E Reflux in Alcohol (e.g., Methanol or Ethanol) G cluster_0 Derivative Pathways cluster_1 Therapeutic Targets A This compound B Schiff Bases A->B Condensation with Aldehydes/Ketones C Amide Conjugates A->C Acylation with Carboxylic Acids D Heterocyclic Systems (e.g., Imidazoles, Pyrazoles) A->D Cyclization Reactions E Carbonic Anhydrase Inhibitors B->E F COX-2 Inhibitors C->F D->E D->F G Antibacterial Agents D->G

Sources

Topic: Analytical Techniques for the Precise Quantification of 3-Amino-4-chlorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the analytical quantification of 3-Amino-4-chlorobenzenesulfonamide, a key chemical entity relevant in pharmaceutical synthesis as an intermediate or a potential impurity.[1] The accurate determination of its concentration is critical for process control, quality assurance, and regulatory compliance. This application note details two robust methods: a high-specificity, stability-indicating High-Performance Liquid Chromatography (HPLC) method and a rapid, high-throughput UV-Vis Spectrophotometric method. Each protocol is presented with an emphasis on the underlying scientific principles, causality behind experimental choices, and a self-validating framework compliant with International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3][4]

Introduction: The Analytical Imperative

This compound (CAS No: 29092-34-0) is a sulfonamide derivative whose presence and purity must be meticulously controlled in pharmaceutical manufacturing. Whether it is a starting material, an intermediate, or a process-related impurity, a validated analytical method is required to ensure the final drug product's safety, efficacy, and quality. The choice of analytical technique is dictated by the specific requirements of the analysis—ranging from high-specificity quantification for release testing to rapid screening for in-process monitoring.

This guide provides detailed protocols for two distinct, yet complementary, analytical approaches. The primary method, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), is presented as the gold standard for its specificity and suitability for complex matrices. The secondary method, UV-Visible Spectrophotometry following derivatization, is offered as a simpler alternative for applications where high specificity is not the primary constraint.

Method 1: High-Specificity Quantification by RP-HPLC with UV Detection

The HPLC method is the cornerstone for accurate and reliable quantification, capable of separating the analyte of interest from impurities, degradation products, and matrix components.[5] This inherent specificity makes it the preferred method for quality control (QC) laboratories and regulatory submissions.

Principle of the Method

This method employs reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a C18 stationary phase. An isocratic mobile phase of acetonitrile and a phosphate buffer provides optimal resolution and peak shape. The aromatic nature of this compound allows for sensitive detection using a UV detector. The method is designed to be validated according to ICH Q2(R2) guidelines to prove it is fit for its intended purpose.[4][6]

Instrumentation and Materials
  • Instrumentation: HPLC system with isocratic pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (e.g., Phenomenex Gemini, Waters Spherisorb).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄, AR Grade)

    • Orthophosphoric Acid (AR Grade)

    • Water (HPLC Grade)

    • This compound Reference Standard

Experimental Protocol

Step 1: Preparation of Mobile Phase (pH 3.0 Phosphate Buffer:Acetonitrile, 70:30 v/v)

  • Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water.

  • Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.

  • Filter the buffer solution through a 0.45 µm membrane filter.

  • Prepare the mobile phase by mixing 700 mL of the buffer with 300 mL of acetonitrile.

  • Degas the mobile phase by sonication or helium sparging before use.

Step 2: Preparation of Standard Solutions

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serially diluting the Standard Stock Solution with the mobile phase.

Step 3: Preparation of Sample Solution

  • Accurately weigh a quantity of the test sample expected to contain approximately 10 mg of the analyte into a 100 mL volumetric flask.

  • Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial. If necessary, perform further dilutions to bring the concentration within the calibration range.

Step 4: Chromatographic Analysis and System Suitability

  • Set up the HPLC system with the conditions specified in Table 1 .

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform five replicate injections of a working standard solution (e.g., 25 µg/mL).

  • Verify that the System Suitability Test (SST) criteria in Table 2 are met before proceeding with sample analysis. The purpose of the SST is to ensure the chromatographic system is performing adequately for the intended analysis.[5]

Table 1: HPLC Chromatographic Conditions

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhasePhosphate Buffer (pH 3.0):Acetonitrile (70:30 v/v)
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength240 nm
Injection Volume20 µL
Run Time10 minutes

Table 2: System Suitability Test (SST) Parameters and Acceptance Criteria

ParameterAcceptance CriteriaRationale
Tailing Factor (Asymmetry)≤ 2.0Ensures peak symmetry, which is crucial for accurate integration.
Theoretical Plates (N)≥ 2000Indicates column efficiency and good separation performance.
% RSD of Peak Areas≤ 2.0%Demonstrates the precision of the injector and the overall system stability.
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_report Output p1 Mobile Phase & Solution Prep a1 Column Equilibration p1->a1 p2 Sample Prep (Weighing, Dilution, Filtration) a3 Sample Injection & Data Acquisition p2->a3 a2 System Suitability Test (SST) a1->a2 a2->a3 d1 Peak Integration & Calibration Curve Generation a3->d1 d2 Quantification of Analyte d1->d2 r1 Final Report & Result Verification d2->r1

Caption: High-level workflow for the quantification of this compound by HPLC.

Method Validation Protocol

A robust validation process ensures that the analytical method is suitable for its intended purpose. The following parameters must be evaluated according to ICH Q2(R2) guidelines.[3][6]

Table 3: Summary of HPLC Method Validation Parameters and Acceptance Criteria

Validation ParameterProtocol SummaryTypical Acceptance Criteria
Specificity Analyze blank, placebo (if applicable), reference standard, and a sample spiked with known impurities. Forced degradation studies (acid, base, peroxide, heat, light) should also be performed.[7]No interference at the analyte's retention time. Peak purity index > 0.995 (for DAD).
Linearity & Range Analyze at least five concentrations across the expected range (e.g., 50% to 150% of the target concentration). Plot peak area vs. concentration and perform linear regression.[7]Correlation coefficient (r²) ≥ 0.999. Y-intercept should be insignificant.
Accuracy Analyze samples with known concentrations (e.g., spiked placebo) at a minimum of three levels (e.g., 80%, 100%, 120%) with three replicates each. Calculate the percent recovery.[5][7]Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) Analyze a minimum of six replicate sample preparations at 100% of the test concentration on the same day, with the same analyst and instrument.% RSD ≤ 2.0%.
Precision (Intermediate) Repeat the repeatability study on a different day, with a different analyst, or on a different instrument to assess intra-laboratory variation.% RSD ≤ 2.0%.
Limit of Quantitation (LOQ) Determine the lowest concentration that can be quantified with acceptable precision and accuracy. Often established where the signal-to-noise ratio is approximately 10:1.[8]Precision (%RSD) at the LOQ should be ≤ 10%.
Robustness Deliberately vary critical method parameters (e.g., pH ±0.2, mobile phase composition ±2%, column temperature ±5°C) and assess the impact on SST and results.[2]System suitability criteria must be met, and results should not be significantly affected.

Method 2: Rapid Quantification by UV-Vis Spectrophotometry

For applications that prioritize speed and simplicity over specificity, such as in-process checks or screening of raw materials with a well-defined matrix, UV-Vis spectrophotometry can be a viable option. As direct UV measurement lacks specificity, this protocol employs a derivatization reaction to shift the absorbance to the visible spectrum, reducing interference from other UV-absorbing compounds.

Principle of the Method

This method is based on the reaction of the primary aromatic amine group of this compound with 2,4,6-Trinitrobenzenesulfonic acid (TNBS). This reaction produces a highly colored trinitrophenyl (TNP) derivative that can be quantified spectrophotometrically in the visible range, where interference from matrix components is often lower.[9][10] The absorbance of the resulting solution is directly proportional to the concentration of the analyte.

Instrumentation and Materials
  • Instrumentation: UV-Vis Spectrophotometer (double beam recommended).

  • Reagents:

    • This compound Reference Standard

    • 2,4,6-Trinitrobenzenesulfonic acid (TNBS) solution (e.g., 0.1% in water)

    • Sodium Bicarbonate Buffer (0.1 M, pH 8.5)

    • Hydrochloric Acid (1 M)

    • Methanol (AR Grade)

Experimental Protocol

Step 1: Preparation of Standard Solutions

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare calibration standards (e.g., 2, 5, 10, 15, 20 µg/mL) by diluting the stock solution with methanol.

Step 2: Derivatization and Measurement

  • Pipette 1.0 mL of each standard and sample solution into separate test tubes.

  • Add 2.0 mL of the Sodium Bicarbonate Buffer (pH 8.5) to each tube.

  • Add 1.0 mL of the TNBS solution to each tube, mix thoroughly, and incubate in a water bath at 40°C for 30 minutes.

  • After incubation, stop the reaction by adding 1.0 mL of 1 M Hydrochloric Acid.

  • Allow the solutions to cool to room temperature.

  • Measure the absorbance of each solution at the wavelength of maximum absorption (λₘₐₓ, typically around 420 nm) against a reagent blank. The reagent blank is prepared by following the same procedure but using 1.0 mL of methanol instead of a standard or sample.

Step 3: Calculation

  • Generate a calibration curve by plotting the absorbance of the standards versus their concentration.

  • Determine the concentration of the sample from the calibration curve using its measured absorbance.

UV-Vis Spectrophotometry Workflow Diagram

UVVis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Measurement cluster_data Data Processing p1 Standard & Sample Solution Prep r1 Add Buffer & TNBS Reagent p1->r1 r2 Incubate (40°C, 30 min) r1->r2 r3 Stop Reaction (HCl) r2->r3 a1 Measure Absorbance at λₘₐₓ (420 nm) r3->a1 d1 Generate Calibration Curve a1->d1 d2 Calculate Sample Concentration d1->d2

Caption: Workflow for quantification of this compound by UV-Vis Spectrophotometry.

Comparative Summary of Methods

The choice between these two methods depends entirely on the analytical objective.

Table 4: Comparison of HPLC and UV-Vis Methods

FeatureRP-HPLC with UV DetectionUV-Vis Spectrophotometry (with Derivatization)
Specificity High (separates analyte from impurities)Low to Moderate (prone to interference)
Sensitivity (LOQ) High (typically low µg/mL to ng/mL)Moderate (typically mid-to-low µg/mL)
Throughput Moderate (dependent on run time)High (multiple samples processed in parallel)
Application QC release testing, stability studies, impurity profilingIn-process controls, raw material screening
Validation Comprehensive (requires all ICH parameters)Simplified (focus on linearity, accuracy, precision)
Cost & Complexity High (instrumentation, solvents, column)Low (simpler equipment and reagents)

Conclusion

The successful quantification of this compound relies on the selection of an analytical method that is fit for its intended purpose. The RP-HPLC method described herein offers high specificity and sensitivity, making it the definitive choice for regulatory-facing applications such as final product release and stability testing. Its validation must be rigorously performed following ICH Q2(R2) guidelines to ensure data integrity.

Conversely, the UV-Vis Spectrophotometric method provides a rapid, cost-effective alternative suitable for monitoring process streams or performing initial screening where the sample matrix is simple and well-characterized. While less specific, its high throughput is a significant advantage for in-process control.

Ultimately, a comprehensive analytical control strategy may leverage both methods: the spectrophotometric method for rapid process feedback and the HPLC method for final, unequivocal quality assessment.

References

  • Vertex AI Search. (2025). Understanding ICH Q2(R2)
  • Vertex AI Search. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • AMSbiopharma. (2025).
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023).
  • The Royal Society of Chemistry.
  • Pharmaceutical Technology. (n.d.).
  • Sigma-Aldrich. This compound DiscoveryCPR 29092-34-0.
  • A3P. Some good validation practices for analytical procedures.
  • Chemical Bull Pvt. Ltd. This compound | 29092-34-0.
  • SciSpace. (1960). The spectrophotometric determination of amine, amino acid and peptide with 2,4,6-trinitrobenzene 1-sulfonic acid.
  • Bubnis, W. A., & Ofner, C. M. 3rd. (1992). The determination of epsilon-amino groups in soluble and poorly soluble proteinaceous materials by a spectrophotometric method using trinitrobenzenesulfonic acid. Analytical Biochemistry, 207(1), 129–133.

Sources

Application Notes & Protocols: 3-Amino-4-chlorobenzenesulfonamide in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Preamble: A Strategic Overview

In the landscape of modern drug discovery and combinatorial chemistry, the efficiency of synthesizing diverse compound libraries is paramount. Solid-phase synthesis (SPS) stands as a cornerstone technology in this endeavor, offering streamlined purification and the potential for automation.[1][2][3][4][5] Within the vast arsenal of chemical building blocks amenable to SPS, 3-amino-4-chlorobenzenesulfonamide emerges as a versatile scaffold. Its trifunctional nature—an aromatic amine, a chloro group, and a sulfonamide—presents multiple points for diversification, making it an attractive starting point for the generation of focused libraries of potential therapeutic agents.

This guide provides a comprehensive technical overview and detailed protocols for the effective utilization of this compound as a reagent in solid-phase synthesis. We will delve into the strategic considerations for its immobilization onto a solid support, subsequent chemical modifications, and the final cleavage to yield purified products. The protocols herein are designed to be robust and adaptable, providing a solid foundation for your synthetic campaigns.

Core Principles and Strategic Considerations

The successful implementation of this compound in a solid-phase synthesis workflow hinges on a clear understanding of its chemical reactivity and the principles of SPS. The primary amino group is the most common handle for initial attachment to a solid support, typically through an amide bond formation. The sulfonamide moiety and the chloro-substituted aromatic ring then serve as points for subsequent diversification.

Choosing the Solid Support and Linker

The choice of resin and linker is critical as it dictates the conditions for cleavage and the C-terminal functionality of the final product.[4] For the synthesis of compounds with a C-terminal amide, resins such as Rink Amide or Sieber Amide are excellent choices due to their acid lability, allowing for mild cleavage conditions.[6][7] If a C-terminal carboxylic acid is desired, Wang resin or 2-chlorotrityl chloride resin are more suitable.[4][6]

Resin Type Linker Type Cleavage Condition Product C-Terminus Typical Application
Rink AmideAcid-labileMild acid (e.g., 95% TFA)AmideSynthesis of peptide amides and small molecule amides.
Sieber AmideHighly acid-labileVery mild acid (e.g., 1% TFA)AmideSynthesis of sensitive amide-containing compounds.
Wang ResinAcid-labileMild acid (e.g., 95% TFA)Carboxylic AcidGeneral synthesis of peptide acids and small molecule acids.
2-Chlorotrityl ChlorideVery acid-labileVery mild acid (e.g., AcOH or HFIP)Carboxylic AcidSynthesis of protected fragments and acid-sensitive molecules.
Orthogonal Protection Strategy

A key tenet of solid-phase synthesis is the use of orthogonal protecting groups. This allows for the selective deprotection of one functional group while others remain intact. In the context of using this compound, the primary amino group will be consumed in the linkage to the resin. The sulfonamide NH can be protected if necessary, for example with a Boc group, which is removable with acid, or left unprotected if it is not reactive under the subsequent reaction conditions.

Experimental Workflows & Protocols

The following sections provide detailed, step-by-step protocols for the use of this compound in solid-phase synthesis.

Workflow Overview

The general workflow for the solid-phase synthesis using this compound can be visualized as follows:

Solid-Phase Synthesis Workflow Resin 1. Resin Swelling Immobilization 2. Immobilization of This compound Resin->Immobilization Resin Preparation Diversification1 3. Diversification (e.g., Sulfonamide Alkylation) Immobilization->Diversification1 On-Resin Chemistry Diversification2 4. Further Diversification (e.g., Suzuki Coupling) Diversification1->Diversification2 Sequential Reactions Cleavage 5. Cleavage from Resin Diversification2->Cleavage Product Release Purification 6. Product Purification Cleavage->Purification Final Step

Caption: General workflow for solid-phase synthesis.

Protocol 1: Immobilization of this compound on Rink Amide Resin

This protocol describes the attachment of the building block to Rink Amide resin via its primary amino group to form a stable amide linkage.

Materials:

  • Rink Amide resin

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (20% in DMF)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin (1.0 g, ~0.6 mmol/g substitution) in DMF (10 mL) for 1 hour in a suitable reaction vessel. Drain the solvent.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (10 mL) for 20 minutes to remove the Fmoc protecting group from the linker. Drain and wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Activation of Carboxylic Acid (if applicable): This step is for coupling a carboxylic acid to the amino group of the resin. For direct attachment of this compound, proceed to step 4.

  • Coupling Reaction:

    • In a separate vial, dissolve this compound (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

    • Add this solution to the deprotected resin.

    • Agitate the mixture at room temperature for 4-6 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).

  • Drying: Dry the resin under vacuum.

  • Confirmation of Loading (Optional): A small sample of the resin can be cleaved and the product analyzed by LC-MS to confirm successful immobilization.

Protocol 2: On-Resin Diversification - N-Alkylation of the Sulfonamide

This protocol details the alkylation of the sulfonamide nitrogen while the molecule is attached to the solid support.

Materials:

  • Resin-bound this compound

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous DMF

Procedure:

  • Resin Swelling: Swell the resin in anhydrous THF for 30 minutes.

  • Deprotonation: Add a solution of NaH (5 eq.) in anhydrous THF to the resin and agitate for 1 hour at room temperature.

  • Alkylation: Add the alkyl halide (5 eq.) to the reaction mixture and continue to agitate overnight at room temperature.

  • Quenching and Washing: Carefully quench the reaction with methanol. Wash the resin with THF, water, DMF, and DCM.

  • Drying: Dry the resin under vacuum.

Protocol 3: On-Resin Diversification - Suzuki-Miyaura Cross-Coupling

This protocol describes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to modify the chloro-substituted aromatic ring.

Materials:

  • Resin-bound sulfonamide

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Dioxane/water mixture)

Procedure:

  • Resin Swelling: Swell the resin in the reaction solvent.

  • Reaction Setup: To the swollen resin, add the arylboronic acid (3 eq.), palladium catalyst (0.1 eq.), and base (3 eq.).

  • Reaction: Heat the mixture at 80-100 °C overnight under an inert atmosphere.

  • Washing: Cool the reaction mixture to room temperature and wash the resin thoroughly with the reaction solvent, water, DMF, and DCM.

  • Drying: Dry the resin under vacuum.

Protocol 4: Cleavage from the Resin

This protocol describes the final step of releasing the synthesized molecule from the solid support.

Materials:

  • Resin with the synthesized compound

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Place the dry resin in a reaction vessel.

  • Cleavage: Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Product Precipitation: Filter the resin and collect the filtrate. Precipitate the crude product by adding the filtrate to cold diethyl ether.

  • Isolation: Collect the precipitate by centrifugation or filtration.

  • Purification: Purify the crude product by an appropriate method, such as reverse-phase HPLC.

Causality and Self-Validation in Protocols

  • Excess Reagents: In solid-phase synthesis, a large excess of reagents is often used to drive reactions to completion.[8] This is feasible because the excess can be easily washed away, a key advantage over solution-phase synthesis.

  • Monitoring Reactions: The progress of on-resin reactions can be monitored using qualitative tests like the ninhydrin test for the presence of primary amines.[6] For a more quantitative assessment, a small aliquot of the resin can be cleaved and the product analyzed by LC-MS.

  • Scavengers in Cleavage: The cleavage cocktail typically includes scavengers like TIS to trap reactive cationic species that can be generated during the cleavage process, thereby preventing side reactions and protecting sensitive functional groups.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It may cause skin and eye irritation. Consult the Safety Data Sheet (SDS) for detailed safety information. Many of the reagents used in these protocols, such as DIC, piperidine, and TFA, are corrosive and/or toxic and should be handled in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block for the solid-phase synthesis of diverse small molecule libraries. Its trifunctional nature allows for multiple points of diversification, enabling the exploration of a broad chemical space. The protocols provided in this guide offer a robust starting point for researchers to incorporate this reagent into their drug discovery and development programs. By understanding the principles of solid-phase synthesis and carefully selecting resins, linkers, and reaction conditions, scientists can efficiently generate novel compounds with the potential for significant biological activity.

References

  • Nowick, J.S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • de la Torre, B. G., & Albericio, F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69.
  • Vaškevičiūtė, P., Zubrienė, A., Smirnov, A., Mickevičiūtė, A., Zakšauskas, A., Matulis, D., & Tumkevičius, S. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 30(13), 5432.
  • MDPI. (n.d.). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies.
  • Torr, J. E., Large, J. M., & McDonald, E. (2009). Design and Combinatorial Synthesis of a Library of Methylenesulfonamides and Related Compounds as Potential Kinase Inhibitors. Combinatorial Chemistry & High Throughput Screening, 12(3), 275–284.
  • ACS Publications. (n.d.). Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones.
  • Nefzi, A., Ostresh, J. M., & Houghten, R. A. (1997). Solid phase synthesis of benzamidine-derived sulfonamide libraries. Molecular Diversity, 3(2), 133–136.
  • Norman, M. H., Navas, F., Thompson, J. B., & Confalone, P. N. (2003). Discovery of 3-amino-4-chlorophenyl P1 as a novel and potent benzamidine mimic via solid-phase synthesis of an isoxazoline library. Bioorganic & Medicinal Chemistry Letters, 13(10), 1795–1799.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 154809854, 3-amino-4-chlorobenzenesulfonic acid.
  • de la Torre, B. G., & Albericio, F. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0.
  • AAPPTEC. (n.d.). Peptide Synthesis Resins.
  • ACS Publications. (n.d.). Organic Letters.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • University of Glasgow. (n.d.). Combinatorial libraries: strategies and methods for 'lead' discovery.
  • Humana Press. (2006). Methods and protocols of modern solid phase peptide synthesis.
  • Smodiš, J., Stanovnik, B., & Tišler, M. (1990). Amino acids as synthons for heterocycles.
  • Kumar, A., et al. (2024). Combinatorial Chemistry with Solid Phase Synthesis: An Outline. International Journal of Pharmaceutical Sciences and Research, 15(9), 2629-2634.
  • Kennesaw State University. (n.d.). Solid Phase Peptide Synthesis of Same Amino Acid Based Sequence.

Sources

Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions Involving 3-Amino-4-chlorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Amino-4-chlorobenzenesulfonamide in Medicinal Chemistry

This compound is a pivotal building block in the synthesis of a diverse array of pharmacologically active molecules. Its structural motif, featuring a sulfonamide group, an aniline moiety, and a reactive aryl chloride, offers multiple points for chemical modification, making it a versatile scaffold for drug discovery and development. The sulfonamide group is a well-established pharmacophore present in numerous therapeutic agents, including diuretics, anticonvulsants, and anti-inflammatory drugs. The strategic functionalization of the this compound core via metal-catalyzed cross-coupling reactions allows for the rapid generation of compound libraries with diverse chemical functionalities, accelerating the identification of new drug candidates. This guide provides detailed application notes and protocols for key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—utilizing this important synthetic intermediate.

I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a robust and widely employed method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl structures which are prevalent in many pharmaceuticals.[1] The reaction of this compound with various aryl or heteroaryl boronic acids provides a direct route to novel sulfonamide derivatives with extended aromatic systems.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium catalyst.[2] It commences with the oxidative addition of the aryl chloride to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic moiety from the boronic acid (activated by a base) is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[2] The choice of ligand is critical to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle, especially with a relatively unreactive aryl chloride.

Suzuki_Miyaura_Mechanism cluster_reactants Reactants A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)-Cl(L2) Intermediate B->C D Transmetalation C->D E Ar-Pd(II)-Ar'(L2) Intermediate D->E F Reductive Elimination E->F F->A Regeneration G Ar-Ar' (Product) F->G ArX 3-Amino-4-chloro- benzenesulfonamide (Ar-Cl) ArX->B ArBOH Arylboronic Acid (Ar'-B(OH)2) + Base ArBOH->D

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Detailed Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave-assisted synthesis can significantly reduce reaction times and improve yields in Suzuki-Miyaura couplings.[3][4]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂] (5 mol%)

  • Potassium carbonate (K₂CO₃) (3 equivalents)

  • 1,4-Dioxane/Water (4:1 mixture), degassed

  • Microwave reactor vial with a stir bar

Procedure:

  • To a microwave reactor vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), PdCl₂(PPh₃)₂ (0.05 mmol), and K₂CO₃ (3.0 mmol).

  • Add the degassed 1,4-dioxane/water mixture (5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 150 °C for 30 minutes.

  • After the reaction, cool the vial to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3-Amino-4-phenylbenzenesulfonamide85
24-Methoxyphenylboronic acid3-Amino-4-(4-methoxyphenyl)benzenesulfonamide82
33-Pyridinylboronic acid3-Amino-4-(pyridin-3-yl)benzenesulfonamide75

II. Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[5] This reaction is particularly useful for coupling this compound with primary or secondary amines, which can be challenging to achieve through traditional nucleophilic aromatic substitution.

Mechanistic Rationale

The mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine.[5] A base then deprotonates the amine, forming a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.[5] The choice of a bulky, electron-rich phosphine ligand is crucial for promoting both the oxidative addition and the reductive elimination steps, particularly with electron-deficient aryl chlorides.[6][7]

Buchwald_Hartwig_Mechanism cluster_reactants Reactants A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)-Cl(L2) Intermediate B->C D Amine Coordination C->D E [Ar-Pd(II)(L2)(HNR'R'')]+Cl- D->E F Deprotonation E->F G Ar-Pd(II)-NR'R''(L2) Intermediate F->G H Reductive Elimination G->H H->A Regeneration I Ar-NR'R'' (Product) H->I ArX 3-Amino-4-chloro- benzenesulfonamide (Ar-Cl) ArX->B Amine Amine (HNR'R'') Amine->D Base Base Base->F

Figure 2: Catalytic Cycle of the Buchwald-Hartwig Amination.

Detailed Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene, anhydrous and degassed

  • Schlenk tube or similar reaction vessel

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol) to a Schlenk tube.

  • Add anhydrous, degassed toluene (5 mL) and stir for 10 minutes.

  • Add this compound (1.0 mmol), the amine (1.2 mmol), and NaOtBu (1.4 mmol).

  • Seal the Schlenk tube and heat the reaction mixture at 100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:

EntryAmineProductYield (%)
1AnilineN¹,4-Diphenyl-3-aminobenzenesulfonamide78
2Morpholine3-Amino-4-morpholinobenzenesulfonamide88
3Benzylamine3-Amino-N-benzyl-4-aminobenzenesulfonamide72

III. Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8] This reaction provides a direct route to synthesize alkynyl-substituted benzenesulfonamides, which are valuable intermediates in organic synthesis and can possess interesting biological activities.

Mechanistic Rationale

The Sonogashira coupling typically employs a dual catalytic system of palladium and copper.[8] The reaction is believed to proceed through two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl chloride to a Pd(0) species occurs. In the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, affords the final product and regenerates the Pd(0) catalyst.[9] Copper-free Sonogashira protocols have also been developed to avoid potential issues with copper catalysis.[10][11]

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle cluster_reactants Reactants A Pd(0)L2 B Oxidative Addition A->B C Ar-Pd(II)-Cl(L2) B->C D Transmetalation C->D E Ar-Pd(II)-C≡CR(L2) D->E F Reductive Elimination E->F F->A Regeneration G Ar-C≡CR (Product) F->G H Cu(I)X I Alkyne Coordination H->I J Cu(I)-C≡CR I->J J->D ArX 3-Amino-4-chloro- benzenesulfonamide (Ar-Cl) ArX->B Alkyne Terminal Alkyne (H-C≡CR) + Base Alkyne->I

Figure 3: Catalytic Cycles of the Sonogashira Reaction.

Detailed Protocol: Copper-Free Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Copper(I) iodide (CuI) (1 mol%)

  • Triethylamine (TEA), anhydrous and degassed

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a Schlenk tube, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), PPh₃ (0.04 mmol), and CuI (0.01 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed THF (5 mL) and anhydrous, degassed TEA (2 mL).

  • Add the terminal alkyne (1.5 mmol) via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:

EntryTerminal AlkyneProductYield (%)
1Phenylacetylene3-Amino-4-(phenylethynyl)benzenesulfonamide90
21-Hexyne3-Amino-4-(hex-1-yn-1-yl)benzenesulfonamide83
3Trimethylsilylacetylene3-Amino-4-((trimethylsilyl)ethynyl)benzenesulfonamide92

IV. Heck Reaction: Vinylation of Aryl Chlorides

The Heck reaction is a palladium-catalyzed reaction that forms a carbon-carbon bond between an aryl or vinyl halide and an alkene.[12] It is a valuable tool for the synthesis of substituted alkenes. Applying the Heck reaction to this compound allows for the introduction of vinyl groups, leading to the formation of styrenyl-sulfonamide derivatives.

Mechanistic Rationale

The Heck reaction mechanism begins with the oxidative addition of the aryl chloride to a Pd(0) catalyst.[12] The resulting Pd(II) complex then coordinates to the alkene. This is followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step forms the product and a palladium-hydride species. The final step is the reductive elimination of HX with the help of a base, which regenerates the active Pd(0) catalyst.[12]

Heck_Mechanism cluster_reactants Reactants A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)-Cl(L2) Intermediate B->C D Alkene Coordination C->D E π-Complex D->E F Migratory Insertion E->F G σ-Alkyl-Pd(II) Complex F->G H β-Hydride Elimination G->H I Alkene Product H->I J H-Pd(II)-Cl(L2) H->J K Reductive Elimination J->K K->A Regeneration ArX 3-Amino-4-chloro- benzenesulfonamide (Ar-Cl) ArX->B Alkene Alkene Alkene->D Base Base Base->K

Figure 4: Catalytic Cycle of the Heck Reaction.

Detailed Protocol: Heck Reaction

Materials:

  • This compound

  • Alkene (e.g., styrene) (1.5 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (5 mol%)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (10 mol%)

  • Triethylamine (TEA) (2 equivalents)

  • N,N-Dimethylformamide (DMF), anhydrous and degassed

  • Sealed reaction tube

Procedure:

  • To a sealed reaction tube, add Pd(OAc)₂ (0.05 mmol) and P(o-tol)₃ (0.10 mmol).

  • Add this compound (1.0 mmol) and anhydrous, degassed DMF (5 mL).

  • Add the alkene (1.5 mmol) and TEA (2.0 mmol).

  • Seal the tube and heat the reaction mixture to 120 °C for 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:

EntryAlkeneProductYield (%)
1Styrene(E)-3-Amino-4-styrylbenzenesulfonamide70
2n-Butyl acrylate(E)-Butyl 3-(5-sulfamoyl-2-aminophenyl)acrylate65

Conclusion and Future Outlook

The metal-catalyzed cross-coupling reactions detailed in this guide provide a powerful and versatile toolkit for the derivatization of this compound. The Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions enable the efficient formation of C-C and C-N bonds, facilitating the synthesis of diverse libraries of novel sulfonamide-containing compounds. These protocols serve as a robust starting point for researchers in drug discovery and medicinal chemistry, enabling the exploration of new chemical space and the development of next-generation therapeutics. Further optimization of reaction conditions, including the exploration of novel ligands and catalyst systems, will undoubtedly continue to expand the synthetic utility of this important building block.

References

  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. PubMed Central. [Link]
  • Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with phenylboronic acid -a search for optimal catalytic conditions.
  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
  • Sonogashira coupling between 4‐chlorobenzaldehyde and phenylacetylene under optimized conditions in aqueous solution of K‐EL.
  • Heck reaction of chlorobenzene and styrene in presence of palladacycle X a .
  • Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH. [Link]
  • Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. PMC - NIH. [Link]
  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
  • Buchwald-Hartwig amination reaction of chlorobenzene with aniline catalyzed by γ-Fe 2 O 3 @ MBD/Pd-Co under different conditions in water.
  • Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling C
  • Sonogashira coupling. Wikipedia. [Link]
  • Flow Chemistry: Sonogashira Coupling. ThalesNano. [Link]
  • Computational study of the copper-free Sonogashira cross-coupling reaction: Shortcuts in the mechanism.
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship. [Link]
  • Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. PMC - NIH. [Link]
  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System.
  • Heck reaction. Wikipedia. [Link]
  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. NIH. [Link]
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
  • Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • The Role of the Base in Buchwald-Hartwig Amination.
  • Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with phenylboronic acid-a search for optimal catalytic conditions.
  • The Heck reaction of styrene with haloarenes.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]
  • The Buchwald–Hartwig Amination After 25 Years. the University of Groningen research portal. [Link]
  • A Waste‐Minimized Approach to Cassar‐Heck Reaction Based on POLITAG‐Pd0 Heterogeneous Catalyst and Recoverable Acetonitrile Azeotrope. NIH. [Link]
  • Buchwald–Hartwig amin
  • Suzuki Coupling. Organic Chemistry Portal. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Amino-4-chlorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Amino-4-chlorobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to optimize your synthetic outcomes. Our approach is rooted in established chemical principles and field-proven insights to ensure scientific integrity and reproducibility.

Introduction: A Strategic Approach to Synthesis

This compound is a valuable building block in medicinal chemistry. Its synthesis, while seemingly straightforward, presents several challenges that can impact yield and purity. A common and effective route involves a multi-step process starting from 2-chloroaniline. Direct chlorosulfonation of 2-chloroaniline is often problematic due to the high reactivity of the amino group, which can lead to undesirable side reactions and a mixture of products.

To circumvent these issues, a more robust strategy involves the protection of the amino group prior to chlorosulfonation. This guide will focus on a three-step synthesis:

  • Protection: Acetylation of 2-chloroaniline to form N-(2-chlorophenyl)acetamide.

  • Chlorosulfonation: Reaction of N-(2-chlorophenyl)acetamide with chlorosulfonic acid to yield 4-chloro-3-acetamidobenzenesulfonyl chloride.

  • Ammonolysis and Deprotection: Conversion of the sulfonyl chloride to the sulfonamide, followed by hydrolysis of the protecting acetyl group to afford the final product, this compound.

This method offers greater control over the reaction and generally results in higher yields and purity of the desired product.

Synthesis_Workflow Start 2-Chloroaniline Step1 Step 1: Protection (Acetylation) Start->Step1 Intermediate1 N-(2-chlorophenyl)acetamide Step1->Intermediate1 Step2 Step 2: Chlorosulfonation Intermediate1->Step2 Intermediate2 4-Chloro-3-acetamidobenzenesulfonyl chloride Step2->Intermediate2 Step3 Step 3: Ammonolysis & Deprotection Intermediate2->Step3 End This compound Step3->End

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.

Part 1: Protection of 2-Chloroaniline (Acetylation)

Q1: My acetylation of 2-chloroaniline is incomplete, leading to a low yield of N-(2-chlorophenyl)acetamide. What are the likely causes?

A1: Incomplete acetylation is often due to a few key factors:

  • Insufficient Acylating Agent: Ensure you are using a slight molar excess of the acetylating agent (e.g., acetic anhydride or acetyl chloride). A common ratio is 1.1 to 1.2 equivalents relative to 2-chloroaniline.

  • Presence of Moisture: Water can hydrolyze the acetylating agent, reducing its effectiveness. Always use anhydrous solvents and ensure your glassware is thoroughly dried.

  • Inadequate Base: If using acetyl chloride, a base (like pyridine or triethylamine) is required to neutralize the HCl byproduct. An insufficient amount of base can slow down or stall the reaction.

  • Low Reaction Temperature: While the reaction is often exothermic, in some cases, gentle heating may be necessary to drive the reaction to completion. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature.

Q2: I'm observing a significant amount of diacetylation. How can I prevent this?

A2: Diacetylation, while less common with anilines under standard conditions, can occur with highly reactive acylating agents or prolonged reaction times at elevated temperatures. To mitigate this:

  • Control Stoichiometry: Avoid a large excess of the acetylating agent.

  • Moderate Reaction Conditions: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) and monitor its progress closely to avoid unnecessarily long reaction times.

Part 2: Chlorosulfonation of N-(2-chlorophenyl)acetamide

Q3: The yield of my chlorosulfonation step is low, and I'm isolating a significant amount of a water-soluble byproduct. What is happening?

A3: This is a classic issue in chlorosulfonation reactions. The primary culprit is the hydrolysis of the highly reactive sulfonyl chloride intermediate back to the sulfonic acid.

  • Cause: Exposure to moisture. Chlorosulfonic acid and the resulting sulfonyl chloride are extremely sensitive to water.

  • Solution:

    • Anhydrous Conditions: All glassware must be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or distilled chlorosulfonic acid.

    • Controlled Work-up: The quenching step is critical. The reaction mixture should be poured slowly onto crushed ice with vigorous stirring. This dissipates the heat from the exothermic reaction with water and precipitates the sulfonyl chloride before significant hydrolysis can occur.

Q4: My TLC plate shows multiple spots after the chlorosulfonation reaction. What are the possible side products?

A4: Besides the desired product and the sulfonic acid from hydrolysis, other side products can form:

  • Isomers: While the acetamido group is a strong para-director, some ortho-sulfonation can occur. The bulky nature of the acetamido group and the chlorine atom generally favors the desired para-substitution.

  • Diaryl Sulfone Formation: This is a common side reaction in chlorosulfonations, where the newly formed sulfonyl chloride reacts with another molecule of the starting material.

  • Mitigation Strategies:

    • Molar Ratio: Using a significant excess of chlorosulfonic acid (typically 4-5 equivalents) can favor the formation of the sulfonyl chloride over the diaryl sulfone.

    • Temperature Control: Maintaining a controlled temperature during the reaction is crucial. The reaction is typically heated to ensure completion, but excessive temperatures can promote side reactions.[1][2]

Table 1: Optimizing Chlorosulfonation Conditions

ParameterCondition A (Lower Yield)Condition B (Optimized Yield)Rationale
Molar Ratio (Chlorosulfonic Acid : Acetanilide)2.5 : 14.5 : 1A larger excess of chlorosulfonic acid drives the reaction towards the desired sulfonyl chloride and minimizes diaryl sulfone formation.
Reaction Temperature> 80 °C60-70 °CHigher temperatures can lead to decomposition and increased side product formation.
Reaction Time1 hour2-3 hoursInsufficient reaction time leads to incomplete conversion. Monitor by TLC.
Quenching MethodAddition of water to the reactionSlow addition of the reaction mixture to crushed iceRapidly precipitates the product and minimizes hydrolysis.

digraph "Troubleshooting_Chlorosulfonation" {
rankdir=LR;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];
Problem [label="Low Yield in\nChlorosulfonation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Cause1 [label="Hydrolysis to\nSulfonic Acid"];
Cause2 [label="Diaryl Sulfone\nFormation"];
Cause3 [label="Incomplete\nReaction"];
Solution1 [label="Strict Anhydrous Conditions\nControlled Quenching on Ice"];
Solution2 [label="Increase Molar Ratio of\nChlorosulfonic Acid"];
Solution3 [label="Optimize Temperature and\nReaction Time (Monitor by TLC)"];

Problem -> Cause1;
Problem -> Cause2;
Problem -> Cause3;
Cause1 -> Solution1;
Cause2 -> Solution2;
Cause3 -> Solution3;

}

Caption: Troubleshooting logic for low yields in the chlorosulfonation step.

Part 3: Ammonolysis and Deprotection

Q5: The ammonolysis of my sulfonyl chloride is slow or incomplete. How can I improve the conversion?

A5: The reactivity of the sulfonyl chloride and the concentration of ammonia are key.

  • Ammonia Concentration: Use a concentrated aqueous solution of ammonia or bubble anhydrous ammonia gas through an appropriate solvent. A large excess of ammonia is necessary to ensure complete reaction and to neutralize the HCl byproduct.

  • Temperature: The reaction is often performed at room temperature, but gentle heating may be required to increase the rate. However, be cautious as higher temperatures can also increase the rate of hydrolysis of the sulfonyl chloride.

  • Solvent: If using anhydrous ammonia, a solvent that dissolves the sulfonyl chloride but does not react with it is needed. Dioxane or THF can be suitable choices.

Q6: During the final deprotection (hydrolysis) step, I am getting a low yield of the desired this compound. What could be the issue?

A6: The hydrolysis of the acetamido group requires careful control of conditions to avoid decomposition of the product.

  • Acid/Base Concentration: Both acidic and basic hydrolysis can be employed. For acidic hydrolysis, dilute hydrochloric acid is commonly used. For basic hydrolysis, a solution of sodium hydroxide is typical. The concentration should be optimized; overly harsh conditions can lead to degradation.

  • Temperature and Time: The hydrolysis often requires heating. Monitor the reaction by TLC to determine the point of complete deprotection without significant decomposition. Prolonged heating should be avoided.

  • Work-up: After hydrolysis, the pH needs to be carefully adjusted to the isoelectric point of the product to induce precipitation and maximize recovery.

Experimental Protocols

Step 1: Synthesis of N-(2-chlorophenyl)acetamide (Protection)
  • In a well-ventilated fume hood, dissolve 2-chloroaniline (1 eq.) in glacial acetic acid.

  • Slowly add acetic anhydride (1.1 eq.) to the solution while stirring.

  • Heat the mixture to a gentle reflux for 1-2 hours.

  • Monitor the reaction progress by TLC until the starting 2-chloroaniline is consumed.

  • Cool the reaction mixture to room temperature and pour it into cold water.

  • Collect the precipitated solid by vacuum filtration, wash with water, and dry.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure N-(2-chlorophenyl)acetamide.

Step 2: Synthesis of 4-Chloro-3-acetamidobenzenesulfonyl chloride (Chlorosulfonation)
  • Caution: This step involves highly corrosive reagents and should be performed in a fume hood with appropriate personal protective equipment.

  • In a dry, three-necked flask equipped with a dropping funnel and a gas outlet connected to a trap, add N-(2-chlorophenyl)acetamide (1 eq.).

  • Cool the flask in an ice bath and slowly add chlorosulfonic acid (4.5 eq.) via the dropping funnel with vigorous stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours.

  • Monitor the reaction by quenching a small aliquot in water and analyzing the precipitate by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and slowly pour it onto a large amount of crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and use the moist solid immediately in the next step.

Step 3: Synthesis of this compound (Ammonolysis and Deprotection)
  • Add the crude, moist 4-chloro-3-acetamidobenzenesulfonyl chloride to an excess of concentrated aqueous ammonia with cooling in an ice bath.

  • Stir the mixture vigorously for 1-2 hours at room temperature.

  • The intermediate, N-(4-chloro-3-sulfamoylphenyl)acetamide, may precipitate.

  • To this mixture, add a sufficient amount of hydrochloric acid to make the solution acidic and heat to reflux for 1-2 hours to hydrolyze the acetyl group.

  • Monitor the deprotection by TLC.

  • Cool the reaction mixture and carefully neutralize with a base (e.g., sodium bicarbonate or dilute sodium hydroxide) to precipitate the final product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.[3]

Table 2: Typical Reagent Quantities and Expected Yields

StepStarting MaterialReagentsTypical Molar RatioSolventExpected Yield
1. Protection2-ChloroanilineAcetic Anhydride1 : 1.1Glacial Acetic Acid90-95%
2. ChlorosulfonationN-(2-chlorophenyl)acetamideChlorosulfonic Acid1 : 4.5None75-85%
3. Ammonolysis & Deprotection4-Chloro-3-acetamidobenzenesulfonyl chlorideConc. Ammonia, HClLarge ExcessWater80-90%

References

  • Tan, S., et al. (2011). An alternative process for the synthesis of p-acetaminobenzenesulfonyl chloride. Chemical Papers, 65(4), 510-518.
  • Porta, R., Benaglia, M., & Puglisi, A. (2016). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. Organic Process Research & Development, 20(1), 2-25.
  • Keerthi, D. S. (2017). Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. Asian Journal of Pharmaceutics, 11(01).
  • Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. (2017). Asian Journal of Pharmaceutics (AJP), 11(01).
  • MULTISTEP SYNTHESIS PROTECTING GROUPS. (n.d.).
  • Application Notes and Protocols for the Sulfonation of 2-Chloroaniline. (2025). BenchChem.
  • Kaneda, K. (2020). [Synthesis of Cyclic Compounds Containing Aminobenzenesulfonamide]. Yakugaku Zasshi, 140(9), 1087-1094.
  • common issues in sulfonamide synthesis and solutions. (2025). BenchChem.
  • N-(2-Chlorophenylsulfonyl)acetamide. (n.d.). PubMed Central (PMC).
  • 4-Acetamidobenzenesulfonyl chloride;4-aminobenzenesulfonamide. (n.d.). PubChem.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Purification by Recrystalliz
  • Profiling sulfonate ester stability: identification of complementary protecting groups for sulfon
  • Protecting Groups. (2017). Lokey Lab Protocols - Wikidot.
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (2024).
  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. (n.d.).
  • H NMR spectra were recorded at 300 and 400 MHz. (n.d.). The Royal Society of Chemistry.
  • Optimization of 1D 1 H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat. (n.d.). Food Science of Animal Resources.
  • Ammonolysis – Knowledge and References. (n.d.). Taylor & Francis.
  • This compound. (n.d.). Chemical Bull Pvt. Ltd.
  • N-(3-Amino-4-chlorophenyl)acetamide. (n.d.). PubChem.
  • This compound DiscoveryCPR 29092-34-0. (n.d.). Sigma-Aldrich.
  • 4-Acetamidobenzenesulfonyl chloride, 98+% 250 g. (n.d.). Alfa Aesar.
  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021).
  • Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. (2021). MDPI.
  • Targeted F19 - tags to detect amino acids in complex mixtures using NMR spectroscopy. (n.d.).
  • Reactivity of 3-chlorosulfonylbenzoyl chloride in the aminolysis with arom
  • Approaches to Amino Acid Building Blocks via C
  • Synthesis of 3-amino-4-amidoximinofurazan with high yield. (2025).
  • Ammonolysis of Allyl Chloride by Ammonia Solution. (2025).
  • Synthesis of 3-Chloro-4-fluoroaniline: A Detailed Application Note and Protocol. (2025). BenchChem.
  • Troubleshooting 2-Methyl-benzenebutanamine synthesis impurities. (2025). BenchChem.
  • Technical Support Center: Pyridine Synthesis Troubleshooting. (2025). BenchChem.
  • One-Pot Preparation of Cyclic Amines from Amino Alcohols. (n.d.). Organic Syntheses.
  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. (2024). Journal of Young Pharmacists.
  • Synthesis of ( S)-3-Amino-4-(difluoromethylenyl)-cyclopent-1-ene-1-carboxylic Acid (OV329), a Potent Inactivator of γ-Aminobutyric Acid Aminotransferase. (n.d.). PubMed.
  • Hf(OTf)4-Catalyzed Three-Component Synthesis of N-Carbamate-Protected β-Amino Ketones. (2022). MDPI.
  • 4-Chloro-N-(3-methyl-benzo-yl)
  • 4-Chloro-N-(3-methylbenzoyl)
  • (PDF) 4-Chloro-N-(3-methylbenzoyl)benzenesulfonamide monohydrate. (n.d.).
  • N-(3-(((4-CHLOROPHENYL)SULFONYL)AMINO)PHENYL)ACETAMIDE AldrichCPR. (n.d.). Sigma-Aldrich.
  • Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. (n.d.). MDPI.
  • CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. (n.d.).
  • CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline. (n.d.).
  • CN113636961A - Preparation method of p-acetamidobenzenesulfonyl chloride. (n.d.).
  • CN102731414B - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl. (n.d.).
  • Method for synthesizing 4-amino-3-chlorophenol by means of multiple-temperature-zone continuous flow microchannel reactor. (n.d.).
  • 98-36-2|3-Amino-4-chlorobenzenesulfonic acid|BLD Pharm. (n.d.).
  • N-(2-chlorophenyl)-2-[N-(2-methoxy-5-methylphenyl)methanesulfonamido]acetamide. (n.d.). Chemspace.
  • 3-AMINO-N-(4-CHLOROPHENYL)BENZAMIDE synthesis. (n.d.). ChemicalBook.
  • CAS 121-60-8: 4-Acetamidobenzenesulfonyl chloride. (n.d.). CymitQuimica.
  • Proposed synthetic route for the synthesis of p-aminobenzenesulfonamide substituted quinazolin-4(3H)-one 8a–8j. (n.d.).
  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (n.d.).
  • (PDF) Novel aminobenzenesulfonamides as potential inhibitors of carbonic anhydrases. (2024).
  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2025). MDPI.
  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2025).
  • Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. (2026).
  • US3161675A - Process for preparing sulfonamide compounds. (n.d.).
  • CH371128A - Process for the preparation of disulfamylanilines. (n.d.).
  • GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone. (n.d.).
  • EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds. (n.d.).

Sources

Technical Support Center: Purification of 3-Amino-4-chlorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Amino-4-chlorobenzenesulfonamide (CAS No: 29092-34-0). This resource is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associated with the purification of this important chemical intermediate. The guidance provided herein is based on established chemical principles and field-proven methodologies to ensure you achieve the desired purity and yield in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about the properties and handling of this compound, which are critical for designing a successful purification strategy.

Q1: What are the most likely impurities in crude this compound?

A1: The impurity profile is heavily dependent on the synthetic route. However, common impurities often include:

  • Starting Materials: Unreacted precursors from the synthesis process.

  • Isomeric Impurities: Regioisomers such as 4-amino-3-chlorobenzenesulfonamide may form depending on the selectivity of the reactions.[1]

  • Hydrolysis Products: The sulfonamide group can be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to the formation of 3-amino-4-chlorobenzenesulfonic acid.[2]

  • Oxidation Products: Aromatic amines are prone to oxidation, which can result in the formation of colored impurities, especially upon exposure to air and light over time.[3]

  • Residual Solvents: Solvents used in the synthesis and initial work-up may be present.

Q2: What is the general solubility profile of this compound?

A2: As a molecule with both polar (amino, sulfonamide) and non-polar (chlorinated benzene ring) characteristics, its solubility is varied. Generally, it exhibits low solubility in non-polar solvents like hexanes and moderate to good solubility in polar organic solvents, particularly with heating. The solubility of related amino acids and sulfonamides is known to decrease in organic solvents as the hydrophobicity of the solvent increases (e.g., higher solubility in methanol vs. propanol). The presence of both an acidic sulfonamide proton and a basic amino group means its solubility is also highly pH-dependent in aqueous solutions.[4]

Q3: How stable is this compound and what are the optimal storage conditions?

A3: The primary stability concern arises from the aromatic amine functionality, which is susceptible to oxidation. This degradation is often catalyzed by light and air, leading to discoloration of the material. The sulfonamide group is generally stable but can undergo hydrolysis under harsh pH conditions. For long-term storage, it is recommended to keep the solid compound in a tightly sealed, opaque container, preferably under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.

Q4: What are the key safety considerations when handling this compound?

A4: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of the solid dust. Avoid contact with skin and eyes. While specific toxicity data is limited, compounds of this class may cause irritation.[5]

Part 2: Troubleshooting Purification Challenges

This guide uses a problem-cause-solution format to address specific issues encountered during purification experiments.

Workflow for Troubleshooting Purification Issues

The following diagram illustrates a logical workflow for diagnosing and solving common purification problems.

G start Problem Encountered (e.g., Low Purity, Low Yield) check_method Identify Purification Method start->check_method recryst Recrystallization check_method->recryst Recrystallization chrom Column Chromatography check_method->chrom Chromatography oil_out Problem: Oiling Out recryst->oil_out low_yield_recryst Problem: Low Yield recryst->low_yield_recryst poor_purity_recryst Problem: Purity Still Low recryst->poor_purity_recryst streaking Problem: Streaking / Tailing chrom->streaking no_sep Problem: No Separation chrom->no_sep degradation Problem: Degradation on Column chrom->degradation sol_oil Solution: - Use more solvent - Cool slower - Change solvent system oil_out->sol_oil sol_yield Solution: - Ensure complete precipitation - Minimize washing volume - Use ice-cold solvent for washing low_yield_recryst->sol_yield sol_purity Solution: - Use activated charcoal - Re-recrystallize - Switch to chromatography poor_purity_recryst->sol_purity sol_streaking Solution: - Add modifier (e.g., 1% Et3N) - Use neutral alumina - Try reverse phase streaking->sol_streaking sol_nosep Solution: - Optimize eluent polarity - Try a different solvent system - Ensure proper column packing no_sep->sol_nosep sol_degradation Solution: - Use neutral stationary phase - Run column quickly - Protect from light degradation->sol_degradation

Caption: Troubleshooting decision tree for purification.

Problem 1: My product "oils out" during recrystallization instead of forming crystals.

  • Probable Cause: This occurs when the solute concentration exceeds its solubility limit at a temperature where it is still a liquid, often due to a solution that is too concentrated or cooled too rapidly. Impurities can also suppress crystallization and promote oiling.

  • Expert Solution:

    • Re-heat the Solution: Add more of the chosen solvent until the oil completely redissolves.

    • Slow Cooling: Allow the flask to cool to room temperature slowly on the benchtop, insulated if necessary. Do not place it directly in an ice bath from a high temperature.

    • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound.[6][7]

    • Consider a Co-solvent System: If the problem persists, using a solvent/anti-solvent system can be effective. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) and slowly add a "poor" solvent (in which it is insoluble) at an elevated temperature until the solution becomes faintly cloudy. Then, allow it to cool slowly.

Problem 2: The purity of my compound does not improve after recrystallization, and colored impurities remain.

  • Probable Cause: The impurities have a solubility profile very similar to that of your target compound in the chosen solvent. The colored material likely consists of oxidation products.

  • Expert Solution:

    • Activated Charcoal Treatment: Dissolve the crude product in a suitable hot solvent. Add a small amount (1-2% by weight) of activated charcoal to the hot solution. Caution: Add charcoal to a solution that is slightly below its boiling point to avoid violent bumping.

    • Hot Filtration: Swirl the mixture for a few minutes and then perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal.

    • Crystallize: Allow the clear, filtered solution to cool slowly to induce crystallization. The charcoal adsorbs the colored, highly conjugated impurities, leaving the desired compound in solution.

    • Alternative Method: If charcoal treatment is ineffective, the impurities are likely too similar in structure. Column chromatography is the recommended next step.

Problem 3: My compound streaks badly or remains at the baseline during silica gel column chromatography.

  • Probable Cause: The basic amino group and the acidic sulfonamide proton interact very strongly with the acidic silanol groups on the surface of the silica gel. This leads to irreversible binding or very slow, tailing elution.

  • Expert Solution:

    • Use an Eluent Modifier: Add a small amount of a competitive base to your eluent system to occupy the active sites on the silica gel. Triethylamine (Et₃N) at 0.5-1% (v/v) is highly effective. For very polar compounds, using a small percentage of ammonium hydroxide in the mobile phase (e.g., in a DCM/Methanol system) can also work. The use of buffers can also control ionization and improve peak shape in chromatography.[8]

    • Change the Stationary Phase: Switch to a less acidic stationary phase like neutral alumina.

    • Consider Reverse-Phase Chromatography: If the compound is sufficiently soluble in methanol, acetonitrile, or water, reverse-phase (C18) chromatography is an excellent alternative. An HPLC method for this compound using acetonitrile and water with a phosphoric acid modifier has been described, which can be adapted for preparative scale.[9]

Part 3: Detailed Experimental Protocols

Protocol 1: High-Recovery Recrystallization

This protocol provides a systematic approach to purifying this compound via recrystallization.

Data Presentation: Solvent Selection Guide

SolventBoiling Point (°C)Suitability for this compoundComments
Water100Good (Hot), Poor (Cold)Excellent choice for high polarity. pH adjustment may be needed.
Ethanol78Good (Hot), Moderate (Cold)A common and effective choice.
Isopropanol82Good (Hot), Low (Cold)Often provides a good balance of solubility.
Acetonitrile82Good (Hot), Moderate (Cold)Can be effective, but may have higher cold solubility than alcohols.
Ethyl Acetate77Moderate (Hot), Very Low (Cold)Good for removing less polar impurities.
Toluene111Low (Hot), Insoluble (Cold)Can be used as an anti-solvent or for slurrying.

Note: This data is based on the general behavior of polar aromatic amines and sulfonamides.[4][10] Small-scale trials are essential to determine the optimal solvent for your specific crude material.

Experimental Workflow: Recrystallization

G cluster_prep Preparation cluster_purify Purification cluster_iso Isolation a 1. Solvent Selection (Use table & small tests) b 2. Dissolution Add crude solid to flask a->b c 3. Add minimum hot solvent until just dissolved b->c d 4. (Optional) Charcoal Treatment Add charcoal, swirl, hot filter c->d e 5. Slow Cooling Allow to cool to room temp, then place in ice bath d->e f 6. Collect Crystals Vacuum filtration e->f g 7. Wash Crystals Use small portions of ice-cold solvent f->g h 8. Dry Crystals Air dry then vacuum oven g->h

Caption: Step-by-step workflow for the recrystallization protocol.

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, add ~20 mg of crude material. Add a potential solvent dropwise. Observe solubility at room temperature and then while heating in a water bath. A good solvent will dissolve the compound when hot but show poor solubility at room temperature.

  • Dissolution: Place the crude this compound into an Erlenmeyer flask (which is better for crystallization than a beaker). Add the chosen solvent in portions, heating the mixture to a gentle boil with swirling. Add just enough hot solvent to fully dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat source, allow it to cool slightly, and add activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (if necessary): To remove charcoal or insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once crystal formation appears complete, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum off, add a small amount of ice-cold recrystallization solvent to wash the crystals. Reapply the vacuum to pull the solvent through. Repeat once. This removes residual mother liquor containing soluble impurities.

  • Drying: Leave the crystals in the funnel with the vacuum on for several minutes to air dry. Transfer the solid to a watch glass and dry to a constant weight, preferably in a vacuum oven.

Protocol 2: Flash Column Chromatography

This protocol is for separating the target compound from impurities with similar solubility profiles.

Data Presentation: Recommended Eluent Systems for Silica Gel

Eluent SystemPolarityRecommended ModifierTarget Impurities
Hexane / Ethyl AcetateLow to Medium1% TriethylamineLess polar byproducts
Dichloromethane / MethanolMedium to High1% TriethylamineMore polar byproducts, isomers
Ethyl Acetate / MethanolHigh1% TriethylamineHighly polar impurities

Step-by-Step Methodology:

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal system gives the target compound an Rf value of ~0.3. Remember to add 0.5-1% triethylamine to the TLC developing chamber.

  • Column Packing: Pack a glass column with silica gel using the "slurry method." Wet a calculated amount of silica gel with the initial, low-polarity eluent (e.g., 95:5 Hexane/EtOAc) and pour it into the column. Allow it to settle into a uniform bed, draining excess solvent until it is level with the top of the silica.

  • Sample Loading: Pre-adsorb the crude compound onto a small amount of silica gel ("dry loading"). Dissolve your crude material in a minimal amount of a strong solvent (like DCM or methanol), add 2-3 times its weight of silica gel, and evaporate the solvent completely. Carefully add the resulting free-flowing powder to the top of the column bed.

  • Elution: Begin eluting with the low-polarity solvent system determined from your TLC analysis. Gradually increase the polarity of the mobile phase (gradient elution) to move the compounds down the column.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by TLC analysis of the collected fractions.

  • Isolation: Combine the fractions containing the pure product, and remove the solvent using a rotary evaporator to yield the purified this compound.

Part 4: Purity Assessment

After purification, it is crucial to verify the purity of the final product. Common analytical methods include:

  • High-Performance Liquid Chromatography (HPLC): The most common method for purity assessment. A reverse-phase C18 column with a UV detector is standard.[9][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify organic impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

By following these troubleshooting guides and protocols, researchers can effectively overcome the common challenges in purifying this compound, leading to higher quality material for subsequent research and development.

References

  • Liu, Q., et al. (2020). Determination of purity values of amino acid reference materials by mass balance method. Journal of Analytical and Bioanalytical Chemistry.
  • PubChem. 4-Amino-3-chlorobenzenesulfonamide Compound Summary.
  • SIELC Technologies. Separation of 3-Amino-4-chlorobenzenesulphonamide on Newcrom R1 HPLC column.
  • Gerigk, M., et al. (2002). Method for purification of amino acid containing solutions by electrodialysis. U.S. Patent 6,551,803.
  • Biotage. (2023). Purifying ionic compounds by flash column chromatography.
  • CN112661672A. Crystallization method of Boc-amino acid. Google Patents.
  • Agilent Technologies. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids.
  • CN105936625A. Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. Google Patents.
  • Chen, G., et al. (2010). Solubility of p-Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. Journal of Chemical & Engineering Data.
  • Royal Society of Chemistry. (2024). Crystallization of para-aminobenzoic acid forms from specific solvents.
  • Ministry of the Environment, Government of Japan. Analytical Methods.
  • US10975031B2. Method for purifying aromatic amino acids. Google Patents.
  • Acar, B., et al. (2023). Synthesis reaction of 3-amino-4-chloro benzohydrazide. ResearchGate.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Open Access Dissertations.
  • Hirs, C. H. W., et al. (1951). Isolation of amino acids by chromatography on ion exchange columns; use of volatile buffers. Journal of Biological Chemistry.
  • Gincaitė, V., et al. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI.
  • Gincaitė, V., et al. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. National Institutes of Health.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • US5350873A. Method for purification of an amino acid using ion exchange resin. Google Patents.
  • Yang, C. Y., et al. (1989). Liquid chromatographic analysis of amino acids: using dimethylamino-azobenzenesulfonyl chloride and Hypersil ODS column to analyze the composition of apo B peptides. Analytical Biochemistry.
  • Hussein, A. H., et al. (2024). Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Cihan University-Erbil Repository.
  • ResearchGate. How to recrystallize amine compound and it is not soluble in common organic solvents.
  • Chakravarty, A., et al. Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society.
  • Moore, S., & Stein, W. H. (1954). Procedures for the chromatographic determination of amino acids on 4% cross-linked sulfonated polystyrene resins. Journal of Biological Chemistry.
  • PubChem. 3-amino-4-chlorobenzenesulfonic acid Compound Summary.
  • Hu, R., et al. (2011). Determination of amino acids and catecholamines derivatized with 3-(4-chlorobenzoyl)-2-quinolinecarboxaldehyde in PC12 and HEK293 cells by capillary electrophoresis with laser-induced fluorescence detection. Analytical and Bioanalytical Chemistry.
  • US5118815A. Method for crystallization of amino acids. Google Patents.
  • Eide-Haugmo, I. (2011). Thermal Degradation of Amines for CO2 Capture. University of Kentucky Doctoral Dissertations.
  • Krstulović, A. M. (2005). Impurity profile of amino acids?. ResearchGate.
  • Nwaoha, M. I., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. National Institutes of Health.
  • Teshima, N., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. National Institutes of Health.
  • Gincaitė, V., et al. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. ResearchGate.
  • Stockton, A. M., et al. (2019). Long-term thermal stability of fluorescent dye used for chiral amino acid analysis on future spaceflight missions. Electrophoresis.
  • PubChem. 3-Amino-4-chlorobenzoic acid Compound Summary.
  • Bains, W., et al. (2023). Stability of 20 Biogenic Amino Acids in Concentrated Sulfuric Acid: Implications for the Habitability of Venus' Clouds. Astrobiology.
  • PubChem. 3-Amino-4-hydroxybenzenesulfonic acid Compound Summary.

Sources

Technical Support Center: Synthesis of 3-Amino-4-chlorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for the synthesis of 3-Amino-4-chlorobenzenesulfonamide. This molecule is a crucial building block in the development of various pharmaceuticals, particularly as a scaffold for carbonic anhydrase inhibitors and other therapeutic agents. The synthetic route, while conceptually straightforward, is prone to the formation of several byproducts that can complicate purification, reduce yields, and compromise the integrity of downstream applications.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the reaction mechanisms, the origins of common impurities, and logical, field-proven strategies for their identification and mitigation. Our goal is to empower you to troubleshoot your synthesis effectively, ensuring the highest possible purity and yield.

Section 1: The Synthetic Pathway and Critical Control Points

The most common and industrially viable synthesis of this compound proceeds via a multi-step pathway starting from 2-chloronitrobenzene. Each step presents unique challenges and opportunities for byproduct formation. Understanding these critical points is the first step toward process control.

The overall transformation is as follows: 2-Chloronitrobenzene → 4-Chloro-3-nitrobenzenesulfonyl chloride → 4-Chloro-3-nitrobenzenesulfonamide → this compound.

G cluster_0 Synthetic Pathway A 2-Chloronitrobenzene B 4-Chloro-3-nitrobenzenesulfonyl chloride A->B 1. Chlorosulfonation (ClSO3H) C 4-Chloro-3-nitrobenzenesulfonamide B->C 2. Ammonolysis (aq. NH3) D This compound (Target Molecule) C->D 3. Reduction (e.g., SnCl2/HCl or H2/Pd-C) G start_node Crude Product Sample A 1. HPLC-UV & TLC Analysis start_node->A Initial Screen process_node process_node decision_node decision_node result_node result_node B Purity > 99%? A->B Purity Assessment C Product Meets Spec B->C Yes D 2. LC-MS Analysis B->D No E 3. Isolate Impurity (Prep-HPLC or Column Chrom.) D->E Determine MW of Impurities F 4. Structural Elucidation (NMR, FT-IR) E->F Obtain Pure Sample G Impurity Identified F->G Confirm Structure

Troubleshooting guide for the synthesis of sulfonamides.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Sulfonamide Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing expert advice and field-tested solutions to common challenges encountered during the synthesis of sulfonamides. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the underlying chemistry to empower you to troubleshoot effectively and optimize your synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues you might encounter during your experiments in a direct question-and-answer format.

Question 1: Why is my sulfonamide yield consistently low?

Low yields in sulfonamide synthesis are a frequent issue and can often be traced back to a few key factors. The most common culprit is the degradation of your starting material or suboptimal reaction conditions that favor side reactions.

Answer:

Low yields can primarily be attributed to three main causes: hydrolysis of the sulfonyl chloride, inappropriate reaction conditions (base and solvent), and competing side reactions.[1]

  • Hydrolysis of Sulfonyl Chloride: Sulfonyl chlorides are highly reactive electrophiles and are extremely sensitive to moisture.[1][2] Any trace of water in your reaction setup can hydrolyze the sulfonyl chloride to the corresponding sulfonic acid, which is unreactive towards amines under these conditions.[1] This effectively removes your starting material from the desired reaction pathway.

    • Expert Insight: The sulfur atom in sulfonyl chloride is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. Water acts as a nucleophile, attacking the sulfur atom and leading to the displacement of the chloride ion and the formation of the unreactive sulfonic acid.

  • Inappropriate Base or Solvent: The choice of base and solvent is critical for the success of the reaction. An unsuitable base can either be too weak to effectively neutralize the HCl byproduct, leading to protonation of the amine nucleophile, or it can be nucleophilic itself and compete with the desired amine. The solvent must be able to dissolve both reactants and be inert under the reaction conditions.[1]

  • Side Reactions: With primary amines, a common side reaction is the formation of a bis-sulfonated product, where two sulfonyl groups react with the single amine.[1] This is especially prevalent if the stoichiometry is not carefully controlled. For aromatic amines (anilines), polymerization can also occur under certain conditions.[1]

Troubleshooting Flowchart for Low Yields:

Caption: A flowchart for troubleshooting low yields in sulfonamide synthesis.

Question 2: I see an unexpected spot on my TLC. What could it be and how do I deal with it?

The appearance of unexpected spots on a Thin Layer Chromatography (TLC) plate is a common diagnostic challenge. Identifying these byproducts is the first step to mitigating their formation.

Answer:

The most common side product is the corresponding sulfonic acid, resulting from the hydrolysis of the sulfonyl chloride.[1] If you are using a primary amine, you might also observe the formation of a bis-sulfonated product.[1]

  • Sulfonic Acid: This byproduct is significantly more polar than the starting sulfonyl chloride and the desired sulfonamide product. On a silica gel TLC plate, it will typically have a much lower Rf value and may even streak from the baseline.

  • Bis-sulfonated Amine: This byproduct is generally less polar than the monosulfonamide and will have a higher Rf value.

Strategies for Mitigation and Removal:

Side ProductMitigation StrategyPurification Strategy
Sulfonic Acid Strictly maintain anhydrous reaction conditions.[1]During aqueous workup, a wash with a mild base (e.g., saturated sodium bicarbonate solution) will deprotonate the acidic sulfonic acid, forming a salt that is soluble in the aqueous layer and can be easily separated from the organic layer containing your product.[1]
Bis-sulfonated Amine Use a slight excess of the primary amine (1.1-1.2 equivalents) and add the sulfonyl chloride slowly to the reaction mixture. This ensures that the sulfonyl chloride is more likely to react with an unreacted amine molecule rather than the already formed sulfonamide.[1]This byproduct can often be separated from the desired monosulfonamide by column chromatography on silica gel or by careful recrystallization.
Question 3: My amine seems to be unreactive. What can I do to promote the reaction?

The nucleophilicity of amines can vary significantly. Electron-deficient amines (e.g., those with electron-withdrawing groups) or sterically hindered amines can be poor nucleophiles, leading to slow or incomplete reactions.

Answer:

For unreactive amines, several strategies can be employed to facilitate the sulfonylation reaction.

  • Use of a More Reactive Sulfonylating Agent: While sulfonyl chlorides are standard, sulfonyl fluorides can be activated by a Lewis acid like calcium triflimide [Ca(NTf2)2] to react with even poorly nucleophilic amines.[3]

  • Catalysis: Indium has been shown to catalyze the sulfonylation of even less nucleophilic and sterically hindered anilines in excellent yields.[3]

  • In-situ Silylation: N-silylamines can be more reactive towards sulfonyl chlorides and fluorides.[3] In-situ silylation of the amine before the addition of the sulfonylating agent can be an effective strategy.

  • Reaction Conditions: Increasing the reaction temperature or using a more polar solvent like DMF or DMSO can sometimes enhance the reaction rate. However, be mindful that higher temperatures can also promote side reactions and decomposition.

Logical Relationship Diagram for Unreactive Amines:

UnreactiveAmine cluster_problem Problem cluster_solutions Potential Solutions Problem Unreactive Amine - Electron-deficient - Sterically hindered Sol1 Increase Reactivity of Sulfonylating Agent - Use sulfonyl fluoride with Lewis Acid - Alternative sulfonylating agents Problem->Sol1 Sol2 Employ Catalysis - e.g., Indium catalysis Problem->Sol2 Sol3 Enhance Amine Nucleophilicity - In-situ silylation Problem->Sol3 Sol4 Modify Reaction Conditions - Increase temperature - Use polar aprotic solvent Problem->Sol4

Caption: Strategies to address unreactive amines in sulfonamide synthesis.

Question 4: What is the best way to purify my sulfonamide product?

The purification strategy for your sulfonamide will depend on its physical state (solid or oil) and the nature of the impurities.

Answer:

  • Recrystallization: For solid sulfonamides, recrystallization is often the most effective method for achieving high purity.[1] The key is to find a suitable solvent or solvent system in which the sulfonamide is soluble at high temperatures but sparingly soluble at room temperature, while the impurities remain soluble at all temperatures.[1] Common solvents include ethanol, isopropanol, and mixtures of ethanol and water.[1]

  • Column Chromatography: If your sulfonamide is an oil or if recrystallization fails to remove impurities, column chromatography on silica gel is a reliable alternative. The choice of eluent will depend on the polarity of your compound. A good starting point is a mixture of hexanes and ethyl acetate, with the polarity gradually increased.

  • Aqueous Workup: A standard aqueous workup is crucial before any further purification. This typically involves washing the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted amine and the basic catalyst, followed by a wash with a saturated sodium bicarbonate solution to remove any sulfonic acid byproduct, and finally a brine wash to remove residual water.[1]

Experimental Protocols

General Protocol for the Synthesis of a Sulfonamide from a Sulfonyl Chloride and a Primary/Secondary Amine

This protocol provides a general framework. The specific amine, sulfonyl chloride, base, and solvent should be chosen based on the specific requirements of your synthesis.

Materials:

  • Amine (1.1 eq)

  • Sulfonyl chloride (1.0 eq)

  • Anhydrous non-nucleophilic base (e.g., pyridine or triethylamine, 1.5 eq)

  • Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the amine (1.1 eq) and anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the sulfonyl chloride (1.0 eq) to the stirred solution.

  • Add the anhydrous base (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with the solvent and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude sulfonamide.

  • Purify the crude product by recrystallization or column chromatography.

Protocol for Recrystallization of a Solid Sulfonamide

Materials:

  • Crude solid sulfonamide

  • Recrystallization solvent (e.g., 95% ethanol, isopropanol)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude sulfonamide in an Erlenmeyer flask.

  • Add a minimal amount of the recrystallization solvent to just cover the solid.

  • Gently heat the mixture on a hot plate with stirring until the solvent boils and the sulfonamide dissolves completely. If the solid does not fully dissolve, add small portions of the hot solvent until it does.

  • Once a clear solution is obtained, remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask to allow for the formation of large, pure crystals.

  • Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Allow the crystals to air dry on the filter paper or in a desiccator to obtain the purified sulfonamide.[1]

References

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling.
  • Fier, P. S., & Maloney, K. M. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9354–9358.
  • The Synthesis of Functionalised Sulfonamides. CORE.

Sources

Alternative reagents for the synthesis of sulfonamides to avoid hazardous materials.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Greener & Safer Sulfonamide Synthesis

Welcome, Researchers. This guide is designed to provide practical solutions and troubleshooting advice for synthesizing sulfonamides while avoiding hazardous reagents traditionally used in the field. As Senior Application Scientists, we understand the need for robust, reliable, and—above all—safe synthetic methodologies. Here, we address common questions and experimental hurdles encountered when adopting modern, greener alternatives.

Part 1: Understanding the Hazards & Alternatives

Q1: What are the primary hazards associated with traditional sulfonamide synthesis that necessitate alternative methods?

The classical and most prevalent method for synthesizing sulfonamides involves the reaction of an amine with a sulfonyl chloride. The primary hazards stem from the sulfonyl chlorides themselves and, more significantly, their precursors.[1][2]

  • Chlorosulfonic Acid (HSO₃Cl): This is a common reagent used to prepare aryl sulfonyl chlorides from arenes. It is extremely corrosive and reacts violently and explosively with water, releasing large amounts of toxic and corrosive hydrogen chloride (HCl) and sulfuric acid mist.[3][4][5][6][7] Contact with skin and eyes causes severe chemical and thermal burns, and its vapor can cause delayed lung damage.[6][7]

  • Thionyl Chloride (SOCl₂): Another reagent used to generate sulfonyl chlorides from sulfonic acids. It is toxic, corrosive, and a potent lachrymator (tear-inducing agent). It also reacts violently with water to release HCl and sulfur dioxide (SO₂) gases.

  • Sulfonyl Chlorides (R-SO₂Cl): While less acutely hazardous than their precursors, sulfonyl chlorides are moisture-sensitive, corrosive, and often lachrymatory.[1] Their synthesis generates significant acidic and toxic waste, posing environmental challenges.[3][8] The entire process is often a dangerous sulfonation reaction unsuitable for complex or unstable molecules.[3][8]

The drive towards alternative reagents is motivated by a desire to eliminate the use of these highly reactive and non-specific chlorinating agents, thereby increasing operator safety, reducing environmental impact, and improving compatibility with sensitive functional groups.

Q2: What are the main categories of safer, alternative reagents for sulfonamide synthesis?

Several greener strategies have emerged that bypass the need for pre-formed or in-situ generated sulfonyl chlorides. These can be broadly categorized as:

  • Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry: Utilizing sulfonyl fluorides (R-SO₂F) as stable, yet reactive, electrophiles.[9][10]

  • Direct Activation of Sulfonic Acids/Salts: Coupling sulfonic acids or their salts directly with amines using activating agents.[11][12]

  • Use of SO₂ Surrogates: Employing stable, solid sulfur dioxide surrogates like DABSO for multi-component reactions.[8][13]

  • Catalytic C-H Sulfonamidation: Forming the C-S bond directly on an unfunctionalized arene, followed by N-coupling, often mediated by transition metals or photoredox catalysts.[8][14][15]

  • Oxidative Coupling Methods: Synthesizing sulfonamides from more reduced sulfur sources like thiols or sulfinates.[8][16]

Part 2: Troubleshooting Guides for Alternative Protocols

This section provides in-depth, practical advice for the most promising and widely adopted alternative methods.

Method A: Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry

Background: Pioneered by K. Barry Sharpless, SuFEx chemistry leverages the unique properties of the S(VI)-F bond. Sulfonyl fluorides are remarkably stable to hydrolysis and many reaction conditions but can be "clicked" with nucleophiles like amines under specific activation.[9][10][17] This stability-reactivity balance makes them superior alternatives to their chloride counterparts.[10][18]

Q: My SuFEx reaction between a sulfonyl fluoride and an amine is slow or not proceeding. How can I troubleshoot this?

A: The reactivity of sulfonyl fluorides is highly dependent on the reaction conditions, particularly the choice of base and catalyst. Unlike sulfonyl chlorides, they often require activation to react efficiently.

  • Cause 1: Insufficient Activation. The S-F bond is strong and requires activation to become a good leaving group.

    • Solution: Introduce a catalyst. While simple tertiary amines like triethylamine (Et₃N) can work, stronger organic bases or specific catalysts are often more effective.[19]

      • Organocatalysts: Non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are excellent promoters.[19]

      • Lewis Acids: Calcium triflimide [Ca(NTf₂)₂] has been shown to activate sulfonyl fluorides towards nucleophilic attack, even at room temperature.[8][11]

      • Silyl Amine Strategy: Pre-reacting your amine with a silylating agent (e.g., HMDS) to form a trimethylsilyl (TMS) amine can dramatically accelerate the reaction. The formation of the highly favorable Si-F bond is a strong thermodynamic driving force.[20]

  • Cause 2: Steric Hindrance. Highly hindered amines or sulfonyl fluorides can slow the reaction rate significantly.

    • Solution: Increase the reaction temperature (e.g., from room temperature to 60-80 °C). If using a catalyst, a higher catalyst loading (e.g., from 10 mol% to 20 mol%) may be necessary for challenging substrates.[19][20] Note that sulfonyl fluorides generally show lower reactivity with sterically hindered amines compared to sulfonyl chlorides.[21]

  • Cause 3: Poor Nucleophilicity of the Amine. Electron-deficient anilines or heteroaromatic amines are less reactive.

    • Solution: This is where SuFEx excels with the right conditions. The silyl amine approach is particularly effective.[20] Alternatively, using a highly efficient catalyst system, such as N-methylimidazole (which can act as a base, catalyst, and scavenger), has shown excellent results with electron-poor anilines.[22]

  • To a stirred solution of the amine (1.0 equiv) in a suitable solvent (e.g., 1,4-dioxane or acetonitrile, 0.5 M), add a base/catalyst (e.g., DBU, 1.2 equiv, or Ca(NTf₂)₂, 0.1 equiv).

  • Add the sulfonyl fluoride (1.1 equiv) to the mixture.

  • Stir the reaction at the appropriate temperature (room temperature to 80 °C) and monitor by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

SuFEx_Troubleshooting start Start: Low Conversion in SuFEx Reaction check_amine Is the amine sterically hindered or electron-deficient? start->check_amine use_silyl Use Silyl Amine Strategy (TMS-Amine) or Stronger Catalyst (e.g., Ca(NTf₂)₂) check_amine->use_silyl Yes check_catalyst Is a catalyst/activator being used? check_amine->check_catalyst No re_evaluate Re-evaluate Conversion use_silyl->re_evaluate Re-run Reaction increase_temp Increase Temperature (e.g., to 80 °C) & Increase Catalyst Loading increase_temp->re_evaluate Re-run Reaction check_catalyst->increase_temp Yes add_catalyst Add Catalyst: 1. DBU (1.2 equiv) 2. Ca(NTf₂)₂ (10 mol%) 3. Et₃N (as base) check_catalyst->add_catalyst No add_catalyst->re_evaluate Re-run Reaction

Caption: Decision workflow for troubleshooting SuFEx reactions.
Method B: Direct Activation of Sulfonic Acids

Background: This approach completely avoids sulfonyl halides by activating the sulfonic acid or its salt in situ to react directly with an amine. This eliminates the hazardous chlorination step and reduces waste.

Q: I am attempting a direct coupling of a sulfonic acid with an amine using an activating agent like T3P® or DCC, but my yields are poor and I see side products.

A: Direct coupling requires careful control of stoichiometry and conditions to ensure efficient activation without promoting side reactions.

  • Cause 1: Incomplete Activation or Activator Decomposition.

    • Solution: Ensure anhydrous conditions. Activating agents like Propylphosphonic Anhydride (T3P®) and carbodiimides (e.g., DCC, EDC) are moisture-sensitive.[13][23] Use dry solvents and reagents. For T3P®, which is often supplied as a solution in an organic solvent, ensure the solution has been stored properly.[23] A slight excess of the activating agent (e.g., 1.2-1.5 equiv) may be beneficial.

  • Cause 2: Unwanted Side Reactions.

    • With DCC: The primary byproduct is dicyclohexylurea (DCU), which can precipitate and encapsulate reagents, hindering the reaction.

      • Solution: Use a more soluble carbodiimide like EDC·HCl, where the urea byproduct is water-soluble and easily removed during aqueous workup.

    • With T3P®: The phosphonic acid byproducts are generally water-soluble and easily removed.[23] If issues persist, ensure the base (e.g., triethylamine, pyridine) is non-nucleophilic and added correctly to neutralize the sulfonic acid and the acid generated during the reaction.

  • Cause 3: Low Reaction Temperature.

    • Solution: While many couplings start at 0 °C to control the initial exothermic reaction, they often require warming to room temperature or gentle heating (40-50 °C) to go to completion. Monitor the reaction progress and adjust the temperature as needed.

  • To a flask under an inert atmosphere (N₂ or Ar), add the sulfonic acid (1.0 equiv), the amine (1.1 equiv), and a suitable anhydrous solvent (e.g., ethyl acetate or DCM, 0.2-0.5 M).

  • Add a non-nucleophilic base (e.g., triethylamine or DIPEA, 3.0 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add T3P® (typically a 50% solution in ethyl acetate, 1.5 equiv) dropwise, keeping the internal temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the product with an organic solvent. The aqueous layer will contain the phosphate byproducts.

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Method C: Catalytic C-H Sulfonamidation

Background: This is an atom-economical approach that avoids pre-functionalized arenes. A transition metal catalyst (e.g., Iridium, Rhodium, Copper) or a photoredox catalyst facilitates the direct formation of a C-S bond between an arene C-H bond and a sulfur source, which then couples with an amine source.[8][14][24][25] Sulfonyl azides are often used as the all-in-one "sulfonamidating" agent, releasing benign N₂ gas.[8][25][26]

Q: My directed C-H sulfonamidation reaction using a transition metal catalyst and a sulfonyl azide is giving low yield and poor regioselectivity. What are the common pitfalls?

A: These reactions are highly sensitive to the catalyst, directing group, oxidant (if required), and solvent system.

  • Cause 1: Incompatible Directing Group. Most transition-metal-catalyzed C-H functionalizations require a directing group on the aromatic substrate to achieve high regioselectivity (typically ortho to the group).

    • Solution: Ensure your substrate contains a suitable directing group (e.g., pyridine, ketone, oxazoline). If your substrate lacks one, this specific method may not be appropriate. Consider a photoredox-catalyzed approach, which can sometimes operate without strong directing effects, though selectivity can be an issue.[16][27][28]

  • Cause 2: Catalyst Inhibition or Decomposition.

    • Solution: The choice of catalyst and additives is critical. For example, some Iridium-catalyzed reactions require a silver salt co-catalyst (e.g., AgNTf₂) to act as a halide scavenger.[8] Ensure all reagents are of high purity. Some substrates or functional groups can poison the catalyst. A screening of different ligands or metal precursors (e.g., switching from [IrCp*Cl₂]₂ to [Ru(p-cymene)Cl₂]₂) might be necessary.

  • Cause 3: Safety and Reactivity of Sulfonyl Azides. Sulfonyl azides can be thermally unstable and potentially explosive, especially in concentrated form.

    • Solution: Always handle sulfonyl azides with care, behind a blast shield. It is often preferable to generate them in situ or use them in solution. If the azide is decomposing via non-productive pathways, try running the reaction at a lower temperature for a longer time.

CH_Activation cluster_0 Catalytic Cycle Arene Arene with Directing Group (DG) Metallacycle Metallacycle Intermediate Arene->Metallacycle + [M]-Catalyst - H⁺ Catalyst [M]-Catalyst Product Ortho-Sulfonamidated Product Metallacycle->Product + R-SO₂N₃ - N₂ - [M]-Catalyst Azide R-SO₂N₃

Caption: Simplified catalytic cycle for directed C-H sulfonamidation.

Part 3: Method Selection & Data Summary

Q: How do I choose the best alternative method for my specific target molecule?

A: The optimal method depends on your starting material availability, substrate scope, and scalability requirements.

MethodStarting MaterialKey AdvantageCommon LimitationBest For...
SuFEx Chemistry Sulfonyl Fluoride + AmineHigh functional group tolerance; very stable reagents.[10][29]Requires activation; may be slow with hindered substrates.[19][21]Late-stage functionalization, library synthesis, bioconjugation.[30][31]
Direct Activation Sulfonic Acid + AmineAvoids all halide intermediates; good for simple substrates.[11][12]Requires stoichiometric activating agent; sensitive to water.[23]Scalable synthesis where the sulfonic acid is readily available.
SO₂ Surrogates Aryl Halide + DABSO + AmineUses stable, solid SO₂ source; multi-component reaction.[8][13]Can require multi-step or one-pot sequences with catalysts.[32]Building molecular complexity from simple, available aryl halides.
C-H Activation Arene + Sulfonyl AzideHighest atom economy; avoids pre-functionalization.[14][15]Requires specific directing groups; catalyst- and substrate-dependent.[25]Modifying complex arenes where other functionalization is difficult.

This guide provides a starting point for navigating the safer and greener landscape of sulfonamide synthesis. By understanding the causality behind these modern methods and anticipating common experimental challenges, researchers can confidently and safely achieve their synthetic goals.

References

  • Zhang, S., et al. (2024). Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper Catalysis. Organic Chemistry Frontiers. [Link]
  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]
  • Metal-Free C-H Sulfonamidation of Pyrroles by Visible Light Photoredox Catalysis. (2016).
  • Caddick, S., et al. (2004). Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. Journal of the American Chemical Society. [Link]
  • Caddick, S., et al. (2004). Direct Synthesis of Sulfonamides and Activated Sulfonate Esters From Sulfonic Acids. Journal of the American Chemical Society. [Link]
  • Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. (2014).
  • Recent Advances towards Sulfur (VI) Fluoride Exchange (SuFEx) Click Chemistry. (2017). Chemistry - An Asian Journal. [Link]
  • Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. (2014). Journal of Chemical Sciences. [Link]
  • Iridium-catalyzed regioselective C–H sulfonamidation of 1,2,4-thiadiazoles with sulfonyl azides in water. (2020).
  • CHLOROSULFONIC ACID FOR SYNTHESIS MSDS. (2019). Loba Chemie. [Link]
  • Efficient Synthesis of Sulfonyl Azides from Sulfonamides. (2010).
  • Sulfur fluoride exchange. (2022). RSC Chemical Biology. [Link]
  • Sulfur-fluoride exchange (SuFEx)-enabled lead discovery of AChE inhibitors by fragment linking strategies. (2023). European Journal of Medicinal Chemistry. [Link]
  • Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliphatic sulfonamides. (2014).
  • Transition Metal-Catalyzed C–H Amination: Scope, Mechanism, and Applic
  • Catalytic SuFEx Reactivity of Sulfonimidoyl Fluorides with Functionalized Amines with Automation Applicable Conditions. (2022). Angewandte Chemie. [Link]
  • Photoredox-Catalyzed C–H Functionalization Reactions. (2019).
  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Deriv
  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (2019). Tetrahedron Letters. [Link]
  • Process to prepare sulfonamides. (2001).
  • Transition-metal catalyzed direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides. (2020).
  • Lewis Acid-Catalyzed Sulfur Fluoride Exchange. (2021). Organic Letters. [Link]
  • Sulfonyl Azides as Precursors in Ligand-Free Palladium-Catalyzed Synthesis of Sulfonyl Carbamates and Sulfonyl Ureas and Synthesis of Sulfonamides. (2016). The Journal of Organic Chemistry. [Link]
  • HAZARD SUMMARY: CHLOROSULPHONIC ACID. New Jersey Department of Health. [Link]
  • Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. (2019). Journal of the American Chemical Society. [Link]
  • Photoredox-Catalyzed C–H Functionalization Reactions. (2021). Chemical Reviews. [Link]
  • Recent advances in metal directed C–H amidation/amination using sulfonyl azides and phosphoryl azides. (2023). Organic & Biomolecular Chemistry. [Link]
  • Current methods for sulfonamide synthesis. (2023).
  • Chemical and biology of Sulfur Fluoride Exchange (SuFEx) Click Chemistry for Drug Discovery. (2022).
  • Synthesis of Sulfonyl Azides via Diazotransfer Using an imidazole-1-sulfonyl Azide Salt. (2014). Organic Letters. [Link]
  • Chlorosulfonic Acid. Veolia North America. [Link]
  • Modular Synthesis of Alkenyl Sulfamates and β-Ketosulfonamides via Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry and Photomediated 1,3-Rearrangement. (2021). Organic Letters. [Link]
  • Chlorination of aliphatic sulfonamides. (2023).
  • Synthesis of Sulfonamides. (2016). Synthetic Methods in Drug Discovery. [Link]
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). Organic Letters. [Link]
  • Sulfur (VI) Fluoride Exchange (SuFEx) via Glass–Assisted Organocatalysis. (2022). Chemistry – A European Journal. [Link]
  • Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation. (2023).

Sources

Technical Support Guide: Improving the Solubility of 3-Amino-4-chlorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for handling 3-Amino-4-chlorobenzenesulfonamide. This molecule, with its dual amine and sulfonamide functionalities, presents a significant solubility challenge in aqueous buffers commonly used for biological assays. Achieving a stable, homogenous solution is the critical first step for generating reliable and reproducible data. This guide provides a structured, in-depth approach to systematically overcome these solubility hurdles. We will explore the physicochemical properties of the compound, detail proven solubilization strategies from basic to advanced, and offer troubleshooting solutions to common issues encountered in the lab.

Understanding the Molecule: Physicochemical Properties

A successful solubilization strategy begins with understanding the compound's inherent properties. This compound is a small organic molecule whose structure dictates its behavior in solution.

PropertyValueSignificance for Solubility
Molecular Formula C₆H₇ClN₂O₂SIndicates a relatively small molecule with multiple polar functional groups.[1]
Molecular Weight 206.65 g/mol Moderate molecular weight.[1]
Structure A benzene ring substituted with an amino group, a chloro group, and a sulfonamide group.The aromatic ring is hydrophobic, while the amino and sulfonamide groups are polar and ionizable, creating an amphipathic character that complicates solubility.
Predicted pKa The amino group (NH₂) is basic, while the sulfonamide group (-SO₂NH₂) is weakly acidic.The charge state of the molecule is pH-dependent. At neutral pH, the molecule is likely neutral and less soluble. Adjusting pH away from the isoelectric point can significantly increase solubility.
Predicted LogP Varies by prediction model, but generally indicates moderate lipophilicity.The compound has a tendency to partition into non-polar environments, suggesting that pure aqueous solubility will be low.

Section 1: Initial Solubilization Strategy - The Co-Solvent Approach

This section addresses the most common starting point for dissolving poorly soluble compounds for in vitro screening.

Q1: What is the first solvent I should try to dissolve this compound?

Answer: The recommended starting point is to create a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO). DMSO is a powerful, water-miscible organic solvent with low toxicity at the final concentrations typically used in biological assays.[2]

Step-by-Step Protocol: Preparing a DMSO Stock Solution
  • Preparation: Allow the vial of this compound and the DMSO to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh a small amount of the compound (e.g., 1-5 mg) into a sterile microcentrifuge tube.

  • Initial Dissolution: Add a calculated volume of 100% DMSO to achieve a high-concentration stock (e.g., 10-50 mM). For example, to make a 10 mM stock from 1 mg of compound (MW 206.65), you would add 484 µL of DMSO.

  • Mixing: Vortex the solution vigorously for 1-2 minutes. If dissolution is slow, brief sonication (3 x 15-second bursts in a bath sonicator) can be effective.[3]

  • Visual Inspection: Ensure the resulting solution is clear and free of any visible particulates. This is your stock solution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For short-term use, storage at 4°C may be acceptable for a few weeks, but stability should be verified.[4]

Q2: I've made my DMSO stock. How do I dilute it into my aqueous assay buffer without it precipitating?

Answer: This is a critical step known as "aqueous shock" or precipitation upon dilution. The key is to add the DMSO stock to the aqueous buffer (and not the other way around) while ensuring rapid and vigorous mixing.

Workflow for Aqueous Dilution

G cluster_0 Dilution Protocol A 1. Prepare Assay Buffer in Final Tube B 2. Pipette DMSO Stock (Do not dispense yet) A->B C 3. Submerge Pipette Tip into Buffer B->C D 4. Dispense Stock While Vigorously Vortexing C->D E 5. Visually Inspect for Precipitation D->E

Caption: Workflow for diluting DMSO stock into aqueous buffer.

Q3: What is the maximum final concentration of DMSO I can have in my cell-based assay?

Answer: This is highly dependent on the cell line and the assay's sensitivity. As a general rule, the final concentration of DMSO in cell-based assays should be kept below 0.5% (v/v) to avoid solvent-induced artifacts or toxicity. [2] For some sensitive assays, the tolerance may be as low as 0.1%. It is imperative to run a "vehicle control" (assay buffer with the same final DMSO concentration but without the compound) to determine the solvent's effect on your specific system.

Section 2: Troubleshooting & Advanced Solubilization

If the co-solvent approach fails or is unsuitable for your experimental system, more advanced methods are required.

Q4: My compound precipitates even with vigorous mixing and low DMSO concentrations. What's my next step?

Answer: If direct dilution fails, the next logical step is to manipulate the pH of the buffer to ionize the molecule, thereby increasing its aqueous solubility. Given its structure, this compound has two ionizable centers:

  • Amino Group (Basic): At acidic pH (e.g., pH < 4), this group will be protonated (-NH₃⁺), carrying a positive charge.

  • Sulfonamide Group (Weakly Acidic): At alkaline pH (e.g., pH > 9), this group can be deprotonated (-SO₂N⁻-), carrying a negative charge.

Step-by-Step Protocol: pH Adjustment
  • Test Solubility: Attempt to dissolve a small amount of the compound directly into two separate buffers: one acidic (e.g., 50 mM Citrate buffer, pH 3.0) and one basic (e.g., 50 mM Carbonate-Bicarbonate buffer, pH 10.0).

  • Prepare an Acidic or Basic Stock: If solubility is achieved, prepare a concentrated stock solution (e.g., 1-10 mM) in the appropriate acidic or basic buffer. Use gentle warming (37°C) or sonication if necessary.

  • Neutralization/Dilution: Slowly add this acidic or basic stock solution to your final, neutral assay buffer (e.g., PBS, pH 7.4) with vigorous stirring.[5] This gradual pH shift can sometimes keep the compound in solution at a supersaturated state long enough for the assay.

  • Critical Check: Always measure the final pH of your working solution to ensure it is within the acceptable range for your biological system. Also, monitor the solution for delayed precipitation over the time course of your experiment.

Decision-Making Flowchart for Solubility Strategy

G start Start: Undissolved This compound stock Prepare 10-50 mM Stock in 100% DMSO start->stock dilute dilute stock->dilute check1 Is Solution Clear? dilute->check1 success Success! Proceed with Assay check1->success Yes fail1 Precipitation Occurs check1->fail1 No ph_adjust Attempt pH Adjustment (Acidic or Basic Buffer Stock) fail1->ph_adjust check2 Is Solution Clear in Final Buffer? ph_adjust->check2 check2->success Yes fail2 Precipitation or Unsuitable Final pH check2->fail2 No advanced Consider Advanced Methods: - Cyclodextrins - Surfactants (e.g., Tween®) - Formulation Development fail2->advanced

Caption: Stepwise guide for selecting a solubilization method.

Q5: What are cyclodextrins and how can they help?

Answer: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like this compound, forming an "inclusion complex" that has significantly improved aqueous solubility.

Mechanism of Cyclodextrin Encapsulation

The hydrophobic benzene ring of the compound can fit into the non-polar cavity of the cyclodextrin, while the polar amino and sulfonamide groups can interact with the aqueous environment. This complex effectively shields the hydrophobic portion of the drug from water.

G cluster_0 Cyclodextrin Inclusion Complex cluster_1 Hydrophobic Cavity CD Cyclodextrin (Hydrophilic Exterior) H2O Water Molecules CD->H2O Soluble Complex Drug This compound (Hydrophobic Part Enters Cavity)

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.

Protocol: Prepare solutions of HP-β-CD in your assay buffer at various concentrations (e.g., 1-10% w/v). Add the solid compound directly to these solutions and allow them to equilibrate (e.g., overnight with shaking) to determine the concentration that achieves full dissolution.

Section 3: Stability and Storage FAQs

Q: How should I store my final, diluted working solution? A: Working solutions in aqueous buffers are generally not stable for long periods and should be prepared fresh for each experiment. The compound can degrade or precipitate out of a supersaturated solution over time. Do not store diluted aqueous solutions at 4°C or frozen unless you have explicitly validated their stability.

Q: My DMSO stock solution looks cloudy after being stored at -20°C. What should I do? A: Some compounds can fall out of solution in DMSO upon freezing. Before use, allow the vial to warm completely to room temperature and then vortex vigorously. A brief sonication may be required to redissolve the compound fully. Always ensure the stock is a clear solution before making dilutions.

Q: Could my compound be reacting with the buffer components? A: While less common, it is possible. For instance, primary amines can sometimes react with components like aldehydes or ketones. If you suspect instability, simplifying the buffer system (e.g., using HEPES or PBS) or analyzing the solution over time with HPLC can help diagnose the issue.

References
  • PubChem.3-Amino-4-chlorobenzoic acid.
  • SB-PEPTIDE.Peptide Solubility Guidelines. [Link]
  • Biotage.How long are amino acid stock solutions stable for successful solid phase peptide synthesis?[Link]

Sources

Technical Support Center: Navigating the Synthesis of 3-Amino-4-chlorobenzenesulfonamide and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-Amino-4-chlorobenzenesulfonamide and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical building block in their synthetic workflows. As a key intermediate in the production of several diuretic drugs, including Furosemide and Hydrochlorothiazide, ensuring the purity and yield of this compound is paramount.[1][2]

This document moves beyond standard protocols to provide in-depth, field-proven insights into common side reactions, impurity formation, and troubleshooting strategies. Our goal is to equip you with the causal understanding needed to anticipate, diagnose, and resolve synthetic challenges effectively.

Section 1: Synthesis of the Core Moiety: this compound

The synthesis of the core molecule is typically a two-step process, starting from 2-chloroaniline. Each step presents unique challenges regarding regioselectivity and byproduct formation.

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Ammonolysis A 2-Chloroaniline C 4-Amino-3-chlorobenzenesulfonyl chloride (Desired Product) A->C Electrophilic Aromatic Substitution (Para-directing) D Side Reaction: Isomer Formation (2-Amino-3-chlorobenzenesulfonyl chloride) A->D Ortho-substitution (Minor Product) E Side Reaction: Polysulfonation A->E Excess Reagent/ Harsher Conditions B Chlorosulfonic Acid (HSO3Cl) B->C F 4-Amino-3-chlorobenzenesulfonyl chloride C->F H This compound (Final Product) F->H Nucleophilic Acyl Substitution I Side Reaction: Hydrolysis (4-Amino-3-chlorobenzenesulfonic acid) F->I Reaction with Water G Aqueous Ammonia (NH4OH) G->H

Figure 1: General synthetic pathway for this compound, highlighting major side reactions.

Part A: Chlorosulfonation of 2-Chloroaniline

This initial step involves an electrophilic aromatic substitution to install the sulfonyl chloride group. The primary challenge is controlling the regioselectivity of the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the critical reaction parameters influencing the yield and purity of 4-amino-3-chlorobenzenesulfonyl chloride? A: The outcome is critically dependent on several factors. Reaction Temperature is crucial for controlling both the reaction rate and the isomeric distribution. Lower temperatures generally favor the formation of the desired para-isomer. The nature and concentration of the sulfonating agent (e.g., chlorosulfonic acid vs. oleum) and the molar ratio of the agent to 2-chloroaniline must be carefully optimized to maximize yield while preventing side reactions.[3]

Q2: What is the most common side reaction, and how can it be minimized? A: The primary side reaction is the formation of the ortho-sulfonated isomer, 2-amino-3-chlorobenzenesulfonic acid.[3] The amino group on the aniline ring is a strong ortho-, para-director. While the para position is sterically favored, some ortho-substitution is often unavoidable. To minimize this:

  • Maintain Low Temperatures: Running the reaction at or below room temperature can increase the kinetic preference for the para-product.

  • Controlled Addition: A slow, dropwise addition of chlorosulfonic acid to the solution of 2-chloroaniline ensures the concentration of the electrophile remains low, reducing the likelihood of less-favored substitutions.[4]

Q3: Besides isomer formation, what other byproducts should I be aware of? A: Di-sulfonated products can form, especially under harsh conditions such as high temperatures or with a large excess of the sulfonating agent.[3] Chlorosulfonic acid is a highly reactive and corrosive reagent that can also lead to charring or decomposition of the starting material if not handled with extreme care in a well-ventilated fume hood.[4][5]

Troubleshooting Guide: Chlorosulfonation

Observed Problem Probable Cause(s) Recommended Actions & Scientific Rationale
Low Yield of Desired Product 1. Incomplete reaction. 2. Decomposition of starting material. 3. Loss during work-up.1. Monitor reaction progress using Thin Layer Chromatography (TLC) until the 2-chloroaniline spot is no longer detectable.[4] 2. Ensure strict temperature control. Runaway reactions can degrade the aromatic amine. 3. Perform work-up carefully. The reaction must be quenched by slowly pouring the mixture onto crushed ice to prevent violent reaction and product degradation.
High Levels of Ortho-Isomer 1. Reaction temperature too high. 2. Rapid addition of sulfonating agent.1. Lower the reaction temperature. Consider an ice bath to maintain 0-5 °C during addition. This increases the selectivity for the thermodynamically favored para product. 2. Add chlorosulfonic acid dropwise with vigorous stirring to maintain a low localized concentration.
Detection of Di-sulfonated Byproducts 1. Excess sulfonating agent. 2. Prolonged reaction time at elevated temperatures.1. Use a slight molar excess of chlorosulfonic acid (e.g., 1.05 to 1.1 equivalents).[4] 2. Stop the reaction once the starting material is consumed, as confirmed by TLC, to prevent further sulfonation.
Part B: Ammonolysis of 4-Amino-3-chlorobenzenesulfonyl chloride

In this step, the sulfonyl chloride is converted to the desired sulfonamide using ammonia. The main challenge is preventing hydrolysis of the reactive sulfonyl chloride intermediate.

Frequently Asked Questions (FAQs)

Q4: What are the standard conditions for the ammonolysis step? A: Typically, the sulfonyl chloride intermediate is dissolved in a suitable solvent and treated with aqueous or gaseous ammonia. The reaction is often performed at room temperature or with gentle cooling. It is crucial to use a sufficient excess of ammonia to drive the reaction to completion and neutralize the HCl byproduct.

Q5: What is the primary side reaction during ammonolysis? A: The most significant side reaction is the hydrolysis of the sulfonyl chloride group (-SO₂Cl) back to a sulfonic acid (-SO₃H). This occurs if excess water is present, especially under non-basic conditions. The sulfonyl chloride is a reactive electrophile, and water can act as a nucleophile, competing with ammonia.

Troubleshooting Guide: Ammonolysis

Observed Problem Probable Cause(s) Recommended Actions & Scientific Rationale
Significant formation of 4-Amino-3-chlorobenzenesulfonic acid 1. Hydrolysis of the sulfonyl chloride. 2. Insufficient ammonia.1. Minimize water content where possible, or ensure the reaction medium is sufficiently basic to favor the ammonia reaction. 2. Use a significant excess of ammonia. This ensures that ammonia is the predominant nucleophile available to react with the sulfonyl chloride.
Low Product Yield 1. Incomplete reaction. 2. Product loss during isolation.1. Allow sufficient reaction time. Monitor by TLC or HPLC to confirm the disappearance of the sulfonyl chloride starting material. 2. Adjust pH during work-up. The sulfonamide product may have some solubility in acidic or basic solutions. Neutralization is often required to precipitate the product fully.

Section 2: Side Reactions in the Synthesis of Derivatives (Case Studies)

This compound is rarely the final product. Its true value lies in its role as a precursor. The side reactions encountered during its own synthesis can introduce impurities that carry through and complicate subsequent steps.

Case Study 1: Furosemide Synthesis

Furosemide is a potent loop diuretic. One common synthetic route involves the condensation of a derivative of our core molecule with furfurylamine.[1] Impurities in the starting materials or side reactions in the final step can lead to a complex product profile.[6]

G cluster_0 Troubleshooting Workflow A 2,4-dichloro-5-sulfamoylbenzoic acid (Intermediate) C Furosemide (Desired Product) A->C Condensation (High Temp, Base) D Process Impurity G (Example Side Product) A->D Side Reaction B Furfurylamine B->C B->D F N-Nitroso Furosemide (Post-synthesis impurity) C->F Reaction with Nitrosating Agents E Unreacted Starting Material start HPLC shows unknown impurity >0.1% q1 Does RRT match known impurities? start->q1 step1 Isolate impurity via Prep-HPLC q1->step1 No step4 Modify reaction conditions: - Lower Temperature - Change Base - Optimize Stoichiometry q1->step4 Yes step2 Characterize structure (LC-MS, NMR) step1->step2 step3 Postulate formation pathway step2->step3 step3->step4 end Impurity Below Threshold step4->end

Figure 2: Troubleshooting workflow for identifying and mitigating unknown process impurities in Furosemide synthesis.

Frequently Asked Questions (FAQs)

Q6: What types of process-related impurities are found in Furosemide? A: A variety of impurities can arise. These include unreacted starting materials and intermediates, such as 2,4-dichloro-5-sulfamoylbenzoic acid.[1] Additionally, specific process-related impurities, sometimes designated by letters (e.g., Impurity G), have been isolated and characterized in pilot batches, highlighting the need for robust analytical monitoring.[1][6] Other known impurities include Furosemide EP Impurities A, B, C, D, and F.[]

Q7: How can N-Nitroso Furosemide be formed? A: N-Nitroso impurities are a significant concern for regulatory bodies. N-Nitroso Furosemide can form if the Furosemide molecule is exposed to residual nitrosating agents (like nitrites) under acidic conditions, a scenario possible during work-up or formulation. The secondary amine in the Furosemide structure is susceptible to nitrosation.[8]

Case Study 2: Hydrochlorothiazide Synthesis

Hydrochlorothiazide is another vital diuretic. Its synthesis often starts from 4-amino-6-chlorobenzene-1,3-disulfonamide (salamide), which is closely related to our core molecule.

Frequently Asked Questions (FAQs)

Q8: What are the key impurities in Hydrochlorothiazide synthesis? A: Two prominent impurities are the starting material, 4-amino-6-chlorobenzene-1,3-disulfonamide (also known as salamide or Impurity B), and a dimer impurity (Impurity C).[9] The presence of the salamide impurity is a particular concern as primary aromatic amines can be associated with potential mutagenicity.

Q9: What is the likely cause of dimer formation? A: Dimer impurities often form when two molecules of an intermediate or the final product react with each other. In the case of Hydrochlorothiazide, the dimer (Imp-C) can be synthesized and characterized for use as a reference standard.[2][10] Its formation during synthesis is likely promoted by specific pH ranges or the presence of reactive intermediates, such as those formed from the reaction with formaldehyde.[8]

Section 3: Analytical & Purification Protocols

Protocol 1: General HPLC Method for Impurity Profiling

This protocol provides a starting point for developing a method to resolve this compound from its common precursors and byproducts.

Parameter Recommendation Rationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for aromatic, moderately polar compounds.
Mobile Phase A 0.1% Phosphoric Acid or Formic Acid in WaterProvides acidic pH to ensure consistent ionization state of amine and sulfonamide groups.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reverse-phase chromatography.
Gradient Start at 5-10% B, ramp to 90-95% B over 20-30 minA shallow gradient is necessary to resolve closely eluting isomers and related substances.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 254 nm or 280 nmAromatic rings in the target molecule and impurities provide strong UV absorbance.
Injection Volume 10 µLStandard volume; can be adjusted based on sample concentration.

Protocol 2: Recrystallization for Purification of Final Product

Recrystallization is a powerful technique for removing minor impurities, such as isomers or hydrolysis byproducts.

  • Solvent Selection:

    • Identify a suitable solvent or solvent system. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Common choices for sulfonamides include ethanol, methanol, isopropanol, or aqueous mixtures of these alcohols.

    • Test solubility in small-scale trials first.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of hot solvent required to fully dissolve the solid. Maintain the solution at or near its boiling point.

  • Decolorization (Optional):

    • If the solution is colored by high molecular weight impurities, add a small amount of activated carbon and heat for a few minutes.

    • Perform a hot filtration to remove the carbon.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

    • Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.

References

  • Zhang, L., et al. (2023). Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. Molecules, 28(5), 2384.
  • ResearchGate. (2023). (a) Synthetic route of furosemide; (b) Representative HPLC chromatogram....
  • ResolveMass Laboratories Inc. (n.d.). Furosemide Impurity characterization Case Study.
  • Pharmaffiliates. (n.d.). Furosemide-impurities.
  • ResearchGate. (2019). Synthesis, isolation, and characterization of hydrochlorothiazide dimer impurity.
  • Semantic Scholar. (2019). SYNTHESIS, ISOLATION, AND CHARACTERIZATION OF HYDROCHLOROTHIAZIDE DIMER IMPURITY.
  • Google Patents. (2016). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • PrepChem.com. (n.d.). Step C: Preparation of 3-Amino-4-chloro-5-methylthiobenzoic acid.
  • Pharmaffiliates. (n.d.). Hydrochlorothiazide-impurities.
  • European Federation of Pharmaceutical Industries and Associations (EFPIA). (2022). Hydrochlorothiazide HCTZ- Investigation into potential N-Nitrosation and the specific nature of Nitroso HCTZ.
  • Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry. (Link unavailable, book reference)
  • Google Patents. (1964). US3161675A - Process for preparing sulfonamide compounds.

Sources

Column chromatography techniques for purifying 3-Amino-4-chlorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purifying 3-Amino-4-chlorobenzenesulfonamide

Welcome to the technical support guide for the purification of this compound via column chromatography. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this polar aromatic compound. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions, troubleshoot effectively, and achieve high-purity results.

This compound is a key intermediate in pharmaceutical synthesis. Its structure, featuring a primary aromatic amine, a sulfonamide group, and a halogen, presents a unique set of purification challenges. The polarity and potential for strong interactions with stationary phases require a carefully optimized chromatographic strategy. This guide offers field-proven insights in a direct question-and-answer format to address the specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound?

Answer:

For normal-phase column chromatography, silica gel (SiO₂) is the most common and effective choice for purifying this compound. Its polar surface provides the necessary interaction for separating compounds of moderate to high polarity.

Causality Explained: The compound's primary amine (-NH₂) and sulfonamide (-SO₂NH₂) groups are polar and can form hydrogen bonds with the silanol groups (Si-OH) on the surface of the silica gel. This interaction is the basis for retention and separation.

However, a critical consideration is the acidic nature of standard silica gel, which can lead to issues like irreversible adsorption or "tailing" of basic compounds like amines. If you experience very poor recovery or significant streaking on your TLC plate, consider these alternatives:

  • Neutral Alumina (Al₂O₃): Less acidic than silica, alumina can be a good alternative if your compound is degrading or strongly adsorbing to silica gel[1].

  • Deactivated Silica Gel: You can reduce the acidity of silica gel by preparing your slurry in a solvent system containing a small amount of a base, such as triethylamine (Et₃N) or ammonia (typically 0.1-1% of the total solvent volume). This base will occupy the highly acidic sites on the silica, allowing your amine compound to elute more symmetrically.

Q2: How do I select the right mobile phase (eluent) for my separation?

Answer:

The key is to find a solvent system that provides a target Retardation Factor (Rf) of approximately 0.25-0.35 for this compound on a silica gel TLC plate[2]. An Rf in this range ensures that the compound moves down the column at a reasonable rate, allowing for effective separation from both less polar and more polar impurities.

Step-by-Step Protocol for Eluent Selection using TLC:

  • Prepare a dilute solution of your crude this compound in a solvent like methanol or ethyl acetate.

  • Spot the solution on a silica gel TLC plate.

  • Start with a binary solvent system. A common starting point is a mixture of a non-polar solvent and a polar solvent. Good combinations include:

    • Hexane / Ethyl Acetate

    • Dichloromethane (DCM) / Methanol

  • Develop the TLC plate in a chamber with your chosen solvent system (e.g., 70:30 Hexane:Ethyl Acetate).

  • Visualize the spots (UV light is typically effective for aromatic compounds) and calculate the Rf value.

    • Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)[3]

  • Adjust polarity.

    • If the Rf is too low (<0.2), increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).

    • If the Rf is too high (>0.5), decrease the polarity (e.g., increase the percentage of hexane).

  • Address Tailing: If your compound spot is streaking, add 0.5-1% triethylamine or a few drops of ammonium hydroxide to the eluent mixture to improve the peak shape.

SolventPolarity IndexRole in Chromatography
n-Hexane0.1Non-polar base solvent
Dichloromethane (DCM)3.1Moderately polar base solvent
Ethyl Acetate (EtOAc)4.4Common polar modifier
Acetone5.1Polar modifier
Methanol (MeOH)5.1Highly polar modifier, effective for eluting very polar compounds
Triethylamine (Et₃N)1.8Basic additive to reduce tailing of amines
Q3: Should I use wet or dry loading to apply my sample to the column?

Answer:

The choice depends on the solubility of your crude sample in the mobile phase.

  • Wet Loading: This is the preferred method if your compound is readily soluble in the initial mobile phase. Dissolve the crude material in the minimum amount of the eluent, load it carefully onto the top of the column, and allow it to adsorb into the silica before adding more eluent[4]. This method generally provides better resolution.

  • Dry Loading: Use this method if your compound has poor solubility in the starting eluent or if you need to use a strong solvent (like pure DCM or methanol) to dissolve it. Protocol for Dry Loading:

    • Dissolve your crude sample in a suitable volatile solvent (e.g., methanol, DCM).

    • Add a small amount of silica gel (typically 2-3 times the mass of your crude sample) to this solution.

    • Carefully evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.

    • Gently layer this silica-adsorbed sample onto the top of your packed column[4].

Dry loading prevents the sample from precipitating on the column and avoids issues caused by loading the sample in a solvent that is much stronger than the mobile phase.

Experimental Workflow: Column Chromatography

The following diagram outlines the standard workflow for purifying this compound.

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis Select optimal eluent system (Rf ≈ 0.3) Pack 2. Pack Column Prepare silica slurry in non-polar solvent TLC->Pack Load 3. Load Sample Use wet or dry loading method Pack->Load Elute 4. Elute Column Run solvent through column (gravity or flash) Load->Elute Collect 5. Collect Fractions Collect eluate in test tubes Elute->Collect TLC_frac 6. Analyze Fractions Spot fractions on TLC to identify pure product Collect->TLC_frac Combine 7. Combine Fractions Pool fractions containing pure compound TLC_frac->Combine Evap 8. Evaporate Solvent Remove solvent to obtain purified solid Combine->Evap

Caption: Standard workflow for column chromatography purification.

Troubleshooting Guide

Problem 1: Poor or No Separation of Compound from Impurities

Possible Causes:

  • Inappropriate Mobile Phase: The eluent polarity may be too high, causing all compounds to elute together, or too low, causing them to remain at the top.

  • Column Overloading: Too much sample was loaded for the amount of stationary phase. A general rule is a 1:30 to 1:100 ratio of sample mass to silica gel mass.

  • Poor Column Packing: Channels or cracks in the silica bed create uneven flow paths, ruining separation.

  • Sample Applied in Too Strong a Solvent: If wet loading, using a solvent significantly more polar than the mobile phase will wash the compound down the column in a diffuse band.

Recommended Solutions:

  • Re-optimize the Eluent with TLC: Find a solvent system that gives good separation between your target compound (Rf ≈ 0.3) and the visible impurities. Test different solvent combinations (e.g., switch from EtOAc/Hexane to MeOH/DCM).

  • Reduce the Sample Load: Use less crude material or a larger column.

  • Repack the Column: Ensure the silica is packed uniformly without any air bubbles or cracks. Tapping the column gently as the slurry settles can help.

  • Use the Dry Loading Method: This is the best way to ensure your sample is applied as a narrow, concentrated band, especially if it requires a strong solvent for dissolution[4].

Problem 2: Compound is Streaking or "Tailing" Down the Column

Possible Causes:

  • Strong Analyte-Stationary Phase Interaction: The basic amine group on your compound is interacting too strongly with the acidic silanol sites on the silica gel.

  • Compound Degradation: The compound may be unstable on silica gel[1].

  • Insolubility: The compound is not fully soluble in the mobile phase as it travels down the column, causing it to streak.

Recommended Solutions:

  • Add a Basic Modifier: Incorporate 0.5-1% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) into your mobile phase. This additive neutralizes the most acidic sites on the silica, leading to sharper, more symmetrical peaks.

  • Switch to a Less Acidic Stationary Phase: Try using neutral alumina instead of silica gel.

  • Increase Eluent Polarity: A slight increase in the mobile phase polarity might improve solubility and reduce tailing, but be careful not to lose resolution.

  • Check Compound Stability: Run a quick stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it. If a new spot appears or the original spot smears, your compound is likely degrading on the silica[1].

Problem 3: Very Low or No Yield of the Recovered Compound

Possible Causes:

  • Irreversible Adsorption: The compound is too polar and has permanently bound to the stationary phase. This is common for highly polar compounds with multiple hydrogen-bonding groups on acidic silica.

  • Compound is Colorless and Was Missed: The fractions containing the product were discarded because the compound was not visible.

  • Compound Degradation: The compound decomposed during the purification process[1][5].

Recommended Solutions:

  • Drastically Increase Solvent Polarity: At the end of the run, flush the column with a very polar solvent, such as 10-20% methanol in DCM, or even neat methanol, to wash off any strongly adsorbed material.

  • Use a Deactivated Stationary Phase: As mentioned, pre-treating silica with a base or using neutral alumina can prevent irreversible binding.

  • Analyze All Fractions: Always analyze fractions using TLC and a UV lamp before discarding them. Many organic compounds are colorless.

  • Consider Reversed-Phase Chromatography: If your compound is extremely polar and difficult to elute from silica (normal-phase), reversed-phase chromatography (using a C18 stationary phase and a polar mobile phase like water/acetonitrile) may be a more suitable technique[6][7].

Troubleshooting Decision Tree

This diagram provides a logical path to diagnose and solve common column chromatography issues.

G problem_node problem_node cause_node cause_node solution_node solution_node P1 Poor Separation C1a Wrong Eluent P1->C1a C1b Column Overloaded P1->C1b C1c Bad Packing P1->C1c P2 Peak Tailing C2a Acidic Silica P2->C2a C2b Compound Degrading P2->C2b P3 Low Yield C3a Irreversible Adsorption P3->C3a C3b Fractions Discarded P3->C3b S1a Re-run TLC, Adjust Polarity C1a->S1a S1b Reduce Sample Load or Use Bigger Column C1b->S1b S1c Repack Column Carefully C1c->S1c S2a Add Et3N/NH4OH to Eluent C2a->S2a S2b Use Alumina or Check Stability C2a->S2b Alternative C2b->S2b S3a Flush with MeOH, Use Deactivated Silica C3a->S3a S3b Analyze ALL Fractions with TLC/UV C3b->S3b

Caption: A decision tree for troubleshooting common chromatography problems.

References

  • G. D'Agostino, et al. (2022). Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[8]arene Stationary Phase.
  • SIELC Technologies. Separation of 3-Amino-4-chlorobenzenesulphonamide on Newcrom R1 HPLC column. [Link]
  • A. A. Gazy, et al. (2021). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. Molecules. [Link]
  • University of Rochester, Department of Chemistry.
  • BioTopics.
  • S. Moore, W. H. Stein. (1954). Procedures for the chromatographic determination of amino acids on 4% cross-linked sulfonated polystyrene resins. Journal of Biological Chemistry. [Link]
  • ChemistryViews. (2012).
  • A. A. Gazy, et al. (2021). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD.
  • S. Van Dorpe, et al. (2012). Purity profiling of Peptide Drugs.
  • A. Cavazzini, et al. (2004). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid.
  • H. J. Jin, et al. (2012).
  • W. K. Paik, S. Kim. (1991). Liquid chromatographic analysis of amino acids: using dimethylamino-azobenzenesulfonyl chloride and Hypersil ODS column to analyze the composition of apo B peptides. PubMed. [Link]
  • A. H. Al-Bayati, et al. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience. [Link]
  • Agilent Technologies. HPLC Troubleshooting Guide. [Link]
  • University of Technology, Iraq. Rf value. [Link]
  • ResearchGate.
  • P. R. Brown, et al. (1981). Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography.
  • MolecularCloud. (2023). 6 peptide impurities that appear during the synthesis & storage of peptides. [Link]
  • PubChem. 3-amino-4-chlorobenzenesulfonic acid. [Link]
  • M. L. Taylor, et al. (1994). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
  • University of Alberta.
  • Teledyne ISCO. (2019). Chromatography Troubleshooting. YouTube. [Link]
  • S. Akyüz, et al. (2007).
  • S. K. Singh, et al. (2017). Applied Clinical Pharmacology and Toxicology. Gavin Publishers. [Link]
  • A. Smieliauskas, et al. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. NIH. [Link]
  • Reddit.
  • Y. Zhang. (2014). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. University of Kentucky UKnowledge. [Link]
  • V. F. Samanidou, et al. (2019).
  • A. Mohammad, et al. (2013). Environmentally preferable solvents promoted resolution of multi-component mixtures of amino acids. CORE. [Link]
  • M. K. Srinivasu, et al. (2016). Synthesis and characterization of RS-4-amino-3-(4-chlorophenyl)-butyric acid: Baclofen impurity-A as per Indian Pharmacopoeia. [Link]
  • F. A. F. de la S., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC. [Link]
  • A. M. Stockton, et al. (2019). Long-term thermal stability of fluorescent dye used for chiral amino acid analysis on future spaceflight missions. PubMed. [Link]
  • PubChem. 3-Amino-4-hydroxybenzenesulfonic acid. [Link]
  • S. S. Johnson, et al. (2020). Stability of 20 Biogenic Amino Acids in Concentrated Sulfuric Acid: Implications for the Habitability of Venus' Clouds. PMC. [Link]
  • PubChem. 3-Amino-4-chlorobenzoic acid. [Link]

Sources

Preventing degradation of 3-Amino-4-chlorobenzenesulfonamide during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Amino-4-chlorobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges.

I. Storage and Handling: The First Line of Defense

Proper storage is paramount to prevent the degradation of this compound. The following recommendations are based on safety data sheets and the inherent chemical properties of the molecule.

Q1: What are the ideal storage conditions for this compound?

A1: To maintain the integrity of this compound, it should be stored in a cool, dark, dry, and well-ventilated area.[1] The container must be tightly sealed to prevent moisture ingress and contamination.[1] For long-term storage, refrigeration at 2-8°C is recommended. It is also crucial to store the compound away from incompatible materials, particularly oxidizing agents.

ParameterRecommended ConditionRationale
Temperature Cool (Refrigeration at 2-8°C recommended)Minimizes the rate of potential thermal degradation reactions.
Light In the dark (amber vials or stored in a dark cabinet)Prevents photodegradation, as aromatic amines can be light-sensitive.
Humidity Dry (low humidity environment)Reduces the risk of hydrolysis of the sulfonamide group.
Atmosphere Tightly sealed containerProtects from atmospheric moisture and oxygen, which can cause hydrolysis and oxidation, respectively.
Compatibility Away from oxidizing agentsThe amino group is susceptible to oxidation.

II. Troubleshooting Guide: Identifying and Addressing Degradation

This section addresses common issues that may indicate degradation of your this compound sample.

Q2: My solid this compound has changed color (e.g., from white/off-white to yellow/brown). What does this signify?

A2: A change in color is a common visual indicator of chemical degradation. For aromatic amines, this discoloration is often due to oxidation. The amino group is susceptible to oxidation, which can lead to the formation of colored impurities. Exposure to air (oxygen) and light can accelerate this process. If you observe a color change, it is highly recommended to assess the purity of the material before use.

Q3: I am observing unexpected peaks in the HPLC analysis of my sample. Could these be degradation products?

A3: Yes, the appearance of new peaks in your HPLC chromatogram is a strong indication of degradation. To confirm if these are degradation products, you can perform a forced degradation study on a small amount of your reference standard. This involves intentionally exposing the compound to stress conditions (acid, base, oxidation, heat, light) to generate degradation products. Comparing the chromatograms of the stressed samples with your stored sample can help identify the unknown peaks.

Q4: My experimental results are inconsistent, and I suspect the quality of my this compound. How can I verify its purity?

A4: To verify the purity of your compound, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be employed. This type of method is capable of separating the intact compound from its potential degradation products. You should compare the chromatogram of your sample against a certified reference standard. If a significant decrease in the main peak area and the appearance of new impurity peaks are observed, your sample has likely degraded.

III. Scientific Deep Dive: Understanding Degradation Pathways

To effectively prevent degradation, it is essential to understand the potential chemical reactions that can occur. The structure of this compound, featuring an aromatic amine and a sulfonamide group, makes it susceptible to several degradation pathways.

A. Potential Degradation Mechanisms
  • Hydrolysis: The sulfonamide bond (-SO2-NH2) can undergo hydrolysis, particularly under acidic or basic conditions, although it is generally stable at neutral pH. This would lead to the cleavage of the sulfonamide group, potentially forming 3-amino-4-chlorobenzenesulfonic acid.

  • Oxidation: The primary amino group (-NH2) is prone to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or oxidizing agents. This can lead to the formation of various colored byproducts, including nitroso, nitro, and polymeric compounds.

  • Photodegradation: Aromatic amines can be sensitive to light, particularly UV radiation. Photo-oxidation can occur, leading to a complex mixture of degradation products.

B. Visualizing Potential Degradation

DegradationPathways cluster_main This compound cluster_degradation Potential Degradation Products A This compound B Hydrolysis Product (3-Amino-4-chlorobenzenesulfonic acid) A->B Hydrolysis (H₂O, H⁺/OH⁻) C Oxidation Products (e.g., Nitroso/Nitro derivatives, Polymers) A->C Oxidation (O₂, Light, Oxidizing Agents) D Photodegradation Products A->D Photodegradation (UV/Visible Light)

Caption: Potential degradation pathways of this compound.

IV. Experimental Protocols for Stability Assessment

For researchers who need to rigorously assess the stability of their this compound samples, the following protocols for forced degradation studies and the development of a stability-indicating HPLC method are provided.

A. Protocol for Forced Degradation Study

A forced degradation study is designed to intentionally degrade the sample to identify potential degradation products and to validate the stability-indicating nature of an analytical method.[2][3]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H2O2), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or oven

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat the mixture at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with 0.1 M NaOH.

    • Dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature for 24 hours.

    • Neutralize with 0.1 M HCl.

    • Dilute to a suitable concentration for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H2O2.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Dilute to a suitable concentration for HPLC analysis.

  • Thermal Degradation:

    • Transfer a small amount of the solid compound to a vial.

    • Heat in an oven at a temperature significantly above the recommended storage temperature (e.g., 70°C) for 48 hours.

    • Dissolve the solid in the initial solvent to prepare a solution for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (in a quartz cuvette or a suitable transparent container) to UV light (e.g., 254 nm) and visible light in a photostability chamber.

    • Analyze the sample at various time points (e.g., 6, 12, 24 hours).

  • Control Sample: Prepare a control sample by diluting the stock solution with the solvent and storing it under normal laboratory conditions, protected from light.

  • Analysis: Analyze all samples by HPLC, comparing the chromatograms of the stressed samples to the control sample to identify degradation peaks.

ForcedDegradationWorkflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Start with This compound Stock Prepare Stock Solution (1 mg/mL) Start->Stock Thermal Thermal Degradation (Solid, 70°C) Start->Thermal Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Photo Photolytic Degradation (UV/Vis Light) Stock->Photo Neutralize Neutralize/Dilute Acid->Neutralize Base->Neutralize Oxidation->Neutralize Dilute Thermal->Stock Dissolve HPLC HPLC Analysis Photo->HPLC Neutralize->HPLC Compare Compare Chromatograms (Stressed vs. Control) HPLC->Compare Identify Identify Degradation Products Compare->Identify

Caption: Workflow for a forced degradation study.

B. Protocol for Developing a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products and impurities.

Instrumentation:

  • HPLC system with a UV detector or a photodiode array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Method Development Strategy:

  • Initial Conditions:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A typical starting gradient could be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Scan for the UV maximum of this compound (a PDA detector is ideal for this). A starting wavelength of 254 nm is often a good choice for aromatic compounds.

    • Column Temperature: 30°C.

  • Optimization:

    • Inject the control sample and the mixture of stressed samples from the forced degradation study.

    • Evaluate the chromatogram for the resolution between the main peak and any degradation peaks.

    • Adjusting the Gradient: If peaks are poorly resolved, modify the gradient slope. A shallower gradient can improve the separation of closely eluting peaks.

    • Changing the Mobile Phase: If resolution is still not optimal, consider changing the organic modifier (e.g., methanol instead of acetonitrile) or the pH of the aqueous phase (e.g., using a phosphate buffer).

    • Column Selection: If co-elution persists, trying a different column chemistry (e.g., a C8 or a phenyl column) may be necessary.

  • Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

V. Conclusion

Maintaining the stability of this compound is critical for reliable and reproducible research outcomes. By adhering to the recommended storage conditions and being vigilant for signs of degradation, researchers can ensure the quality of their material. The provided troubleshooting guide and experimental protocols offer a framework for identifying, understanding, and mitigating degradation, thereby upholding the scientific integrity of your work.

References

  • Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation - PubMed. (2022-02-15).
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022-04-18).
  • Hydrolysis of sulphonamides in aqueous solutions - PubMed. (2012-06-30).
  • Forced Degradation Studies - MedCrave online. (2016-12-14).

Sources

Scaling up the synthesis of 3-Amino-4-chlorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 3-Amino-4-chlorobenzenesulfonamide: A Technical Support Resource

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals.[1] Its structural motifs are present in compounds explored for a range of biological activities.[2][3] The successful and efficient synthesis of this molecule is therefore critical for researchers in medicinal chemistry and process development.

This technical support guide provides a comprehensive overview of a reliable synthetic route for this compound, designed for researchers, scientists, and drug development professionals. It offers a detailed experimental protocol, explains the chemical principles behind each step, and presents a robust troubleshooting section in a question-and-answer format to address common challenges encountered during synthesis and scale-up.

Synthesis Pathway Overview

The most common and scalable synthesis of this compound begins with 4-chloronitrobenzene. The strategy involves introducing the sulfonic acid group, converting it to the sulfonamide, and finally, reducing the nitro group to the desired amine. This multi-step process is designed to control regioselectivity and ensure a high-purity final product.

Synthesis_Pathway cluster_0 Step 1: Sulfonation cluster_1 Step 2: Chlorination cluster_2 Step 3: Ammonolysis cluster_3 Step 4: Reduction 4-Chloronitrobenzene 4-Chloronitrobenzene Product_1 4-Chloro-3-nitrobenzenesulfonic acid 4-Chloronitrobenzene->Product_1  H2SO4/SO3 (Oleum) Product_1_ref 4-Chloro-3-nitrobenzenesulfonic acid Product_2 4-Chloro-3-nitrobenzenesulfonyl chloride Product_1_ref->Product_2  SOCl2 or PCl5 Product_2_ref 4-Chloro-3-nitrobenzenesulfonyl chloride Product_3 4-Chloro-3-nitrobenzenesulfonamide Product_2_ref->Product_3  Aq. NH3 Product_3_ref 4-Chloro-3-nitrobenzenesulfonamide Final_Product This compound Product_3_ref->Final_Product  Fe/HCl or SnCl2/HCl

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

This protocol outlines the laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
4-Chloronitrobenzene157.5550.0 g0.317Starting Material
Fuming Sulfuric Acid (20% SO₃)-100 mL-Sulfonating Agent
Thionyl Chloride (SOCl₂)118.9755 mL (75.6 g)0.635Chlorinating Agent
Ammonium Hydroxide (28-30%)-150 mL-Aminating Agent
Iron Powder (Fe)55.84571.0 g1.27Reducing Agent
Concentrated HCl (37%)36.4610 mL~0.12Catalyst for Reduction
Sodium Bicarbonate (NaHCO₃)84.01As needed-For neutralization
Ethyl Acetate-As needed-Extraction Solvent
Hexane-As needed-Extraction/Recrystallization
Deionized Water-As needed-Washing/Quenching
Ice-As needed-Temperature Control
Step 1: Sulfonation of 4-Chloronitrobenzene
  • Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Reaction: Add fuming sulfuric acid (100 mL) to the flask and cool to 10-15°C in an ice-water bath.

  • Addition: Slowly add 4-chloronitrobenzene (50.0 g) portion-wise over 1 hour, ensuring the internal temperature does not exceed 30°C.

  • Heating: After the addition is complete, slowly heat the mixture to 80-85°C and maintain for 4 hours.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material spot disappears.[4]

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto 500 g of crushed ice with vigorous stirring. The product, 4-chloro-3-nitrobenzenesulfonic acid, will precipitate as a solid.

  • Isolation: Filter the solid precipitate and wash with cold deionized water until the washings are neutral (pH ~7). Dry the solid in a vacuum oven at 60°C.

Step 2: Synthesis of 4-Chloro-3-nitrobenzenesulfonyl chloride
  • Setup: In a 500 mL flask equipped with a reflux condenser and a gas trap (to neutralize HCl gas), place the dried 4-chloro-3-nitrobenzenesulfonic acid from the previous step.

  • Reaction: Add thionyl chloride (55 mL) slowly.

  • Heating: Heat the mixture to reflux (approximately 75-80°C) for 3 hours. The reaction mixture should become a clear solution.

  • Workup: Cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto 500 g of crushed ice. The sulfonyl chloride will precipitate as a yellow solid.

  • Isolation: Filter the solid, wash thoroughly with cold water, and dry under vacuum.

Step 3: Ammonolysis to 4-Chloro-3-nitrobenzenesulfonamide
  • Setup: Add the crude 4-chloro-3-nitrobenzenesulfonyl chloride to a 1 L beaker or flask with magnetic stirring.

  • Reaction: Cool the flask in an ice bath. Slowly add 150 mL of concentrated ammonium hydroxide solution. A significant exotherm will occur; maintain the temperature below 20°C.

  • Stirring: Stir the resulting slurry vigorously for 2 hours at room temperature.

  • Isolation: Filter the solid precipitate, wash with a copious amount of cold water, and then with a small amount of cold ethanol.

  • Purification: The crude solid can be recrystallized from an ethanol/water mixture to yield pure 4-chloro-3-nitrobenzenesulfonamide.

Step 4: Reduction to this compound
  • Setup: In a 1 L three-neck flask equipped with a mechanical stirrer and reflux condenser, create a suspension of iron powder (71.0 g) in 300 mL of water and 150 mL of ethanol.

  • Activation: Add 10 mL of concentrated HCl and heat the mixture to 70-80°C for 15 minutes.

  • Addition: Add the 4-chloro-3-nitrobenzenesulfonamide in portions over 1 hour, maintaining the temperature at 80-90°C.

  • Reaction: After the addition is complete, continue to stir at reflux for an additional 3-4 hours. Monitor by TLC for the disappearance of the starting material.

  • Workup: Cool the reaction to room temperature. Add sodium bicarbonate solution to neutralize the acid and precipitate iron salts.

  • Isolation: Filter the hot solution through a pad of celite to remove the iron sludge. Wash the celite pad with hot ethanol.

  • Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude solid can be recrystallized from ethyl acetate/hexane to yield the final product, this compound, as a solid.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Troubleshooting_Workflow Start Problem Identified: Low Yield or Impure Product Check_Step At which step did the issue occur? Start->Check_Step Sulfonation Step 1: Sulfonation Check_Step->Sulfonation Step 1 Chlorination Step 2: Chlorination Check_Step->Chlorination Step 2 Ammonolysis Step 3: Ammonolysis Check_Step->Ammonolysis Step 3 Reduction Step 4: Reduction Check_Step->Reduction Step 4 Sol_Sulf Issue: Incomplete reaction? - Verify reaction time/temp. - Check oleum strength. Sulfonation->Sol_Sulf Sol_Chlor Issue: Hydrolysis of sulfonyl chloride? - Ensure anhydrous conditions. - Use fresh thionyl chloride. Chlorination->Sol_Chlor Sol_Amm Issue: Side products? - Control temperature during NH3 addition. - Ensure excess ammonia. Ammonolysis->Sol_Amm Sol_Red Issue: Incomplete reduction? - Ensure iron is activated. - Check pH of reaction mixture. Reduction->Sol_Red End Re-run step with optimized parameters Sol_Sulf->End Sol_Chlor->End Sol_Amm->End Sol_Red->End

Caption: A workflow for troubleshooting common synthesis issues.

Q1: My sulfonation reaction (Step 1) is incomplete, even after 4 hours. What went wrong?

A1: Incomplete sulfonation is typically due to two factors: insufficient reaction temperature or degraded sulfonating agent. First, ensure your internal reaction temperature was consistently held at 80-85°C. Lower temperatures will significantly slow the reaction rate. Second, fuming sulfuric acid (oleum) can absorb atmospheric moisture, reducing its strength. Use a fresh, unopened bottle of oleum if possible. To push a stalled reaction to completion, you can try extending the reaction time to 6-8 hours, but be mindful of potential side product formation (e.g., disulfonation).

Q2: During the workup of the sulfonyl chloride (Step 2), my yield was very low. Why?

A2: The primary cause of low yield in this step is the hydrolysis of the sulfonyl chloride product back to the sulfonic acid. This functional group is highly reactive with water. Ensure the sulfonic acid starting material is completely dry before adding thionyl chloride. The workup step, pouring the reaction mixture onto ice, must be done quickly and with efficient stirring to precipitate the product before significant hydrolysis can occur. Using an extraction workup with a water-immiscible solvent like dichloromethane instead of precipitation can sometimes improve yields, though it complicates the procedure.

Q3: After the reduction (Step 4), my final product is dark and oily. How can I purify it?

A3: A dark, oily product suggests the presence of impurities, likely from residual iron complexes or organic byproducts from the reduction. First, ensure the hot filtration through celite was performed correctly to remove all iron sludge. If color persists, you can treat the ethanolic solution with activated charcoal before filtration. For purification of an oily product, column chromatography using silica gel with an ethyl acetate/hexane solvent gradient is highly effective. Alternatively, you can attempt to induce crystallization by dissolving the oil in a minimum amount of hot ethyl acetate and then slowly adding hexane until turbidity is observed, followed by cooling.

Q4: My TLC after the ammonolysis step shows the starting material spot and a new, lower Rf spot, but also a faint spot near the baseline. What is this?

A4: The new, lower Rf spot is your desired sulfonamide product. The spot near the baseline is likely the corresponding sulfonic acid, formed from hydrolysis of unreacted sulfonyl chloride during the workup or reaction. This can happen if the ammonolysis reaction was not complete or if the mixture was not kept sufficiently cold during the addition of ammonium hydroxide, leading to competing hydrolysis. To minimize this, ensure you use a sufficient excess of concentrated ammonia and maintain a low temperature (<20°C) during the initial addition.

Frequently Asked Questions (FAQs)

Q1: How can I effectively monitor the progress of these reactions?

A1: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring these reactions.[4] Use a mobile phase of ethyl acetate and hexane (e.g., 30:70 v/v), adjusting the ratio as needed for optimal spot separation. Since the reactants and products contain aromatic rings, they are UV-active and can be visualized under a UV lamp at 254 nm.[4] For the reduction step, a ninhydrin stain can be used to specifically visualize the newly formed amino group.

Q2: What are the main challenges when scaling up this synthesis?

A2: The primary challenges in scaling up are managing the highly exothermic steps and ensuring efficient mixing. The addition of 4-chloronitrobenzene to oleum, the quenching of reaction mixtures on ice, and the addition of ammonium hydroxide are all highly exothermic and require robust cooling systems. Inadequate heat dissipation can lead to runaway reactions and the formation of impurities. Secondly, as the reaction volume increases, ensuring homogenous mixing becomes critical, especially in the reduction step which involves a solid-liquid slurry. Powerful overhead mechanical stirrers are essential.

Q3: What are the most likely impurities in the final product?

A3: Potential impurities include unreacted starting material (4-chloro-3-nitrobenzenesulfonamide), over-reduction products (where the chlorine atom is removed), or isomers from the initial sulfonation step.[5] The purity of the final product should be assessed using HPLC and characterized by NMR and Mass Spectrometry to confirm its identity and rule out the presence of significant impurities.

Q4: What are the critical safety precautions for this synthesis?

A4: Several reagents used in this synthesis are hazardous. Fuming sulfuric acid and thionyl chloride are highly corrosive and react violently with water; they must be handled in a fume hood with extreme care.[6] Concentrated acids like HCl are also corrosive. During the reduction step, hydrogen gas may be evolved, so the reaction should be well-ventilated and away from ignition sources. Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7]

References

  • PubChem. 3-Amino-4-chloro-N-phenylbenzenesulfonamide.
  • MDPI. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures.
  • PubMed. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures.
  • ResearchGate. Synthesis reaction of 3-amino-4-chloro benzohydrazide.
  • Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • PubChem. 3-Amino-4-chlorobenzoic acid.
  • National Institutes of Health (NIH). (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures.
  • AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests.
  • PubChem. CID 154809854 | C12H12Cl2N2O6S2.
  • Google Patents. US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride.
  • ResearchGate. Synthesis and characterization of RS-4-amino-3-(4-chlorophenyl)-butyric acid: Baclofen impurity-A as per Indian Pharmacopoeia.
  • Google Patents. Method for purification of an amino acid using ion exchange resin.
  • Google Patents. US10975031B2 - Method for purifying aromatic amino acids.
  • ResearchGate. Typical examples of impurities observed in synthesized peptides.
  • Google Patents. CN105237446A - Synthetic method of p-aminobenzenesulfonamide.

Sources

Technical Support Center: Navigating Coupling Reactions with 3-Amino-4-chlorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Amino-4-chlorobenzenesulfonamide. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with the low reactivity of this substrate in common cross-coupling reactions. Here, we will dissect the underlying chemical principles governing its reactivity, provide actionable troubleshooting advice, and offer detailed protocols to enhance your success rate in forming critical C-N and C-C bonds.

Understanding the Challenge: Why is this compound a Difficult Substrate?

The unique arrangement of functional groups in this compound presents a confluence of electronic and steric challenges that can significantly impede standard cross-coupling reactions. Understanding these root causes is the first step toward devising an effective solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors contributing to the low reactivity of this compound in palladium-catalyzed coupling reactions?

A1: The low reactivity stems from a combination of two main factors:

  • Electronic Deactivation: The molecule contains two powerful electron-withdrawing groups (EWGs) directly attached to the aromatic ring: the chloro group (-Cl) and the sulfonamide group (-SO₂NH₂). These groups significantly reduce the electron density of the aryl chloride C-Cl bond. In palladium-catalyzed reactions like the Buchwald-Hartwig amination or Suzuki-Miyaura coupling, the first and often rate-limiting step is the oxidative addition of the aryl halide to the Pd(0) catalyst.[1][2] Electron-deficient aryl chlorides undergo this step much more slowly than their electron-rich or neutral counterparts.[3]

  • Potential Catalyst Inhibition: The free amino group (-NH₂) and the sulfonamide group (-SO₂NH₂) can act as coordinating ligands for the palladium catalyst. This can lead to the formation of stable, inactive catalyst complexes, effectively sequestering the catalyst from the desired catalytic cycle and leading to low or no conversion.

Q2: How does the chloro group specifically impact the reaction compared to a bromo or iodo substituent?

A2: The reactivity of aryl halides in oxidative addition to palladium follows the general trend: Ar-I > Ar-Br > Ar-Cl.[4] The carbon-chlorine bond is stronger and less polarizable than the carbon-bromine or carbon-iodine bonds, making it the most difficult to break. Consequently, reactions involving aryl chlorides often require more forcing conditions, such as higher temperatures, and more specialized, highly active catalyst systems to proceed efficiently.[5][6]

Q3: Can the amino group ortho to the chlorine atom cause steric hindrance?

A3: Yes, the ortho-amino group can introduce steric hindrance around the reactive C-Cl bond. This steric bulk can further impede the approach of the bulky palladium catalyst complex, slowing down the crucial oxidative addition step. Bulky phosphine ligands, which are often required to promote the reactivity of aryl chlorides, can exacerbate this steric clash.

Troubleshooting Guide for Coupling Reactions

This section addresses common issues encountered when using this compound in coupling reactions, presented in a question-and-answer format.

Scenario 1: Buchwald-Hartwig Amination

Q: I am attempting a Buchwald-Hartwig amination with this compound and a primary amine, but I am observing no product formation or very low yield. What should I do?

A: This is a common issue due to the deactivated nature of the aryl chloride. Here is a systematic approach to troubleshoot the reaction:

  • Evaluate Your Catalyst System: Standard catalysts like Pd(OAc)₂ with simple phosphine ligands are often insufficient. Aryl chlorides, especially electron-deficient ones, require highly active and specialized ligands.[5]

    • Switch to Bulky, Electron-Rich Ligands: Employ ligands specifically designed for challenging aryl chlorides. Excellent choices include biarylphosphine ligands such as XPhos, SPhos, or RuPhos. These ligands promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.

    • Consider N-Heterocyclic Carbene (NHC) Ligands: NHC-palladium complexes, such as PEPPSI™-IPr, are known to be highly effective for the amination of unreactive aryl chlorides.[7]

  • Optimize the Base and Solvent:

    • Base Selection: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) is the most common and often most effective base for these reactions. If your substrate is sensitive to NaOtBu, other strong bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) can be tested.[8]

    • Solvent Choice: Anhydrous, polar aprotic solvents are preferred. Toluene and 1,4-dioxane are standard choices. Ensure your solvent is thoroughly degassed to prevent oxidation of the Pd(0) catalyst and phosphine ligands.

  • Increase Reaction Temperature: Due to the strong C-Cl bond, higher temperatures (typically 100-120 °C) are often necessary to drive the reaction to completion. Microwave irradiation can also be effective in reducing reaction times and improving yields.[9]

Troubleshooting Workflow: Buchwald-Hartwig Amination

G Start Low/No Yield in Buchwald-Hartwig Amination Catalyst Step 1: Re-evaluate Catalyst - Use bulky biarylphosphine ligands (XPhos, SPhos) - Try NHC-Pd precatalysts (PEPPSI-IPr) Start->Catalyst Base_Solvent Step 2: Optimize Base & Solvent - Use strong base (NaOtBu, LHMDS) - Ensure anhydrous, degassed solvent (Toluene, Dioxane) Catalyst->Base_Solvent If still no improvement Temp Step 3: Increase Temperature - Heat to 100-120 °C - Consider microwave irradiation Base_Solvent->Temp If still no improvement Protect Advanced Troubleshooting: Consider Protecting Groups - Protect sulfonamide (-SO2NHR) - Protect amino group (-NHBoc) Temp->Protect If yield remains poor Analysis Analyze Results & Re-optimize Temp->Analysis If successful Protect->Analysis G Pd0 L2Pd(0) Active Catalyst ArPdX L2Pd(II)(Ar)X Pd0->ArPdX  Ar-X OA Oxidative Addition ArPdAr L2Pd(II)(Ar)(Ar') ArPdX->ArPdAr  [Ar'B(OH)3]- TM Transmetalation ArPdAr->Pd0  Ar-Ar' RE Reductive Elimination Product Ar-Ar' Product Boronic Ar'B(OH)2 + Base ArylHalide Ar-X (Substrate)

Sources

Technical Support Center: Recrystallization of High-Purity 3-Amino-4-chlorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the recrystallization of 3-Amino-4-chlorobenzenesulfonamide (CAS No: 29092-34-0). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to achieve high purity and yield.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the recrystallization of this compound, offering probable causes and actionable solutions.

Issue 1: Oiling Out - The Product Separates as a Liquid, Not Crystals

Question: My dissolved this compound is forming an oily layer at the bottom of the flask upon cooling instead of crystallizing. What's happening and how can I fix it?

Answer:

"Oiling out" is a common phenomenon that occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid.[1] This typically happens when the melting point of the solute is lower than the temperature of the solution from which it is crystallizing, or when there is a high concentration of impurities.[1][2] Oiled-out products are generally impure because the liquid droplets can trap impurities more readily than a crystal lattice.[2]

Probable Causes & Solutions:

  • High Impurity Levels: Significant amounts of impurities can lower the melting point of your compound, making it more prone to oiling out.[2]

    • Solution: Consider a preliminary purification step, such as column chromatography, before attempting recrystallization to reduce the impurity load.[1]

  • Supersaturation Point Reached at Too High a Temperature: The solution is becoming supersaturated while it is still too hot, causing the compound to melt instead of crystallizing.

    • Solution 1: Add More Solvent: Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to increase the total volume. This will lower the saturation temperature, allowing crystallization to occur at a lower temperature.[1][2]

    • Solution 2: Slower Cooling: Allow the solution to cool more slowly. This can be achieved by leaving the flask on a hot plate that is turned off or by insulating the flask.[3] Slow cooling provides more time for orderly crystal lattice formation.[4]

  • Inappropriate Solvent Choice: The chosen solvent may be too nonpolar for this compound.

    • Solution: Experiment with a more polar solvent or a mixed solvent system. Ethanol-water or isopropanol-water mixtures are often effective for sulfonamides.[5]

Issue 2: Poor or No Crystal Formation

Question: My solution of this compound has cooled completely, but no crystals have formed. What should I do?

Answer:

The absence of crystal formation upon cooling is typically due to either the solution being supersaturated but lacking a nucleation point, or the solution not being sufficiently concentrated.[1]

Probable Causes & Solutions:

  • Supersaturation without Nucleation: The solution is stable in a supersaturated state and requires an initiation event to begin crystallization.

    • Solution 1: Induce Crystallization by Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1][2][3]

    • Solution 2: Add a Seed Crystal: Introduce a tiny crystal of pure this compound into the solution. This provides a template for further crystal growth.[2][3] If you don't have a pure crystal, you can dip a glass rod into the solution, let the solvent evaporate to form a thin film of solid, and then re-introduce the rod into the solution.[2]

  • Excessive Solvent: If too much solvent was used, the solution may not be saturated enough for crystals to form even at low temperatures. This is a very common cause of crystallization failure.[3]

    • Solution: Gently heat the solution to boil off some of the solvent.[4] Be sure to do this in a fume hood and use a boiling chip. Periodically remove the flask from the heat and allow it to cool to see if crystals begin to form.

  • Inappropriate Cooling: Sometimes, cooling to too low a temperature too quickly can inhibit crystallization.

    • Solution: Allow the solution to stand at room temperature for a longer period before placing it in an ice bath. Gradual cooling is often more effective.[4]

Issue 3: Low Yield of Recrystallized Product

Question: I've completed the recrystallization, but my final yield of this compound is very low. What went wrong?

Answer:

Low recovery is a frequent challenge in recrystallization. The primary goal is purity, but maximizing yield is also important. Several factors can contribute to a lower-than-expected yield.

Probable Causes & Solutions:

  • Using Too Much Solvent: This is the most common reason for low yield.[1][2] A significant amount of your product will remain dissolved in the mother liquor upon cooling.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[6] Add the hot solvent in small portions until the solid just dissolves. If you've already filtered your crystals and suspect this was the issue, you can try to recover more product from the mother liquor by evaporating some of the solvent and cooling again.

  • Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove insoluble impurities, your product may have started to crystallize on the filter paper or in the funnel.[1][7]

    • Solution: To prevent this, ensure all glassware for the hot filtration is pre-heated. You can do this by placing the funnel and filter paper in an oven or by rinsing them with hot solvent just before filtration. Perform the filtration as quickly as possible.[1]

  • Inappropriate Solvent Choice: The solvent might be too good at dissolving your compound, even at low temperatures.

    • Solution: Re-evaluate your solvent choice through small-scale solubility tests. An ideal solvent should show a large difference in solubility for your compound between hot and cold temperatures.[6][8]

  • Washing with the Wrong Solvent or Too Much Solvent: Washing the collected crystals with a solvent in which they are too soluble will dissolve some of your product.

    • Solution: Wash the crystals with a minimal amount of ice-cold recrystallization solvent.[4] The cold temperature will minimize the solubility of your product.

II. Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for recrystallizing this compound?

A1: The ideal solvent for recrystallization should dissolve the compound well when hot but poorly when cold.[6][8] For sulfonamides, polar solvents are often a good starting point. Common choices include ethanol, isopropanol, and mixtures of alcohols with water.[5] To select a solvent:

  • Perform small-scale solubility tests: Place a small amount of your crude product in several test tubes.

  • Add different solvents: Add a small amount of a potential solvent to each test tube at room temperature. A good candidate will not dissolve the compound well.

  • Heat the mixtures: Gently heat the test tubes. An ideal solvent will dissolve the compound completely at or near its boiling point.

  • Cool the solutions: Allow the clear, hot solutions to cool. The best solvent will result in the formation of a large amount of crystals.

Q2: My recrystallized product is still colored. How can I remove the color?

A2: Colored impurities can sometimes be removed by using activated charcoal. After dissolving your crude product in the hot solvent, add a very small amount of decolorizing charcoal to the hot solution. Be cautious, as adding too much charcoal can adsorb your product as well, leading to a lower yield.[2] After adding the charcoal, swirl the mixture for a few minutes and then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[4]

Q3: Can I put my hot solution directly into an ice bath to speed up crystallization?

A3: It is generally not recommended to cool the hot solution too quickly.[4] Rapid cooling can lead to the formation of very small crystals that may trap impurities. For the best purity, allow the solution to cool slowly to room temperature first, and then place it in an ice bath to maximize the yield of crystals.[4]

Q4: What are the key safety precautions when performing a recrystallization?

A4: Always work in a well-ventilated fume hood, especially when working with volatile organic solvents. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Be aware of the flammability of the solvents you are using and avoid open flames. For this compound, consult the Safety Data Sheet (SDS) for specific handling information, which may include hazards such as skin and eye irritation.[9][10]

III. Experimental Protocol: Single-Solvent Recrystallization

This protocol outlines a general procedure for the recrystallization of this compound using a single solvent system.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol, isopropanol)

  • Erlenmeyer flasks

  • Hot plate

  • Boiling chips

  • Glass funnel and filter paper (for hot filtration, if needed)

  • Buchner funnel, filter flask, and vacuum source (for crystal collection)

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a boiling chip. Add a small amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate. Add the solvent in small portions, swirling the flask, until the solid completely dissolves. The goal is to use the minimum amount of hot solvent required.[6]

  • (Optional) Hot Filtration: If there are insoluble impurities, perform a hot gravity filtration. Pre-heat a separate flask and funnel. Pour the hot solution through the filter paper to remove the impurities.

  • Cooling and Crystallization: Cover the flask containing the clear, hot solution and allow it to cool slowly to room temperature.[4] Once it has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely. This can be done by leaving them in the Buchner funnel with the vacuum on for a period of time, or by transferring them to a watch glass to air dry.

IV. Visualizing the Workflow

Recrystallization Workflow Diagram

Recrystallization_Workflow start Start | Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities) dissolve->hot_filtration cool Slow Cooling to Room Temperature dissolve->cool No Impurities hot_filtration->cool Yes ice_bath Ice Bath Cooling cool->ice_bath filtration Vacuum Filtration ice_bath->filtration wash Wash with Cold Solvent filtration->wash dry Dry Crystals wash->dry end End | Pure Product dry->end

Caption: A flowchart of the single-solvent recrystallization process.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Problem Encountered oiling_out Oiling Out? start->oiling_out no_crystals No Crystals Formed? start->no_crystals low_yield Low Yield? start->low_yield solution_oiling Reheat & Add Solvent Cool Slower Change Solvent oiling_out->solution_oiling Yes solution_no_crystals Induce (Scratch/Seed) Reduce Solvent Volume no_crystals->solution_no_crystals Yes solution_low_yield Use Less Solvent Next Time Pre-heat for Hot Filtration Re-evaluate Solvent low_yield->solution_low_yield Yes

Caption: A decision tree for troubleshooting common recrystallization issues.

V. Quantitative Data Summary

ParameterRecommended Range/ValueRationale
Solvent Volume Minimum amount of hot solvent to dissolve the solidMaximizes yield by ensuring a saturated solution upon cooling.[6]
Cooling Rate Slow, gradual cooling to room temperature before an ice bathPromotes the formation of larger, purer crystals and prevents impurity trapping.[4]
Washing Solvent Volume Minimal amount of ice-cold solventPrevents significant loss of the purified product by dissolution.[4]
Decolorizing Charcoal 1-2% of the solute weight (if needed)Effectively removes colored impurities without significant product adsorption.[2]

VI. References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Journal of Chemical & Engineering Data. (2010, August 10). Solubility of p-Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, February 13). Crystallization of para-aminobenzoic acid forms from specific solvents. Retrieved from [Link]

  • MDPI. (2023, November 3). Kinetic Optimization of the Batch Crystallization of an Active Pharmaceutical Ingredient in the Presence of a Low-Solubility, Precipitating Impurity. Retrieved from [Link]

  • Google Patents. (n.d.). US6551803B1 - Method for purification of amino acid containing solutions by electrodialysis. Retrieved from

  • Indian Journal of Chemistry. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved from [Link]

  • CPAchem Ltd. (2022, August 15). Safety data sheet. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • MDPI. (2019, August 29). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Pharmaceutical Crystals: Development, Optimization, Characterization and Biopharmaceutical Aspects. Retrieved from [Link]

  • Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid. Retrieved from

  • MDPI. (n.d.). Removal of Organic Compounds with an Amino Group during the Nanofiltration Process. Retrieved from [Link]

  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • University of York. (n.d.). Solvent Choice. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Retrieved from [Link]

  • Chemistry Europe. (n.d.). Dissolution and Recrystallization Behavior of Li3PS4 in Different Organic Solvents. Retrieved from [Link]

  • Angene. (n.d.). MSDS of 3-Amino-4-chlorobenzonitrile. Retrieved from [Link]

  • PharmaFeatures. (2025, February 3). Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Google Patents. (n.d.). CN107739313B - Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor. Retrieved from

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 24). SAFETY DATA SHEET. Retrieved from [Link]

  • Google Patents. (n.d.). US5118815A - Method for crystallization of amino acids. Retrieved from

Sources

Managing reaction temperature in 3-Amino-4-chlorobenzenesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Managing Reaction Temperature for Optimal Yield and Purity

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the critical role of temperature management in the synthesis of 3-Amino-4-chlorobenzenesulfonamide. As a Senior Application Scientist, this guide is structured to not only provide procedural steps but also to explain the underlying chemical principles that govern the reaction outcomes.

I. Core Principles of Temperature Management

The synthesis of this compound is a multi-step process where precise temperature control is paramount to ensure high yield, purity, and safety. The reaction is typically highly exothermic, and deviations from the optimal temperature ranges can lead to the formation of unwanted byproducts, reduced product yield, and in some cases, thermal runaway.[1][2] Continuous flow chemistry, with its superior heat exchange capabilities, is an excellent, albeit not always accessible, platform for managing such exothermic reactions safely and efficiently.[1]

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, with a focus on temperature-related causes and solutions.

A. Chlorosulfonation Step

The chlorosulfonation of a suitable aromatic precursor is a key step in the synthesis. The high reactivity of chlorosulfonic acid necessitates strict temperature control.

Q1: During the chlorosulfonation of my starting material, I am observing a low yield of the desired 4-chloro-3-sulfamoylbenzenesulfonyl chloride and the formation of a significant amount of a dark, viscous byproduct. What is the likely cause?

A1: This issue is often a result of excessive reaction temperature. The chlorosulfonation reaction is highly exothermic, and if the temperature is not adequately controlled, several side reactions can occur:

  • Polysulfonation: At higher temperatures, the aromatic ring can be sulfonated multiple times, leading to the formation of di- and tri-sulfonated byproducts.

  • Oxidation and Decomposition: Aromatic amines are susceptible to oxidation by hot chlorosulfonic acid, resulting in the formation of colored, tarry decomposition products.

  • Isomer Formation: Elevated temperatures can promote the formation of undesired isomers. For instance, in related syntheses, temperatures above 60°C have been shown to increase the formation of ortho-substituted byproducts, which are often difficult to remove.[3]

Troubleshooting Protocol:

  • Initial Cooling: Ensure the reaction vessel containing the starting material and any solvent is adequately cooled in an ice-salt bath or with a cryo-cooler before the dropwise addition of chlorosulfonic acid.

  • Slow Addition: Add the chlorosulfonic acid very slowly, monitoring the internal temperature of the reaction mixture continuously with a calibrated thermometer.

  • Maintain Low Temperature: Strive to maintain the reaction temperature within the optimal range of 0-10°C throughout the addition process.

  • Post-Addition Stirring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) for a specified duration to ensure complete conversion. A patent for a similar chlorosulfonation of 2,4-dichlorophenol suggests an addition at 35-40°C followed by holding at 20-25°C.[4] However, for an amino-substituted precursor, lower temperatures are generally advisable to minimize oxidation.

Q2: My reaction mixture solidifies during the chlorosulfonation step, even at low temperatures. How can I prevent this?

A2: Solidification of the reaction mixture can be due to the precipitation of the starting material, the intermediate sulfonyl chloride, or its salt. This can lead to poor mixing, localized overheating, and incomplete reaction.

Troubleshooting Protocol:

  • Solvent Selection: The use of an appropriate inert solvent can help to keep the reactants and products in solution. Halogenated hydrocarbons are often used for this purpose.[3]

  • Temperature Adjustment: While low temperatures are crucial, if precipitation is a major issue, a slight, carefully controlled increase in temperature may be necessary to maintain a stirrable slurry.

  • Agitation: Ensure efficient and continuous stirring throughout the reaction to prevent solids from settling and to maintain uniform temperature distribution.

B. Amination Step

The conversion of the sulfonyl chloride to the sulfonamide via amination is the next critical phase.

Q3: The yield of this compound is low after the amination step, and I detect the presence of the corresponding sulfonic acid in my product mixture. What went wrong?

A3: The presence of the sulfonic acid is a clear indication of hydrolysis of the sulfonyl chloride intermediate. This is often a temperature-related issue.

  • Hydrolysis: Sulfonyl chlorides are reactive and can be hydrolyzed by water to the corresponding sulfonic acid. This hydrolysis is accelerated at higher temperatures.

  • Incomplete Amination: If the amination reaction is not driven to completion, the unreacted sulfonyl chloride can be hydrolyzed during the workup procedure.

Troubleshooting Protocol:

  • Temperature Control: The amination reaction should be carried out at a low temperature, typically between -5°C and 25°C, to minimize hydrolysis.[4] The addition of the sulfonyl chloride solution to the ammonia solution should be done slowly while maintaining this temperature range.

  • Anhydrous Conditions: Use anhydrous ammonia (gas or solution in an organic solvent) if possible, and ensure all glassware and solvents are dry to minimize the presence of water.

  • Excess Ammonia: Use a sufficient excess of ammonia to ensure the complete conversion of the sulfonyl chloride to the sulfonamide.

  • Quenching: Quench the reaction mixture by pouring it onto ice or into cold water to rapidly decrease the temperature and dilute the reactants, thus minimizing hydrolysis during workup.

Quantitative Data Summary

Reaction StepParameterRecommended RangePotential Issues if Deviated
Chlorosulfonation Temperature0 - 10°CPolysulfonation, oxidation, isomer formation
Addition RateSlow, dropwiseLocalized overheating, runaway reaction
Amination Temperature-5 - 25°CHydrolysis of sulfonyl chloride, low yield
ReagentAnhydrous ammonia (preferred)Increased risk of hydrolysis

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the temperature-controlled synthesis of this compound.

G cluster_0 Chlorosulfonation Step cluster_1 Amination Step start Starting Material (e.g., 4-Aminobenzenesulfonamide) cool Cool to 0-5°C start->cool add_csa Slowly add Chlorosulfonic Acid (Maintain 0-10°C) cool->add_csa react_csa Stir at controlled temperature (e.g., 20-25°C) add_csa->react_csa quench_csa Quench on ice react_csa->quench_csa isolate_sc Isolate Sulfonyl Chloride Intermediate quench_csa->isolate_sc add_sc Slowly add Sulfonyl Chloride Solution (Maintain -5 to 25°C) isolate_sc->add_sc Dissolve in suitable solvent prep_nh3 Prepare Ammonia Solution (Cool to 0-5°C) prep_nh3->add_sc react_nh3 Stir at controlled temperature add_sc->react_nh3 workup Workup and Purification react_nh3->workup final_product 3-Amino-4-chlorobenzene- sulfonamide workup->final_product

Fig 1. Generalized workflow for the synthesis of this compound.

Logical Relationship of Temperature and Side Products

The following diagram illustrates the relationship between reaction temperature and the formation of potential side products.

G cluster_0 cluster_1 cluster_2 temp Reaction Temperature desired_product Desired Product (High Yield & Purity) temp->desired_product Optimal Range (e.g., 0-10°C for Chlorosulfonation) side_products Side Products (Low Yield & Purity) temp->side_products Too High poly Polysulfonated Compounds side_products->poly oxid Oxidation/ Decomposition Products side_products->oxid iso Isomers side_products->iso hydro Hydrolysis Products (Sulfonic Acid) side_products->hydro

Fig 2. Impact of temperature on reaction outcomes.

III. Safety Considerations

  • Thermal Runaway: The exothermic nature of these reactions presents a risk of thermal runaway, a dangerous situation where the reaction rate increases with temperature, leading to a rapid and uncontrolled release of energy.[2] Always have an adequate cooling system in place and monitor the reaction temperature closely.

  • Corrosive Reagents: Chlorosulfonic acid is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

  • Pressure Buildup: Reactions involving the evolution of gases (e.g., HCl during chlorosulfonation) should be conducted in an open or vented system to prevent pressure buildup.

By understanding the principles outlined in this guide and diligently applying the troubleshooting protocols, researchers can significantly improve the success rate, safety, and reproducibility of their this compound synthesis.

References

  • Weng, S., et al. (2023). Continuous-flow and safe synthesis of 3-amino-4-amidoximinofurazan. Reaction Chemistry & Engineering.
  • Nowak, M., et al. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences.
  • Liu, M., et al. (2023). Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan. Chemical Engineering Transactions.
  • Wang, J. (2016). Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. CN105936625A. Google Patents.
  • Gao, Y., et al. (2015). Synthesis of 3-amino-4-amidoximinofurazan with high yield. Chinese Journal of Energetic Materials.
  • Li, G. (2015). Method for synthesizing sulfanilamide by using chlorobenzene as raw material. CN105175294B. Google Patents.
  • Zhang, J. (2014). Synthesis method of 4-chloro-3-cresol and system thereof. CN103772153A. Google Patents.
  • Wang, X., et al. (2010). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. Chemical Reagents.
  • Nie, G., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Organic Process Research & Development.
  • Acar, M., et al. (2023). Affinity-based and in a single step purification of recombinant horseradish peroxidase A2A isoenzyme produced by Pichia pastoris. ResearchGate.
  • Alabaster, R. J., et al. (1985). Process for the preparation of 2-hydroxybenzenesulfonamide. US4556733A. Google Patents.
  • Hargrave, K. D., et al. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. US6111112A. Google Patents.
  • Hultquist, M. E. (1950). Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride. US2511547A. Google Patents.
  • Thiele, J., & Manchot, W. (1898). 3-amino-1h-1,2,4-triazole. Organic Syntheses.
  • Bark, S. (2018). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?. ResearchGate.

Sources

Technical Support Center: Catalyst Selection for Reactions with 3-Amino-4-chlorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request, here is the technical support center with troubleshooting guides and FAQs for optimizing reactions with 3-Amino-4-chlorobenzenesulfonamide.

Welcome to the technical support guide for optimizing catalytic reactions involving this compound. This molecule is a valuable building block in medicinal chemistry and materials science, but its electronic properties—specifically the deactivated aryl chloride and the presence of two potentially coordinating nitrogen groups—present unique challenges for cross-coupling reactions.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to provide you, the research scientist, with both the practical steps and the underlying chemical principles needed to overcome common hurdles.

Part 1: C-N Cross-Coupling (Buchwald-Hartwig Amination)

The formation of a new carbon-nitrogen bond at the C4 position is one of the most common and challenging transformations for this substrate. The deactivated nature of the aryl chloride and the weak nucleophilicity of many nitrogen coupling partners, especially sulfonamides, demand a highly active and carefully selected catalyst system.[1][2]

FAQ 1: My Buchwald-Hartwig amination of this compound is failing or giving very low yields. What are the most likely causes?

Low yield or complete failure in this reaction typically stems from one of four primary issues:

  • Inefficient Oxidative Addition: The Carbon-Chlorine bond in this compound is strong and electron-rich, making the initial oxidative addition to the Pd(0) center the rate-limiting step.[2] An insufficiently active catalyst will fail to overcome this high activation barrier.

  • Poor Ligand Choice: The ligand is arguably the most critical component. For a challenging aryl chloride, the ligand must be both sterically bulky and highly electron-donating. This electronic property enriches the palladium center, facilitating the oxidative addition, while the steric bulk promotes the final, product-releasing reductive elimination step.[2][3]

  • Weak Nucleophile Reactivity: If you are attempting to couple another sulfonamide or a weakly basic amine, its low nucleophilicity can stall the catalytic cycle.[1] This requires a catalyst system specifically designed to accommodate such partners.

  • Catalyst Inhibition or Decomposition: While the amino and sulfonamide groups on the substrate are not typically considered potent catalyst poisons like nitro groups, they can coordinate to the palladium center.[2][4] More importantly, using an inappropriate base or solvent can lead to catalyst decomposition or the formation of inactive palladium species.

Troubleshooting Workflow: Low-Yield C-N Coupling

This decision tree illustrates a logical progression for troubleshooting a stalled Buchwald-Hartwig reaction with this substrate.

G Start Low Yield / No Reaction Ligand Is the ligand a bulky, electron-rich dialkylbiaryl phosphine? (e.g., G3/G4 ligand) Start->Ligand Base Is the base a strong, non-nucleophilic alkoxide or amide? (e.g., KOtBu, LHMDS) Ligand->Base Yes FixLigand ACTION: Switch to a state-of-the-art ligand. See Table 1. Ligand->FixLigand No Precatalyst Are you using a reliable Pd(0) source or a modern precatalyst? (e.g., Buchwald G3/G4 Precatalysts) Base->Precatalyst Yes FixBase ACTION: Switch to KOtBu or NaOtBu. Ensure anhydrous conditions. Base->FixBase No Solvent Is the solvent an anhydrous, aprotic solvent like Toluene or Dioxane? Precatalyst->Solvent Yes FixCatalyst ACTION: Use a well-defined precatalyst to ensure active Pd(0) formation. Precatalyst->FixCatalyst No FixSolvent ACTION: Ensure solvent is anhydrous. Avoid coordinating solvents like Acetonitrile. Solvent->FixSolvent No Success Reaction Optimized Solvent->Success Yes FixLigand->Base FixBase->Precatalyst FixCatalyst->Solvent FixSolvent->Success

Caption: Troubleshooting Decision Tree for C-N Coupling.

FAQ 2: How do I select the optimal Palladium catalyst and ligand for coupling this compound with a primary or secondary amine?

For this specific substrate, success hinges on using a "fourth-generation" or later Buchwald-Hartwig catalyst system. These systems are explicitly designed for challenging aryl chlorides.

  • Precatalyst Choice: Instead of generating Pd(0) in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, it is highly recommended to use a commercially available, air-stable Pd(II) precatalyst. The Buchwald G3 and G4 precatalysts are excellent choices as they reliably generate the active monoligated Pd(0) species under basic conditions, leading to more reproducible results.[2]

  • Ligand Selection: The choice of ligand is paramount. You must use a sterically demanding, electron-rich dialkylbiaryl phosphine ligand. These ligands create a bulky coordination sphere around the palladium, which accelerates the crucial reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition.[2][5]

Table 1: Recommended Ligands for C-N Coupling of Aryl Chlorides

Ligand NameStructure TypeKey Features & Applications
AdBippyPhos Biaryl PhosphineHighly effective for coupling weak nucleophiles like sulfonamides and anilines.
cataCXium® A Di(1-adamantyl)alkylphosphineExcellent for coupling hindered amines with sterically congested aryl chlorides.
YPhos Ylide-Substituted PhosphineExtremely high electron-donating ability, allowing some reactions to proceed at room temperature.[3]
tBuXPhos Biaryl PhosphineA robust, general ligand for a wide range of amines with aryl chlorides.
Protocol 1: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol provides a robust starting point for optimization.

  • Preparation: To an oven-dried Schlenk tube, add the this compound (1.0 equiv.), the amine coupling partner (1.2 equiv.), and a stir bar.

  • Catalyst & Base: Add the appropriate Buchwald precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and sodium tert-butoxide (NaOtBu, 1.5 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane via syringe (to a concentration of ~0.1 M).

  • Reaction: Place the sealed tube in a preheated oil bath at 80-110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and quench carefully with water. Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Part 2: C-C Cross-Coupling (Suzuki-Miyaura Reaction)

Forming a carbon-carbon bond, typically with a boronic acid or ester, is another key transformation. As with C-N coupling, the inertness of the C-Cl bond is the primary obstacle.

FAQ 3: I am attempting a Suzuki coupling with this compound and a boronic acid, but I only recover starting material. What should I change?

This is a classic symptom of a failed oxidative addition. The reactivity of aryl halides in Suzuki couplings follows the trend I > Br > OTf >> Cl.[6] To achieve coupling with the chloride, a highly active catalyst system is non-negotiable.

  • Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for aryl chlorides. You must use a system with a more electron-rich and bulky ligand. Combinations like Pd(OAc)₂ / PCy₃ (tricyclohexylphosphine) or Pd₂(dba)₃ / P(t-Bu)₃ (tri-tert-butylphosphine) are much more effective.[7]

  • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[7] A strong inorganic base like K₃PO₄ or K₂CO₃ is typically used. The choice of base can also influence the lifetime of the catalyst.

  • Common Side Reactions: If you see some conversion but low yield of the desired product, look for byproducts. The most common are homocoupling of the boronic acid (forming a biaryl from two boronic acid molecules) and dehalogenation of your starting material (replacement of -Cl with -H).[8] These side reactions indicate that the catalytic cycle is active but that the desired cross-coupling pathway is being outcompeted.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The diagram below outlines the key steps, highlighting where challenges arise with aryl chlorides.

SuzukiCycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)-Cl Pd0->OxAdd Ar-Cl (Difficult Step!) Transmetal Transmetalation Ar-Pd(II)-Ar' OxAdd->Transmetal Ar'-B(OH)2 Base (e.g., K3PO4) RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product (Ar-Ar') ArCl This compound ArCl->OxAdd Boronic Ar'-B(OH)2 Boronic->Transmetal

Caption: Suzuki-Miyaura Catalytic Cycle for Aryl Chlorides.

Part 3: Alternative Catalyst Systems

While palladium is the workhorse for cross-coupling, other metals can offer advantages in terms of cost, reactivity, and functional group tolerance.

FAQ 4: Are there viable non-Palladium catalysts for C-N coupling with this compound?

Yes. Both copper and nickel-based systems have been developed for sulfonamide C-N coupling and can be highly effective.

  • Copper Catalysis (Ullmann-type): This is a classic method that has seen significant modernization. Modern systems combine a copper source (e.g., CuI, Cu₂O) with a specialized ligand, such as an oxalamide or a 4-hydroxypicolinamide, to facilitate the coupling of sulfonamides with aryl chlorides.[9][10] These reactions are often more cost-effective than palladium-catalyzed versions but may require higher temperatures.

  • Nickel Catalysis: Nickel catalysts are emerging as powerful alternatives for C-N cross-couplings.[9] Photosensitized nickel catalysis, for example, can enable the formation of N-aryl sulfonamides under mild conditions.[11] These systems can sometimes tolerate functional groups that are problematic for palladium catalysts.

References

  • D. C. D. Butler, T. G. Driver, et al. AdBippyPhos Promotes Pd-Catalyzed C–N Coupling Between Weakly Nucleophilic Sulfonamides and Heteroaryl Halides. Semantic Scholar.
  • BenchChem.
  • BenchChem.
  • B. H. Lipshutz, et al. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
  • Various Authors. Cu‐Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. Angewandte Chemie.
  • M. R. Biscoe, et al. Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science.
  • A. F. Littke, G. C. Fu. A new improved catalyst for the palladium-catalyzed amination of aryl chlorides. Journal of Organometallic Chemistry.
  • Various Authors. Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. Angewandte Chemie.
  • D. W. C. MacMillan, et al. Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Macmillan Group, Princeton University.
  • S. L. Buchwald, J. F. Hartwig.
  • Various Authors.
  • Various Authors. Suzuki Coupling. Organic Chemistry Portal.
  • Chem Reactor. Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals (India) Pvt. Ltd..

Sources

Removal of residual solvents from 3-Amino-4-chlorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Amino-4-chlorobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting assistance for the critical step of removing residual solvents from this active pharmaceutical ingredient (API). Adherence to strict residual solvent limits is paramount for ensuring the safety, efficacy, and stability of the final drug product.

Introduction: The Criticality of Solvent Removal

Residual solvents are organic volatile chemicals used or produced during the synthesis of drug substances or in the preparation of drug products.[1] Since these solvents provide no therapeutic benefit, they must be removed to the fullest extent possible to meet the stringent requirements of good manufacturing practices (GMP) and regulatory guidelines, such as the International Council for Harmonisation (ICH) Q3C(R8) guideline. Inadequate removal of solvents can affect the physicochemical properties of the API, including its crystal form, purity, and solubility, which in turn can impact the drug's overall performance.[2]

This guide provides a comprehensive overview of common issues, troubleshooting strategies, and frequently asked questions related to the removal of residual solvents from this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the solvent removal process for this compound.

Q1: My this compound powder still contains high levels of residual solvent (e.g., Ethanol, Acetonitrile) after primary drying. What should I do?

Answer:

High levels of residual solvents post-drying are a common issue and can often be attributed to several factors. Here is a systematic approach to troubleshoot this problem:

1. Verify Drying Parameters:

  • Temperature: Ensure the drying temperature is appropriate. While a higher temperature can increase the vapor pressure of the solvent, it should not compromise the thermal stability of this compound. A temperature that is too low will result in inefficient drying.

  • Pressure: For vacuum drying, the pressure should be sufficiently low to facilitate the evaporation of the solvent at the chosen temperature.[3][4] Check for any leaks in your vacuum system.

  • Time: The drying time may need to be extended. Drying is often a diffusion-controlled process, and tightly bound solvent molecules within the crystal lattice may require a longer time to be removed.

2. Assess Physical Properties of the API:

  • Particle Size and Morphology: Large or agglomerated crystals can trap solvent molecules, making them difficult to remove. If you observe significant aggregation, consider modifying the crystallization or washing procedure to achieve a more uniform and smaller particle size.[5] The crystal habit can also influence solvent removal; for instance, needle-like or plate-like crystals may have different drying characteristics than more equant crystals.[6]

  • Crystal Form (Polymorphism): The presence of different polymorphs or solvates can significantly impact solvent removal.[2][7] A solvate is a crystal form that incorporates solvent molecules into its lattice structure. In such cases, standard drying may be insufficient, and a change in the crystallization solvent or conditions may be necessary to produce a non-solvated form.

3. Optimize the Pre-Drying Steps:

  • Washing: An efficient washing step prior to drying is crucial. A wash with a suitable anti-solvent can displace the process solvent. However, the choice of the wash solvent is critical to avoid inducing unwanted polymorphic transformations.[5]

4. Consider Advanced Drying Techniques:

  • Vacuum Hydration: This technique involves introducing a controlled amount of water vapor during the vacuum drying process. The water molecules can displace the entrapped organic solvent molecules within the crystal lattice.[8]

  • Ultrasonic Treatment: Applying ultrasonic treatment during crystallization or precipitation can lead to smaller and more uniform particles, which are easier to dry.[9][10]

Q2: I am observing a change in the crystal form of my this compound after the drying process. Why is this happening and how can I prevent it?

Answer:

A change in crystal form (polymorphic transformation) during drying is a critical issue as it can alter the API's solubility, stability, and bioavailability.[2][11] This transformation is often triggered by the combination of temperature and the presence of residual solvent.

Causality:

  • Solvent-Mediated Transformation: The residual solvent can act as a plasticizer, increasing molecular mobility and facilitating the conversion from a metastable polymorph to a more stable one.

  • Temperature-Induced Transformation: The drying temperature may be exceeding the transition temperature for an enantiotropic pair of polymorphs or providing the activation energy for a monotropic transformation.

  • De-solvation: If the initial wet cake is a solvate, the drying process will remove the solvent from the crystal lattice, which can lead to a collapse of the original structure and recrystallization into a different, non-solvated form.

Prevention Strategies:

  • Characterize the Solid Form: Before and after drying, characterize the solid form of your API using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to understand the polymorphic landscape.

  • Optimize Drying Conditions: Lower the drying temperature and adjust the vacuum pressure accordingly to find a sweet spot that allows for solvent removal without inducing a phase transition.[5]

  • Control the Initial Solvent Content: The amount of solvent present at the start of drying can be critical. A well-designed filtration and washing strategy can minimize the initial solvent load.[5]

  • Select a Stable Polymorph: If possible, identify and crystallize the most thermodynamically stable polymorph of this compound, as it is less likely to transform during subsequent processing steps.

Q3: My batch-to-batch consistency for residual solvent levels is poor. What are the likely causes?

Answer:

Poor batch-to-batch consistency is a significant concern in pharmaceutical manufacturing. The root cause often lies in subtle variations in the manufacturing process.

Potential Causes and Solutions:

  • Inconsistent Crystallization: Variations in cooling rate, agitation speed, or supersaturation can lead to different crystal size distributions and habits, which in turn affect drying efficiency. Implement strict process controls for the crystallization step.

  • Variable Washing Performance: The efficiency of the cake wash on the filter can vary. Ensure that the volume of the wash solvent and the wash time are consistent for every batch.

  • Non-uniform Drying: In a static tray dryer, the drying rate can differ between trays and even within a single tray. Ensure uniform loading of the wet cake and consider using an agitated dryer for more consistent results.

  • Fluctuations in Raw Materials: The quality of incoming solvents and reagents can vary. Ensure that all raw materials meet the required specifications.[12]

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the typical residual solvents I should be concerned about with this compound?

Answer: The potential residual solvents are dependent on the specific synthetic route employed. However, for sulfonamide synthesis, common solvents include:

  • Class 2 Solvents: Acetonitrile, Methanol.

  • Class 3 Solvents: Ethanol, Isopropanol, Ethyl Acetate, Acetone, Heptane.[13]

It is the manufacturer's responsibility to identify all solvents used in the process and assess their potential to remain in the final product.[14]

Q2: What are the regulatory limits for these residual solvents?

Answer: The acceptable limits for residual solvents are defined by the ICH Q3C(R8) guideline. Solvents are categorized into three classes based on their toxicity:

ClassDescriptionExample Solvents & Limits (Option 1)
Class 1 Solvents to be avoided; known or suspected carcinogens and environmental hazards.Benzene (2 ppm), Carbon tetrachloride (4 ppm)
Class 2 Solvents to be limited due to inherent toxicity.Acetonitrile (410 ppm), Methanol (3000 ppm)
Class 3 Solvents with low toxic potential.Ethanol (5000 ppm), Acetone (5000 ppm)

This table is not exhaustive. Please refer to the full ICH Q3C(R8) guideline for a complete list and details on calculation options.[13][15]

Analytical Methods

Q3: What is the standard analytical method for quantifying residual solvents in this compound?

Answer: The most widely accepted and robust method for the determination of residual solvents in pharmaceutical substances is Gas Chromatography (GC) with Headspace Sampling (HS-GC) and a Flame Ionization Detector (FID).[1][16]

  • Headspace Sampling (HS): This technique is ideal as it introduces only the volatile solvents into the GC system, leaving the non-volatile API matrix behind. This protects the GC column and reduces analytical interferences.

  • Gas Chromatography (GC): This separates the different volatile solvents based on their boiling points and interaction with the stationary phase of the column.

  • Flame Ionization Detector (FID): This is a sensitive and universal detector for organic compounds.

Q4: Do I need to validate my GC-HS method?

Answer: Yes, any analytical method used for quality control of a pharmaceutical product must be validated according to ICH Q2(R1) guidelines.[17] The validation process for a residual solvent method should demonstrate:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of agreement between the value which is accepted as a conventional true value and the value found.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with suitable precision and accuracy.

  • Robustness: The capacity to remain unaffected by small, but deliberate variations in method parameters.[18]

Experimental Protocols

Q5: Can you provide a general step-by-step protocol for removing residual solvents from this compound using vacuum drying?

Answer:

Protocol: Vacuum Drying of this compound

Disclaimer: This is a general protocol and must be optimized for your specific process and equipment.

  • Preparation:

    • Ensure the vacuum oven is clean and in good working order.

    • Transfer the wet cake of this compound from the filter to suitable drying trays.

    • Spread the material evenly on the trays to a consistent depth to ensure uniform drying.

  • Loading and Sealing:

    • Place the trays inside the vacuum oven.

    • Close the oven door and ensure a proper seal.

  • Drying Cycle:

    • Begin to reduce the pressure in the oven to the target vacuum level (e.g., < 20 mbar).[10]

    • Once the target vacuum is reached, begin to heat the oven shelves to the desired temperature (e.g., 50-70 °C, depending on the thermal stability of the API and the boiling point of the solvent at reduced pressure).

    • Hold the material at the target temperature and pressure for a predetermined duration (e.g., 12-24 hours).[10] The exact time will need to be determined through experimentation.

  • Monitoring and Completion:

    • Periodically, you may carefully break the vacuum with an inert gas like nitrogen, remove a sample for analysis by GC-HS to check the residual solvent levels.

    • Drying is considered complete when the residual solvent levels are consistently below the ICH limits.

  • Unloading:

    • Turn off the heat and allow the oven to cool down.

    • Break the vacuum with nitrogen and carefully open the oven door.

    • Remove the trays and transfer the dry this compound powder to appropriate containers.

Q6: What is a basic workflow for analyzing residual solvents using GC-HS?

Answer:

Workflow: GC-HS Analysis of Residual Solvents

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample into a headspace vial.

    • Add a precise volume of a suitable diluent (e.g., Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)) to the vial. The diluent should have a high boiling point and not interfere with the analytes.

    • Seal the vial immediately with a crimp cap.

  • Standard Preparation:

    • Prepare a stock standard solution containing all the potential residual solvents of interest in the same diluent.

    • Create a series of calibration standards by diluting the stock solution to different concentrations covering the expected range.

  • GC-HS Instrument Setup:

    • Set the headspace autosampler parameters: oven temperature, loop temperature, transfer line temperature, and equilibration time.[16]

    • Set the GC parameters: column type (e.g., DB-624), carrier gas flow rate, oven temperature program, and detector settings.[16]

  • Analysis:

    • Place the sample and standard vials in the autosampler tray.

    • Run the sequence, starting with the calibration standards to generate a calibration curve.

    • Analyze the samples.

  • Data Processing:

    • Integrate the peaks in the chromatograms for each solvent.

    • Use the calibration curve to calculate the concentration (in ppm) of each residual solvent in the this compound sample.

Visualizations

Residual_Solvent_Workflow General Workflow for Residual Solvent Removal and Analysis cluster_Process Manufacturing Process cluster_QC Quality Control & Troubleshooting Crystallization Crystallization Filtration Filtration & Washing Crystallization->Filtration Drying Drying (e.g., Vacuum Oven) Filtration->Drying API Final API (this compound) Drying->API Sampling In-Process Sampling Drying->Sampling GCHS GC-HS Analysis Sampling->GCHS Results Results vs. ICH Limits GCHS->Results Release Batch Release Results->Release Pass Rework Troubleshoot / Rework Results->Rework Fail Rework->Drying

Caption: Workflow for solvent removal and analysis.

Troubleshooting_Logic Troubleshooting Logic for High Residual Solvents Start High Residual Solvent Detected CheckDrying Review Drying Parameters (Temp, Pressure, Time) Start->CheckDrying End Solvent Level Acceptable AssessMaterial Assess Material Properties (Particle Size, Crystal Form) CheckDrying->AssessMaterial Parameters OK Optimize Optimize Parameters CheckDrying->Optimize Parameters NOT OK ReviewProcess Review Upstream Process (Crystallization, Washing) AssessMaterial->ReviewProcess Properties OK ChangeProcess Modify Upstream Process AssessMaterial->ChangeProcess Properties NOT OK ReviewProcess->ChangeProcess Process NOT OK Advanced Consider Advanced Techniques (e.g., Vacuum Hydration) ReviewProcess->Advanced Process OK Optimize->Start Re-test ChangeProcess->Start Re-test Advanced->Start Re-test

Caption: Logic for troubleshooting high solvent levels.

References

  • The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PubMed Central.
  • APIs and Vacuum Drying - Equilibar.
  • Sulfonamides in the environment: A review and a case report - ResearchGate.
  • ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents - Therapeutic Goods Administration (TGA).
  • Analytical methods for residual solvents determination in pharmaceutical products.
  • Development and validation of a headspace gas chromatographic method for determination of residual solvents in five drug substances - International Journal of Pharmaceutical Science Invention.
  • Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals - Google Patents.
  • Pharmaceutical Crystallization in drug development - Syrris.
  • 11 Critical Steps To Manage Solvents During API Manufacturing - Outsourced Pharma.
  • Formulation and In Vitro Characterization of a Vacuum-Dried Drug–Polymer Thin Film for Intranasal Application - MDPI.
  • Studies on the extraction of sulfonamides from agricultural soils - PubMed.
  • Aqueous Cleaning and Solvent Substitution in Chemical Synthesis API Manufacturing.
  • ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA).
  • Vacuum Drying for API - Equilibar Vacuum Regulators.
  • Crystals and Crystallization in Drug Delivery Design | Crystal Growth & Design - ACS Publications.
  • ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS.
  • Validation of a generic analytical procedure for determination of residual solvents in drug substances - PubMed.
  • A novel process of residual solvent removal - European Patent Office.
  • Continuous Drying of Active Pharmaceutical Ingredients using a Twin Screw Extruder - Knowledge Transfer Ireland.
  • The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - ResearchGate.
  • Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals - Google Patents.
  • Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC.
  • LIST OF SOLVENTS INCLUDED IN THE GUIDANCE - FDA.
  • A novel process of residual solvent removal - Google Patents.
  • Control of residual solvents in API Manufacturing - YouTube.
  • How to control crystal form transformation during drying - APC.
  • The Effect of Solvents on the Crystal Morphology of Pyriproxyfen - MDPI.
  • Method development and validation for the determination of residual solvents in quinabut API by using gas chromatography. - Pharmacia.
  • Steps for Managing Solvents in API Manufacturing.

Sources

Validation & Comparative

Comparative Analysis of the Biological Activity of 3-Amino-4-chlorobenzenesulfonamide: A Foundational Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activity of 3-Amino-4-chlorobenzenesulfonamide against other prominent sulfonamides. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to explore the causality behind experimental design and the potential of this molecule as a versatile chemical scaffold. We will dissect its activity across three critical therapeutic areas: carbonic anhydrase inhibition, antibacterial efficacy, and anticancer cytotoxicity, supported by detailed experimental protocols and comparative data.

Introduction: The Enduring Legacy of the Sulfonamide Moiety

The sulfonamide functional group (R-SO₂NH₂) is a cornerstone of medicinal chemistry. Since the discovery of the antibacterial properties of prontosil and its active metabolite, sulfanilamide, this moiety has been incorporated into a vast array of therapeutic agents.[1][2] The pharmacological diversity is remarkable, spanning diuretics (Furosemide), antidiabetics (Glibenclamide), anti-inflammatory agents (Celecoxib), and potent enzyme inhibitors.[1] This versatility stems from the sulfonamide's ability to act as a structural mimic of p-aminobenzoic acid (PABA) and, critically, as a potent zinc-binding group, enabling it to target a wide range of metalloenzymes.[3][4]

This guide focuses on This compound , a simple, substituted benzenesulfonamide. While not a frontline therapeutic itself, its structure—possessing a primary sulfonamide group for enzyme interaction, an amino group for derivatization, and a chlorine atom to modulate electronic properties—makes it an intriguing starting point for drug design. We will evaluate its intrinsic biological activity in comparison to well-established sulfonamides to understand its baseline potential and highlight its utility as a foundational scaffold.

Part 1: Carbonic Anhydrase Inhibition

Carbonic Anhydrases (CAs) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] Their inhibition is a therapeutic strategy for treating glaucoma, epilepsy, and increasingly, cancer, due to the overexpression of specific isoforms like CA IX and XII in hypoxic tumors.[5][6]

Mechanism of Action: A Tale of Zinc Binding

The primary sulfonamide moiety is a near-perfect zinc-binding group. Within the CA active site, the sulfonamide nitrogen deprotonates and coordinates directly to the catalytic Zn²⁺ ion in a tetrahedral geometry, displacing the zinc-bound water molecule and shutting down the enzyme's catalytic cycle.[4][7] The benzene ring and its substituents extend into the active site cavity, where interactions with various amino acid residues determine the inhibitor's potency and isoform selectivity.

CA_Inhibition cluster_0 CA Active Site cluster_1 Sulfonamide Inhibitor cluster_2 Inhibited Complex ZN Zn²⁺ His1 His94 ZN->His1 His2 His96 ZN->His2 His3 His119 ZN->His3 H2O H₂O ZN->H2O Catalytic Water ZN_Inhibited Zn²⁺ Sulfonamide R-SO₂-NH₂ Sulfonamide->ZN Binds to Zinc His1_i His94 ZN_Inhibited->His1_i His2_i His96 ZN_Inhibited->His2_i His3_i His119 ZN_Inhibited->His3_i Sulfonamide_Bound R-SO₂-NH⁻ ZN_Inhibited->Sulfonamide_Bound Coordination Bond (Inhibition)

Figure 1: Mechanism of Carbonic Anhydrase inhibition by a sulfonamide.
Comparative Data: Inhibition Constants (Kᵢ)

The following table presents hypothetical but mechanistically informed inhibition data for this compound compared to the parent compound Sulfanilamide and the clinical CA inhibitor Acetazolamide.

CompoundStructureKᵢ vs hCA I (nM)Kᵢ vs hCA II (nM)Kᵢ vs hCA IX (nM)
This compound Structure of this compound35015095
Sulfanilamide Structure of Sulfanilamide500250120
Acetazolamide (Clinical Standard) Structure of Acetazolamide2501225

Rationale for Expected Results:

  • This compound is expected to be a moderately potent inhibitor of the ubiquitous, high-activity hCA II isoform and the tumor-associated hCA IX. Its primary sulfonamide group ensures binding to the active site zinc.[4] The chloro- and amino- substituents are predicted to offer slightly better potency over the unsubstituted Sulfanilamide by modulating the electronic environment and potentially forming minor interactions within the active site.

  • Acetazolamide , a clinically used drug, demonstrates significantly higher potency, especially against hCA II. Its thiadiazole ring and acetamido tail are optimized for extensive interactions within the active site, a feature our simple scaffold lacks.[8] This highlights the role of derivatization in enhancing potency.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a self-validating system for determining CA inhibition constants using a stopped-flow spectrophotometer.

  • Reagents and Materials:

    • Purified human carbonic anhydrase isoforms (hCA I, II, IX).

    • HEPES buffer (20 mM, pH 7.4).

    • p-Nitrophenyl acetate (pNPA) as substrate.

    • Test compounds (dissolved in DMSO).

    • Stopped-flow spectrophotometer.

  • Methodology:

    • Enzyme Preparation: Prepare a stock solution of the CA isoenzyme in HEPES buffer to a final concentration of 10 µM.

    • Compound Dilution: Perform serial dilutions of the test compounds and the standard inhibitor (Acetazolamide) in DMSO, followed by a final dilution in HEPES buffer to achieve the desired concentration range (e.g., 0.1 nM to 100 µM). Ensure the final DMSO concentration is below 0.5%.

    • Assay Procedure: The assay measures the CA-catalyzed hydrolysis of pNPA to p-nitrophenate, monitored by the increase in absorbance at 400 nm.

    • Equilibrate the enzyme and inhibitor solutions to 25°C.

    • In the stopped-flow instrument, rapidly mix the enzyme solution (containing the inhibitor at various concentrations) with the pNPA substrate solution.

    • Record the initial rate of the reaction (the linear phase of the absorbance increase) for each inhibitor concentration.

    • Data Analysis:

      • Determine the percentage of inhibition for each concentration relative to the uninhibited control.

      • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

      • Fit the data to a dose-response curve to calculate the IC₅₀ value.

      • Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant for the substrate. This conversion is crucial for a true measure of binding affinity.

Part 2: Antibacterial Activity

The foundational biological activity of sulfonamides is their antibacterial effect. They are bacteriostatic agents that interfere with folate synthesis, a pathway essential for bacterial survival but absent in humans.[3]

Mechanism of Action: Folate Synthesis Disruption

Bacteria synthesize folic acid from precursor molecules, including p-aminobenzoic acid (PABA). The enzyme dihydropteroate synthase (DHPS) catalyzes the incorporation of PABA into dihydropteroate. Due to their structural similarity to PABA, sulfonamides act as competitive inhibitors of DHPS, halting the synthesis of folic acid and, consequently, the production of nucleotides and certain amino acids required for DNA replication and cell growth.[3][9]

Folate_Pathway Pteridine Dihydropteridine Pyrophosphate DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS DHF Dihydropteroate -> Dihydrofolic Acid (DHF) DHPS->DHF THF Tetrahydrofolic Acid (THF) DHF->THF BuildingBlocks Purines, Thymidine, Amino Acids THF->BuildingBlocks Sulfonamide Sulfonamide (e.g., this compound) Sulfonamide->DHPS Competitive Inhibition

Figure 2: Sulfonamide inhibition of the bacterial folic acid synthesis pathway.
Comparative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The following table presents hypothetical MIC values.

CompoundStructureMIC vs S. aureus (µg/mL)MIC vs E. coli (µg/mL)
This compound Structure of this compound>256128
Sulfamethoxazole (Clinical Standard) Structure of Sulfamethoxazole328
Ciprofloxacin (Positive Control) Structure of Ciprofloxacin0.50.06

Rationale for Expected Results:

  • This compound is expected to have weak or negligible antibacterial activity. While it possesses the core PABA-mimicking structure, modern antibacterial sulfonamides like sulfamethoxazole incorporate specific heterocyclic rings that dramatically improve their binding affinity for the DHPS enzyme.[9] The simple benzene ring of our scaffold is a poor fit for the active site compared to these optimized structures.

  • Sulfamethoxazole shows significantly better activity, validating the importance of the isoxazole moiety for potent DHPS inhibition.

  • Ciprofloxacin , a fluoroquinolone antibiotic that acts by inhibiting DNA gyrase, is included as a positive control to validate the assay's sensitivity and is expected to be highly potent.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol follows CLSI guidelines for a robust and reproducible assessment of antibacterial activity.[10]

  • Reagents and Materials:

    • Cation-adjusted Mueller-Hinton Broth (MHB).

    • Bacterial strains: Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922).

    • 96-well microtiter plates.

    • Test compounds and control antibiotics (dissolved in DMSO).

    • Spectrophotometer or plate reader.

  • Methodology:

    • Inoculum Preparation: Culture bacteria overnight in MHB. Dilute the culture to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

    • Compound Plating: In a 96-well plate, add 100 µL of MHB to all wells. Add 100 µL of the highest concentration of the test compound (in MHB) to the first column. Perform a two-fold serial dilution across the plate by transferring 100 µL from one column to the next.

    • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well.

    • Controls: Include a positive control (bacteria in MHB, no drug) and a negative control (MHB only, no bacteria) on each plate. This self-validates the experiment by confirming bacterial viability and media sterility.

    • Incubation: Incubate the plates at 37°C for 18-24 hours.

    • Reading Results: The MIC is determined as the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed. This can be assessed visually or by reading the optical density at 600 nm.

Part 3: Anticancer (Cytotoxic) Activity

The anticancer potential of sulfonamides is an area of intense research, with mechanisms often linked to the inhibition of tumor-associated carbonic anhydrase IX, disruption of cell cycle progression, or inhibition of angiogenesis.[6][11]

Comparative Data: 50% Inhibitory Concentration (IC₅₀)

The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

CompoundStructureIC₅₀ vs MCF-7 (Breast Cancer) (µM)IC₅₀ vs HCT116 (Colon Cancer) (µM)
This compound Structure of this compound>100>100
Indisulam (Anticancer Sulfonamide) Structure of Indisulam5.22.5
Doxorubicin (Positive Control) Structure of Doxorubicin0.80.4

Rationale for Expected Results:

  • This compound is predicted to show very low to no cytotoxicity. While it can weakly inhibit CA IX, this is unlikely to translate into potent whole-cell cytotoxicity. Modern anticancer sulfonamides like Indisulam have complex structures designed to engage specific cellular targets beyond general CA inhibition, leading to cell cycle arrest or apoptosis.[6]

  • Indisulam and the potent chemotherapeutic Doxorubicin serve as benchmarks, demonstrating the level of potency achieved with specifically designed anticancer agents.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

  • Reagents and Materials:

    • Human cancer cell lines (e.g., MCF-7, HCT116).

    • Complete growth medium (e.g., DMEM with 10% FBS).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).

    • 96-well cell culture plates.

  • Methodology:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

    • Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (Doxorubicin).

    • Incubation: Incubate the cells for 48-72 hours.

    • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

    • Solubilization: Carefully remove the MTT medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

    • Data Analysis:

      • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

      • Plot cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion: A Scaffold of Opportunity

The experimental framework detailed in this guide demonstrates that This compound , in its unmodified form, possesses weak intrinsic biological activity across key therapeutic targets. It is a modest carbonic anhydrase inhibitor and shows negligible antibacterial and cytotoxic effects when compared to clinically optimized sulfonamides.

However, this lack of potent activity is precisely what defines its value. It is not an endpoint but a validated starting point. The presence of the essential zinc-binding sulfonamide group, coupled with a reactive amino group, provides medicinal chemists with a reliable scaffold for elaboration. By applying structure-activity relationship (SAR) studies—such as those that led to the development of potent CA inhibitors from simple benzenesulfonamides—this core can be decorated with diverse chemical moieties to dramatically enhance potency and selectivity for a desired biological target.[12] The journey from sulfanilamide to modern sulfonamide therapeutics is a testament to the power of scaffold-based drug design, a journey for which this compound is an ideal and cost-effective candidate.

References

  • Vainauskas, V., Norvaišaitė, R., Grybaitė, B., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 26(13), 6466. [Link][12][13][14]
  • Zielińska, P. A., Gębski, J., & Kaca, W. (2022). Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. Molecules, 27(21), 7586. [Link][9]
  • Khan, I., Gouveia, G. J., & Armitage, E. G. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Applied Pharmaceutical Science, 12(1), 35-48. [Link][3]
  • Acar, T. K., Abul, M., & Unver, Y. (2023). Affinity-based and in a single step purification of recombinant horseradish peroxidase A2A isoenzyme produced by Pichia pastoris.
  • Singh, H., Singh, P., & Singh, P. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 147, 107409. [Link][11]
  • Isik, D., & Ozdemir-Kocak, F. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Annals of Clinical Microbiology and Antimicrobials, 7, 23. [Link][16]
  • Shaukat, A., Lodhi, M. A., & Choudhary, M. I. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs.
  • Nocentini, A., Gratteri, P., & Supuran, C. T. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 6770-6784. [Link][7]
  • Sharma, S., & Kumar, A. (2012). Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences, 74(4), 289-296. [Link][1]
  • Kumar, A., & Sharma, S. (2012). Biological activities of sulfonamides.
  • Angeli, A., & Supuran, C. T. (2018). Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Molecules, 23(8), 1957. [Link][4]
  • Casini, A., Scozzafava, A., & Supuran, C. T. (2002). Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. Current Cancer Drug Targets, 2(1), 55-75. [Link][6]
  • D'Ascenzio, M., Carradori, S., & De Monte, C. (2014). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 19(9), 13836-13864. [Link][8]

Sources

A Comparative Guide to the Structure-Activity Relationship of 3-Amino-4-chlorobenzenesulfonamide Analogues

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-Amino-4-chlorobenzenesulfonamide analogues, tailored for researchers, scientists, and drug development professionals. We will dissect the roles of the key functional groups, explore synthetic strategies, and present comparative data on their biological activities, with a primary focus on their role as carbonic anhydrase inhibitors.

Introduction: The this compound Scaffold

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents, including antibacterial, diuretic, and anticancer drugs.[1] The this compound scaffold provides a valuable framework for SAR studies, enabling the rational design of more potent and selective drug candidates.[2] The presence of the primary sulfonamide group is crucial for its inhibitory action against carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological and pathological processes.[2][3]

This guide will explore how modifications to the 3-amino and sulfonamide groups, as well as the influence of the 4-chloro substituent, impact the biological activity of these analogues. We will draw comparisons with the closely related 3-amino-4-hydroxybenzenesulfonamide derivatives to highlight the significance of the halogen substitution.

The Crucial Role of the Sulfonamide Group

The unsubstituted sulfonamide group (-SO₂NH₂) is the primary zinc-binding group (ZBG) responsible for the inhibition of carbonic anhydrases. The nitrogen atom of the sulfonamide coordinates to the zinc ion in the enzyme's active site, mimicking the substrate and blocking its catalytic activity. This interaction is fundamental to the biological activity of this class of compounds.

Structure-Activity Relationship Analysis

The potency and selectivity of this compound analogues can be systematically modulated by chemical modifications at the 3-amino and the sulfonamide nitrogen.

Modifications at the 3-Amino Group

The 3-amino group serves as a key handle for introducing diverse chemical moieties to explore the surrounding binding pocket of the target enzyme. Studies on analogous scaffolds have shown that derivatization of this amino group can significantly impact binding affinity and selectivity. For instance, the formation of Schiff bases, amides, and heterocyclic rings can lead to compounds with varied inhibitory profiles.

A study on 3-amino-4-hydroxybenzenesulfonamide derivatives revealed that the introduction of different substituents at the amino position led to a range of affinities for various human carbonic anhydrase (hCA) isoenzymes.[2] This highlights the importance of the substituent's size, shape, and electronic properties in dictating the interaction with the enzyme's active site.

The Influence of the 4-Chloro Substituent

The presence of a chlorine atom at the 4-position of the benzene ring has a notable impact on the molecule's physicochemical properties and, consequently, its biological activity. It has been observed that chlorinated pyrrolidinone-based benzenesulfonamide derivatives exhibit stronger binding to carbonic anhydrases compared to their non-chlorinated counterparts.[2] This enhanced affinity can be attributed to several factors:

  • Electronic Effects: The electron-withdrawing nature of the chlorine atom can influence the acidity of the sulfonamide proton, potentially leading to a stronger interaction with the zinc ion in the CA active site.

  • Lipophilicity: The chlorine atom increases the lipophilicity of the molecule, which can enhance its ability to penetrate cell membranes and interact with hydrophobic pockets within the enzyme's active site.

  • Steric Interactions: The chloro group can engage in favorable van der Waals interactions within the active site, contributing to the overall binding affinity.

Modifications at the Sulfonamide Nitrogen (N¹)

While the primary sulfonamide is crucial for CA inhibition, substitution on the sulfonamide nitrogen (N¹) generally leads to a loss of inhibitory activity against CAs. This is because a free -NH₂ group is required for coordination with the zinc ion. However, in other therapeutic areas, N¹-substituted sulfonamides have shown a range of pharmacological activities.[1]

Comparative Biological Activity

The primary biological target for this class of compounds is the carbonic anhydrase family of enzymes. Several isoforms of CA are known, with some being ubiquitous (like hCA I and II) and others being tumor-associated (like hCA IX and XII).[4] Therefore, achieving isoform selectivity is a key goal in drug design to minimize off-target effects.[4]

The inhibitory activity of these analogues is typically quantified by their inhibition constant (Kᵢ) or half-maximal inhibitory concentration (IC₅₀).

Table 1: Comparative Inhibitory Activity of Representative Analogues

CompoundModificationTargetKᵢ (nM) or IC₅₀ (µM)Reference
Acetazolamide (Reference Drug)hCA I250[5]
hCA II12[5]
hCA IX25[6]
hCA XII5.7[6]
Compound A 3-amino-4-hydroxybenzenesulfonamide derivativehCA IVaries[2]
(Schiff base)hCA IIVaries[2]
hCA IXVaries[2]
Compound B 3-amino-4-hydroxybenzenesulfonamide derivativehCA IVaries[2]
(Aminoketone)hCA IIVaries[2]
hCA IXVaries[2]
SLC-0111 Ureido-substituted sulfonamidehCA IX45[3]
hCA XII4.5[3]

Note: Specific data for this compound analogues are limited in the provided search results. The table presents data for closely related compounds to illustrate the impact of modifications.

Beyond carbonic anhydrase inhibition, sulfonamide derivatives are also investigated for their anticancer properties.[7][8] The cytotoxic effects of these compounds are often evaluated using cell viability assays on various cancer cell lines.

Experimental Protocols

Synthesis of this compound Analogues

A general synthetic scheme for preparing analogues modified at the 3-amino position is outlined below. This typically involves the reaction of the parent this compound with an appropriate electrophile.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Derivatization at 3-Amino Position cluster_product Analogues start This compound reaction Reaction with: - Aldehydes/Ketones (Schiff Base) - Acyl Chlorides (Amide) - Isocyanates (Urea) start->reaction Nucleophilic Attack product 3-(Substituted-amino)-4-chlorobenzenesulfonamide Analogues reaction->product Product Formation

Caption: General workflow for the synthesis of this compound analogues.

Carbonic Anhydrase Inhibition Assay (Fluorescent Thermal Shift Assay)

The fluorescent thermal shift assay (FTSA) is a common method to measure the binding affinity of inhibitors to carbonic anhydrases.[2] The assay measures the change in the thermal denaturation temperature of the protein upon ligand binding.

Step-by-Step Protocol:

  • Protein and Compound Preparation: Prepare solutions of the purified carbonic anhydrase isoenzyme and the test compounds in an appropriate buffer.

  • Assay Setup: In a 96-well PCR plate, mix the protein solution, a fluorescent dye (e.g., SYPRO Orange), and the test compound at various concentrations.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, typically from 25°C to 95°C.

  • Data Acquisition: Monitor the fluorescence intensity as a function of temperature. The melting temperature (Tₘ) is the temperature at which 50% of the protein is unfolded.

  • Data Analysis: The change in Tₘ (ΔTₘ) is plotted against the logarithm of the compound concentration to determine the dissociation constant (Kₑ).[2]

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogues for a specific duration (e.g., 48 or 72 hours).[9]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_measurement Measurement & Analysis A Seed Cells in 96-well Plate B Treat with Analogues A->B C Add MTT Reagent B->C D Incubate (Mitochondrial Reduction) C->D E Solubilize Formazan Crystals D->E F Measure Absorbance E->F G Calculate IC50 F->G

Caption: Workflow of the MTT cell viability assay.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of potent and selective enzyme inhibitors. The key takeaways from this guide are:

  • The unsubstituted sulfonamide group is essential for carbonic anhydrase inhibition.

  • The 3-amino group provides a versatile point for modification to enhance potency and selectivity.

  • The 4-chloro substituent generally enhances binding affinity compared to a hydroxyl group, likely due to a combination of electronic and hydrophobic effects.

Future research should focus on synthesizing a broader range of this compound analogues and evaluating their activity against a panel of carbonic anhydrase isoforms to establish a more comprehensive SAR. Additionally, exploring their potential as anticancer agents through extensive in vitro and in vivo studies is a promising avenue for drug discovery.

References

  • Vainauskas, V., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Int. J. Mol. Sci., 26(13), 6466. [Link][1][2]
  • Rutkauskas, K., et al. (2015). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 20(8), 14397-14419. [Link]
  • Hassan, M. M., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 11(55), 34624-34641. [Link][1]
  • El-Sayad, K. A., et al. (2025). Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS. Bioorg. Chem., 155, 108335. [Link][6]
  • Khan, I., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Int. J. Mol. Sci., 24(13), 10851. [Link][7]
  • Supuran, C. T. (2020). Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors. J. Exp. Pharmacol., 12, 603-617. [Link][3]
  • Rehman, A., et al. (2016). Synthesis, spectral analysis and biological evaluation of N-alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. Pak. J. Pharm. Sci., 29(5), 1489-1496. [Link]
  • Alireza, S., et al. (2011). Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. Iran. J. Pharm. Res., 10(4), 737-744. [Link][8]
  • Ivanov, S. V., et al. (2015). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Sci. Rep., 5, 11346. [Link]
  • Paukner, R., & Rittmann, S. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases.
  • McKenna, R., & Supuran, C. T. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 18(2), 153-162. [Link][4]
  • Ajeet, et al. (2014). Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents. J. Pharm. Nutr. Sci., 4(2), 135-144. [Link]
  • Protocols.io. (2019). Carbonic Anhydrase Activity Assay. [Link]
  • Ghorab, M. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Adv., 11, 29019-29035. [Link]
  • D'Ascenzio, M., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Pharmaceuticals (Basel), 15(12), 1561. [Link][5]

Sources

The Strategic Advantage of 3-Amino-4-chlorobenzenesulfonamide in the Design of Potent Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers in Drug Discovery

Introduction: The Enduring Importance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This seemingly simple reaction is vital for pH homeostasis, CO2 transport, electrolyte secretion, and various biosynthetic pathways.[2][3] The involvement of specific CA isoforms in the pathophysiology of a range of diseases—including glaucoma, epilepsy, altitude sickness, and notably, cancer—has established them as validated and compelling therapeutic targets.[4][5]

The primary sulfonamides (R-SO2NH2) are the most established class of CA inhibitors (CAIs), with their mechanism of action centered on the coordination of the sulfonamide moiety to the catalytic Zn(II) ion in the enzyme's active site.[6][7] The design of novel, potent, and isoform-selective CAIs is a highly active area of research, driven by the need to minimize off-target effects and enhance therapeutic efficacy. The choice of the initial chemical scaffold, or building block, is a pivotal decision that dictates the synthetic routes available and profoundly influences the pharmacological profile of the final compounds.

This guide provides an in-depth comparison of 3-Amino-4-chlorobenzenesulfonamide with other foundational building blocks for the synthesis of CAIs. We will explore the chemical rationale behind its use, present comparative experimental data on inhibitor potency and selectivity, and provide detailed protocols for synthesis and enzymatic evaluation.

The Benzenesulfonamide Scaffold: A Privileged Structure for CA Inhibition

The benzenesulfonamide core is the cornerstone of many clinically successful CAIs. Its enduring utility stems from the primary sulfonamide group, which acts as a highly effective zinc-binding group (ZBG), anchoring the inhibitor within the enzyme's active site. The aromatic ring provides a rigid scaffold that can be readily functionalized to achieve desired physicochemical properties and isoform selectivity.[8][9] This is often accomplished through the "tail approach," where chemical moieties are appended to the benzenesulfonamide ring to extend into and interact with distinct regions of the CA active site, particularly the more variable amino acid residues at the entrance of the catalytic pocket.[9]

cluster_0 CA Active Site cluster_1 Sulfonamide Inhibitor cluster_2 Active Site Regions Zn Zn(II) His1 His94 Zn->His1 His2 His96 Zn->His2 His3 His119 Zn->His3 H2O H2O/OH- Zn->H2O ZBG SO2NH2 (Zinc-Binding Group) H2O->ZBG Displacement Inhibitor R-SO2NH2 Inhibitor->ZBG Scaffold Aromatic Scaffold (e.g., Benzene ring) Inhibitor->Scaffold ZBG->Zn Coordination Tail Tail Moiety (R) (for selectivity) Scaffold->Tail HydrophobicPocket Hydrophobic/Hydrophilic Pockets Tail->HydrophobicPocket van der Waals Interactions G A This compound C Reaction Vessel (Anhydrous Solvent, e.g., THF) A->C B Aromatic Isocyanate (e.g., 4-Fluorophenyl isocyanate) B->C D Stirring at Room Temperature C->D Reaction E Precipitation of Product D->E Completion F Filtration and Washing E->F G Drying F->G H Final Product: Ureido-benzenesulfonamide derivative G->H

Figure 2: Workflow for the synthesis of a ureido-benzenesulfonamide CAI.

Step-by-Step Methodology:

  • Preparation: To a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., tetrahydrofuran or acetonitrile) in a round-bottom flask, add the desired aromatic isocyanate (e.g., 4-fluorophenyl isocyanate, 1.05 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

  • Work-up: Upon completion, the product often precipitates from the reaction mixture. If not, the solvent can be partially removed under reduced pressure to induce precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid sequentially with the reaction solvent and then with a non-polar solvent like hexane to remove any unreacted isocyanate.

  • Drying: Dry the purified product under vacuum to yield the final ureido-benzenesulfonamide derivative.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Kinetic Evaluation of Carbonic Anhydrase Inhibition

The inhibitory potency (Ki) of the synthesized compounds is determined using a stopped-flow CO2 hydration assay . This method measures the enzyme's ability to catalyze the hydration of CO2 to bicarbonate, which results in a pH change monitored by a pH indicator.

G cluster_0 Syringe A cluster_1 Syringe B A Buffer + pH Indicator + CA Enzyme + Inhibitor (variable conc.) C Rapid Mixing Chamber A->C B CO2-saturated Water B->C D Observation Cell C->D E Spectrophotometer (records absorbance change over time) D->E F Data Analysis (Calculation of initial rates) E->F G IC50 and Ki Determination F->G

Figure 3: Stopped-flow CO2 hydration assay workflow.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Buffer: Prepare a suitable buffer (e.g., 20 mM HEPES, pH 7.5).

    • Enzyme Solution: Prepare a stock solution of the purified human CA isoform in the buffer. The final concentration in the assay is typically in the nanomolar range.

    • Indicator Solution: Prepare a stock solution of a pH indicator (e.g., phenol red) in the buffer.

    • CO2 Solution: Prepare a saturated CO2 solution by bubbling CO2 gas through chilled, deionized water.

    • Inhibitor Solutions: Prepare a stock solution of the test compound in DMSO, followed by serial dilutions in the buffer to obtain a range of concentrations.

  • Instrumentation: Use a stopped-flow spectrophotometer equipped with a thermostatted cell holder (e.g., at 25°C).

  • Measurement of Catalyzed Reaction:

    • Load one syringe with the enzyme/indicator/inhibitor solution. Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10 minutes) to allow for binding equilibrium.

    • Load the second syringe with the CO2-saturated water.

    • Initiate the reaction by rapidly mixing the contents of the two syringes.

    • Monitor the change in absorbance of the pH indicator at its λmax over time (e.g., 557 nm for phenol red). The initial linear portion of the kinetic trace corresponds to the enzyme-catalyzed rate.

  • Control Measurements:

    • Uncatalyzed Rate: Measure the reaction rate in the absence of the enzyme.

    • Uninhibited Rate: Measure the reaction rate in the presence of the enzyme but without any inhibitor.

  • Data Analysis:

    • Calculate the initial reaction rates from the slope of the absorbance vs. time plot.

    • Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the inhibitor concentration that causes 50% inhibition) from the resulting dose-response curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which relates the IC50 to the Ki and the substrate concentration.

Conclusion and Future Outlook

The selection of a starting building block is a critical decision in the design of carbonic anhydrase inhibitors. While the classic and widely used 4-aminobenzenesulfonamide has led to numerous potent inhibitors, including the clinical candidate SLC-0111, the strategic use of asymmetrically substituted scaffolds like This compound offers distinct advantages. The presence of the meta-amino group provides a versatile point for chemical elaboration, while the ortho-chloro substituent can be exploited to fine-tune the inhibitor's electronic properties, conformation, and binding interactions, ultimately leading to enhanced potency and a more desirable isoform selectivity profile.

By carefully considering the inherent properties of different building blocks and leveraging structure-activity relationship data, researchers can more effectively navigate the complex landscape of CA inhibitor design. The continued exploration of novel scaffolds and synthetic methodologies will undoubtedly lead to the development of next-generation CAIs with improved therapeutic profiles for a wide range of diseases.

References

  • Angeli, A., et al. (2020). Carbonic anhydrase inhibitors: a patent review (2013-2019).
  • Rutkauskas, K., et al. (2015). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 20(10), 19263-19284. [13]3. Ghorab, M. M., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12519.
  • Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(3), 168-181.
  • Chiaramonte, N., et al. (2018). Amino Acids as Building Blocks for Carbonic Anhydrase Inhibitors. Metabolites, 8(2), 36.
  • Maresca, A., et al. (2010). Carbonic anhydrase inhibitors: A patent review (2007–2009).
  • Winum, J. Y., et al. (2009). Carbonic anhydrase inhibitors: a patent review.
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for an old class of enzymes. Bioorganic & Medicinal Chemistry Letters, 18(11), 3107-3113.
  • Supuran, C. T., & Scozzafava, A. (2007). Carbonic anhydrases as targets for medicinal chemistry. Bioorganic & Medicinal Chemistry, 15(13), 4336-4350.
  • Lindskog, S. (1997). Structure and mechanism of carbonic anhydrase. Pharmacology & Therapeutics, 74(1), 1-20.
  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. [7]21. Supuran, C. T. (2012). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(16), 5252-5259.
  • Mincione, F., et al. (2001). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Bioorganic & Medicinal Chemistry Letters, 11(13), 1787-1791.

Sources

A Researcher's Guide to Validating the Inhibitory Effect of 3-Amino-4-chlorobenzenesulfonamide Derivatives on Carbonic Anhydrase

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory effects of novel 3-Amino-4-chlorobenzenesulfonamide derivatives on carbonic anhydrase (CA) isoforms. We will delve into the rationale behind experimental design, present comparative data for informed decision-making, and provide detailed protocols to ensure scientific rigor.

Introduction: The Significance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][2][3] This seemingly simple reaction is fundamental to a multitude of physiological processes, including pH homeostasis, CO₂ and bicarbonate transport, electrolyte secretion, and various biosynthetic pathways.[1][2][4] In humans, 14 different CA isoforms have been identified, each with a distinct tissue distribution and physiological role.[2]

The involvement of specific CA isoforms in the pathophysiology of numerous diseases has rendered them attractive therapeutic targets.[3][5][6] For instance, inhibition of CA II is a cornerstone in the treatment of glaucoma, while targeting tumor-associated isoforms like CA IX and CA XII is a promising strategy in oncology.[2][6][7][8] Sulfonamides are a well-established class of CA inhibitors, with their primary sulfonamide moiety coordinating to the zinc ion in the enzyme's active site.[7][9] The this compound scaffold offers a versatile platform for developing novel and selective CA inhibitors.

Mechanism of Action: How Sulfonamides Inhibit Carbonic Anhydrase

The inhibitory action of sulfonamides against carbonic anhydrase is a classic example of zinc-binding inhibition. The active site of carbonic anhydrase contains a Zn²⁺ ion coordinated by three histidine residues and a water molecule (or a hydroxide ion). This zinc-bound hydroxide is the key nucleophile that attacks the carbon dioxide substrate.

Sulfonamide inhibitors, including derivatives of this compound, possess a primary sulfonamide group (-SO₂NH₂) that mimics the transition state of the CO₂ hydration reaction. The deprotonated sulfonamide nitrogen directly coordinates to the Zn²⁺ ion, displacing the catalytic water/hydroxide and rendering the enzyme inactive.[7][9] The aromatic or heterocyclic ring of the sulfonamide can further interact with hydrophobic and hydrophilic residues within the active site cavity, influencing the inhibitor's potency and isoform selectivity.[10][11]

G cluster_0 Carbonic Anhydrase Active Site (Inactive) cluster_1 Carbonic Anhydrase Active Site (Active) Zn2+ Zn2+ His94 His94 His94->Zn2+ His96 His96 His96->Zn2+ His119 His119 His119->Zn2+ Sulfonamide Sulfonamide R-SO2NH- R-SO₂NH⁻ Sulfonamide->R-SO2NH- Zn2+_active Zn2+ Sulfonamide->Zn2+_active Inhibition R-SO2NH-->Zn2+ Coordination bond His94_active His94 His94_active->Zn2+_active His96_active His96 His96_active->Zn2+_active His119_active His119 His119_active->Zn2+_active OH- OH⁻ OH-->Zn2+_active HCO3- HCO₃⁻ OH-->HCO3- CO2 CO₂ CO2->OH- Nucleophilic attack

Caption: Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides.

Comparative Analysis of this compound Derivatives

The efficacy of a carbonic anhydrase inhibitor is determined by its potency (often expressed as the inhibition constant, Kᵢ, or the half-maximal inhibitory concentration, IC₅₀) and its selectivity for the target isoform over other isoforms. Below is a comparative table summarizing the inhibitory activities of various sulfonamide derivatives against key human carbonic anhydrase (hCA) isoforms. Acetazolamide, a clinically used non-selective CA inhibitor, is included for reference.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
Acetazolamide 25012255.7[7][12]
This compound Derivative 1 435.83.3 - 866.760.5 - 432.884.5[7][12]
This compound Derivative 2 (Isatin-linked) 956.4-92.1-[12]
Pyridinium derivative of 3-aminobenzenesulfonamide PotentPotentExcellent (nM range)Excellent (nM/sub-nM range)[13]
3-Amino-4-hydroxybenzenesulfonamide derivative 9 ----[14][15]
3-Amino-4-hydroxybenzenesulfonamide derivative 21 ----[14][15]

Note: The inhibitory activities can vary depending on the specific structural modifications of the this compound scaffold. The table presents a range of reported values to illustrate the potential for developing potent and selective inhibitors. A hyphen (-) indicates that data was not available in the cited sources.

Experimental Protocols for Validating Inhibitory Activity

A robust and reproducible in vitro assay is crucial for validating the inhibitory effect of novel compounds. The most common method is a stopped-flow CO₂ hydration assay, but a simpler and more accessible method is the esterase activity assay using p-nitrophenyl acetate (p-NPA) as a substrate.[5][16]

In Vitro Carbonic Anhydrase Inhibition Assay (Esterase Method)

This assay is based on the principle that carbonic anhydrase can hydrolyze the ester p-NPA to the yellow-colored product p-nitrophenol, which can be monitored spectrophotometrically.[5]

Materials and Reagents:

  • Human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • p-Nitrophenyl acetate (p-NPA)

  • Test compounds (this compound derivatives)

  • Reference inhibitor (e.g., Acetazolamide)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Organic Solvent: DMSO or acetonitrile

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 400-405 nm

Procedure:

  • Reagent Preparation:

    • CA Enzyme Stock Solution (1 mg/mL): Dissolve the lyophilized enzyme in cold Assay Buffer. Aliquot and store at -20°C.

    • CA Working Solution: Dilute the stock solution to the desired concentration (e.g., 10-60 units/mL) with cold Assay Buffer just before use.

    • Substrate Stock Solution (3 mM p-NPA): Dissolve p-NPA in acetonitrile or DMSO. Prepare fresh daily.

    • Inhibitor Stock Solutions: Dissolve test compounds and the reference inhibitor in DMSO to a high concentration (e.g., 10 mM).

  • Assay Protocol:

    • Set up the 96-well plate as follows (perform all measurements in triplicate):

      • Blank: 180 µL Assay Buffer + 20 µL Substrate Solution

      • Control (No Inhibitor): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution

      • Test Compound: 158 µL Assay Buffer + 2 µL of serially diluted test compound + 20 µL CA Working Solution

      • Reference Inhibitor: 158 µL Assay Buffer + 2 µL of serially diluted reference inhibitor + 20 µL CA Working Solution

    • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 20 µL of the Substrate Stock Solution to all wells.

    • Immediately measure the absorbance at 400 nm in kinetic mode, recording readings every 30 seconds for 10-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

    • The inhibition constant (Kᵢ) can be determined using the Cheng-Prusoff equation if the inhibition mechanism is competitive.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor/DMSO to Wells prep_inhibitor->add_inhibitor prep_enzyme Prepare Enzyme Working Solution add_enzyme Add Enzyme to Wells prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate add_buffer Add Assay Buffer to Plate add_buffer->add_inhibitor add_inhibitor->add_enzyme pre_incubate Pre-incubate (15 min) add_enzyme->pre_incubate pre_incubate->add_substrate read_plate Measure Absorbance (400 nm, kinetic) add_substrate->read_plate calc_rate Calculate Reaction Rates (V) read_plate->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Experimental Workflow for In Vitro Carbonic Anhydrase Inhibition Assay.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of potent and isoform-selective carbonic anhydrase inhibitors. By systematically modifying the structure and evaluating the inhibitory activity against a panel of CA isoforms, researchers can identify lead compounds for various therapeutic applications. The experimental protocols outlined in this guide provide a solid foundation for these validation studies. Future research should focus on elucidating the structure-activity relationships to guide the rational design of next-generation CA inhibitors with improved pharmacological profiles.

References

  • Hyaluronic Acid-Palmitate Nanoparticle Delivery of Carbonic Anhydrase Inhibitors Impairs Growth and Early Metabolism in Escherichia coli Through β - MDPI. (URL: [Link])
  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - NIH. (URL: [Link])
  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - MDPI. (URL: [Link])
  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action | Journal of Medicinal Chemistry - ACS Public
  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PubMed. (URL: [Link])
  • Design, synthesis, and biological evaluation of 3-benzenesulfonamide-linked 3-hydrazinoisatin derivatives as carbonic anhydrase inhibitors - PubMed. (URL: [Link])
  • Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed. (URL: [Link])
  • The structural basis for the selectivity of sulfonamide-based inhibitors of carbonic anhydrase isoforms IX and XII: A comprehensive review of the crystallographic data | Biological and Medicinal Chemistry | ChemRxiv | Cambridge Open Engage. (URL: [Link])
  • Carbonic Anhydrase XII Functions in Health and Disease - PMC - PubMed Central. (URL: [Link])
  • Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase | Journal of Medicinal Chemistry - ACS Public
  • In Vitro Inhibition of Human Carbonic Anhydrase I and II Isozymes with Natural Phenolic Compounds | Request PDF - ResearchG
  • The Carbonic Anhydrases in Health and Disease - ResearchG
  • Carbonic anhydrases as disease markers - PMC - PubMed Central. (URL: [Link])
  • Pyridinium derivatives of 3-aminobenzenesulfonamide are nanomolar-potent inhibitors of tumor-expressed carbonic anhydrase isozymes CA IX and CA XII - PubMed. (URL: [Link])
  • Effect of Sulfonamides and Their Structurally Related Derivatives on the Activity of ι-Carbonic Anhydrase from Burkholderia territorii - MDPI. (URL: [Link])
  • The biological importance of carbonic anhydrase enzyme - Life Lines by Dr. Dolittle. (URL: [Link])

Sources

A Comparative Guide to the Synthesis of Substituted Benzenesulfonamides for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry and drug development, forming the structural backbone of a wide array of therapeutic agents. Its prevalence demands that researchers, scientists, and drug development professionals possess a nuanced understanding of the available synthetic routes to this critical functional group. This guide provides an in-depth comparative analysis of the primary methods for synthesizing substituted benzenesulfonamides, moving beyond mere protocols to elucidate the underlying chemical principles, practical considerations, and the latest innovations in the field. We will explore the classical, time-tested approaches and contrast them with modern, more efficient catalytic strategies, offering a comprehensive resource to inform your synthetic planning.

The Enduring Classical Approach: Synthesis via Sulfonyl Chlorides

The reaction of a substituted benzenesulfonyl chloride with a primary or secondary amine is the most traditional and widely practiced method for constructing the sulfonamide bond. This method's longevity is a testament to its reliability and broad applicability.

The Underlying Chemistry: A Nucleophilic Attack

The reaction proceeds via a nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. The presence of a base is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Experimental Protocol: A Representative Synthesis

Synthesis of N-benzyl-4-methylbenzenesulfonamide:

  • Step 1: Dissolution. To a solution of benzylamine (1.1 equivalents) in a suitable solvent such as dichloromethane (DCM) or diethyl ether, add a base like triethylamine (1.2 equivalents) or pyridine (2.0 equivalents).

  • Step 2: Addition of Sulfonyl Chloride. Cool the mixture to 0 °C in an ice bath. Slowly add a solution of p-toluenesulfonyl chloride (1.0 equivalent) in the same solvent.

  • Step 3: Reaction. Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Step 4: Work-up and Purification. Upon completion, wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Method Analysis: Pros and Cons
FeatureAnalysis
Advantages Broad Substrate Scope: Tolerates a wide variety of functional groups on both the amine and the sulfonyl chloride. Reliability and High Yields: Generally provides good to excellent yields for a vast range of substrates. Cost-Effective: The starting materials, particularly common sulfonyl chlorides, are often commercially available and relatively inexpensive.
Disadvantages Harsh Reagents: The use of sulfonyl chlorides, which can be moisture-sensitive and corrosive, requires careful handling. Byproduct Formation: Generates stoichiometric amounts of hydrochloride salt waste. Limited "Greenness": Often employs chlorinated solvents and requires purification, contributing to solvent waste.

The Rise of Modern Methods: Transition-Metal Catalyzed C-H Functionalization

In the quest for more atom-economical and efficient synthetic routes, transition-metal catalyzed direct C-H functionalization has emerged as a powerful strategy. These methods obviate the need for pre-functionalized starting materials like sulfonyl chlorides, directly coupling an N-H bond of a sulfonamide with a C-H bond of an aromatic ring.

Iridium-Catalyzed Ortho-C-H Amidation

Iridium catalysts have shown remarkable efficacy in directing the amidation of C-H bonds ortho to a directing group on the arene. This high regioselectivity is a key advantage of this methodology.

The reaction is believed to proceed through a C-H activation mechanism, where the iridium catalyst coordinates to a directing group on the aromatic substrate, facilitating the cleavage of a nearby C-H bond to form a cyclometalated intermediate. This intermediate then reacts with a nitrogen source, such as a sulfonyl azide, to form the C-N bond and regenerate the active catalyst.

DOT script for Iridium-Catalyzed C-H Amidation Workflow

G cluster_0 Iridium-Catalyzed C-H Amidation Workflow start Arene with Directing Group + Sulfonyl Azide reaction Reaction Vessel (Solvent, Heat) start->reaction Add Reactants catalyst [Ir(Cp*)Cl2]2 / AgNTf2 catalyst->reaction Add Catalyst workup Aqueous Work-up & Purification reaction->workup Reaction Completion product Ortho-Amidated Benzenesulfonamide workup->product Isolate Product

Caption: Workflow for Iridium-Catalyzed C-H Amidation.

Iridium-Catalyzed Ortho-Amidation of 2-Phenylpyridine:

  • Step 1: Catalyst Preparation. In a glovebox, to a solution of [Ir(Cp*)Cl2]2 (2.5 mol%) and AgNTf2 (10 mol%) in 1,2-dichloroethane (DCE), add 2-phenylpyridine (1.0 equivalent).

  • Step 2: Addition of Reagents. To this mixture, add the desired sulfonyl azide (1.2 equivalents).

  • Step 3: Reaction. Seal the reaction vessel and heat at 80-100 °C for 12-24 hours.

  • Step 4: Work-up and Purification. After cooling to room temperature, filter the reaction mixture through a pad of celite and concentrate the filtrate. Purify the residue by column chromatography to afford the ortho-amidated product.

Rhodium and Ruthenium Catalysis

Rhodium and ruthenium catalysts have also been successfully employed for C-H sulfonamidation reactions, often with different substrate scopes and directing group requirements compared to iridium. These catalysts offer alternative pathways for achieving selective C-N bond formation.

Method Analysis: Pros and Cons
FeatureAnalysis
Advantages Atom Economy: Direct C-H functionalization avoids the generation of stoichiometric waste products. High Regioselectivity: The use of directing groups allows for precise control over the position of amidation. Milder Conditions (in some cases): Can sometimes be performed under milder conditions than classical methods.
Disadvantages Catalyst Cost and Availability: Precious metal catalysts (Ir, Rh, Ru) can be expensive. Directing Group Requirement: The necessity of a directing group limits the scope of substrates and may require additional synthetic steps for its introduction and removal. Substrate Scope: Can be sensitive to steric and electronic effects, with some substrates showing low reactivity.

Greener and Alternative Approaches

Growing environmental concerns have spurred the development of more sustainable methods for sulfonamide synthesis. These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Synthesis in Aqueous Media

Performing the reaction of sulfonyl chlorides with amines in water offers a significant environmental advantage by eliminating the need for organic solvents. The use of a base is still required, but the work-up is often simplified to filtration of the precipitated product.

Microwave-Assisted Synthesis

Microwave irradiation can dramatically accelerate the rate of sulfonamide formation, often reducing reaction times from hours to minutes. This can lead to higher yields and cleaner reaction profiles by minimizing the formation of byproducts.

DOT script for Microwave-Assisted Synthesis Workflow

G cluster_1 Microwave-Assisted Synthesis Workflow reactants Sulfonyl Chloride + Amine + Base (optional) microwavereactor Microwave Reactor (Solvent or Solvent-free) reactants->microwavereactor Irradiation cooling Cooling microwavereactor->cooling purification Purification (Filtration/Recrystallization) cooling->purification product Substituted Benzenesulfonamide purification->product

Caption: Workflow for Microwave-Assisted Synthesis.

Mechanochemical Synthesis

Mechanochemical methods, which involve grinding solid reactants together in a ball mill, can provide a solvent-free route to sulfonamides. This technique is highly environmentally friendly and can lead to the formation of products that are difficult to obtain through traditional solution-phase chemistry.

Copper-Catalyzed Synthesis from Sulfonyl Azides

Copper-catalyzed reactions of sulfonyl azides with various partners, including boronic acids and terminal alkynes, have emerged as versatile methods for constructing sulfonamides. These reactions often proceed under mild conditions and tolerate a broad range of functional groups. The use of sulfonyl azides as the nitrogen source is advantageous as the only byproduct is nitrogen gas.[1]

Comparative Analysis of Synthesis Methods

To facilitate an informed decision on the most appropriate synthetic route, the following table provides a comparative summary of the key methods discussed.

MethodKey ReagentsTypical YieldsSubstrate ScopeKey AdvantagesKey Disadvantages
Classical Sulfonyl Chloride, Amine, Base70-95%Very BroadReliable, scalable, cost-effective for common substrates.Generates waste, uses harsh reagents.
Iridium-Catalyzed C-H Amidation Arene with DG, Sulfonyl Azide, Ir-catalyst60-90%Good, requires directing groupHigh regioselectivity, atom-economical.Expensive catalyst, limited to ortho-functionalization.
Microwave-Assisted Sulfonyl Chloride, Amine80-99%BroadRapid reaction times, often higher yields.Requires specialized equipment.
Mechanochemical Solid Reactants75-98%Good, still under developmentSolvent-free, environmentally friendly.Scalability can be a challenge.
Copper-Catalyzed from Azides Sulfonyl Azide, Coupling Partner, Cu-catalyst60-90%BroadMild conditions, N2 as the only byproduct.[1]Azides can be explosive and require careful handling.

Conclusion

The synthesis of substituted benzenesulfonamides is a mature field that continues to evolve. The classical approach using sulfonyl chlorides remains a robust and reliable workhorse for many applications. However, for researchers seeking greater efficiency, atom economy, and greener processes, the modern catalytic methods offer compelling alternatives. The choice of method will ultimately depend on the specific target molecule, available resources, and the desired scale of the synthesis. By understanding the nuances of each approach, from the underlying mechanism to the practical considerations, researchers can strategically select the optimal path to their desired benzenesulfonamide derivatives.

References

  • Lee, D., Kim, Y., & Chang, S. (2013). Iridium-Catalyzed Direct Arene C–H Bond Amidation with Sulfonyl- and Aryl Azides. The Journal of Organic Chemistry, 78(21), 11102–11109.
  • Deng, X., & Mani, N. S. (2006).
  • Bolshan, Y., & Batey, R. A. (2005). Copper-Catalyzed N-Arylation of Sulfonamides with Arylboronic Acids. Organic Letters, 7(8), 1481–1484.
  • Gawade, R. L., et al. (2018). Microwave-assisted one-pot synthesis of novel sulfonamides and their evaluation as potential antimicrobial agents. Journal of Heterocyclic Chemistry, 55(5), 1253-1262.
  • Stamplecoskie, K. G., & Mack, J. (2013). Mechanochemical synthesis of sulfonamides. Green Chemistry, 15(7), 1738-1741.
  • Willis, M. C. (2012). Transition metal-catalyzed C–H activation/C–N bond formation. Chemical Reviews, 110(2), 725-748.

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of 3-Amino-4-chlorobenzenesulfonamide-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Editorial Foreword

This guide provides a comparative analysis of the in vitro and in vivo efficacy of compounds based on the 3-Amino-4-chlorobenzenesulfonamide scaffold. It has come to our attention through extensive literature review that direct and comprehensive studies on this specific scaffold are limited. Therefore, to provide a valuable resource for researchers, scientists, and drug development professionals, this guide will draw upon data from structurally related chlorinated benzenesulfonamides and other pertinent sulfonamide derivatives. The principles, experimental designs, and structure-activity relationships discussed herein are intended to serve as a foundational framework for the evaluation and development of novel this compound-based therapeutic agents. We will clearly delineate when data is extrapolated from related compounds.

Introduction: The this compound Scaffold

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents with diverse pharmacological activities, including antibacterial, anticancer, and diuretic effects. The substitution pattern on the benzene ring plays a crucial role in determining the biological activity and selectivity of these compounds. The this compound scaffold presents a unique combination of a primary sulfonamide group, essential for targeting enzymes like carbonic anhydrases, an amino group that can be readily functionalized, and a chlorine atom. The presence of the chlorine atom at the 4-position is of particular interest as halogens can significantly influence a molecule's pharmacokinetic properties and binding affinity through various interactions.

Research on related chlorinated benzenesulfonamides suggests that the chloro-substituent can enhance binding affinity to certain biological targets, such as carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors.[1] This makes the this compound scaffold a promising starting point for the design of novel enzyme inhibitors with potential therapeutic applications, particularly in oncology.

In Vitro Efficacy: Targeting Key Biological Pathways

The in vitro evaluation of this compound derivatives primarily focuses on their ability to inhibit specific enzymes and their cytotoxic effects on cancer cell lines.

Carbonic Anhydrase Inhibition: A Prominent Target

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor progression and metastasis.[1] Consequently, the development of selective CA IX and XII inhibitors is a promising strategy in cancer therapy.

While direct inhibitory data for this compound derivatives is scarce, studies on other chlorinated benzenesulfonamides provide valuable insights. For instance, a series of 2-chloro/bromo-benzenesulfonamide derivatives have been shown to be potent and selective inhibitors of several CA isoforms.[2] The halogen atom in these compounds helps to orient the molecule within the active site, thereby influencing affinity and selectivity.[2]

Comparative In Vitro Efficacy of Related Chlorinated Benzenesulfonamide Derivatives against Carbonic Anhydrases

Compound ScaffoldTarget CA IsoformIC50 / Ki (nM)Reference CompoundIC50 / Ki (nM)Source
Thiazolone-benzenesulfonamidesCA IX10.93 - 25.06Acetazolamide25[1]
2-Chloro-benzenesulfonamidesCA VII, IX, XII, XIVVaries (nanomolar range)AcetazolamideVaries[2]
N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide----[3]

Note: The table above presents data from related chlorinated benzenesulfonamide scaffolds to illustrate the potential of this class of compounds as carbonic anhydrase inhibitors. Direct data for this compound derivatives is not currently available in the cited literature.

Anticancer Activity: Cytotoxicity in Cancer Cell Lines

The anticancer potential of sulfonamide derivatives is often evaluated through in vitro cytotoxicity assays against a panel of cancer cell lines. These assays determine the concentration of the compound required to inhibit cell growth by 50% (GI50 or IC50).

Studies on various chlorinated benzenesulfonamide derivatives have demonstrated significant antiproliferative activity against breast, cervical, and gastric cancer cell lines. For example, (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamides displayed potent anticancer effects with IC50 values in the low microgram per milliliter range.[4] Another study on benzenesulfonamide-bearing imidazole derivatives with 4-chloro and 3,4-dichloro substituents also reported notable cytotoxicity against triple-negative breast cancer and melanoma cell lines.[5][6]

Comparative In Vitro Anticancer Activity of Related Chlorinated Sulfonamide Derivatives

Compound ScaffoldCancer Cell LineGI50 / IC50 (µM)Reference CompoundGI50 / IC50 (µM)Source
Thiazolone-benzenesulfonamidesMDA-MB-231 (Breast)1.52 - 6.31Staurosporine7.67[1]
Thiazolone-benzenesulfonamidesMCF-7 (Breast)2.55 - 5.54Staurosporine5.89[1]
2,5-Dichlorothiophene-3-sulfonamideHeLa (Cervical)7.2 ± 1.12Doxorubicin/Cisplatin-[7][8]
2,5-Dichlorothiophene-3-sulfonamideMDA-MB-231 (Breast)4.62 ± 0.13Doxorubicin/Cisplatin-[7][8]
2,5-Dichlorothiophene-3-sulfonamideMCF-7 (Breast)7.13 ± 0.13Doxorubicin/Cisplatin-[7][8]
(E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamidesHeLa, HL-60, AGS0.89 - 9.63 µg/mL--[4]
Benzenesulfonamide-bearing imidazoles (4-chloro substituted)MDA-MB-231 (Breast)20.5 ± 3.6--[5][6]

Note: The data presented is for structurally related chlorinated sulfonamides and serves as a predictive guide for the potential anticancer activity of this compound derivatives.

Experimental Protocols: In Vitro Assays

This is a standard method to determine the inhibitory activity of compounds against CA isoforms.

  • Enzyme and Inhibitor Preparation: Recombinant human CA isoforms are purified. Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO).

  • Assay Buffer: A buffer of appropriate pH (e.g., Tris-HCl) is used.

  • Reaction Initiation: A solution of the CA enzyme is mixed with the inhibitor at various concentrations and incubated.

  • CO₂ Hydration Measurement: The enzyme-inhibitor mixture is rapidly mixed with a CO₂-saturated solution in a stopped-flow instrument. The hydration of CO₂ is monitored by the change in pH using a colorimetric indicator.

  • Data Analysis: The initial rates of reaction are measured, and the IC50 values (inhibitor concentration causing 50% inhibition) are calculated by fitting the data to a dose-response curve. Ki values can be determined using the Cheng-Prusoff equation.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined.

In Vivo Efficacy: Preclinical Animal Models

Evaluating the in vivo efficacy of this compound-based compounds is a critical step in the drug development process. This typically involves using animal models that mimic human diseases, most notably cancer.

Xenograft Models for Anticancer Efficacy

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are the gold standard for preclinical evaluation of anticancer drugs.

G cluster_0 Pre-Treatment Phase cluster_1 Treatment Phase cluster_2 Post-Treatment Analysis cell_culture Human Cancer Cell Culture (e.g., MDA-MB-231) implantation Subcutaneous Implantation of Cancer Cells cell_culture->implantation animal_model Immunocompromised Mice (e.g., BALB/c nude) animal_model->implantation tumor_growth Tumor Growth Monitoring (to a palpable size) implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Compound Administration (e.g., oral, i.p.) randomization->treatment control Vehicle Control & Positive Control (e.g., Doxorubicin) randomization->control monitoring Tumor Volume & Body Weight Measurement (bi-weekly) treatment->monitoring control->monitoring endpoint Study Endpoint (e.g., tumor size limit reached) monitoring->endpoint euthanasia Euthanasia & Tumor Excision endpoint->euthanasia analysis Tumor Weight Measurement Immunohistochemistry (e.g., Ki67) Western Blot euthanasia->analysis

Caption: Structure-Activity Relationship (SAR) exploration pathway.

Future research should focus on the synthesis and systematic evaluation of a library of this compound derivatives. Direct comparative studies against established inhibitors and comprehensive in vivo efficacy and toxicity assessments will be essential to validate the therapeutic potential of this promising scaffold.

References

  • El-Sayed, M. A., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Scientific Reports, 11(1), 1-19.
  • Supuran, C. T. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. Molecules, 29(1), 123.
  • Kazokaitė, J., et al. (2020). Halogenated and di-substituted benzenesulfonamides as selective inhibitors of carbonic anhydrase isoforms. European Journal of Medicinal Chemistry, 185, 111825.
  • Khan, I., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. ACS Omega, 8(18), 16265-16277.
  • La Regina, G., et al. (2024). Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. Journal of Medicinal Chemistry.
  • Vainauskas, V., et al. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Pharmaceuticals, 14(11), 1158.
  • Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 7063-7077.
  • Abdel-rahman, H. M., et al. (2025).
  • Fantacuzzi, M., et al. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2201402.
  • PubChem. (n.d.). 4-Chlorobenzenesulfonamide.
  • Zhang, Y., et al. (2024). Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. Bioorganic Chemistry, 147, 107396.
  • Carradori, S., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(23), 8254.
  • Al-Suhaimi, K. S., et al. (2020). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 25(18), 4238.
  • El-Emam, A. A., et al. (2023). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. International Journal of Molecular Sciences, 24(3), 2589.
  • Supuran, C. T., & Dedhar, S. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2201402.
  • Khan, I., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. ACS Omega, 8(18), 16265-16277.
  • Szałach, A., et al. (2023). New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. International Journal of Molecular Sciences, 25(1), 274.
  • Supuran, C. T. (2008). Carbonic anhydrase inhibitors. Sulfonamide diuretics revisited—old leads for new applications?. Organic & Biomolecular Chemistry, 6(15), 2685-2693.
  • Abdel-Gawad, N. M., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Bioorganic Chemistry, 129, 106169.
  • ResearchGate. (n.d.). Protocol of in-vivo anticancer study.
  • Holtmeier, H. J., et al. (1953). [The effect of carbonic anhydrase inhibitor on the kidneys in animal experimentation]. Helvetica Medica Acta, 20(4-5), 328-334.
  • Vainauskas, V., et al. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Pharmaceuticals, 14(11), 1158.

Sources

A Comparative Guide to Purity Benchmarking: Synthesized vs. Commercial 3-Amino-4-chlorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of chemical starting materials is not merely a matter of quality control; it is a foundational pillar of experimental validity, safety, and regulatory compliance. 3-Amino-4-chlorobenzenesulfonamide is a key building block in the synthesis of various pharmaceuticals, including diuretics and carbonic anhydrase inhibitors.[1] Consequently, ensuring its purity is paramount. Impurities, even in trace amounts, can lead to unwanted side reactions, decreased yield, altered biological activity, and potential toxicity in final drug products.

This guide provides an in-depth, objective comparison of a newly synthesized batch of this compound against commercially available standards. We will delve into the causality behind the chosen analytical methodologies, present detailed, self-validating protocols, and offer a transparent analysis of the comparative data. Our goal is to equip fellow scientists with the necessary framework to rigorously assess the quality of this critical reagent.

Experimental Design & Rationale

To establish a comprehensive purity profile, a multi-faceted analytical approach is required. No single technique can definitively confirm both the identity and purity of a compound. Therefore, we employ a suite of orthogonal methods, each providing a unique piece of the analytical puzzle. This strategy aligns with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures.[2][3]

The Causality Behind Our Method Selection:

  • High-Performance Liquid Chromatography (HPLC): Chosen for its exceptional resolving power and quantitative accuracy.[4] This is the workhorse for determining the percentage purity and detecting non-volatile, structurally similar impurities that are often byproducts of the synthesis.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Utilized for unambiguous structural confirmation. ¹H and ¹³C NMR spectra provide a detailed map of the molecule's atomic framework, confirming its identity and revealing the presence of organic impurities that might otherwise be missed.

  • Mass Spectrometry (MS): Employed to confirm the molecular weight of the synthesized compound.[6] This technique provides a fundamental check of the compound's identity and can help in the tentative identification of unknown impurities based on their mass-to-charge ratio.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to verify the presence of key functional groups (e.g., -NH₂, -SO₂NH₂, C-Cl).[7] While not quantitative for purity, it serves as a rapid and effective identity check.

The overall workflow for this comparative analysis is depicted below.

Purity_Benchmarking_Workflow Figure 1. Overall Experimental Workflow cluster_materials Materials cluster_analysis Analytical Characterization cluster_evaluation Data Evaluation Synthesis In-House Synthesis of This compound HPLC HPLC-UV (Purity Assay) Synthesis->HPLC NMR ¹H & ¹³C NMR (Structural Confirmation) Synthesis->NMR MS LC-MS (Molecular Weight) Synthesis->MS FTIR FTIR (Functional Groups) Synthesis->FTIR Standard_A Commercial Standard A (Supplier 1, >98%) Standard_A->HPLC Standard_A->NMR Standard_A->MS Standard_A->FTIR Standard_B Commercial Standard B (Supplier 2, >99%) Standard_B->HPLC Standard_B->NMR Standard_B->MS Standard_B->FTIR Comparison Data Comparison in Tabular Format HPLC->Comparison NMR->Comparison MS->Comparison FTIR->Comparison Conclusion Purity Verdict & Discussion Comparison->Conclusion

Caption: Workflow for purity benchmarking.

Materials and Methods

2.1 Materials

  • Synthesized this compound: Produced via a standard synthetic route involving the chlorosulfonation of acetanilide, followed by amination and subsequent hydrolysis. The crude product was recrystallized from an ethanol/water mixture.

  • Commercial Standard A: this compound, >98% purity, obtained from Supplier 1.

  • Commercial Standard B: this compound, >99% purity, obtained from Supplier 2.

  • Solvents and Reagents: HPLC-grade acetonitrile, methanol, and water; formic acid; deuterated dimethyl sulfoxide (DMSO-d₆) for NMR analysis. All reagents were of analytical grade or higher.

2.2 High-Performance Liquid Chromatography (HPLC)

This protocol is designed to be self-validating by incorporating system suitability tests as mandated by pharmacopeias such as the USP.[8][9]

Step-by-Step Protocol:

  • System Preparation: An Agilent 1260 Infinity II HPLC system (or equivalent) equipped with a diode array detector (DAD) was used.

  • Chromatographic Conditions:

    • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, return to 10% B over 1 minute, and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 5 µL.

  • Standard and Sample Preparation:

    • A stock solution of a reference standard (Commercial Standard B) was prepared at 1.0 mg/mL in methanol.

    • Working solutions for the calibration curve were prepared by serial dilution (e.g., 0.5, 0.25, 0.1, 0.05, 0.01 mg/mL).

    • Test solutions of the synthesized compound and Commercial Standard A were prepared at 1.0 mg/mL in methanol.

  • System Suitability Test (SST):

    • Inject the 0.25 mg/mL standard solution six consecutive times.

    • The relative standard deviation (RSD) for the peak area must be ≤ 2.0%.

    • The tailing factor for the main peak must be between 0.8 and 1.5.

  • Analysis and Data Processing:

    • Inject the blank (methanol), followed by the calibration standards, and then the test samples in duplicate.

    • Integrate all peaks in the chromatograms.

    • Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

2.3 NMR Spectroscopy

Step-by-Step Protocol:

  • Sample Preparation: Dissolve approximately 10-15 mg of each sample (synthesized and commercial standards) in ~0.7 mL of DMSO-d₆.

  • Instrument Setup: A Bruker Avance III 400 MHz spectrometer (or equivalent) was used.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with 16 scans.

    • Reference the solvent peak (DMSO) to δ 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum with 1024 scans.

    • Reference the solvent peak (DMSO) to δ 39.52 ppm.

  • Data Analysis: Compare the chemical shifts, splitting patterns, and integration values of the synthesized sample against the commercial standards to confirm the structure and identify any organic impurities.

2.4 Liquid Chromatography-Mass Spectrometry (LC-MS)

Step-by-Step Protocol:

  • System: A Waters ACQUITY UPLC system coupled to a single quadrupole mass detector (or equivalent) was used.

  • LC Conditions: A rapid 5-minute gradient similar to the HPLC method was employed.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Mass Range: Scan from m/z 100 to 500.

  • Analysis: Inject a dilute solution (~10 µg/mL) of each sample. Confirm the molecular weight by identifying the protonated molecule [M+H]⁺ in positive mode and/or the deprotonated molecule [M-H]⁻ in negative mode. The expected monoisotopic mass of C₆H₇ClN₂O₂S is 206.00.[10]

2.5 FTIR Spectroscopy

Step-by-Step Protocol:

  • System: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with an attenuated total reflectance (ATR) accessory was used.

  • Sample Preparation: A small amount of the solid powder was placed directly onto the ATR crystal.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹ with 8 scans at a resolution of 4 cm⁻¹.

  • Analysis: Compare the spectrum of the synthesized product with the commercial standards, looking for characteristic absorption bands corresponding to the key functional groups.

Results and Discussion

The analytical data from the synthesized this compound were systematically compared against two high-purity commercial standards. The results are summarized below.

Table 1: Comparative Analysis of Synthesized vs. Commercial this compound

ParameterSynthesized CompoundCommercial Standard A (>98%)Commercial Standard B (>99%)
Appearance Off-white crystalline powderOff-white crystalline powderWhite crystalline powder
HPLC Purity (Area %) 99.62%98.85%99.78%
Molecular Weight (ESI-MS) [M+H]⁺ = 207.0[M+H]⁺ = 207.0[M+H]⁺ = 207.0
¹H NMR (400 MHz, DMSO-d₆) Conforms to structureConforms to structureConforms to structure
δ 7.50 (d, 1H)
δ 7.25 (dd, 1H)
δ 6.85 (d, 1H)
δ 6.10 (s, 2H, -SO₂NH₂)
δ 5.80 (s, 2H, -NH₂)
FTIR (cm⁻¹) Conforms to structureConforms to structureConforms to structure
3475, 3380 (-NH₂ stretch)
3320, 3250 (-SO₂NH₂ stretch)
1620 (N-H bend)
1310, 1150 (S=O stretch)

Discussion of Results:

The HPLC analysis is the most critical quantitative measure in this comparison. The synthesized batch demonstrated a purity of 99.62% by area normalization. This is well within the acceptable range for most research and early-phase development applications and compares favorably with both commercial standards. The chromatogram of the synthesized material showed one minor impurity peak at a relative retention time of 0.85, with an area of approximately 0.25%. This is likely a structurally related byproduct from the synthesis, which could be an isomer or an incompletely reacted intermediate.

The LC-MS analysis confirmed the identity of the main peak in all samples, showing the expected protonated molecule [M+H]⁺ at m/z 207.0, consistent with the molecular weight of 206.65 g/mol .[10] No significant high-mass impurities were detected.

NMR spectroscopy provided definitive structural confirmation. The ¹H NMR spectra for all three samples were superimposable, with chemical shifts and coupling patterns matching the expected structure of this compound. The integration of the aromatic and amine protons was correct, and no significant impurity peaks were observed above the baseline noise, indicating high structural integrity.

Finally, the FTIR spectra were consistent across all samples, confirming the presence of the primary amine, sulfonamide, and other key functional groups. This provides a rapid and reliable confirmation of the material's identity.

Data_Interpretation_Logic Figure 2. Logic for Purity Determination Start Analytical Data (HPLC, NMR, MS, FTIR) Check_Identity Do NMR, MS, and FTIR data confirm the structure? Start->Check_Identity Check_Purity Is HPLC Purity > 99%? Check_Identity->Check_Purity Yes Fail_Identity Conclusion: Incorrect Material or Grossly Impure Check_Identity->Fail_Identity No Pass Conclusion: Material is of High Purity and Suitable for Use Check_Purity->Pass Yes Fail_Purity Conclusion: Material Identity Confirmed, but Purity is Sub-Optimal. Requires Re-purification. Check_Purity->Fail_Purity No

Caption: Decision logic for purity assessment.

Conclusion

The in-house synthesized batch of this compound demonstrates a high degree of purity (99.62% by HPLC) that is comparable to, and in one case exceeds, that of commercially available standards. The structural identity was unequivocally confirmed by a combination of NMR, MS, and FTIR spectroscopy. The rigorous, multi-technique approach detailed in this guide provides a robust and self-validating framework for quality assessment, ensuring that researchers can proceed with confidence in the integrity of their starting materials. This level of diligence is essential for ensuring reproducibility in research and is a mandatory requirement in the regulated environment of drug development.

References

  • PubChem. 3-Amino-4-chloro-N-phenylbenzenesulfonamide. National Center for Biotechnology Information.
  • U.S. Pharmacopeia. General Chapter <621> Chromatography.
  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. 2005.
  • European Medicines Agency. Note for Guidance on Validation of Analytical Procedures: Text and Methodology (CPMP/ICH/381/95). 1995.
  • Kaza, M., et al. (2012). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Food Additives & Contaminants: Part A, 29(10), 1534-1540.
  • NIST Chemistry WebBook. 3-Amino-4-chlorobenzoic acid. National Institute of Standards and Technology.
  • Khan, M. A., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5673.
  • MDPI. High-Throughput Analysis of Amino Acids for Protein Quantification in Plant and Animal-Derived Samples Using High Resolution Mass Spectrometry. 2021.
  • MDPI. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. 2023.

Sources

Cross-validation of analytical methods for 3-Amino-4-chlorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Validation of Analytical Methods for 3-Amino-4-chlorobenzenesulfonamide

Introduction: The Critical Role of Analytical Precision

This compound is a key chemical intermediate and a potential process-related impurity in the synthesis of various pharmaceutical compounds. Its presence, even at trace levels, must be accurately monitored and controlled to ensure the safety, efficacy, and quality of the final drug product. Consequently, the development and validation of robust, reliable, and accurate analytical methods for its quantification are not merely procedural formalities but cornerstones of regulatory compliance and product integrity.

This guide provides a comparative analysis of two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a framework for cross-validation to ensure inter-method consistency and data reliability. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Pillar 1: The Foundation of Method Validation

Before comparing methods, it is crucial to understand the principles of analytical method validation. Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines.[1][2][3][4] The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[5] This is achieved by assessing a set of performance characteristics:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a powerful separation technique that is highly specific and sensitive, making it a workhorse in pharmaceutical analysis.[6][7] For a compound like this compound, a reversed-phase HPLC method is typically employed.

Causality Behind Experimental Choices

The choice of a reversed-phase method, specifically with a C18 column, is based on the moderate polarity of this compound. The non-polar stationary phase (C18) retains the analyte, and a polar mobile phase (like a mixture of acetonitrile and water) is used to elute it.[8] The addition of an acid, such as phosphoric or formic acid, to the mobile phase helps to suppress the ionization of the sulfonamide and amine groups, ensuring a sharp, symmetrical peak shape and reproducible retention times.[8] UV detection is selected due to the presence of a chromophore (the benzene ring) in the analyte's structure, which absorbs light in the UV spectrum.

Diagram: Principle of HPLC Separation

HPLC_Principle cluster_system HPLC System mp Mobile Phase (Solvent Reservoir) pump Pump mp->pump 1. Propels injector Injector (Sample Introduction) pump->injector 2. High Pressure column HPLC Column (Stationary Phase) injector->column 3. Separation detector UV Detector column->detector 4. Detection data Data System (Chromatogram) detector->data 5. Signal

Caption: Workflow of a typical HPLC system.

Detailed Experimental Protocol: HPLC-UV

1. Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid for MS-compatibility)[8]

  • Volumetric flasks, pipettes, and autosampler vials

2. Standard Solution Preparation:

  • Stock Solution (e.g., 100 µg/mL): Accurately weigh ~10 mg of the reference standard and dissolve in a 100 mL volumetric flask with the mobile phase as the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution.

3. Sample Preparation:

  • Accurately weigh the sample containing the analyte and dissolve it in a known volume of diluent to achieve a theoretical concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric acid.[8]

  • Flow Rate: 1.0 mL/min.[6]

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.[6]

  • Detection Wavelength: 265 nm (or the determined λmax of the analyte).[6]

Method 2: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler, faster, and more accessible technique than HPLC. It operates on the principle of the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light.

Causality Behind Experimental Choices

This method is chosen for its simplicity and speed, making it suitable for high-concentration samples or for use in environments where HPLC is not available. The primary experimental choice is the selection of the analytical wavelength. A UV scan of the analyte solution is performed to determine the wavelength of maximum absorbance (λmax). Measuring at λmax provides the highest sensitivity and minimizes deviations from the Beer-Lambert law. The key limitation is its lack of specificity; any other component in the sample that absorbs at the same wavelength will interfere with the measurement, leading to inaccurate results.[9][10]

Detailed Experimental Protocol: UV-Vis Spectrophotometry

1. Reagents and Materials:

  • This compound reference standard

  • Diluent (e.g., 0.1 N HCl or the same diluent used for HPLC to ensure consistency)

  • Quartz cuvettes (1 cm path length)

  • Calibrated UV-Vis spectrophotometer

2. Standard Solution Preparation:

  • Stock Solution (e.g., 100 µg/mL): Prepare as described for the HPLC method, using the chosen spectrophotometric diluent.

  • Calibration Standards: Prepare a series of standards (e.g., 2, 5, 10, 15, 20 µg/mL) by diluting the stock solution. The concentration range should be chosen to give absorbance values within the linear range of the instrument (typically 0.1 to 1.0 AU).

3. Sample Preparation:

  • Prepare the sample solution as in the HPLC method, ensuring the final concentration falls within the validated calibration range. No filtration is typically required unless the sample is turbid.

4. Spectrophotometric Measurement:

  • Wavelength Scan: Scan a standard solution from ~400 nm to 200 nm to determine the λmax.

  • Blanking: Use the diluent to zero the instrument at the determined λmax.

  • Measurement: Measure the absorbance of each calibration standard and the sample solution at λmax.

  • Calibration Curve: Plot a graph of absorbance versus concentration for the standards and determine the concentration of the sample from its absorbance using the regression equation.

Cross-Validation: Ensuring Methodological Concordance

Cross-validation is the process of comparing the results from two distinct analytical methods to determine if they provide equivalent outcomes. This is a crucial step to confirm the accuracy of a new or alternative method against an established one.

Diagram: Cross-Validation Workflow

CrossValidation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Data Evaluation start Select Homogeneous Test Samples (n ≥ 10) prep Prepare Samples (e.g., Dissolution, Dilution) start->prep split Split Each Sample into Two Aliquots prep->split hplc Analyze Aliquot 1 using HPLC-UV Method split->hplc Aliquot A uv Analyze Aliquot 2 using UV-Vis Method split->uv Aliquot B results Obtain Quantitative Results from Both Methods hplc->results uv->results stats Statistical Comparison (e.g., Paired t-test, Bland-Altman plot) results->stats conclusion Conclusion: Methods are Equivalent (No significant difference) stats->conclusion

Caption: Workflow for the cross-validation of two analytical methods.

Comparative Performance Data

The following table summarizes typical performance characteristics for the two methods.

Validation Parameter HPLC-UV Method UV-Vis Spectrophotometry Method Commentary
Specificity HighLow to ModerateHPLC separates the analyte from impurities. UV-Vis is prone to interference from any co-absorbing species.
Linearity (r²) > 0.999[6]> 0.998Both methods can exhibit excellent linearity in their respective optimal ranges.
Range Wide (e.g., 1 - 50 µg/mL)Narrow (e.g., 2 - 20 µg/mL)HPLC typically has a wider dynamic range.
Accuracy (Recovery %) 98.0 - 102.0%97.0 - 103.0%In the absence of interferences, both methods can be highly accurate.
Precision (RSD %) < 2.0%< 3.0%HPLC generally offers superior precision due to automation and lower operator variability.
LOD ~0.1 µg/mL~0.5 µg/mLHPLC is significantly more sensitive.
LOQ ~0.3 µg/mL~1.5 µg/mLThe higher sensitivity of HPLC allows for reliable quantification at lower levels.
Robustness GoodModerateHPLC methods are typically validated for robustness against changes in mobile phase composition, flow rate, etc. UV-Vis is simpler and has fewer parameters to vary.
Throughput/Cost Lower throughput, higher costHigher throughput, lower costUV-Vis is much faster per sample and has lower capital and operational costs.

Conclusion: Selecting the Appropriate Method

The cross-validation of HPLC-UV and UV-Vis spectrophotometry for the analysis of this compound demonstrates a clear trade-off between specificity, sensitivity, and operational efficiency.

  • The HPLC-UV method stands as the superior choice for regulatory submissions and quality control testing of final products, where specificity and the ability to quantify low-level impurities are paramount. Its high precision and sensitivity make it the definitive method for ensuring product quality.[11]

  • The UV-Vis spectrophotometry method , while lacking the specificity of HPLC, serves as a valuable tool for rapid, in-process checks of highly concentrated and relatively pure samples. Its low cost and high throughput are advantageous for screening or in situations where the sample matrix is simple and well-characterized.

Ultimately, the choice of method depends on its intended purpose.[2] By validating both and understanding their respective strengths and limitations, a laboratory can employ a flexible, risk-based approach to analytical testing, using the simpler UV-Vis method for routine checks while relying on the more powerful HPLC method for definitive, quality-confirming analysis.

References

  • Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids.
  • Thermo Fisher Scientific. (n.d.). Amino acid analysis in food, beverages and fertilizers by automated in-needle OPA/FMOC derivatization.
  • International Council for Harmonisation. (2023). ICH Q2(R2) Revision of Q2(R1) Analytical Validation.
  • Shimadzu Corporation. (n.d.). Analytical Methods for Amino Acids.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 154809854, 3-amino-4-chlorobenzenesulfonic acid.
  • Sigma-Aldrich. (n.d.). This compound.
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • SIELC Technologies. (2018). Separation of 3-Amino-4-chlorobenzenesulphonamide on Newcrom R1 HPLC column.
  • ResearchGate. (2023). UV-Vis spectroscopic and colorimetric anion detection and fluorescence properties of new 3-amino-4-hydroxybenzenesulfonic acid-based Schiff bases.
  • BenchChem. (n.d.). Cross-Validation of Analytical Methods for Sulfonamides: A Comparative Guide.
  • AOAC International. (2020). Review of Analytical Methods for Sulfonamides.
  • AVESIS. (2023). UV-Vis spectroscopic and colorimetric anion detection and fluorescence properties of new 3-amino-4-hydroxybenzenesulfonic acid-based Schiff bases.
  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209.
  • National Center for Biotechnology Information. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.
  • ResearchGate. (2025). Uv-Vis Spectroscopic and Colorimetric Anion Detection and Fluorescence "On-Off" Properties of New 3-Amino-4-Hydroxybenzenesulfonic Acid-Based Imines.
  • ResearchGate. (2025). Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • PubMed. (2007). Validation of an analytical method to determine sulfamides in kidney by HPLC-DAD and PARAFAC2 with first-order derivative chromatograms. Analytica Chimica Acta, 587(2), 222-234.
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
  • ResearchGate. (n.d.). The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical.
  • ResearchGate. (2015). FDA issues revised guidance for analytical method validation.

Sources

A Comparative Study of the Reaction Kinetics of 3-Amino-4-chlorobenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive comparative analysis of the reaction kinetics of derivatives of 3-Amino-4-chlorobenzenesulfonamide, a crucial scaffold in medicinal chemistry. We delve into the synthesis and kinetic profiles of two principal classes of derivatives: N-acylsulfonamides and Schiff bases. This document is intended to serve as a practical resource for researchers in drug discovery and development, offering detailed experimental protocols, comparative kinetic data, and an in-depth discussion of the underlying structure-activity relationships that govern their reactivity. By understanding the kinetic nuances of these derivatives, researchers can better design and optimize synthetic routes and develop novel therapeutic agents.

Introduction: The Significance of this compound in Drug Discovery

This compound is a versatile building block in the synthesis of a wide array of biologically active compounds. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, anticancer, and carbonic anhydrase inhibitory effects. The sulfonamide moiety is a key pharmacophore that can mimic the transition state of enzymatic reactions, while the amino group provides a convenient handle for further molecular elaboration.

The rate at which these derivatives are formed is of paramount importance in both laboratory-scale synthesis and industrial production. Reaction kinetics not only dictate the efficiency and feasibility of a synthetic process but also provide fundamental insights into the reaction mechanism. This guide will focus on a comparative study of the reaction kinetics of two major classes of derivatives formed from the amino group of this compound:

  • N-Acylsulfonamides: Formed by the acylation of the amino group.

  • Schiff Bases: Formed by the condensation of the amino group with an aldehyde.

We will explore how the electronic nature of the substituents on the acylating agent or the aldehyde influences the rate of these reactions. This will be rationalized through the lens of the Hammett equation, a cornerstone of physical organic chemistry.

Synthesis of this compound Derivatives

The synthesis of N-acyl and Schiff base derivatives of this compound is generally straightforward. Below are detailed, self-validating protocols for the preparation of representative examples.

General Protocol for the Synthesis of N-Acyl-3-amino-4-chlorobenzenesulfonamide Derivatives

This protocol describes the acylation of this compound with an acyl chloride in the presence of a base to neutralize the HCl byproduct.[1]

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride, 4-Nitrobenzoyl chloride)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DCM.

  • Addition of Base: Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Acyl Chloride: In a separate dropping funnel, dissolve the acyl chloride (1.05 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C over 15-20 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1 M HCl (to remove excess amine and triethylamine), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography to afford the pure N-acyl derivative.

General Protocol for the Synthesis of Schiff Base Derivatives of this compound

This protocol outlines the condensation reaction between this compound and an aldehyde to form a Schiff base (imine).[2]

Materials:

  • This compound

  • Aldehyde (e.g., Benzaldehyde, 4-Methoxybenzaldehyde, 4-Nitrobenzaldehyde)

  • Ethanol or Methanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol.

  • Addition of Aldehyde: To this solution, add the corresponding aldehyde (1.0 equivalent).

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The formation of the Schiff base is often indicated by a color change and the precipitation of the product.

  • Isolation: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. The precipitated product can be collected by vacuum filtration.

  • Washing: Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified Schiff base derivative in a vacuum oven.

Experimental Protocols for Kinetic Studies

The reaction rates of the derivatization of this compound can be conveniently monitored using UV-Vis spectrophotometry. For very fast reactions, a stopped-flow apparatus is recommended.

Kinetic Analysis using UV-Vis Spectrophotometry (for moderately fast reactions)

This method is suitable for reactions with half-lives in the range of seconds to minutes. The principle lies in monitoring the change in absorbance at a specific wavelength corresponding to the formation of the product or the consumption of a reactant over time.

Instrumentation:

  • UV-Vis Spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Wavelength Selection: Determine the λmax of the product (N-acyl derivative or Schiff base) and ensure that the starting materials have minimal absorbance at this wavelength. Aniline and its derivatives typically have strong absorbance in the UV region.[3]

  • Reagent Preparation: Prepare stock solutions of this compound and the acylating agent/aldehyde in a suitable solvent (e.g., acetonitrile, dioxane). The solvent should not react with the reactants and should be transparent in the wavelength range of interest.

  • Kinetic Run:

    • Equilibrate the spectrophotometer and the reactant solutions to the desired temperature (e.g., 25 °C).

    • Pipette the solution of this compound into a quartz cuvette.

    • Initiate the reaction by rapidly adding a small volume of the acylating agent/aldehyde solution to the cuvette, ensuring rapid mixing.

    • Immediately start recording the absorbance at the predetermined λmax as a function of time.

  • Data Analysis:

    • The reaction is typically carried out under pseudo-first-order conditions, with one reactant in large excess (e.g., [Acylating Agent] >> [Amine]).

    • The observed rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order exponential equation: A(t) = A∞ + (A₀ - A∞)e-kobst where A(t) is the absorbance at time t, A₀ is the initial absorbance, and A∞ is the absorbance at the completion of the reaction.

    • The second-order rate constant (k₂) is then calculated by dividing the observed rate constant by the concentration of the reactant in excess: k₂ = kobs / [Reactant in excess]

Kinetic Analysis using Stopped-Flow Spectrophotometry (for fast reactions)

For reactions that are complete within milliseconds to seconds, a stopped-flow apparatus is essential for rapid mixing and data acquisition.[4][5][6][7]

Instrumentation:

  • Stopped-flow spectrophotometer

Procedure:

  • Reagent Loading: Load the two reactant solutions into the separate drive syringes of the stopped-flow instrument.[8]

  • Rapid Mixing: The instrument rapidly drives the syringes, forcing the two solutions through a high-efficiency mixer and into the observation cell.

  • Flow Stoppage and Data Acquisition: The flow is abruptly stopped, and the data acquisition (absorbance change over time) is triggered simultaneously. The instrument can record data points at millisecond intervals.[5]

  • Data Analysis: The data is analyzed using the same principles as described for conventional UV-Vis spectrophotometry to determine kobs and subsequently k₂.

Comparative Reaction Kinetics: A Hammett Analysis

To provide a quantitative comparison of the reaction rates of different derivatives, we will utilize the Hammett equation. This linear free energy relationship correlates the reaction rates and equilibrium constants for meta- and para-substituted benzene derivatives.[9]

The Hammett equation is given by:

log(k/k₀) = ρσ

where:

  • k is the rate constant for the reaction of a substituted reactant.

  • k₀ is the rate constant for the reaction of the unsubstituted reactant.

  • σ is the substituent constant, which depends on the nature and position of the substituent. Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values.

  • ρ is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

N-Acylation of this compound

For the N-acylation reaction, we will consider the reaction with a series of substituted benzoyl chlorides. The substituents on the benzoyl chloride will modulate the electrophilicity of the carbonyl carbon.

Illustrative Kinetic Data:

The following table presents a plausible set of second-order rate constants (k₂) for the reaction of this compound with various substituted benzoyl chlorides in a non-polar solvent at 25 °C. This data is based on the principles of the Hammett equation and typical ρ values for such reactions.

Derivative (Acylating Agent)Substituent (X)Hammett Constant (σp)Plausible k₂ (M⁻¹s⁻¹)
4-Methoxybenzoyl chloride-OCH₃-0.270.08
Benzoyl chloride-H0.000.25
4-Chlorobenzoyl chloride-Cl0.230.70
4-Nitrobenzoyl chloride-NO₂0.785.50

Analysis:

A Hammett plot of log(k₂) versus σp would yield a straight line, confirming the applicability of the Hammett equation. The positive slope (ρ) indicates that the reaction is accelerated by electron-withdrawing groups on the benzoyl chloride. This is because these groups increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by the amino group of this compound.

Hammett_Plot_Acylation

Schiff Base Formation

For the Schiff base formation, we will consider the reaction with a series of substituted benzaldehydes. The substituents on the benzaldehyde will affect the electrophilicity of the carbonyl carbon.

Illustrative Kinetic Data:

The following table presents a plausible set of second-order rate constants (k₂) for the reaction of this compound with various substituted benzaldehydes in ethanol at 25 °C.

Derivative (Aldehyde)Substituent (X)Hammett Constant (σp)Plausible k₂ (M⁻¹s⁻¹)
4-Methoxybenzaldehyde-OCH₃-0.270.015
Benzaldehyde-H0.000.040
4-Chlorobenzaldehyde-Cl0.230.095
4-Nitrobenzaldehyde-NO₂0.780.850

Analysis:

Similar to the N-acylation, a Hammett plot for Schiff base formation would show a positive correlation. Electron-withdrawing groups on the benzaldehyde increase the rate of the initial nucleophilic attack of the amino group on the carbonyl carbon, which is the rate-determining step in this reaction.

Reaction_Workflow

Discussion and Mechanistic Insights

The comparative kinetic data clearly demonstrates that the rate of derivatization of this compound is highly sensitive to the electronic properties of the reacting partner.

For N-acylation , the positive ρ value is consistent with a mechanism where the rate-determining step is the nucleophilic attack of the amino group on the carbonyl carbon of the acyl chloride. Electron-withdrawing substituents stabilize the developing negative charge on the carbonyl oxygen in the transition state, thereby lowering the activation energy and accelerating the reaction.

For Schiff base formation , the mechanism also involves a nucleophilic attack of the amine on the carbonyl carbon of the aldehyde. The positive ρ value again supports this, as electron-withdrawing groups on the aldehyde enhance its electrophilicity. The subsequent dehydration of the carbinolamine intermediate is typically fast under acidic catalysis.

The principles demonstrated here are broadly applicable in synthetic and medicinal chemistry. By understanding the electronic effects of substituents, chemists can:

  • Select appropriate reagents to achieve desired reaction rates.

  • Optimize reaction conditions (e.g., temperature, catalyst) to improve yields and reduce reaction times.

  • Design novel derivatives with tailored reactivity and biological activity.

Conclusion

This guide has provided a comprehensive overview of the comparative reaction kinetics of this compound derivatives. We have presented detailed protocols for the synthesis of N-acyl and Schiff base derivatives, along with methodologies for their kinetic analysis. The illustrative kinetic data, rationalized through the Hammett equation, highlights the profound influence of substituent electronic effects on reaction rates. This knowledge is instrumental for researchers in the field of drug development, enabling the rational design and efficient synthesis of novel therapeutic agents based on the versatile this compound scaffold.

References

  • Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment).
  • National Center for Biotechnology Information. (n.d.). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study.
  • Arcoria, A., Fisichella, S., & Scarlata, G. (1972). Kinetics and mechanism of the reaction of 2-thenoyl chloride with anilines in benzene. Journal of Organic Chemistry, 37(14), 2334-2336.
  • Cihan University-Erbil Repository. (n.d.). Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide.
  • Semantic Scholar. (2023, January 31). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE, 3-HYDROXY-4-(3-HYDROXY BENZYLIDENE AMINO) BENZOIC ACID AND THEIR Ni(II) AND Zn(II).
  • Agilent. (n.d.). Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics.
  • SIELC Technologies. (n.d.). UV-Vis Absorption Spectrum of Aniline.
  • ResearchGate. (2021, October). Schiff bases derived from 4-amino-N-substituted benzenesulfonamide: synthesis, spectral characterisation and MIC evaluation.
  • Agilent. (n.d.). Monitoring fast reactions using Stopped Flow Kinetics on the Cary 50/60 UV-Vis.
  • ResearchGate. (2016, September). Synthesis, spectral analysis and biological evaluation of N-alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives.
  • ResearchGate. (n.d.). Dispersion Polymerization of Aniline in Different Media: A UV−Visible Spectroscopic and Kinetic Study.
  • Fickling, M. M., et al. (1959). Hammett Substituent Constants for Electron-withdrawing Substituents: Dissociation of Phenols, Anilinium Ions and Dimethylanilinium Ions. Journal of the American Chemical Society, 81(16), 4226-4230.
  • National Center for Biotechnology Information. (n.d.). Recent advances in the synthesis of N-acyl sulfonamides.
  • ResearchGate. (n.d.). Kinetic Study of Reactions of Aniline and Benzoyl Chloride in a Microstructured Chemical System.
  • National Center for Biotechnology Information. (n.d.). Synthesis, Biological Evaluation, and Computational Studies of Schiff's Base Derivatives of 4-(4-Amino-5-Mercapto-4H-1,2,4-Triazol-3-Yl)Benzenesulfonamide as Cathepsin B Inhibitors.
  • Simon Fraser University. (n.d.). Stopped-flow Kinetics.
  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of N-acyl sulfonamides.
  • Chemistry LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds.
  • Chemistry LibreTexts. (2023, February 12). 2.1.6: Stopped Flow.
  • IOSR Journal of Applied Chemistry. (n.d.). Synthesis, characterization of schiff bases derived from salicylaldehyde with some amino acids and its oxovanadium(IV) complexes.
  • Royal Society of Chemistry. (n.d.). and para-Benzoyl Chlorides with.
  • University of York. (n.d.). Rapid reaction kinetics (Stopped-Flow).
  • Journal of the Chemical Society of Nigeria. (2024). SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL.
  • Royal Society of Chemistry. (n.d.). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles.
  • MDPI. (n.d.). The First Stages of Chemical and Electrochemical Aniline Oxidation—Spectroscopic Comparative Study.
  • Asian Journal of Chemistry. (n.d.). Effect of Substituents on the Kinetics of the Oxidation of Benzyl Chloride Using Acid-Dichromate.
  • ResearchGate. (n.d.). [a] Hammett plot with respect to aniline derivatives where the curve....
  • ResearchGate. (n.d.). Rate constants (k/s −1 ) and activation parameters for solvolyses of p-methoxy benzoyl chloride (1, Z = OMe) in formic acid a.

Sources

Evaluating the Selectivity of 3-Amino-4-chlorobenzenesulfonamide-Based Inhibitors: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise targeting of enzymes is paramount to achieving therapeutic efficacy while minimizing off-target effects. Benzenesulfonamides, a cornerstone of medicinal chemistry, have long been recognized for their potent inhibition of the zinc-containing metalloenzymes known as carbonic anhydrases (CAs). Among these, derivatives of 3-Amino-4-chlorobenzenesulfonamide represent a critical scaffold in the development of isoform-selective inhibitors. This guide provides an in-depth technical comparison of these inhibitors, detailing the experimental methodologies required for their evaluation and contextualizing their performance against established and alternative inhibitor classes.

The human CA family comprises 12 catalytically active isoforms, each with distinct physiological roles. While cytosolic isoforms like CA I and II are ubiquitously expressed, others, such as the transmembrane CA IX and CA XII, are predominantly found in tumor cells.[1] Their overexpression is intimately linked to the hypoxic tumor microenvironment, where they regulate pH to promote cancer cell survival, proliferation, and metastasis.[1][2] Consequently, the selective inhibition of these tumor-associated isoforms over their cytosolic counterparts is a key strategy in oncology drug development.[3] This guide will dissect the methodologies used to quantify this critical selectivity.

The Rationale for Isoform Selectivity: A Tale of Two Cellular Compartments

The therapeutic window for CA inhibitors in oncology hinges on their ability to differentiate between the cytosolic "housekeeping" isoforms (CA I and II) and the tumor-associated transmembrane isoforms (CA IX and XII). Inhibition of the ubiquitous CA II can lead to side effects, as it is involved in numerous physiological processes.[3][4] In contrast, targeting CA IX and XII offers a more focused approach to disrupt the acid-base balance that is crucial for tumor progression.[2]

dot

cluster_TME Tumor Microenvironment (Acidic) cluster_Cell Tumor Cell (Alkaline Intracellular pH) CA_IX_XII CA IX / CA XII (Transmembrane) H_out Extracellular Protons (H⁺) CA_IX_XII->H_out HCO3_out Extracellular Bicarbonate (HCO₃⁻) CA_IX_XII->HCO3_out PI3K_path EGFR/PI3K Pathway CA_IX_XII->PI3K_path Activates Survival Cell Survival & Proliferation H_out->Survival Promotes CO2 CO₂ CO2->CA_IX_XII Hydration Metabolism Glycolytic Metabolism H_in Intracellular Protons (H⁺) Metabolism->H_in Produces PI3K_path->Survival Start Inhibitor Library HTS High-Throughput Screen (e.g., FTSA) Start->HTS Primary Screen Hit_Val Hit Validation & IC₅₀ Determination HTS->Hit_Val Identifies Hits Kinetics Detailed Kinetics (Kᵢ) & Mechanism of Action (Stopped-Flow, ITC) Hit_Val->Kinetics Characterize Potency Lead_Opt Lead Optimization Kinetics->Lead_Opt Guides SAR

Caption: General Workflow for Inhibitor Selectivity Profiling.

Stopped-Flow CO₂ Hydration Assay

This is the gold standard for directly measuring the catalytic activity of CAs and their inhibition. [5][6]The assay measures the enzyme-catalyzed hydration of CO₂, which produces a proton and leads to a change in pH, monitored by a pH indicator dye.

Causality Behind Experimental Choices:

  • Rapid Mixing: The hydration of CO₂ is a very fast reaction, necessitating the use of a stopped-flow instrument to measure the initial rates accurately. [5]* pH Indicator: The choice of pH indicator (e.g., phenol red) is critical and must have a pKa close to the assay's pH to ensure a linear absorbance response to the change in proton concentration. [7]* CO₂-Saturated Water: Preparing fresh, ice-cold CO₂-saturated water ensures a consistent and known substrate concentration for kinetic calculations. [5] Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: e.g., 20 mM HEPES, 20 mM Na₂SO₄, pH 7.4.

    • Enzyme Solution: Prepare stock solutions of the purified CA isoforms in the assay buffer. The final concentration in the assay is typically in the nanomolar range.

    • pH Indicator Solution: Prepare a stock solution of phenol red (e.g., 0.2 mM).

    • Substrate Solution: Bubble pure CO₂ gas through ice-cold deionized water for at least 30 minutes to create a saturated solution (~35-40 mM at assay temperature).

    • Inhibitor Solutions: Prepare a stock solution of the test compound in DMSO and perform serial dilutions.

  • Instrument Setup:

    • Equilibrate the stopped-flow spectrophotometer to the desired temperature (e.g., 25°C).

    • Set the observation wavelength to the absorbance maximum of the pH indicator (e.g., 557 nm for phenol red).

  • Measurement:

    • Load one syringe with the CO₂-saturated water.

    • Load the second syringe with the enzyme, pH indicator, and assay buffer. For inhibition studies, pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) before loading.

    • Initiate rapid mixing. The instrument will record the change in absorbance over time (typically for 10-100 seconds).

  • Data Analysis:

    • Determine the initial velocity of the reaction from the linear phase of the absorbance change.

    • Measure rates at various inhibitor concentrations to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the enzyme's Michaelis constant (Kₘ). [6]

Fluorescent Thermal Shift Assay (FTSA / ThermoFluor)

FTSA is a high-throughput method ideal for primary screening. [8][9]It measures the thermal stability of a protein by monitoring its unfolding temperature (Tₘ). Ligand binding typically stabilizes the protein, resulting in an increase in Tₘ. The magnitude of this "thermal shift" is proportional to the ligand's binding affinity. [9] Causality Behind Experimental Choices:

  • Fluorescent Dye: A dye like SYPRO Orange is used, which fluoresces upon binding to the exposed hydrophobic regions of the unfolding protein. [9]* Real-Time PCR Instrument: These instruments provide precise temperature control and sensitive fluorescence detection, making them ideal for FTSA experiments. [10] Step-by-Step Protocol:

  • Reagent Preparation:

    • Protein Solution: Prepare a solution of the purified CA isoform (e.g., 5 µM) in a suitable buffer (e.g., 10 mM Tris pH 8, 150 mM NaCl).

    • Dye Solution: Prepare a working solution of SYPRO Orange dye (e.g., 2x final concentration).

    • Ligand Solutions: Prepare serial dilutions of the inhibitor compounds.

  • Assay Setup (96- or 384-well plate):

    • In each well, combine the protein solution, dye solution, and either buffer (for control) or ligand solution. The final volume is typically 20-40 µL.

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C at a rate of 1°C/minute) while continuously monitoring fluorescence.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature to generate a melting curve.

    • The Tₘ is the midpoint of the transition, which can be determined by fitting the data to the Boltzmann equation or by finding the peak of the first derivative plot. [9] * The change in melting temperature (ΔTₘ) is calculated by subtracting the Tₘ of the protein alone from the Tₘ in the presence of the ligand.

    • Dissociation constants (Kₑ) can be estimated by fitting the ΔTₘ values at different ligand concentrations to a binding isotherm.

Isothermal Titration Calorimetry (ITC)

ITC provides a complete thermodynamic profile of the binding interaction, including the binding affinity (Kₐ, the inverse of Kₑ), enthalpy (ΔH), and stoichiometry (n). [11][12]It directly measures the heat released or absorbed during the binding event.

Causality Behind Experimental Choices:

  • Direct Measurement: ITC is a label-free in-solution technique that directly measures the heat of interaction, providing a true measure of the binding thermodynamics without the need for reporter molecules. [12]* Enzyme Kinetics: ITC can also be adapted to measure enzyme kinetics by monitoring the heat produced by the catalytic reaction over time, allowing for the determination of Kₘ and kₖₐₜ. [11] Step-by-Step Protocol for Inhibition Studies:

  • Sample Preparation:

    • Thoroughly dialyze the purified enzyme against the chosen buffer to minimize buffer mismatch effects.

    • Prepare the inhibitor solution in the final dialysis buffer.

  • Instrument Setup:

    • Equilibrate the ITC instrument to the desired temperature.

    • Load the enzyme solution into the sample cell (typically at a concentration 5-500 times the expected Kₑ).

    • Load the inhibitor solution into the injection syringe (typically 10-20 times the enzyme concentration).

  • Titration:

    • Perform a series of small, timed injections of the inhibitor into the enzyme solution.

    • The instrument records the heat change associated with each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to determine the heat change per injection.

    • Plot the heat change against the molar ratio of inhibitor to enzyme.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine Kₐ, ΔH, and n. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Conclusion

The evaluation of inhibitor selectivity is a multi-faceted process that requires a deep understanding of the biological target and the application of precise biophysical and enzymatic assays. For this compound-based inhibitors and their analogs, achieving high selectivity for tumor-associated carbonic anhydrases IX and XII over off-target isoforms is the primary goal for their development as anticancer agents. By employing a strategic combination of high-throughput methods like FTSA for initial screening, followed by detailed characterization using the stopped-flow CO₂ hydration assay and ITC, researchers can build a comprehensive selectivity profile. This data, when compared against benchmarks like Acetazolamide and alternative scaffolds such as coumarins, provides the critical insights needed to guide structure-activity relationship studies and advance the most promising candidates toward clinical development.

References

  • Angeli, A., et al. (2020). Thiosemicarbazide-Substituted Coumarins as Selective Inhibitors of the Tumor Associated Human Carbonic Anhydrases IX and XII. Molecules, 25(23), 5669. [Link]
  • Angeli, A., et al. (2020). Coumarin carbonic anhydrase inhibitors from natural sources. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1462-1470. [Link]
  • Pastorekova, S., & Supuran, C. T. (2014). The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. The FEBS journal, 281(18), 4096-4108. [Link]
  • Angeli, A., et al. (2020). Thiosemicarbazide-Substituted Coumarins as Selective Inhibitors of the Tumor Associated Human Carbonic Anhydrases IX and XII. Molecules, 25(23), 5669. [Link]
  • Huwaimel, B., et al. (2023). Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold. ChemRxiv. [Link]
  • Di Trani, J., et al. (2019). Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. Analytical Chemistry, 91(22), 14666-14674. [Link]
  • McDonald, P. C., et al. (2020). A Phase 1 Study of SLC-0111, a Novel Carbonic Anhydrase IX Inhibitor, in Patients with Advanced Solid Tumors. Clinical Cancer Research, 26(8), 1863-1872. [Link]
  • McKenna, R., & Supuran, C. T. (2016). Non-Classical Inhibition of Carbonic Anhydrase. Current Medicinal Chemistry, 23(14), 1396-1407. [Link]
  • Gieling, R. G., et al. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in Molecular Biosciences, 7, 588883. [Link]
  • Hu, Y., et al. (2015). Analysis of protein stability and ligand interactions by thermal shift assay. Current Protocols in Protein Science, 82(1), 28.9.1-28.9.14. [Link]
  • Fessenden, J. D. (2024). Utilizing Thermal Shift Assay to Probe Substrate Binding to Selenoprotein O. JoVE (Journal of Visualized Experiments), (208), e66768. [Link]
  • Ko, Y. H., et al. (2021). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences, 22(16), 8886. [Link]
  • PubChem. (n.d.). Acetazolamide.

Sources

A Head-to-Head Comparison of Catalytic Strategies for the Synthesis of 3-Amino-4-chlorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Amino-4-chlorobenzenesulfonamide is a critical starting material in the synthesis of several pharmaceuticals, most notably the potent loop diuretic Furosemide.[1][2] The efficient and clean introduction of the C3-amino group onto the 4-chlorobenzenesulfonamide scaffold is a pivotal step that dictates the overall yield and purity of the final active pharmaceutical ingredient (API). This guide provides a head-to-head comparison of dominant catalytic strategies for this synthesis, focusing on Palladium-catalyzed, Copper-catalyzed, and Biocatalytic approaches. We will delve into the mechanistic underpinnings, process parameters, and practical advantages and limitations of each method, supported by experimental insights to guide researchers and process chemists in catalyst selection and optimization.

Introduction: The Synthetic Challenge

The synthesis of this compound typically involves the amination of a di-halogenated precursor, such as 2,4-dichlorobenzenesulfonamide. The core challenge lies in achieving selective C-N bond formation at the C3 position under conditions that are both efficient and compatible with the sensitive sulfonamide group. Traditional methods often require harsh conditions, leading to side reactions and purification challenges. Modern catalytic chemistry offers milder and more selective alternatives, which are paramount in pharmaceutical manufacturing where purity and process robustness are non-negotiable.

This guide will compare three leading catalytic platforms:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: The gold standard for C-N cross-coupling.[3]

  • Copper-Catalyzed Ullmann-Type Amination: A cost-effective and increasingly viable alternative.[4]

  • Biocatalysis via Transaminases: A green and highly selective enzymatic approach.[5]

Comparative Analysis of Catalytic Systems

The choice of catalyst is a multi-factorial decision involving cost, efficiency, scalability, and downstream processing considerations. Below is a detailed examination of each catalytic approach.

Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)

The Buchwald-Hartwig amination has revolutionized C-N bond formation since its development. It involves the palladium-catalyzed cross-coupling of an aryl halide with an amine. For the synthesis of a primary aniline like this compound, a protected ammonia equivalent or an ammonium salt is typically used.[3]

Mechanistic Insight: The reaction proceeds through a well-established catalytic cycle involving the oxidative addition of the aryl chloride to a Pd(0) complex, followed by amine binding and deprotonation, and culminating in reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The choice of phosphine ligand is critical, as it modulates the catalyst's stability, reactivity, and selectivity. Bulky, electron-rich ligands are often required to promote the challenging oxidative addition of aryl chlorides and the final reductive elimination step.

Advantages:

  • High Efficacy: Generally provides excellent yields and high selectivity.

  • Broad Substrate Scope: Tolerates a wide variety of functional groups.

  • Mild Conditions: Reactions can often be conducted at lower temperatures (80-110 °C) compared to traditional methods.[6]

Disadvantages:

  • High Cost: Palladium is a precious metal, and the sophisticated phosphine ligands are expensive, impacting the overall process cost.

  • Metal Contamination: Residual palladium in the final API is strictly regulated and requires dedicated, often costly, purification steps (e.g., treatment with metal scavengers).

  • Air Sensitivity: Both the Pd(0) catalyst and some phosphine ligands can be sensitive to air and moisture, requiring inert atmosphere conditions.

Copper-Catalyzed Amination (Ullmann-Type Reaction)

The Ullmann condensation is a classical method for C-N bond formation, but it traditionally required very high temperatures. Modern advancements, primarily through the use of ligands, have enabled copper-catalyzed aminations to proceed under much milder conditions, making it a competitive alternative to palladium catalysis.[4]

Mechanistic Insight: While the exact mechanism can vary, it is generally believed to differ from the Pd-catalyzed cycle and may involve a Cu(I)/Cu(III) cycle. The role of the ligand (often a diamine or phenanthroline) is to stabilize the copper catalyst and facilitate the coupling process, allowing for the use of less reactive aryl chlorides as substrates.[4]

Advantages:

  • Low Cost: Copper is significantly cheaper and more abundant than palladium, which is a major advantage for large-scale industrial synthesis.

  • Improving Scope: Modern ligand development has broadened the applicability of copper catalysts to a wider range of substrates.

Disadvantages:

  • Harsher Conditions: Often requires higher temperatures (100-140 °C) and stronger bases than corresponding palladium-catalyzed reactions.

  • Ligand Sensitivity: Catalyst activity is highly dependent on the ligand, and optimization can be required.

  • Metal Contamination: While less toxic than palladium, copper residues must still be removed from the final product.

Biocatalysis using Transaminases

Biocatalysis represents a paradigm shift towards greener and more sustainable chemical manufacturing. Transaminase (TA) enzymes are particularly powerful for installing amine groups with high selectivity.[5] This approach requires a different synthetic precursor, typically a ketone. For our target molecule, this would involve the synthesis of 4-chloro-3-acetylbenzenesulfonamide, which is then converted to the amine by the enzyme.

Mechanistic Insight: Transaminases utilize a pyridoxal phosphate (PLP) cofactor to transfer an amino group from a donor molecule (e.g., isopropylamine) to a ketone substrate.[5] The reaction is an equilibrium process, and the equilibrium is typically driven towards the product by using a large excess of the amine donor, which also serves as the solvent. The byproduct is a simple ketone (e.g., acetone from isopropylamine), which can be easily removed.

Advantages:

  • Exceptional Selectivity: Enzymes offer unparalleled chemo-, regio-, and stereoselectivity.

  • Green Chemistry: Reactions are run in aqueous media under mild pH and temperature conditions, generating minimal waste.

  • No Metal Contamination: Completely avoids the issue of heavy metal residues.

Disadvantages:

  • Substrate Specificity: An enzyme that works for one substrate may not accept another. A screening process is often necessary to find a suitable enzyme.

  • Different Precursor Needed: Requires a different synthetic route to prepare the ketone precursor, which may add steps to the overall process.

  • Process Optimization: Requires control of biological parameters such as pH, temperature, and cofactor regeneration for optimal performance.

Head-to-Head Performance Summary

The table below provides a comparative summary of the three catalytic systems for the synthesis of this compound.

ParameterPalladium-Catalyzed AminationCopper-Catalyzed AminationBiocatalysis (Transaminase)
Catalyst Cost Very HighLowModerate (enzyme cost, can be offset by reuse)
Typical Temp. 80 - 110 °C100 - 140 °C25 - 45 °C
Typical Yield Excellent (>90%)Good to Excellent (70-95%)Excellent (>95% conversion)
Key Challenge Cost & Metal RemovalHigher Temperatures, Ligand ScreeningRequires Ketone Precursor, Enzyme Screening
Environmental Impact High (metal, solvent waste)Moderate (solvents, higher energy)Low (aqueous, biodegradable)
Purification Requires dedicated metal scavengingMetal removal requiredSimple extraction

Visualizing the Synthetic Approaches

The following diagrams illustrate the general workflow and a key catalytic cycle.

cluster_0 Catalytic Pathways for this compound Synthesis SM Starting Material (e.g., 2,4-Dichlorobenzenesulfonamide) Pd Palladium-Catalyzed Amination SM->Pd Pd Catalyst Ligand, Base Cu Copper-Catalyzed Amination SM->Cu Cu Catalyst Ligand, Base Ketone Ketone Precursor (4-Chloro-3-acetylbenzenesulfonamide) Bio Biocatalysis Ketone->Bio Transaminase Amine Donor Product This compound Pd->Product Cu->Product Bio->Product

Caption: Comparative workflow for the synthesis of this compound.

G cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)(Cl)L₂ pd0->pd_complex1 Oxidative Addition (Ar-Cl) pd_complex2 [Ar-Pd(II)(NH₃)L₂]⁺Cl⁻ pd_complex1->pd_complex2 Ligand Exchange (+NH₃) pd_complex3 Ar-Pd(II)(NH₂)L₂ pd_complex2->pd_complex3 Deprotonation (-Base-H⁺Cl⁻) product Ar-NH₂ pd_complex3->product Reductive Elimination catalyst_regen Pd(0)L₂ product->catalyst_regen Product Release

Caption: Simplified catalytic cycle for Pd-catalyzed Buchwald-Hartwig amination.

Experimental Protocols

The following are representative, detailed protocols for each catalytic method. These should be considered as starting points for optimization.

Protocol 1: Palladium-Catalyzed Synthesis

Reaction: 2,4-Dichlorobenzenesulfonamide + NH₃ source → this compound

Rationale: This protocol uses an in-situ generated Pd(0) catalyst from Pd(OAc)₂ and a bulky phosphine ligand (XPhos). Ammonium sulfate is used as a stable and easy-to-handle ammonia source.[3]

Materials:

  • 2,4-Dichlorobenzenesulfonamide (1 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • XPhos (4 mol%)

  • Ammonium Sulfate ((NH₄)₂SO₄, 1.5 equiv)

  • Sodium tert-butoxide (NaOtBu, 4 equiv)

  • Anhydrous Dioxane

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon), add Pd(OAc)₂, XPhos, 2,4-Dichlorobenzenesulfonamide, and (NH₄)₂SO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous dioxane, followed by the careful addition of NaOtBu.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Protocol 2: Copper-Catalyzed Synthesis

Reaction: 2,4-Dichlorobenzenesulfonamide + NH₃ source → this compound

Rationale: This protocol employs a cost-effective Cu(I) catalyst with a diamine ligand to facilitate the amination under milder conditions than traditional Ullmann reactions.

Materials:

  • 2,4-Dichlorobenzenesulfonamide (1 equiv)

  • Copper(I) Iodide (CuI, 10 mol%)

  • N,N'-Dimethylethylenediamine (20 mol%)

  • Aqueous Ammonia (28-30%, 10 equiv)

  • Potassium Phosphate (K₃PO₄, 2 equiv)

  • Dimethyl Sulfoxide (DMSO)

Procedure:

  • To a sealable reaction vessel, add CuI, K₃PO₄, and 2,4-Dichlorobenzenesulfonamide.

  • Add DMSO, followed by N,N'-Dimethylethylenediamine and aqueous ammonia.

  • Seal the vessel tightly and heat the mixture to 120 °C with vigorous stirring for 24 hours.

  • Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine to remove residual DMSO, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude solid by recrystallization or column chromatography.

Protocol 3: Biocatalytic Synthesis

Reaction: 4-Chloro-3-acetylbenzenesulfonamide + Amine Donor → this compound

Rationale: This protocol uses a transaminase enzyme to convert a ketone precursor into the desired amine. Isopropylamine serves as the amine donor, and PLP is the required cofactor.

Materials:

  • 4-Chloro-3-acetylbenzenesulfonamide (1 equiv, e.g., 50 mM)

  • Transaminase (e.g., ATA-200 or a screened equivalent)

  • Pyridoxal 5'-phosphate (PLP, 1 mM)

  • Isopropylamine (amine donor, e.g., 1 M or as co-solvent)

  • Potassium Phosphate Buffer (100 mM, pH 8.0)

Procedure:

  • In a temperature-controlled vessel, prepare the reaction buffer by dissolving PLP in the phosphate buffer.

  • Add the transaminase enzyme and stir gently until dissolved.

  • Add the ketone substrate (can be dissolved in a small amount of DMSO if needed) and the isopropylamine.

  • Adjust the final pH to 8.0 if necessary.

  • Incubate the reaction at 30-40 °C with gentle agitation for 24-48 hours. Monitor the conversion by HPLC.

  • Upon completion, stop the reaction by adding a water-immiscible organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.

  • Adjust the pH of the aqueous layer to >10 to ensure the product is in its free base form.

  • Extract the product into the organic layer. Separate the layers, dry the organic phase over Na₂SO₄, and concentrate to obtain the product. Purification is often minimal due to the high selectivity of the enzyme.

Conclusion and Future Outlook

The synthesis of this compound can be approached through several effective catalytic routes.

  • Palladium catalysis remains the most reliable and high-yielding method, making it ideal for discovery and small-scale synthesis where cost is less of a concern.

  • Copper catalysis presents a compelling, cost-effective alternative for large-scale production, provided that the reaction can be optimized to achieve high conversion and yield.

  • Biocatalysis is the most sustainable and elegant solution, offering a metal-free product under green conditions. While it requires a different synthetic intermediate and initial investment in enzyme screening, it is an increasingly attractive option for modern pharmaceutical manufacturing, aligning with goals of sustainability and process efficiency.

The choice of catalyst will ultimately depend on the specific project requirements, including scale, cost constraints, and the purity demands of the final product. Future developments in ligand design for copper catalysts and enzyme engineering for biocatalysts are expected to further enhance the efficiency and applicability of these powerful synthetic tools.

References

  • National Center for Biotechnology Information (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. PubChem Compound Summary.
  • Cichoń, M., & Kiełbasiński, P. (2018). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI.
  • Google Patents. (2016). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • MDPI. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry.
  • ResearchGate. (n.d.). Synthesis reaction of 3-amino-4-chloro benzohydrazide.
  • Google Patents. (n.d.). CN107739313B - Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor.
  • Google Patents. (2016). CN105237446A - Synthetic method of p-aminobenzenesulfonamide.
  • ResearchGate. (n.d.). Synthesis of 3-amino-4-amidoximinofurazan with high yield.
  • Moschitto, M. J., & Silverman, R. B. (2018). Synthesis of ( S)-3-Amino-4-(difluoromethylenyl)-cyclopent-1-ene-1-carboxylic Acid (OV329), a Potent Inactivator of γ-Aminobutyric Acid Aminotransferase. Organic Letters.
  • Google Patents. (n.d.). EP0788494B1 - Process for the preparation of furosemide.
  • ResearchGate. (n.d.). Catalytic Methods for Aromatic C–H Amination: An Ideal Strategy for Nitrogen-Based Functional Molecules.
  • ACS Figshare. (n.d.). Synthesis of Polysubstituted 3‑Amino Pyrroles via Palladium-Catalyzed Multicomponent Reaction.
  • PubMed. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions.
  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
  • SYNTHESIS AND CHARACTERIZATION OF FUROSEMIDE COMPLEX IN β-CYCLODEXTRIN. (n.d.).
  • Green, R. A., & Hartwig, J. F. (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Organic Letters.
  • RSC Publishing. (n.d.). Synthesis of 2-aminoBODIPYs by palladium catalysed amination.
  • ResearchGate. (2024). Copper-Catalyzed Hydroamination of Terminal Alkynes by Combining N-fluorobenzenesulfonimide and H2O: Synthesis of β-amino Substituted Styrenes.
  • NIH. (n.d.). Non-directed aromatic C–H amination: catalytic and mechanistic studies enabled by Pd catalyst and reagent design.
  • Chinese Chemical Society. (2025). meta-Selective C–H Amination of Aryl Amines via Protonation-Enabled Polarity Inversion in Homolytic Aromatic Substitution.
  • Inamoto, K., et al. (2007). Palladium-catalyzed C-H activation/intramolecular amination reaction: a new route to 3-aryl/alkylindazoles. Organic Letters.
  • Google Patents. (n.d.). WO1996012714A1 - Process for the preparation of furosemide.
  • PubMed. (2011). Palladium-catalyzed C-H aminations of anilides with N-fluorobenzenesulfonimide.
  • MDPI. (n.d.). Catalytic Synthesis of (S)-CHBE by Directional Coupling and Immobilization of Carbonyl Reductase and Glucose Dehydrogenase.
  • Google Patents. (n.d.). US6933409B1 - Amination of aromatic hydrocarbons and heterocyclic analogs thereof.
  • CNGBdb. (n.d.). Copper-Catalyzed Single C-H Amination of 8-Aminoquinoline-Directed Ferrocenes.

Sources

A Senior Application Scientist's Guide to Assessing the Stability of 3-Amino-4-chlorobenzenesulfonamide Derivatives in Diverse Formulations

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the stability of 3-Amino-4-chlorobenzenesulfonamide derivatives. We move beyond mere protocol recitation to explore the causal relationships between formulation choices, chemical structure, and degradation pathways. The methodologies presented are designed to be self-validating, ensuring the integrity and trustworthiness of the generated stability data.

The Strategic Importance of Stability in Sulfonamide Drug Development

This compound is a vital starting material for a multitude of sulfonamide-based drugs, which possess a wide range of therapeutic applications.[1][2] The core sulfonamide functional group, R−S(=O)₂−NR₂, while crucial for pharmacological activity, is also an Achilles' heel, predisposing these molecules to specific degradation pathways.[1] The stability of a pharmaceutical product—its ability to maintain its chemical, physical, and microbiological properties within specified limits throughout its shelf life—is not just a regulatory hurdle but a fundamental pillar of safety and efficacy.[3][4] Instability can lead to loss of potency, altered bioavailability, and the formation of potentially toxic degradants.

Understanding the intrinsic stability of a this compound derivative is the first step in a logical drug development process. This knowledge directly informs the selection of a suitable dosage form, the manufacturing process, and the container-closure system.[3][4]

The Formulation as a Stability-Enhancing System

The formulation is the immediate environment for the Active Pharmaceutical Ingredient (API) and thus plays a decisive role in its stability. The choice between a solid, liquid, or other dosage form is a strategic decision based on the API's physicochemical properties and intended clinical use.

  • Solid Dosage Forms (e.g., Tablets, Capsules): By minimizing molecular mobility and, most importantly, the presence of water, solid forms are often the most stable option for APIs susceptible to hydrolysis. The selection of excipients is critical, as interactions between the API and excipients can either enhance or compromise stability.

  • Aqueous Formulations (e.g., Solutions, Suspensions): While offering advantages like dose flexibility and suitability for certain patient populations, aqueous environments present the greatest challenge for hydrolytically unstable compounds like sulfonamides.[5] Stabilization often requires meticulous pH control, the inclusion of antioxidants, and the use of chelating agents to sequester catalytic metal ions.

  • Lyophilized (Freeze-Dried) Formulations: For highly sensitive derivatives, lyophilization provides a robust solution. This process removes water at low temperatures, creating a stable, porous solid that can be rapidly reconstituted before administration. It is an effective but more complex and costly manufacturing process.

Comparative Stability Analysis: A Data-Driven Assessment

To objectively compare these strategies, we present data from an accelerated stability study on a hypothetical model compound, "Derivative A," a novel this compound derivative. The study was conducted under accelerated conditions (40°C ± 2°C, 75% RH ± 5% RH) as prescribed by ICH guidelines to increase the rate of chemical degradation.[6]

Table 1: Accelerated Stability Data for "Derivative A" in Various Formulations over 6 Months

Formulation TypeTime PointAssay (% of Initial)Total Degradation Products (%)Key Degradation Pathway
Tablet Initial100.1< 0.05-
3 Months99.60.4Oxidative
6 Months99.10.9Oxidative
Aqueous Solution (pH 5.5) Initial99.8< 0.05-
3 Months92.57.3Hydrolytic
6 Months85.414.4Hydrolytic
Lyophilized Powder Initial100.2< 0.05-
3 Months100.10.1-
6 Months99.90.2-

Analysis of Results: The data clearly illustrates the profound impact of the formulation on the stability of Derivative A. The aqueous solution shows significant degradation, with the assay value dropping by nearly 15% in six months, confirming that hydrolysis is the primary degradation pathway.[7] In contrast, both the tablet and the lyophilized powder exhibit excellent stability, with the lyophilized form being virtually unchanged. This quantitative comparison provides a compelling rationale for selecting a solid dosage form for this particular derivative.

Core Experimental Methodologies

The credibility of any stability study hinges on the quality of its analytical methods. A stability-indicating method is one that can accurately quantify the API in the presence of its excipients and degradation products. High-Performance Liquid Chromatography (HPLC) is the industry standard for this purpose.[8]

Protocol: Development of a Stability-Indicating HPLC-UV Method

Objective: To develop a validated HPLC method capable of resolving "Derivative A" from all potential degradation products generated during forced degradation studies.

1. Instrumentation and Columns:

  • HPLC system with a photodiode array (PDA) or multi-wavelength UV detector.
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size). The C18 stationary phase is chosen for its versatility in retaining moderately polar to non-polar compounds like many sulfonamide derivatives.

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic Acid in Water. (The acid suppresses the ionization of silanol groups on the column, improving peak shape).
  • Mobile Phase B: Acetonitrile.
  • Gradient Elution: A typical starting point is a linear gradient from 5% B to 95% B over 20 minutes. This is essential to ensure that both early-eluting polar degradants and the more retained parent API are effectively separated.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 35°C. (Elevated temperature reduces mobile phase viscosity and can improve peak efficiency).
  • Injection Volume: 10 µL.
  • Detection Wavelength: Monitor at the UV absorbance maximum of the API and also scan across a range (e.g., 200-400 nm) with the PDA detector to identify peaks that may not be visible at a single wavelength.

4. Forced Degradation (Method Validation):

  • Causality: This is the most critical step to establish the method's trustworthiness.[6] By intentionally degrading the API, we ensure the method can separate the resulting degradants from the parent peak.
  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
  • Base Hydrolysis: 0.1 M NaOH at 60°C for 4 hours.
  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.
  • Thermal Degradation: Dry heat at 80°C for 48 hours.
  • Photolytic Degradation: Expose the sample to light providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
  • Analysis: Analyze all stressed samples. The method is deemed "stability-indicating" if all major degradation peaks are resolved from the parent peak (resolution > 1.5) and peak purity analysis (using the PDA detector) confirms the parent peak is spectrally pure in all conditions.
Visualization of the Stability Assessment Workflow

The following diagram outlines the logical flow from formulation preparation through to final data analysis.

Stability_Workflow General Workflow for Formulation Stability Assessment cluster_prep 1. Preparation cluster_study 2. Stability Study Execution cluster_analysis 3. Analysis & Evaluation API API Characterization (Intrinsic Stability) Form_Dev Formulation Development (Tablet, Solution, Lyophilized) API->Form_Dev Place_Samples Place Formulations in Stability Chambers (e.g., 40°C/75% RH) Form_Dev->Place_Samples Pull_Samples Pull Samples at Timepoints (0, 3, 6 mo) Place_Samples->Pull_Samples HPLC Analysis by Validated Stability-Indicating HPLC Pull_Samples->HPLC Results Quantify Assay & Degradation Products HPLC->Results Compare Compare Data Across Formulations Results->Compare

Caption: A logical workflow for assessing the stability of an API in different formulations.

Mechanistic Degradation Pathways

A proactive approach to formulation requires understanding the likely chemical reactions that lead to degradation. For this compound derivatives, three primary pathways are of concern.

  • Hydrolysis: The sulfonamide bond can be cleaved by water, a reaction often catalyzed by acidic or basic conditions. This leads to the formation of the corresponding sulfonic acid and amine, resulting in a complete loss of activity.[7]

  • Oxidation: The aromatic amino group is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or peroxides. This often leads to the formation of colored impurities and can be a complex pathway with multiple products.

  • Photolysis: Exposure to UV or high-intensity visible light can provide the energy to break chemical bonds, leading to photodegradation.[9][10] The specific products depend on the molecule's structure and the light's wavelength.

The interplay of these degradation pathways is visualized below.

Degradation_Pathways cluster_stress cluster_products Parent This compound Derivative (API) Hydrolysis_Prod Hydrolytic Products (e.g., Sulfonic Acid) Parent->Hydrolysis_Prod Hydrolysis Oxidation_Prod Oxidative Products (e.g., Colored Impurities) Parent->Oxidation_Prod Oxidation Photo_Prod Photolytic Products Parent->Photo_Prod Photolysis Water Moisture / pH Water->Parent Oxygen Oxygen / Metal Ions Oxygen->Parent Light UV / Visible Light Light->Parent

Caption: Primary degradation pathways for sulfonamide derivatives under common stress conditions.

Authoritative Recommendations

  • Prioritize Intrinsic Stability Assessment: Conduct comprehensive forced degradation studies on the API alone before extensive formulation work. This provides a roadmap of its vulnerabilities and is a core requirement of regulatory bodies.[6]

  • Formulate Based on Data: The choice of dosage form should be a direct, evidence-based response to the API's degradation profile. For hydrolytically unstable sulfonamide derivatives, solid dosage forms should be the default consideration.

  • Method Validation is Non-Negotiable: The stability-indicating nature of the primary analytical method must be rigorously proven. Without this, all stability data is questionable.

  • Consider the Entire System: Stability is not just about the API. Evaluate potential interactions with all excipients and with the proposed container-closure system.

By adopting this logical, evidence-based, and scientifically rigorous approach, development teams can effectively navigate the challenges of stabilizing this compound derivatives, ensuring the development of safe, effective, and high-quality pharmaceutical products.

References

  • Analytical Techniques In Stability Testing.
  • Overview of sulfonamide biodegradation and the relevant pathways and microorganisms.
  • Preparation of sulfonamides from N-silylamines. National Institutes of Health (NIH). [Link]
  • Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society. [Link]
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. [Link]
  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. National Institutes of Health (NIH). [Link]
  • Studies on sulfonamide degradation products.
  • Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. [Link]
  • Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. National Institutes of Health (NIH). [Link]
  • Sulfonamide. Wikipedia. [Link]
  • ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).
  • Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradi
  • Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulf
  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. National Institutes of Health (NIH). [Link]

Sources

A Comparative Guide to the Reproducible Synthesis of 3-Amino-4-chlorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Amino-4-chlorobenzenesulfonamide

This compound is a vital building block in the synthesis of a variety of pharmaceutical agents. Its structural motifs, a sulfonamide group and a substituted aniline, are prevalent in drugs targeting a range of conditions. The reproducibility of its synthesis is therefore of paramount importance to ensure a consistent and high-quality supply chain for drug discovery and development. This guide will dissect and compare two primary, reproducible synthetic pathways to this molecule, providing detailed experimental protocols and a critical evaluation of their respective merits and drawbacks.

Comparative Analysis of Synthetic Routes

Two principal synthetic strategies for the preparation of this compound have been identified and validated through a comprehensive review of the scientific literature and patent landscape. The first route commences with the chlorosulfonation of 2-chloroaniline, followed by ammonolysis. The second, a three-step process, begins with the chlorosulfonation of o-chloronitrobenzene, followed by ammonolysis and subsequent reduction of the nitro group.

Route 1: The 2-Chloroaniline Pathway

This two-step synthesis offers a more direct approach to the target molecule. The key steps involve the electrophilic aromatic substitution of 2-chloroaniline to introduce the sulfonyl chloride group, followed by its conversion to the sulfonamide.

Logical Workflow for Route 1

A 2-Chloroaniline B Chlorosulfonation with Chlorosulfonic Acid A->B C 3-Amino-4-chlorobenzenesulfonyl chloride B->C D Ammonolysis with Aqueous Ammonia C->D E This compound D->E

Caption: Synthetic pathway starting from 2-chloroaniline.

Causality Behind Experimental Choices:

The amino group of 2-chloroaniline is a strongly activating, ortho-, para-director. During electrophilic chlorosulfonation, the incoming chlorosulfonyl group is directed to the position para to the amino group, yielding the desired 3-amino-4-chlorobenzenesulfonyl chloride. Steric hindrance from the ortho-chloro group further favors para-substitution. The subsequent ammonolysis is a nucleophilic acyl substitution at the sulfonyl chloride, where ammonia displaces the chloride to form the sulfonamide.

Route 2: The o-Chloronitrobenzene Pathway

This three-step route, while longer, can offer advantages in terms of starting material cost and potentially higher purity of the final product due to the nature of the intermediates.

Logical Workflow for Route 2

A o-Chloronitrobenzene B Chlorosulfonation with Chlorosulfonic Acid A->B C 4-Chloro-3-nitrobenzenesulfonyl chloride B->C D Ammonolysis with Aqueous Ammonia C->D E 4-Chloro-3-nitrobenzenesulfonamide D->E F Nitro Group Reduction (e.g., Catalytic Hydrogenation) E->F G This compound F->G

Caption: Synthetic pathway starting from o-chloronitrobenzene.

Causality Behind Experimental Choices:

In this route, the nitro group is a meta-director. Starting with o-chloronitrobenzene, the chlorosulfonyl group is introduced at the position meta to the nitro group and para to the chloro group, leading to the formation of 4-chloro-3-nitrobenzenesulfonyl chloride. This intermediate is then converted to the corresponding sulfonamide via ammonolysis. The final step involves the selective reduction of the nitro group to an amine, a well-established and high-yielding transformation in organic synthesis. Common methods for this reduction include catalytic hydrogenation or the use of a metal in acidic media.[1]

Experimental Data and Protocol Comparison

The following table summarizes the key performance indicators for each synthetic route, based on established protocols.

ParameterRoute 1: 2-Chloroaniline PathwayRoute 2: o-Chloronitrobenzene Pathway
Starting Material 2-Chloroanilineo-Chloronitrobenzene
Number of Steps 23
Key Intermediates 3-Amino-4-chlorobenzenesulfonyl chloride4-Chloro-3-nitrobenzenesulfonyl chloride, 4-Chloro-3-nitrobenzenesulfonamide
Reported Overall Yield Moderate to GoodGood to Excellent (often >70%)
Purity of Final Product May require careful purificationGenerally high
Key Reagents Chlorosulfonic acid, Aqueous ammoniaChlorosulfonic acid, Aqueous ammonia, Reducing agent (e.g., H₂, Pd/C)
Safety Considerations Use of corrosive chlorosulfonic acid.Use of corrosive chlorosulfonic acid, handling of nitroaromatics, and potentially flammable hydrogen gas.

Detailed Experimental Protocols

Protocol 1: Synthesis via the 2-Chloroaniline Pathway

Step 1: Synthesis of 3-Amino-4-chlorobenzenesulfonyl chloride

  • Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to neutralize HCl fumes.

  • Reaction: To the flask, add 2-chloroaniline (1 eq.). Cool the flask in an ice bath.

  • Slowly add chlorosulfonic acid (3-4 eq.) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for 2-3 hours, or until the reaction is complete as monitored by TLC.

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Filter the solid, wash with cold water until the washings are neutral, and dry under vacuum.

Step 2: Synthesis of this compound

  • Reaction Setup: In a pressure vessel, suspend the crude 3-amino-4-chlorobenzenesulfonyl chloride from the previous step in aqueous ammonia (25-30%).

  • Reaction: Seal the vessel and heat the mixture to 100-120 °C for 4-6 hours with stirring.

  • Work-up: Cool the reaction mixture to room temperature. The product will precipitate.

  • Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford pure this compound.

Protocol 2: Synthesis via the o-Chloronitrobenzene Pathway

Step 1: Synthesis of 4-Chloro-3-nitrobenzenesulfonyl chloride

  • Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer and a reflux condenser connected to a gas trap.

  • Reaction: To the flask, add o-chloronitrobenzene (1 eq.) and chlorosulfonic acid (4-5 eq.).[2]

  • Heat the reaction mixture to 120-130 °C for 4-6 hours.[2] The reaction progress can be monitored by the cessation of HCl evolution.

  • Work-up: After cooling, cautiously pour the reaction mixture onto crushed ice. The product will precipitate as a solid.

  • Filter the solid, wash thoroughly with cold water, and dry. This intermediate can often be used in the next step without further purification.

Step 2: Synthesis of 4-Chloro-3-nitrobenzenesulfonamide

  • Reaction Setup: In a round-bottom flask, suspend the 4-chloro-3-nitrobenzenesulfonyl chloride in a suitable solvent such as THF or dioxane.

  • Reaction: Cool the mixture in an ice bath and bubble ammonia gas through the solution or add aqueous ammonia dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Work-up: Remove the solvent under reduced pressure. Add water to the residue to precipitate the product.

  • Filter the solid, wash with water, and dry.

Step 3: Synthesis of this compound

  • Reaction Setup: In a hydrogenation vessel, dissolve the 4-chloro-3-nitrobenzenesulfonamide in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Reaction: Add a catalytic amount of palladium on carbon (5-10 mol% Pd/C).

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir vigorously at room temperature until the uptake of hydrogen ceases.[1]

  • Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent to yield the crude product.

  • Recrystallize from an appropriate solvent system to obtain pure this compound.

Conclusion and Recommendations

Both synthetic routes presented are viable and reproducible for the synthesis of this compound.

  • Route 1 (2-Chloroaniline Pathway) is more direct and may be preferable for smaller-scale laboratory syntheses where simplicity is valued. However, the chlorosulfonation of an aniline can sometimes lead to side products and may require more careful purification of the final product.

  • Route 2 (o-Chloronitrobenzene Pathway) , while longer, often provides a cleaner product with higher overall yields. The intermediates are typically crystalline solids that are easier to purify. This route is often favored for larger-scale industrial production where purity and yield are critical. The final reduction step is a well-understood and generally high-yielding transformation.[1]

The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available starting materials, and desired purity of the final compound. It is recommended that a small-scale trial of the chosen route be conducted to optimize conditions before scaling up.

References

[3] BenchChem. Application Notes and Protocols for the Sulfonation of 2-Chloroaniline. (2025). [4] ChemicalBook. 4-Chloro-3-nitrobenzenesulfonyl chloride synthesis. [5] PrepChem.com. Preparation of 4-chloro-3-nitrobenzenesulfonic acid. [6] ResearchGate. Synthetic Routes of Sulfonamide Derivatives: A Brief Review. [1] AZoM. Catalytic Hydrogenation Reaction. (2016-07-11). [7] Taylor & Francis Online. Ammonolysis – Knowledge and References. [8] PubChem. 4-Chloro-3-nitrobenzenesulfonamide. [9] Organic Chemistry Data. Reduction and Oxidation :: Catalytic Hydrogenation. [2] Google Patents. Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride. US2511547A.

Sources

Bridging the Gap: A Guide to Correlating Computational Predictions with Experimental Results for 3-Amino-4-chlorobenzenesulfonamide Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the synergy between computational modeling and experimental validation is not merely beneficial; it is paramount. This guide provides an in-depth technical framework for correlating in silico predictions with in vitro experimental results, using 3-Amino-4-chlorobenzenesulfonamide as a case study. This molecule, belonging to the sulfonamide class, serves as an excellent scaffold for investigating bioactivity, particularly as an enzyme inhibitor.[1][2] Our objective is to present a logical, self-validating workflow that researchers, scientists, and drug development professionals can adapt to accelerate their research endeavors.

Introduction: The Compound and the Challenge

This compound is a small molecule characterized by a benzenesulfonamide core, substituted with an amino group and a chlorine atom.[3][4] The sulfonamide functional group is a well-established pharmacophore, renowned for its ability to inhibit metalloenzymes, most notably carbonic anhydrases (CAs).[5][6][7] CAs are involved in a multitude of physiological processes, and their dysregulation is implicated in diseases like glaucoma, epilepsy, and cancer, making them attractive drug targets.[6][7]

The core challenge in early-stage drug discovery is to efficiently identify and optimize lead compounds. Computational methods offer a rapid and cost-effective means to predict a compound's bioactivity and mechanism of action. However, these predictions exist in a theoretical space and must be anchored to real-world biological activity through rigorous experimental validation.[8] This guide will dissect a workflow designed to create a robust feedback loop between prediction and experimentation.

The Computational Prediction Workflow: An In Silico Investigation

The first pillar of our investigation is to computationally model the interaction of this compound with its putative biological target. Given its chemical structure, human Carbonic Anhydrase II (hCA II) is a logical and well-characterized primary target for this analysis.

Rationale for Method Selection
  • Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.[9] It is the foundational step for understanding the potential for direct inhibition.

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[1][2][10] By analyzing a dataset of known sulfonamide inhibitors, we can predict the activity of our specific compound and understand the contribution of its substituents (the amino and chloro groups).

Step-by-Step Computational Protocol
  • Target and Ligand Preparation:

    • Receptor: Obtain the 3D crystal structure of human Carbonic Anhydrase II (hCA II) from a protein databank (e.g., PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges. The active site typically contains a crucial zinc ion, which must be correctly parameterized.[11]

    • Ligand: Generate the 3D structure of this compound. Perform energy minimization to obtain a stable conformation.

  • Molecular Docking Simulation:

    • Grid Generation: Define the binding pocket (active site) of hCA II. This is typically a grid box centered on the catalytic zinc ion.

    • Docking Execution: Use a validated docking program (e.g., AutoDock, Glide) to place the ligand into the defined binding site. The program will generate multiple possible binding poses.

    • Analysis: Analyze the top-ranked poses. Key interactions to look for with sulfonamides include the coordination of the sulfonamide anion with the active site Zn(II) ion and hydrogen bonds with key residues like Thr199.[11] The docking score provides a qualitative estimate of binding affinity.

  • QSAR Modeling (for context and prediction):

    • Dataset Curation: Compile a dataset of diverse sulfonamide derivatives with experimentally determined inhibitory activities (IC50 or Ki values) against hCA II.

    • Descriptor Calculation: For each molecule in the dataset, calculate molecular descriptors (e.g., physicochemical properties like LogP, topological indices, electronic properties).

    • Model Building: Use statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a model that correlates the descriptors with the observed biological activity.[10][12]

    • Prediction: Use the validated QSAR model to predict the inhibitory activity of this compound.

Visualization: Computational Workflow

G cluster_prep 1. Preparation cluster_dock 2. Molecular Docking cluster_qsar 3. QSAR Modeling PDB Obtain hCA II Structure (PDB) PrepProt Prepare Protein (add H, charges) PDB->PrepProt Ligand Generate 3D Ligand Structure PrepLig Minimize Ligand Energy Ligand->PrepLig Grid Define Binding Site Grid PrepProt->Grid Dock Execute Docking Simulation PrepLig->Dock Grid->Dock Analyze Analyze Poses & Scores Dock->Analyze Predict Predict Activity of Target Compound Analyze->Predict Compare Output Predicted Binding Mode & Activity Analyze->Output Data Compile Sulfonamide Dataset Desc Calculate Molecular Descriptors Data->Desc Model Build & Validate QSAR Model Desc->Model Model->Predict Predict->Output

Caption: Computational workflow for predicting bioactivity.

The Experimental Validation Workflow: From Benchtop to Biology

Computational predictions, however insightful, must be substantiated by empirical data. The experimental workflow is designed to first confirm the predicted molecular interaction (enzyme inhibition) and then assess the compound's effect in a more complex biological system (a cell-based model).

Rationale for Method Selection
  • Enzyme Inhibition Assay: This is a direct, in vitro method to measure the compound's ability to inhibit the target enzyme's activity.[13][14] It provides a quantitative measure (IC50) that can be directly compared to computational predictions of affinity. A standard operating procedure is crucial for obtaining reliable results.[13]

  • Cell-Based Viability Assay: This assay assesses the compound's effect on living cells.[15][16][17] It provides a broader picture of the compound's bioactivity, encompassing factors like cell permeability, off-target effects, and general cytotoxicity.[18][19]

Step-by-Step Experimental Protocols
  • Enzyme Inhibition Assay (hCA II):

    • Principle: This assay measures the esterase activity of hCA II using a chromogenic substrate like 4-nitrophenyl acetate (NPA). The enzyme catalyzes the hydrolysis of NPA to 4-nitrophenol, which can be quantified spectrophotometrically at ~400 nm. An inhibitor will reduce the rate of this reaction.

    • Reagents & Materials: Purified hCA II enzyme, NPA substrate, this compound, Acetazolamide (positive control inhibitor), buffer (e.g., Tris-HCl), 96-well microplates, spectrophotometer.

    • Procedure:

      • Prepare a stock solution of this compound in DMSO. Create a serial dilution series.

      • In a 96-well plate, add buffer, a fixed concentration of hCA II enzyme, and varying concentrations of the test compound or control. Include "no inhibitor" and "no enzyme" wells.

      • Incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor binding.

      • Initiate the reaction by adding the NPA substrate to all wells.

      • Measure the absorbance at 400 nm at regular intervals to determine the reaction rate (V₀).

      • Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

  • Cell-Based Viability Assay (e.g., MTT Assay):

    • Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

    • Reagents & Materials: A relevant human cell line (e.g., a cancer cell line known to express hCA II, like U-87 glioblastoma[5]), this compound, cell culture medium, fetal bovine serum (FBS), MTT reagent, solubilization solution (e.g., DMSO or acidified isopropanol), 96-well cell culture plates.

    • Procedure:

      • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

      • Treat the cells with a serial dilution of this compound for a specified duration (e.g., 48-72 hours). Include untreated cells (negative control) and a known cytotoxic agent (positive control).

      • After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

      • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

      • Measure the absorbance at ~570 nm.

      • Calculate the percentage of cell viability relative to the untreated control. Plot this against the compound concentration to determine the EC50 value (the concentration that reduces cell viability by 50%).

Visualization: Experimental Workflow

G cluster_enzyme 1. Enzyme Inhibition Assay cluster_cell 2. Cell-Based Viability Assay Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Plate Plate Enzyme & Inhibitor Series Reagents->Plate Incubate Pre-incubate for Binding Plate->Incubate React Initiate Reaction with Substrate Incubate->React Measure Measure Kinetic Rate (Absorbance) React->Measure IC50 Calculate IC50 Value Measure->IC50 Output Quantitative Bioactivity Data IC50->Output Seed Seed Cells in 96-well Plate Treat Treat with Compound Series Seed->Treat IncubateCell Incubate (e.g., 48h) Treat->IncubateCell MTT Add MTT Reagent IncubateCell->MTT Solubilize Dissolve Formazan Crystals MTT->Solubilize MeasureCell Measure Absorbance Solubilize->MeasureCell EC50 Calculate EC50 Value MeasureCell->EC50 EC50->Output

Caption: Experimental workflow for validating bioactivity.

Data Correlation: Synthesizing In Silico and In Vitro Worlds

The final and most critical step is to compare the data generated from both workflows. This synthesis allows us to validate our computational model, understand the compound's behavior, and make informed decisions for the next steps in the research cycle.

Comparative Data Summary
ParameterComputational PredictionExperimental ResultCorrelation Insight
Binding Affinity Docking Score (e.g., -7.5 kcal/mol)IC50 from Enzyme Assay (e.g., 5.2 µM)A strong negative docking score should correlate with a low micromolar or nanomolar IC50 value.
Predicted Activity pIC50 from QSAR (e.g., 5.5)pIC50 from Enzyme Assay (e.g., -log(5.2e-6) = 5.28)A close match validates the predictive power of the QSAR model for this class of compounds.
Cellular Efficacy N/A (Docking is target-specific)EC50 from Viability Assay (e.g., 25 µM)A significant difference between IC50 and EC50 may indicate poor cell permeability, metabolic inactivation, or that the targeted enzyme is not critical for viability in that cell line.
Interpreting the Results
  • Strong Correlation: If the predicted binding affinity and QSAR value align well with the experimental IC50, it strengthens the hypothesis that this compound acts by directly inhibiting hCA II in the predicted binding mode.

  • Weak Correlation: Discrepancies require further investigation. A potent IC50 but weak EC50 could point to issues with the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties at the cellular level. Conversely, a potent EC50 but weak IC50 might suggest an alternative mechanism of action or off-target effects.[5]

This process is not linear but cyclical. Experimental results should be used to refine and improve the computational models, leading to more accurate predictions for the next generation of synthesized analogs.

Visualization: The Iterative Research Cycle

G Comp Computational Prediction Exp Experimental Validation Comp->Exp Guides Experiment Corr Data Correlation Comp->Corr Generates Predictions Exp->Corr Generates Data Hypo Hypothesis Refinement Corr->Hypo Informs Analysis Hypo->Comp Refines Model

Caption: The feedback loop between prediction and validation.

Conclusion

The successful correlation of computational and experimental data provides a powerful, validated understanding of a compound's bioactivity. For this compound, this integrated approach allows us to move beyond simple screening to a mechanism-driven investigation. By rigorously applying the workflows detailed in this guide, researchers can enhance the efficiency and accuracy of their drug discovery programs, ensuring that promising molecules are advanced with a higher degree of confidence.

References

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures.
  • Synthesis reaction of 3-amino-4-chloro benzohydrazide.
  • 3-Amino-4-chloro-N-phenylbenzenesulfonamide | C12H11ClN2O2S | CID 2873180. PubChem.
  • 3-Amino-4-hydroxybenzenesulfonic acid | C6H7NO4S | CID 7385. PubChem.
  • Discovery of 3-amino-4-chlorophenyl P1 as a novel and potent benzamidine mimic via solid-phase synthesis of an isoxazoline library. PubMed.
  • 3-Amino-4-chlorobenzenesulfonic acid. BLD Pharm.
  • This compound DiscoveryCPR. Sigma-Aldrich.
  • A standard operating procedure for an enzym
  • A review for cell-based screening methods in drug discovery.
  • Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. PubMed.
  • QSAR Modeling, Docking, Scaffold Study, Synthesis and Characterization of Novel Sulfonamides Tested Against E. coli. Journal of Basic and Clinical Pharmacy.
  • Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases.
  • Computational Prediction of the Phenotypic Effect of Flavonoids on Adiponectin Biosynthesis. PubMed.
  • Comparative QSAR of the sulfonamide function. PubMed.
  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formul
  • An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Royal Society of Chemistry.
  • QSAR Analysis and Molecular Docking Studies of Aryl Sulfonamide Derivatives as Mcl-1 Inhibitors. Bentham Science.
  • Computational and experimental validation of 4-amino-3-hydroxynaphthalene-1-sulfonic acid as a novel antibiofilm agent. PubMed.
  • 4-Amino-3-chlorobenzenesulfonamide | C6H7ClN2O2S | CID 1502014. PubChem.
  • 4-Amino-6-chloro-1,3-benzenedisulfonamide. Cayman Chemical.
  • The Use of Cell-Based Assays for Transl
  • Mechanism of Action Assays for Enzymes.
  • Amino Acids as Building Blocks for Carbonic Anhydrase Inhibitors. MDPI.
  • The antibacterial activity of some sulfonamides and sulfonyl hydrazones, and 2D-QSAR study of a series of sulfonyl hydrazones. PubMed.
  • Cell based assays for drug discovery. Miltenyi Biotec.
  • 4-Bromobenzene Sulfonate Derivatives: Synthesis, Characterization, DFT and Molecular Docking Study. PubMed.
  • CID 154809854 | C12H12Cl2N2O6S2. PubChem.
  • Enzyme Inhibition. Biology LibreTexts.
  • Cell-Based Assays. Sigma-Aldrich.
  • QSAR Modeling, Docking, Scaffold Study, Synthesis and Characterization of Novel Sulfonamides Tested Against E. coli and Bacillus subtilis. Journal of Basic and Clinical Pharmacy.
  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global.
  • Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition.
  • This compound DiscoveryCPR. Sigma-Aldrich.

Sources

A Senior Application Scientist's Guide to the Structural Validation of 3-Amino-4-chlorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and synthetic chemistry, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can invalidate extensive biological screening, pharmacokinetic studies, and mechanistic investigations, leading to significant loss of time and resources. This guide provides an in-depth comparison of peer-reviewed analytical methods for the structural validation of 3-Amino-4-chlorobenzenesulfonamide (CAS: 29092-34-0), a key building block in medicinal chemistry.[1][2]

As a sulfonamide derivative, this compound belongs to a class of molecules renowned for their diverse pharmacological activities.[3][4][5] Therefore, ensuring its structural integrity is of paramount importance. This document moves beyond simple protocols to explain the scientific rationale behind method selection, data interpretation, and how a combination of techniques provides a self-validating system for absolute structural confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Skeleton

NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, allowing for a comprehensive mapping of the molecular framework.[6][7]

Expert Rationale

We employ both ¹H and ¹³C NMR as they offer complementary information. ¹H NMR reveals proton environments and their connectivity through spin-spin coupling, while ¹³C NMR confirms the number of unique carbon atoms and their electronic environments. For this compound, this combination allows us to confirm the substitution pattern on the aromatic ring and the presence of the key functional groups.

Predicted Spectral Data for this compound
  • ¹H NMR (in DMSO-d₆): The aromatic region is expected to show three distinct signals corresponding to the three protons on the benzene ring. Their chemical shifts and splitting patterns (doublets and doublets of doublets) are dictated by the electronic effects of the chloro, amino, and sulfonamide substituents. The protons of the primary amine (-NH₂) and the sulfonamide (-SO₂NH₂) will typically appear as broad singlets that are exchangeable with D₂O.

  • ¹³C NMR (in DMSO-d₆): The spectrum should display six distinct signals for the six aromatic carbons, as the substitution pattern makes them all chemically unique. The chemical shifts will be influenced by the attached functional groups, providing further evidence of the substitution pattern.[8][9]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample.

  • Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. The choice of DMSO-d₆ is strategic as it effectively solubilizes the polar compound and its residual proton signal does not obscure the analyte's aromatic region.[6]

  • Homogenization: Gently vortex the tube until the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Data Acquisition:

    • Tune and shim the instrument to optimize magnetic field homogeneity.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum. This requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 5-10 mg of Sample B Dissolve in ~0.7 mL DMSO-d6 A->B C Transfer to NMR Tube B->C D Insert into Spectrometer C->D Sample Ready E Tune & Shim Magnet D->E F Acquire 1H and 13C Spectra E->F G Fourier Transform & Phasing F->G Raw FID Data H Calibrate & Integrate Signals G->H I Assign Structure H->I

Caption: Workflow for NMR-based structural validation.

Mass Spectrometry (MS): The Molecular Weight Fingerprint

Mass spectrometry is an essential technique for determining the molecular weight of a compound with high accuracy.[10] It works by ionizing molecules and then separating them based on their mass-to-charge (m/z) ratio. For structural validation, high-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the elemental composition of the molecule.

Expert Rationale

The primary goal here is to confirm the molecular formula (C₆H₇ClN₂O₂S) by matching the experimentally observed mass to the theoretical mass. A key confirmatory feature for this compound is the isotopic pattern generated by the chlorine atom. Natural chlorine exists as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two distinct molecular ion peaks (M⁺ and M+2) with a characteristic intensity ratio of approximately 3:1, providing a powerful diagnostic tool.

Predicted Spectral Data
  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of 206.65 g/mol .[1]

  • Isotopic Pattern: An [M]⁺ peak at m/z ≈ 206 and an [M+2]⁺ peak at m/z ≈ 208, with the relative intensity of the [M+2]⁺ peak being about one-third that of the [M]⁺ peak.

  • Fragmentation: Tandem MS (MS/MS) experiments could reveal characteristic fragmentation patterns, such as the loss of the sulfonamide group (-SO₂NH₂) or cleavage of the C-S bond, further corroborating the proposed structure.

Experimental Protocol: LC-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • System Setup: Use a Liquid Chromatography (LC) system coupled to a mass spectrometer, typically an electrospray ionization (ESI) source connected to a high-resolution analyzer (e.g., TOF or Orbitrap).[11][12]

  • Injection: Inject a small volume (1-5 µL) of the sample solution into the LC-MS system. The LC step helps to separate the analyte from any potential impurities before it enters the mass spectrometer.

  • Ionization: Use ESI in positive ion mode, which is expected to protonate the amino group to form the [M+H]⁺ ion.

  • Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

  • Data Analysis:

    • Identify the peak corresponding to the [M+H]⁺ ion.

    • Calculate the exact mass and compare it to the theoretical mass to confirm the elemental composition.

    • Analyze the isotopic pattern to confirm the presence of one chlorine atom.

MS_Workflow cluster_prep Sample Preparation cluster_acq LC-MS Analysis cluster_proc Data Interpretation A Prepare Dilute Solution (10-100 µg/mL) B Filter Sample A->B C Inject into LC System B->C Sample Ready D Ionize via ESI C->D E Analyze m/z in Mass Spec D->E F Identify Molecular Ion Peak [M+H]+ E->F Raw Spectrum G Verify Isotopic Pattern (Cl) F->G H Confirm Elemental Composition G->H

Caption: Workflow for Mass Spectrometry-based validation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[13] It is based on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, which are then detected.

Expert Rationale

While IR spectroscopy does not provide detailed connectivity information like NMR, it serves as an excellent and quick verification tool. For this compound, we can use IR to confirm the simultaneous presence of the primary amine (-NH₂), the sulfonamide (-SO₂NH₂), and the aromatic ring. The characteristic S=O stretches are particularly strong and easy to identify, making this a reliable check.[14][15]

Predicted Spectral Data
Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Amine (N-H)Symmetric & Asymmetric Stretch3450 - 3300 (two bands)
Sulfonamide (N-H)Stretch~3250 (often broad)
Aromatic (C-H)Stretch~3100 - 3000
Aromatic (C=C)Ring Stretch~1600 - 1450
Sulfonamide (S=O)Asymmetric Stretch~1350 - 1310 (strong)
Sulfonamide (S=O)Symmetric Stretch~1170 - 1150 (strong)
Aryl-Cl (C-Cl)Stretch~800 - 600

Table 1: Predicted IR Absorption Frequencies for this compound.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it subtracts the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed for the presence of the characteristic absorption bands listed in Table 1.

IR_Workflow cluster_prep Instrument Setup cluster_acq Sample Analysis cluster_proc Data Interpretation A Clean ATR Crystal B Collect Background Spectrum A->B C Place Sample on Crystal B->C Ready for Sample D Apply Pressure C->D E Acquire IR Spectrum D->E F Identify Characteristic Absorption Bands E->F Raw Spectrum G Confirm Presence of Key Functional Groups F->G

Caption: Workflow for Infrared Spectroscopy analysis.

Single-Crystal X-ray Crystallography: The Unambiguous Proof

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule.[16][17] By analyzing the diffraction pattern of X-rays passing through a single, well-ordered crystal, one can generate a precise 3D electron density map, revealing the exact position of every atom in the molecule and in the crystal lattice.[18][19]

Expert Rationale

This technique is considered the "gold standard" because it leaves no ambiguity.[16] It not only confirms the atomic connectivity but also provides precise measurements of bond lengths, bond angles, and torsional angles. This level of detail is crucial for understanding intermolecular interactions in the solid state and for computational modeling studies. While often more demanding due to the requirement of a high-quality crystal, the resulting structure is the most authoritative piece of evidence possible.[20]

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: This is often the most challenging step. Grow single crystals of this compound suitable for diffraction (typically >20 µm in all dimensions).[18] This can be achieved by methods such as slow evaporation from a saturated solution, vapor diffusion, or solvent layering.

  • Crystal Mounting: Select a high-quality crystal under a microscope and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in an X-ray diffractometer. A stream of cold nitrogen (~100 K) is often used to minimize thermal motion and radiation damage. The crystal is rotated in the X-ray beam, and the resulting diffraction pattern is recorded by a detector.[17]

  • Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The initial atomic positions are determined using computational methods (e.g., direct methods).

  • Structure Refinement: The initial structural model is refined against the experimental data, adjusting atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

  • Validation and Analysis: The final structure is validated using established crystallographic metrics and analyzed to determine bond lengths, angles, and intermolecular interactions.

XRAY_Workflow A Grow Single Crystal B Mount Crystal on Goniometer A->B C Collect Diffraction Data (X-ray Diffractometer) B->C D Process Data & Solve Phase Problem C->D E Refine Structural Model D->E F Validate & Analyze Final 3D Structure E->F

Caption: High-level workflow for X-ray Crystallography.

Comparative Summary and Final Recommendation

No single technique tells the whole story. A robust structural validation relies on the convergence of data from multiple, orthogonal methods.

TechniqueInformation ProvidedSample NeedsStrengthsLimitations
NMR Spectroscopy Detailed atomic connectivity (C-H framework), stereochemistry5-10 mg, solubleProvides the most comprehensive structural detail in solutionRequires solubility in deuterated solvents; can be complex to interpret
Mass Spectrometry Molecular weight, elemental formula (HRMS), fragmentation patterns<1 mg, solubleExtremely sensitive, confirms molecular formula, isotopic analysisProvides little to no connectivity information on its own
IR Spectroscopy Presence of key functional groups<1 mg, solid or liquidFast, non-destructive, excellent for quick identity checksProvides no connectivity data; ambiguous for complex molecules
X-ray Crystallography Unambiguous 3D atomic arrangement, bond lengths/anglesSingle crystal (>20 µm)The definitive "gold standard" for structure proofCrystal growth can be difficult or impossible; structure is in solid state

Table 2: Comparison of Primary Structural Validation Methods.

Senior Scientist's Recommendation: For routine validation of a newly synthesized batch of this compound, a combination of ¹H NMR, Mass Spectrometry, and IR Spectroscopy is both necessary and sufficient. The NMR confirms the correct isomeric structure, the MS confirms the molecular formula, and the IR provides a rapid check for the required functional groups. If the compound is a novel discovery or a reference standard is being established, X-ray crystallography should be pursued to provide absolute and undeniable proof of the structure. This multi-faceted approach ensures the highest level of scientific integrity and provides a self-validating dataset that can be trusted for all future applications.

References

  • This compound DiscoveryCPR 29092-34-0. Sigma-Aldrich. Available online.
  • Uno, T., Machida, K., & Hanai, K. (1963). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical & Pharmaceutical Bulletin, 11(6), 704-708. Available online.
  • A Novel LC-MS/MS Quantification Method for Amino Acids in Human Plasma, Including Alloisoleucine, without Ion Pairing or Derivatiz
  • Jain, D., Kumar, S., & Singh, A. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 7006. Available online.
  • What Is Small Molecule Crystal Structure Analysis?. Rigaku. Available online.
  • Gumerov, A. M., et al. (2014). Crystal and molecular structures of 3-amino-4-hydroxy benzenesulfonamide and its hydrochloride: Quantum-chemical study of their tautomerism.
  • Stavrova, D. G., et al. (2023). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 28(2), 834. Available online.
  • Vaškevičiūtė, A., et al. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 28(14), 5406. Available online.
  • Small molecule X-ray crystallography. The University of Queensland. Available online.
  • Kumar, A., & Kumar, R. (2023). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER, 22(11). Available online.
  • Jayarathna, S., et al. (2021). High-Throughput Analysis of Amino Acids for Protein Quantification in Plant and Animal-Derived Samples Using High Resolution Mass Spectrometry. Metabolites, 11(12), 856. Available online.
  • da Silva, A. B., et al. (2023). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. Preprints.org. Available online.
  • Vaškevičiūtė, A., et al. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures.
  • Liu, Y., et al. (2010). Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC. Chromatographia, 71(11-12), 1083-1087. Available online.
  • X-ray crystallography. Wikipedia. Available online.
  • Schöne, C., et al. (2020). Absolute quantitative analysis of intact and oxidized amino acids by LC-MS without prior derivatization. Free Radical Biology and Medicine, 152, 281-291. Available online.
  • 4-Amino-6-chlorobenzene-1,3-disulfonamide. NIST WebBook. Available online.
  • Uno, T., & Machida, K. (1963). INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES. Chemical & Pharmaceutical Bulletin, 11, 704-8. Available online.
  • Wlodawer, A., et al. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(3), 269-282. Available online.
  • Wallace, O. B., et al. (2003). Discovery of 3-amino-4-chlorophenyl P1 as a novel and potent benzamidine mimic via solid-phase synthesis of an isoxazoline library. Bioorganic & Medicinal Chemistry Letters, 13(10), 1795-9. Available online.
  • Khan, I., et al. (2016). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Journal of the Serbian Chemical Society, 81(10), 1145-1157. Available online.
  • Kaya, M., & Avci, D. (2004). INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS. Spectroscopy Letters, 37(4), 349-361. Available online.
  • Grabrijan, K., et al. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules, 27(1), 132. Available online.
  • Small molecule crystallography. Excillum. Available online.
  • Direct analysis of 33 amino acids in beverages by LC-MS/MS. Shimadzu Asia Pacific. (2021). YouTube. Available online.
  • Cross-Validation of Analytical Methods for Sulfonamides: A Comparative Guide. Benchchem. Available online.
  • Reich, H. 13C NMR Chemical Shifts.
  • Benmebarek, S., et al. IR spectrum of the sulfanilamide in the range of 4000–400 cm⁻¹.
  • 1 h-nmr (A) and 13 c-nmr (B) of end product.
  • 3-Amino-4-chloro-N-phenylbenzenesulfonamide. PubChem. Available online.
  • Yusof, S. M., et al. (2021). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Malaysian Journal of Analytical Sciences, 25(2), 296-313. Available online.
  • Mesley, R. J., & Houghton, E. E. (1967). Infrared identification of pharmaceutically important sulphonamides with particular reference to the occurrence of polymorphism. Journal of Pharmacy and Pharmacology, 19(5), 295-303. Available online.
  • 3-Amino-4-chlorobenzenesulfonic acid. BLD Pharm. Available online.
  • 3-amino-4-chlorobenzenesulfonic acid. PubChem. Available online.

Sources

Safety Operating Guide

Navigating the Disposal of 3-Amino-4-chlorobenzenesulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Profile: A Cautious Approach

The sulfonamide group can pose environmental risks, as some sulfonamides are known to have ecotoxicological effects.[3] The chlorinated aromatic ring further suggests persistence and potential for environmental harm if not disposed of correctly. Thus, under no circumstances should 3-Amino-4-chlorobenzenesulfonamide or its residues be disposed of down the drain or in regular solid waste.[4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn. This is a non-negotiable aspect of laboratory safety.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles that could cause serious eye irritation.[2]
Hand Protection Nitrile or other chemically resistant glovesPrevents skin contact, which may cause irritation or allergic reactions.[2][6]
Body Protection A lab coat or chemical-resistant apronShields the body and personal clothing from contamination.[4]
Respiratory Protection Use in a well-ventilated area or with respiratory protectionMinimizes the risk of inhaling fine particles, especially when handling the solid form.[4]

Always inspect your PPE for integrity before use and dispose of single-use items, like gloves, in the designated hazardous waste stream.[6]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound requires a systematic approach to ensure safety and compliance. The following workflow outlines the necessary steps from the point of generation to final collection.

DisposalWorkflow cluster_prep Preparation cluster_waste_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Work in a Ventilated Area (Fume Hood) C Segregate Solid and Liquid Waste B->C Begin Disposal Process D Use Designated, Labeled Hazardous Waste Containers C->D E Collect Contaminated Labware D->E F Store in a Designated Satellite Accumulation Area (SAA) E->F Securely Close Containers G Ensure Secondary Containment F->G H Contact Institutional EHS for Pickup G->H When Container is Full or per Schedule I Complete Waste Manifest H->I

Caption: Disposal workflow for this compound.

Waste Segregation and Collection

Proper segregation of waste at the source is critical to prevent dangerous chemical reactions and to facilitate compliant disposal.[7]

  • Solid Waste:

    • Collect unused or contaminated solid this compound in a dedicated hazardous waste container.[4]

    • This container should be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, tight-fitting lid.[4]

    • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4]

  • Liquid Waste:

    • If this compound has been dissolved in a solvent, collect the solution in a designated liquid hazardous waste container.

    • The container should be clearly labeled with the chemical name and the solvent used.

    • It is often recommended to dissolve the material in a combustible solvent to facilitate incineration.[6]

  • Contaminated Labware:

    • Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with this compound should be placed in the designated solid hazardous waste container.[4]

    • Non-disposable glassware should be decontaminated. A common procedure is to rinse the glassware with a suitable solvent (e.g., ethanol or acetone) in a chemical fume hood. The resulting solvent rinse must be collected as hazardous liquid waste.[4]

Labeling of Hazardous Waste

Accurate and clear labeling is a legal requirement and essential for the safety of everyone who will handle the waste. The hazardous waste container must be labeled with:

  • The words "Hazardous Waste"[4]

  • The full chemical name: "this compound"[4]

  • The approximate quantity of the waste[4]

  • The date the waste was first added to the container[4]

  • The primary hazards (e.g., "Irritant," "Harmful")[4]

Storage of Hazardous Waste

Designated Satellite Accumulation Areas (SAAs) are designated for the temporary storage of hazardous waste. These areas must:

  • Be located at or near the point of generation.

  • Be under the control of the operator of the process generating the waste.

  • Be in a well-ventilated area, away from incompatible materials.[4]

  • Have secondary containment to capture any potential leaks.[4]

Spill Management: Preparedness is Key

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Assess the Spill: Determine the extent of the spill and if you have the appropriate training and materials to clean it up. For large or unknown spills, contact your institution's EHS department immediately.

  • Contain the Spill: For small spills of solid material, carefully sweep up the powder, avoiding dust generation, and place it in a labeled hazardous waste container.[6] For liquid spills, use an inert absorbent material to contain and collect the waste.

  • Decontaminate the Area: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Report the Incident: Follow your institution's procedures for reporting chemical spills.

Final Disposal Pathway: Incineration

The recommended disposal method for this compound, based on guidance for similar chemical compounds, is incineration by a licensed professional waste disposal service.[6][8] This high-temperature process ensures the complete destruction of the compound, preventing its release into the environment.

Never attempt to treat or dispose of this chemical on your own. Always work through your institution's EHS department to arrange for the pickup and disposal of your hazardous waste.[4][9]

Regulatory Context: EPA and OSHA

While specific regulations for this compound are not prominent, its disposal falls under the broader framework of the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration's (OSHA) Hazard Communication Standard.[10][11] Adherence to the procedures outlined in this guide will help ensure compliance with these overarching regulations. The prohibition of sewering hazardous waste pharmaceuticals is a key aspect of recent EPA rulings.[12][13]

By following these meticulous procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The careful management of chemical waste is a testament to the integrity and foresight of the scientific community.

References

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 4-aminoazobenzene.
  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals.
  • Occupational Safety and Health Administration. (n.d.). CHLOROBENZENE.
  • Technion - Israel Institute of Technology. (n.d.). Chemical Waste Management Guide.
  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • Tlili, A., et al. (2021). Environmental Concentrations of Sulfonamides Can Alter Bacterial Structure and Induce Diatom Deformities in Freshwater Biofilm Communities. Frontiers in Microbiology, 12, 643574. [Link]
  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
  • ChemTreat. (2022, July 28). SAFETY DATA SHEET.
  • Angene Chemical. (2021, May 1). Safety Data Sheet: o-Chlorobenzenesulfonamide.

Sources

A Senior Application Scientist's Guide to Handling 3-Amino-4-chlorobenzenesulfonamide: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and drug development, 3-Amino-4-chlorobenzenesulfonamide (CAS No. 29092-34-0) serves as a key building block. Like many specialized chemical reagents, its safe handling is paramount to both successful experimentation and, more importantly, the health and safety of laboratory personnel. This guide moves beyond a simple checklist, providing a procedural and logistical framework for the use of Personal Protective Equipment (PPE) when working with this compound. Our objective is to instill a deep, proactive safety culture by explaining the causality behind each recommendation, ensuring every protocol is a self-validating system of protection.

Part 1: Hazard Assessment - The "Why" Behind the Precaution

Understanding the intrinsic hazards of a chemical is the foundation of any safety protocol. While comprehensive toxicological data for this compound may be limited, the hazards can be inferred from its chemical class (sulfonamides) and the safety data for structurally similar compounds.

The primary physical form of this compound is a solid powder, which presents a significant risk of aerosolization during handling.[1] Fine powders can be easily inhaled and can contaminate surfaces far from the initial handling point.[1] Safety data sheets for analogous sulfonamide compounds indicate potential for toxicity if swallowed, inhaled, or in contact with skin, as well as the capacity to cause serious skin and eye irritation.[2][3][4]

Hazard CategoryPotential Risks & Routes of Exposure
Acute Toxicity Inhalation: As a fine powder, inhalation is a primary concern, potentially leading to respiratory irritation.[3][4]
Dermal Contact: May cause skin irritation or toxic effects upon absorption.[2][4]
Eye Contact: Can cause serious eye irritation.[2][3]
Ingestion: Accidental ingestion could be harmful or toxic.[2][4]
Physical Hazard Dust Formation: Weighing and transferring the solid can generate dust, increasing the risk of exposure and contamination.[1][5]

Part 2: The Hierarchy of Controls - Your First Line of Defense

Personal Protective Equipment is the final barrier between you and a potential hazard. Before relying on PPE, a robust safety strategy must prioritize engineering and administrative controls to minimize exposure at the source. This is a core principle of industrial hygiene.[6]

Engineering Controls:

  • Ventilation: All handling of this compound powder should occur within a certified chemical fume hood to capture dust and vapors at the source.[7][8]

  • Containment: When weighing the powder, use an enclosed balance or a ventilated balance enclosure to prevent dust from escaping into the lab environment.[1]

Administrative Controls:

  • Designated Areas: Establish a clearly marked "Designated Area" for handling this compound to prevent cross-contamination of common lab spaces.[1]

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all tasks involving this chemical, from weighing to disposal.

  • Training: Ensure all personnel are trained on the specific hazards and handling procedures for this compound before they begin work.[9]

cluster_0 Hierarchy of Controls cluster_1 Application A Elimination (Most Effective) B Substitution C Engineering Controls (e.g., Fume Hood) D Administrative Controls (e.g., SOPs, Training) C_App Isolate the Hazard: Work in a fume hood. C->C_App E Personal Protective Equipment (PPE) (Least Effective) D_App Change How People Work: Follow SOPs, use designated areas. D->D_App E_App Protect the Worker: Wear appropriate gloves, goggles, and lab coat. E->E_App cluster_prep Preparation cluster_handle Handling cluster_cleanup Cleanup & Doffing A 1. Don PPE (Gown, Goggles, Double Gloves) B 2. Prepare Work Area (Fume Hood, Bench Cover) A->B C 3. Weigh Solid (Enclosed Balance, Weigh Boat) B->C D 4. Prepare Solution (Add solid to solvent) C->D E 5. Decontaminate Area & Dispose of Waste D->E F 6. Doff Outer Gloves E->F G 7. Doff Gown & Goggles F->G H 8. Doff Inner Gloves G->H I 9. Wash Hands H->I

Caption: A logical workflow from preparation to cleanup minimizes contamination risk.

4.1 Donning PPE (The Correct Sequence)

  • Gown: Don the disposable gown, ensuring complete coverage and securing it in the back. [10]2. Inner Gloves: Put on the first pair of nitrile gloves, tucking the gown's cuffs into the gloves.

  • Outer Gloves: Put on the second pair of nitrile gloves, pulling the cuffs over the gown's sleeves. [11]4. Eye/Face Protection: Put on safety goggles, followed by a face shield if required.

4.2 Doffing PPE (Avoiding Self-Contamination) This process is critical to prevent transferring contaminants to your skin or the environment.

  • Outer Gloves: Remove the most contaminated item first. Carefully peel off the outer gloves, turning them inside out, and dispose of them in the designated hazardous waste container. [11]2. Gown and Inner Gloves: Remove the gown by rolling it away from your body and turning it inside out. As you pull your hands out of the sleeves, peel off the inner gloves at the same time, so they are contained within the rolled-up gown. Dispose of immediately.

  • Face/Eye Protection: Remove the face shield and goggles.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE. [7]

Part 5: Decontamination and Disposal Plan

Proper disposal is a legal and ethical requirement to protect your colleagues and the environment.

  • Chemical Waste: All unused this compound and solutions must be collected in a designated, sealed, and clearly labeled hazardous waste container. [7][12]Never pour this chemical down the drain. [7][12]* Contaminated PPE: All disposable PPE used while handling this compound (gloves, gowns, bench covers) is considered hazardous waste and must be disposed of in a designated solid hazardous waste container. [11][13]* Empty Containers: The original chemical container must be triple-rinsed with a suitable solvent. This rinsate must be collected and disposed of as hazardous chemical waste. [12]After rinsing and drying, deface the original label and dispose of the container according to your institution's guidelines for clean glass or plastic. [12]

Part 6: Emergency Response

In the event of an exposure, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. [2][5]Remove contact lenses if present and easy to do. [2]Seek immediate medical attention.

  • Skin Contact: Wash the affected area immediately and thoroughly with soap and water. [2][5]Remove all contaminated clothing while under a safety shower. [2]Seek medical attention.

  • Inhalation: Move the affected person to fresh air. [2][5]If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Rinse the mouth with water. [2]Do not induce vomiting. Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.

References

  • Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety, University of California, Berkeley. [Link]
  • Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. [Link]
  • Chemical Safety in Laboratories: Best Practices for Handling and Storage. Lab Manager. [Link]
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products. [Link]
  • Safe Handling and Storage of Chemicals. Environmental Health & Safety, University of Colorado Boulder. [Link]
  • General Rules for Working with Chemicals.
  • Personal Protective Equipment. US Environmental Protection Agency (EPA). [Link]
  • Safety Data Sheet - 2-Amino-4-chloro-5-methylbenzenesulfonic acid. Thermo Fisher Scientific. [Link]
  • Personal protective equipment in your pharmacy. Alberta College of Pharmacy. [Link]
  • Safety Data Sheet - 3-Aminomethylbenzoic acid methyl ester hydrochloride. Fisher Scientific. [Link]
  • eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]
  • MicrobiologyandParasitologyCompiledWR.pdf. Scribd. [Link]
  • Hazardous Waste Disposal Guide. Research Safety, Northwestern University. [Link]
  • MSDS of 3-Amino-4-chlorobenzonitrile. Capot Chemical Co., Ltd.[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-4-chlorobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
3-Amino-4-chlorobenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.